AK-Toxin II
Description
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2E,4E,6E)-8-(2-acetamido-3-phenylpropanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid |
InChI |
InChI=1S/C22H25NO6/c1-16(24)23-18(14-17-10-6-5-7-11-17)21(27)29-19(22(2)15-28-22)12-8-3-4-9-13-20(25)26/h3-13,18-19H,14-15H2,1-2H3,(H,23,24)(H,25,26)/b4-3+,12-8+,13-9+ |
InChI Key |
UKDOGRQIIQQZBO-JKUFBBORSA-N |
Isomeric SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(/C=C/C=C/C=C/C(=O)O)C2(CO2)C |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C |
Synonyms |
AK-toxin II |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Isolation of AK-Toxin II from Alternaria alternata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata, the causative agent of black spot disease. This toxin plays a crucial role in the pathogenesis of the disease, exhibiting selective toxicity towards susceptible pear cultivars. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from seminal research, quantitative data on its production and bioactivity, and visualizations of the isolation workflow and its presumed signaling pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant pathology, and drug development.
Introduction
Alternaria alternata is a ubiquitous fungus known for producing a diverse array of secondary metabolites, including several phytotoxins. The Japanese pear pathotype of A. alternata is distinguished by its production of host-specific toxins, namely AK-Toxins I and II, which are central to its virulence on susceptible Japanese pear cultivars like 'Nijisseiki'.[1][2] The discovery and characterization of these toxins have been pivotal in understanding the molecular basis of plant-pathogen interactions.
This compound, the focus of this guide, is structurally a 3'-demethyl derivative of AK-Toxin I.[1][3] Both toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid.[4] Their mode of action is believed to involve the disruption of plasma membrane integrity in susceptible plant cells, leading to characteristic veinal necrosis and potassium ion leakage. This guide details the pioneering work on the isolation and characterization of this compound, providing a foundation for further research and potential applications.
Data Presentation
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅NO₆ | |
| Molecular Weight | 399.44 g/mol | |
| Melting Point | 163 °C (decomposed) | |
| Optical Rotation | [α]D²³ +125° (c=0.132 in methanol) |
Note: Detailed 1H-NMR and 13C-NMR data for this compound are not explicitly detailed in the primary literature but were used to confirm its structure as the 3'-demethyl derivative of AK-Toxin I.
Production and Yield
The production of this compound by Alternaria alternata (Japanese pear pathotype, strain No. AS-1223) was achieved in a modified Richards' medium. The following table outlines the yield obtained from a large-scale fermentation.
| Parameter | Value | Reference |
| Culture Volume | 150 Liters | |
| Incubation Time | 3 days | |
| Incubation Temperature | 28 °C | |
| Final Yield of this compound | 1 mg |
Bioactivity Data
The biological activity of this compound was assessed by its ability to induce necrosis on the leaves of susceptible and resistant Japanese pear cultivars.
| Bioassay Parameter | Value | Reference |
| Test Cultivar (Susceptible) | 'Nijisseiki' | |
| Test Cultivar (Resistant) | 'Chojuro' | |
| Threshold for Necrosis (Nijisseiki) | 1 x 10⁻⁷ M | |
| Effect on Resistant Cultivar | No necrosis observed |
Experimental Protocols
The following protocols are based on the methods described by Nakashima et al. (1985) for the isolation of this compound.
Fungal Cultivation
-
Organism : Alternaria alternata Japanese pear pathotype (strain No. AS-1223).
-
Medium : Modified Richards' medium.
-
Culture Conditions : The fungus is cultured in a jar fermentor at 28°C for 3 days.
Extraction and Initial Purification
-
Adsorption : The culture filtrate (150 L) is passed through a column of Amberlite XAD-2 resin at pH 3.
-
Elution : The toxins are eluted from the resin with 90% acetone.
-
Solvent Extraction : The eluate is concentrated, and the residue is extracted with ethyl acetate (B1210297) at pH 3. The ethyl acetate extract is then extracted with a saturated sodium bicarbonate solution.
-
Acidification and Re-extraction : The sodium bicarbonate phase is acidified to pH 3 and re-extracted with ethyl acetate to obtain the acidic fraction containing the toxins.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography :
-
The acidic fraction is subjected to silica gel column chromatography.
-
Elution is performed with a solvent system of chloroform-methanol.
-
Active fractions are identified by bioassay.
-
-
Droplet Countercurrent Chromatography (DCCC) :
-
The active fractions from the silica gel column are further purified by DCCC.
-
The solvent system used is CCl₄-CHCl₃-C₆H₆-CH₃OH-H₂O (3:3:6:8:2 v/v).
-
-
Final Silica Gel Column Chromatography :
-
The fraction containing this compound from DCCC is subjected to a final round of silica gel column chromatography.
-
Elution with benzene-ethyl acetate containing 1% acetic acid yields crystalline this compound.
-
Bioassay for Toxin Activity
-
Plant Material : Fresh, young leaves of a susceptible Japanese pear cultivar ('Nijisseiki') and a resistant cultivar ('Chojuro').
-
Method : A droplet of the test solution is applied to a small wound on the leaf surface.
-
Incubation : The leaves are incubated in a moist chamber.
-
Observation : The presence of necrotic spots is observed to determine toxin activity.
Visualizations
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. academic.oup.com [academic.oup.com]
- 4. (Open Access) Isolation and Structures of AK-Toxin I and II, Host-specific Phytotoxic Metabolites Produced by Alternaria alternata Japanese Pear Pathotype (1985) | Tadakazu Nakashima | 107 Citations [scispace.com]
Discovery and Isolation of AK-Toxin II from Alternaria alternata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata, the causative agent of black spot disease. This toxin plays a crucial role in the pathogenesis of the disease, exhibiting selective toxicity towards susceptible pear cultivars. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from seminal research, quantitative data on its production and bioactivity, and visualizations of the isolation workflow and its presumed signaling pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant pathology, and drug development.
Introduction
Alternaria alternata is a ubiquitous fungus known for producing a diverse array of secondary metabolites, including several phytotoxins. The Japanese pear pathotype of A. alternata is distinguished by its production of host-specific toxins, namely AK-Toxins I and II, which are central to its virulence on susceptible Japanese pear cultivars like 'Nijisseiki'.[1][2] The discovery and characterization of these toxins have been pivotal in understanding the molecular basis of plant-pathogen interactions.
This compound, the focus of this guide, is structurally a 3'-demethyl derivative of AK-Toxin I.[1][3] Both toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid.[4] Their mode of action is believed to involve the disruption of plasma membrane integrity in susceptible plant cells, leading to characteristic veinal necrosis and potassium ion leakage. This guide details the pioneering work on the isolation and characterization of this compound, providing a foundation for further research and potential applications.
Data Presentation
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅NO₆ | |
| Molecular Weight | 399.44 g/mol | |
| Melting Point | 163 °C (decomposed) | |
| Optical Rotation | [α]D²³ +125° (c=0.132 in methanol) |
Note: Detailed 1H-NMR and 13C-NMR data for this compound are not explicitly detailed in the primary literature but were used to confirm its structure as the 3'-demethyl derivative of AK-Toxin I.
Production and Yield
The production of this compound by Alternaria alternata (Japanese pear pathotype, strain No. AS-1223) was achieved in a modified Richards' medium. The following table outlines the yield obtained from a large-scale fermentation.
| Parameter | Value | Reference |
| Culture Volume | 150 Liters | |
| Incubation Time | 3 days | |
| Incubation Temperature | 28 °C | |
| Final Yield of this compound | 1 mg |
Bioactivity Data
The biological activity of this compound was assessed by its ability to induce necrosis on the leaves of susceptible and resistant Japanese pear cultivars.
| Bioassay Parameter | Value | Reference |
| Test Cultivar (Susceptible) | 'Nijisseiki' | |
| Test Cultivar (Resistant) | 'Chojuro' | |
| Threshold for Necrosis (Nijisseiki) | 1 x 10⁻⁷ M | |
| Effect on Resistant Cultivar | No necrosis observed |
Experimental Protocols
The following protocols are based on the methods described by Nakashima et al. (1985) for the isolation of this compound.
Fungal Cultivation
-
Organism : Alternaria alternata Japanese pear pathotype (strain No. AS-1223).
-
Medium : Modified Richards' medium.
-
Culture Conditions : The fungus is cultured in a jar fermentor at 28°C for 3 days.
Extraction and Initial Purification
-
Adsorption : The culture filtrate (150 L) is passed through a column of Amberlite XAD-2 resin at pH 3.
-
Elution : The toxins are eluted from the resin with 90% acetone.
-
Solvent Extraction : The eluate is concentrated, and the residue is extracted with ethyl acetate (B1210297) at pH 3. The ethyl acetate extract is then extracted with a saturated sodium bicarbonate solution.
-
Acidification and Re-extraction : The sodium bicarbonate phase is acidified to pH 3 and re-extracted with ethyl acetate to obtain the acidic fraction containing the toxins.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography :
-
The acidic fraction is subjected to silica gel column chromatography.
-
Elution is performed with a solvent system of chloroform-methanol.
-
Active fractions are identified by bioassay.
-
-
Droplet Countercurrent Chromatography (DCCC) :
-
The active fractions from the silica gel column are further purified by DCCC.
-
The solvent system used is CCl₄-CHCl₃-C₆H₆-CH₃OH-H₂O (3:3:6:8:2 v/v).
-
-
Final Silica Gel Column Chromatography :
-
The fraction containing this compound from DCCC is subjected to a final round of silica gel column chromatography.
-
Elution with benzene-ethyl acetate containing 1% acetic acid yields crystalline this compound.
-
Bioassay for Toxin Activity
-
Plant Material : Fresh, young leaves of a susceptible Japanese pear cultivar ('Nijisseiki') and a resistant cultivar ('Chojuro').
-
Method : A droplet of the test solution is applied to a small wound on the leaf surface.
-
Incubation : The leaves are incubated in a moist chamber.
-
Observation : The presence of necrotic spots is observed to determine toxin activity.
Visualizations
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. academic.oup.com [academic.oup.com]
- 4. (Open Access) Isolation and Structures of AK-Toxin I and II, Host-specific Phytotoxic Metabolites Produced by Alternaria alternata Japanese Pear Pathotype (1985) | Tadakazu Nakashima | 107 Citations [scispace.com]
Discovery and Isolation of AK-Toxin II from Alternaria alternata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata, the causative agent of black spot disease. This toxin plays a crucial role in the pathogenesis of the disease, exhibiting selective toxicity towards susceptible pear cultivars. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from seminal research, quantitative data on its production and bioactivity, and visualizations of the isolation workflow and its presumed signaling pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant pathology, and drug development.
Introduction
Alternaria alternata is a ubiquitous fungus known for producing a diverse array of secondary metabolites, including several phytotoxins. The Japanese pear pathotype of A. alternata is distinguished by its production of host-specific toxins, namely AK-Toxins I and II, which are central to its virulence on susceptible Japanese pear cultivars like 'Nijisseiki'.[1][2] The discovery and characterization of these toxins have been pivotal in understanding the molecular basis of plant-pathogen interactions.
This compound, the focus of this guide, is structurally a 3'-demethyl derivative of AK-Toxin I.[1][3] Both toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid.[4] Their mode of action is believed to involve the disruption of plasma membrane integrity in susceptible plant cells, leading to characteristic veinal necrosis and potassium ion leakage. This guide details the pioneering work on the isolation and characterization of this compound, providing a foundation for further research and potential applications.
Data Presentation
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅NO₆ | |
| Molecular Weight | 399.44 g/mol | |
| Melting Point | 163 °C (decomposed) | |
| Optical Rotation | [α]D²³ +125° (c=0.132 in methanol) |
Note: Detailed 1H-NMR and 13C-NMR data for this compound are not explicitly detailed in the primary literature but were used to confirm its structure as the 3'-demethyl derivative of AK-Toxin I.
Production and Yield
The production of this compound by Alternaria alternata (Japanese pear pathotype, strain No. AS-1223) was achieved in a modified Richards' medium. The following table outlines the yield obtained from a large-scale fermentation.
| Parameter | Value | Reference |
| Culture Volume | 150 Liters | |
| Incubation Time | 3 days | |
| Incubation Temperature | 28 °C | |
| Final Yield of this compound | 1 mg |
Bioactivity Data
The biological activity of this compound was assessed by its ability to induce necrosis on the leaves of susceptible and resistant Japanese pear cultivars.
| Bioassay Parameter | Value | Reference |
| Test Cultivar (Susceptible) | 'Nijisseiki' | |
| Test Cultivar (Resistant) | 'Chojuro' | |
| Threshold for Necrosis (Nijisseiki) | 1 x 10⁻⁷ M | |
| Effect on Resistant Cultivar | No necrosis observed |
Experimental Protocols
The following protocols are based on the methods described by Nakashima et al. (1985) for the isolation of this compound.
Fungal Cultivation
-
Organism : Alternaria alternata Japanese pear pathotype (strain No. AS-1223).
-
Medium : Modified Richards' medium.
-
Culture Conditions : The fungus is cultured in a jar fermentor at 28°C for 3 days.
Extraction and Initial Purification
-
Adsorption : The culture filtrate (150 L) is passed through a column of Amberlite XAD-2 resin at pH 3.
-
Elution : The toxins are eluted from the resin with 90% acetone.
-
Solvent Extraction : The eluate is concentrated, and the residue is extracted with ethyl acetate at pH 3. The ethyl acetate extract is then extracted with a saturated sodium bicarbonate solution.
-
Acidification and Re-extraction : The sodium bicarbonate phase is acidified to pH 3 and re-extracted with ethyl acetate to obtain the acidic fraction containing the toxins.
Chromatographic Purification
-
Silica Gel Column Chromatography :
-
The acidic fraction is subjected to silica gel column chromatography.
-
Elution is performed with a solvent system of chloroform-methanol.
-
Active fractions are identified by bioassay.
-
-
Droplet Countercurrent Chromatography (DCCC) :
-
The active fractions from the silica gel column are further purified by DCCC.
-
The solvent system used is CCl₄-CHCl₃-C₆H₆-CH₃OH-H₂O (3:3:6:8:2 v/v).
-
-
Final Silica Gel Column Chromatography :
-
The fraction containing this compound from DCCC is subjected to a final round of silica gel column chromatography.
-
Elution with benzene-ethyl acetate containing 1% acetic acid yields crystalline this compound.
-
Bioassay for Toxin Activity
-
Plant Material : Fresh, young leaves of a susceptible Japanese pear cultivar ('Nijisseiki') and a resistant cultivar ('Chojuro').
-
Method : A droplet of the test solution is applied to a small wound on the leaf surface.
-
Incubation : The leaves are incubated in a moist chamber.
-
Observation : The presence of necrotic spots is observed to determine toxin activity.
Visualizations
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. academic.oup.com [academic.oup.com]
- 4. (Open Access) Isolation and Structures of AK-Toxin I and II, Host-specific Phytotoxic Metabolites Produced by Alternaria alternata Japanese Pear Pathotype (1985) | Tadakazu Nakashima | 107 Citations [scispace.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of AK-Toxin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of AK-Toxin II, a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata. The information is intended for researchers, scientists, and professionals in drug development who are interested in the molecular basis of its toxicity and its potential applications.
Chemical Structure and Properties
This compound is a secondary metabolite that plays a crucial role in the black spot disease of susceptible Japanese pear cultivars.[1] Its structure was elucidated primarily through comparative spectral analysis with the more abundant co-metabolite, AK-Toxin I.[2]
Molecular Identity
This compound is characterized as the 3'-demethyl derivative of AK-Toxin I.[2] It consists of two main moieties: a decatrienoic acid backbone and an N-acetylphenylalanine side chain.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅NO₆ | [3] |
| Molecular Weight | 399.44 g/mol | [3] |
| IUPAC Name | (2E,4Z,6E)-8-{[(2S)-2-(acetylamino)-3-phenylpropanoyl]oxy}-9,10-epoxy-9-methyldeca-2,4,6-trienoic acid | Inferred from AK-Toxin I structure |
| CAS Number | 85146-10-7 |
Structural Elucidation
The structure of this compound was determined by comparing its spectral data, particularly ¹H-NMR, with that of AK-Toxin I, for which the structure was confirmed by X-ray crystallography. The key difference is the absence of the methyl group at the 3' position of the N-acetylphenylalanyl moiety in this compound.
Diagram of this compound Chemical Structure
Caption: Chemical structure of this compound with stereochemical assignments.
Stereochemistry
The stereochemistry of this compound is crucial for its biological activity. The absolute configurations of the chiral centers have been determined based on the known stereochemistry of AK-Toxin I.
| Chiral Center | Configuration |
| C8 | R |
| C9 | S |
| C2' | S |
The geometry of the double bonds in the decatrienoic acid chain is (2E, 4Z, 6E).
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, primarily derived from the comparative analysis with AK-Toxin I.
¹H-NMR Spectral Data
The ¹H-NMR spectrum of this compound is very similar to that of AK-Toxin I, with the notable exception of the signals corresponding to the N-acetylphenylalanyl moiety due to the absence of the C3' methyl group.
| Proton | Chemical Shift (δ, ppm) (in CD₃OD) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.2 | d | ~15 |
| H-3 | ~6.0 | dd | ~15, 11 |
| H-4 | ~6.5 | t | ~11 |
| H-5 | ~5.8 | t | ~11 |
| H-6 | ~6.8 | dd | ~15, 11 |
| H-7 | ~5.6 | dd | ~15, 7 |
| H-8 | ~5.4 | m | |
| H-10a | ~2.7 | d | ~5 |
| H-10b | ~2.8 | d | ~5 |
| C9-CH₃ | ~1.3 | s | |
| H-2' | ~4.7 | m | |
| H-3'a, H-3'b | ~3.0 | m | |
| Phenyl-H | ~7.2 | m | |
| N-acetyl-CH₃ | ~1.9 | s |
Note: The chemical shifts are approximate and are based on the description in Nakashima et al. (1985) relative to AK-Toxin I.
¹³C-NMR Spectral Data (Inferred)
| Carbon | Chemical Shift (δ, ppm) of AK-Toxin I (in CD₃OD) | Expected Change for this compound |
| C-1 | ~170 | No significant change |
| C-2 to C-7 (olefinic) | 124-144 | No significant change |
| C-8 | ~77 | No significant change |
| C-9 | ~58 | No significant change |
| C-10 | ~53 | No significant change |
| C9-CH₃ | ~18 | No significant change |
| C-1' | ~173 | No significant change |
| C-2' | ~59 | Shift expected |
| C-3' | ~43 | Shift to a CH₂ signal |
| Phenyl carbons | 128-140 | No significant change |
| N-acetyl C=O | ~172 | No significant change |
| N-acetyl CH₃ | ~22 | No significant change |
Mass Spectrometry Data
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be similar to that of AK-Toxin I, with characteristic fragments of the decatrienoic acid and the N-acetylphenylalanine moieties.
| Ion | m/z |
| [M+H]⁺ | 400.16 |
Experimental Protocols
The following is a generalized protocol for the isolation and purification of this compound from Alternaria alternata cultures, based on established methods for Alternaria toxins.
Fungal Culture and Toxin Production
-
Inoculation: Inoculate a suitable liquid medium (e.g., modified Richards' medium) with a spore suspension of Alternaria alternata (Japanese pear pathotype).
-
Incubation: Incubate the culture in a fermentor at 28°C for 3-5 days with aeration and agitation.
-
Harvesting: Separate the mycelia from the culture broth by filtration. The filtrate contains the crude toxin mixture.
Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
-
Acidification and Extraction: Adjust the pH of the culture filtrate to 3 with HCl and extract with an equal volume of ethyl acetate. Repeat the extraction multiple times.
-
Concentration: Combine the organic phases and concentrate under reduced pressure to obtain a crude toxin extract.
-
Chromatography:
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a solvent gradient (e.g., n-hexane-ethyl acetate).
-
Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) and a bioassay on susceptible pear leaves.
-
Pooling and Concentration: Pool the fractions containing this compound and concentrate.
-
-
Final Purification: Perform final purification using preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).
Mechanism of Action and Signaling Pathway
This compound, like other toxins in its class, primarily targets the plasma membrane of susceptible plant cells. This interaction leads to a rapid disruption of membrane integrity.
Proposed Signaling Pathway
The precise molecular target of this compound on the plasma membrane has not been definitively identified, but it is believed to interact with specific membrane components, potentially proteins or lipid domains, leading to the inhibition of the plasma membrane H⁺-ATPase. This inhibition disrupts the proton gradient across the membrane, leading to depolarization and a subsequent efflux of K⁺ ions. The loss of ion homeostasis ultimately results in cell death and the characteristic necrotic lesions observed in infected plants.
Caption: Proposed signaling pathway for this compound-induced phytotoxicity.
This technical guide provides a foundational understanding of this compound. Further research into its specific molecular interactions and the development of synthetic analogs could open avenues for novel applications in agriculture and potentially in the development of targeted therapeutic agents.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of AK-Toxin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of AK-Toxin II, a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata. The information is intended for researchers, scientists, and professionals in drug development who are interested in the molecular basis of its toxicity and its potential applications.
Chemical Structure and Properties
This compound is a secondary metabolite that plays a crucial role in the black spot disease of susceptible Japanese pear cultivars.[1] Its structure was elucidated primarily through comparative spectral analysis with the more abundant co-metabolite, AK-Toxin I.[2]
Molecular Identity
This compound is characterized as the 3'-demethyl derivative of AK-Toxin I.[2] It consists of two main moieties: a decatrienoic acid backbone and an N-acetylphenylalanine side chain.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅NO₆ | [3] |
| Molecular Weight | 399.44 g/mol | [3] |
| IUPAC Name | (2E,4Z,6E)-8-{[(2S)-2-(acetylamino)-3-phenylpropanoyl]oxy}-9,10-epoxy-9-methyldeca-2,4,6-trienoic acid | Inferred from AK-Toxin I structure |
| CAS Number | 85146-10-7 |
Structural Elucidation
The structure of this compound was determined by comparing its spectral data, particularly ¹H-NMR, with that of AK-Toxin I, for which the structure was confirmed by X-ray crystallography. The key difference is the absence of the methyl group at the 3' position of the N-acetylphenylalanyl moiety in this compound.
Diagram of this compound Chemical Structure
Caption: Chemical structure of this compound with stereochemical assignments.
Stereochemistry
The stereochemistry of this compound is crucial for its biological activity. The absolute configurations of the chiral centers have been determined based on the known stereochemistry of AK-Toxin I.
| Chiral Center | Configuration |
| C8 | R |
| C9 | S |
| C2' | S |
The geometry of the double bonds in the decatrienoic acid chain is (2E, 4Z, 6E).
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, primarily derived from the comparative analysis with AK-Toxin I.
¹H-NMR Spectral Data
The ¹H-NMR spectrum of this compound is very similar to that of AK-Toxin I, with the notable exception of the signals corresponding to the N-acetylphenylalanyl moiety due to the absence of the C3' methyl group.
| Proton | Chemical Shift (δ, ppm) (in CD₃OD) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.2 | d | ~15 |
| H-3 | ~6.0 | dd | ~15, 11 |
| H-4 | ~6.5 | t | ~11 |
| H-5 | ~5.8 | t | ~11 |
| H-6 | ~6.8 | dd | ~15, 11 |
| H-7 | ~5.6 | dd | ~15, 7 |
| H-8 | ~5.4 | m | |
| H-10a | ~2.7 | d | ~5 |
| H-10b | ~2.8 | d | ~5 |
| C9-CH₃ | ~1.3 | s | |
| H-2' | ~4.7 | m | |
| H-3'a, H-3'b | ~3.0 | m | |
| Phenyl-H | ~7.2 | m | |
| N-acetyl-CH₃ | ~1.9 | s |
Note: The chemical shifts are approximate and are based on the description in Nakashima et al. (1985) relative to AK-Toxin I.
¹³C-NMR Spectral Data (Inferred)
| Carbon | Chemical Shift (δ, ppm) of AK-Toxin I (in CD₃OD) | Expected Change for this compound |
| C-1 | ~170 | No significant change |
| C-2 to C-7 (olefinic) | 124-144 | No significant change |
| C-8 | ~77 | No significant change |
| C-9 | ~58 | No significant change |
| C-10 | ~53 | No significant change |
| C9-CH₃ | ~18 | No significant change |
| C-1' | ~173 | No significant change |
| C-2' | ~59 | Shift expected |
| C-3' | ~43 | Shift to a CH₂ signal |
| Phenyl carbons | 128-140 | No significant change |
| N-acetyl C=O | ~172 | No significant change |
| N-acetyl CH₃ | ~22 | No significant change |
Mass Spectrometry Data
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be similar to that of AK-Toxin I, with characteristic fragments of the decatrienoic acid and the N-acetylphenylalanine moieties.
| Ion | m/z |
| [M+H]⁺ | 400.16 |
Experimental Protocols
The following is a generalized protocol for the isolation and purification of this compound from Alternaria alternata cultures, based on established methods for Alternaria toxins.
Fungal Culture and Toxin Production
-
Inoculation: Inoculate a suitable liquid medium (e.g., modified Richards' medium) with a spore suspension of Alternaria alternata (Japanese pear pathotype).
-
Incubation: Incubate the culture in a fermentor at 28°C for 3-5 days with aeration and agitation.
-
Harvesting: Separate the mycelia from the culture broth by filtration. The filtrate contains the crude toxin mixture.
Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
-
Acidification and Extraction: Adjust the pH of the culture filtrate to 3 with HCl and extract with an equal volume of ethyl acetate. Repeat the extraction multiple times.
-
Concentration: Combine the organic phases and concentrate under reduced pressure to obtain a crude toxin extract.
-
Chromatography:
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a solvent gradient (e.g., n-hexane-ethyl acetate).
-
Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) and a bioassay on susceptible pear leaves.
-
Pooling and Concentration: Pool the fractions containing this compound and concentrate.
-
-
Final Purification: Perform final purification using preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).
Mechanism of Action and Signaling Pathway
This compound, like other toxins in its class, primarily targets the plasma membrane of susceptible plant cells. This interaction leads to a rapid disruption of membrane integrity.
Proposed Signaling Pathway
The precise molecular target of this compound on the plasma membrane has not been definitively identified, but it is believed to interact with specific membrane components, potentially proteins or lipid domains, leading to the inhibition of the plasma membrane H⁺-ATPase. This inhibition disrupts the proton gradient across the membrane, leading to depolarization and a subsequent efflux of K⁺ ions. The loss of ion homeostasis ultimately results in cell death and the characteristic necrotic lesions observed in infected plants.
Caption: Proposed signaling pathway for this compound-induced phytotoxicity.
This technical guide provides a foundational understanding of this compound. Further research into its specific molecular interactions and the development of synthetic analogs could open avenues for novel applications in agriculture and potentially in the development of targeted therapeutic agents.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of AK-Toxin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of AK-Toxin II, a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata. The information is intended for researchers, scientists, and professionals in drug development who are interested in the molecular basis of its toxicity and its potential applications.
Chemical Structure and Properties
This compound is a secondary metabolite that plays a crucial role in the black spot disease of susceptible Japanese pear cultivars.[1] Its structure was elucidated primarily through comparative spectral analysis with the more abundant co-metabolite, AK-Toxin I.[2]
Molecular Identity
This compound is characterized as the 3'-demethyl derivative of AK-Toxin I.[2] It consists of two main moieties: a decatrienoic acid backbone and an N-acetylphenylalanine side chain.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅NO₆ | [3] |
| Molecular Weight | 399.44 g/mol | [3] |
| IUPAC Name | (2E,4Z,6E)-8-{[(2S)-2-(acetylamino)-3-phenylpropanoyl]oxy}-9,10-epoxy-9-methyldeca-2,4,6-trienoic acid | Inferred from AK-Toxin I structure |
| CAS Number | 85146-10-7 |
Structural Elucidation
The structure of this compound was determined by comparing its spectral data, particularly ¹H-NMR, with that of AK-Toxin I, for which the structure was confirmed by X-ray crystallography. The key difference is the absence of the methyl group at the 3' position of the N-acetylphenylalanyl moiety in this compound.
Diagram of this compound Chemical Structure
Caption: Chemical structure of this compound with stereochemical assignments.
Stereochemistry
The stereochemistry of this compound is crucial for its biological activity. The absolute configurations of the chiral centers have been determined based on the known stereochemistry of AK-Toxin I.
| Chiral Center | Configuration |
| C8 | R |
| C9 | S |
| C2' | S |
The geometry of the double bonds in the decatrienoic acid chain is (2E, 4Z, 6E).
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, primarily derived from the comparative analysis with AK-Toxin I.
¹H-NMR Spectral Data
The ¹H-NMR spectrum of this compound is very similar to that of AK-Toxin I, with the notable exception of the signals corresponding to the N-acetylphenylalanyl moiety due to the absence of the C3' methyl group.
| Proton | Chemical Shift (δ, ppm) (in CD₃OD) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.2 | d | ~15 |
| H-3 | ~6.0 | dd | ~15, 11 |
| H-4 | ~6.5 | t | ~11 |
| H-5 | ~5.8 | t | ~11 |
| H-6 | ~6.8 | dd | ~15, 11 |
| H-7 | ~5.6 | dd | ~15, 7 |
| H-8 | ~5.4 | m | |
| H-10a | ~2.7 | d | ~5 |
| H-10b | ~2.8 | d | ~5 |
| C9-CH₃ | ~1.3 | s | |
| H-2' | ~4.7 | m | |
| H-3'a, H-3'b | ~3.0 | m | |
| Phenyl-H | ~7.2 | m | |
| N-acetyl-CH₃ | ~1.9 | s |
Note: The chemical shifts are approximate and are based on the description in Nakashima et al. (1985) relative to AK-Toxin I.
¹³C-NMR Spectral Data (Inferred)
| Carbon | Chemical Shift (δ, ppm) of AK-Toxin I (in CD₃OD) | Expected Change for this compound |
| C-1 | ~170 | No significant change |
| C-2 to C-7 (olefinic) | 124-144 | No significant change |
| C-8 | ~77 | No significant change |
| C-9 | ~58 | No significant change |
| C-10 | ~53 | No significant change |
| C9-CH₃ | ~18 | No significant change |
| C-1' | ~173 | No significant change |
| C-2' | ~59 | Shift expected |
| C-3' | ~43 | Shift to a CH₂ signal |
| Phenyl carbons | 128-140 | No significant change |
| N-acetyl C=O | ~172 | No significant change |
| N-acetyl CH₃ | ~22 | No significant change |
Mass Spectrometry Data
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be similar to that of AK-Toxin I, with characteristic fragments of the decatrienoic acid and the N-acetylphenylalanine moieties.
| Ion | m/z |
| [M+H]⁺ | 400.16 |
Experimental Protocols
The following is a generalized protocol for the isolation and purification of this compound from Alternaria alternata cultures, based on established methods for Alternaria toxins.
Fungal Culture and Toxin Production
-
Inoculation: Inoculate a suitable liquid medium (e.g., modified Richards' medium) with a spore suspension of Alternaria alternata (Japanese pear pathotype).
-
Incubation: Incubate the culture in a fermentor at 28°C for 3-5 days with aeration and agitation.
-
Harvesting: Separate the mycelia from the culture broth by filtration. The filtrate contains the crude toxin mixture.
Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
-
Acidification and Extraction: Adjust the pH of the culture filtrate to 3 with HCl and extract with an equal volume of ethyl acetate. Repeat the extraction multiple times.
-
Concentration: Combine the organic phases and concentrate under reduced pressure to obtain a crude toxin extract.
-
Chromatography:
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a solvent gradient (e.g., n-hexane-ethyl acetate).
-
Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) and a bioassay on susceptible pear leaves.
-
Pooling and Concentration: Pool the fractions containing this compound and concentrate.
-
-
Final Purification: Perform final purification using preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).
Mechanism of Action and Signaling Pathway
This compound, like other toxins in its class, primarily targets the plasma membrane of susceptible plant cells. This interaction leads to a rapid disruption of membrane integrity.
Proposed Signaling Pathway
The precise molecular target of this compound on the plasma membrane has not been definitively identified, but it is believed to interact with specific membrane components, potentially proteins or lipid domains, leading to the inhibition of the plasma membrane H⁺-ATPase. This inhibition disrupts the proton gradient across the membrane, leading to depolarization and a subsequent efflux of K⁺ ions. The loss of ion homeostasis ultimately results in cell death and the characteristic necrotic lesions observed in infected plants.
Caption: Proposed signaling pathway for this compound-induced phytotoxicity.
This technical guide provides a foundational understanding of this compound. Further research into its specific molecular interactions and the development of synthetic analogs could open avenues for novel applications in agriculture and potentially in the development of targeted therapeutic agents.
References
AK-Toxin II: A Technical Guide to its Mechanism of Action in Susceptible Pear Leaves
Abstract: This document provides a comprehensive technical overview of the molecular mechanism of action of AK-Toxin II, a host-selective toxin (HST) produced by the Japanese pear pathotype of the necrotrophic fungus Alternaria alternata. This compound is a key virulence factor responsible for black spot disease in susceptible pear cultivars. This guide details the toxin's primary cellular target, the subsequent signaling cascade leading to cell death, quantitative data on its bioactivity, and the experimental protocols used to elucidate its function.
Introduction
Alternaria alternata is a pathogenic fungus that causes significant postharvest disease in various crops, including the black spot disease of pear (Pyrus spp.)[1]. The Japanese pear pathotype (A. alternata f. sp. kikuchiana) produces a suite of host-selective toxins known as AK-toxins, which are primary determinants of its pathogenicity and host specificity[2][3]. Among these, AK-Toxin I and II have been identified as the principal phytotoxic metabolites[2][4].
This compound, like its more abundant counterpart AK-Toxin I, exhibits remarkable selectivity, inducing severe necrotic symptoms only in susceptible pear cultivars, such as 'Nijisseiki', while having no effect on resistant cultivars like 'Chojuro'. This specificity makes the AK-toxin-pear interaction a valuable model for studying host-pathogen relationships and the molecular basis of plant disease susceptibility. This guide focuses specifically on the mechanism of this compound, detailing its interaction with host cells from the initial membrane disruption to the ultimate induction of cell death.
Molecular Profile of this compound
This compound is a low-molecular-weight secondary metabolite. Its chemical structure was identified as the 3'-demethyl derivative of AK-Toxin I. Both toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), a common structural component in several HSTs produced by Alternaria pathotypes. The specific stereochemical configuration at the C-8 and C-9 positions of the EDA moiety is critical for its phytotoxic activity.
Mechanism of Action: From Membrane to Cell Death
The primary and initial site of action for this compound is the plasma membrane of susceptible pear leaf cells. The toxin's interaction with the membrane triggers a rapid cascade of events, leading to cellular dysfunction and necrosis.
Primary Target: The Plasma Membrane
This compound's host selectivity is determined at the plasma membrane. Upon application, the toxin induces a sudden and significant increase in the efflux of potassium ions (K+) from the cell, a hallmark of membrane damage. This rapid loss of electrolytes indicates a disruption of membrane integrity and ion channel function.
The immediate consequences of this interaction include:
-
Membrane Depolarization: The massive K+ loss leads to a rapid and irreversible depolarization of the plasma membrane potential.
-
Structural Damage: Microscopic studies reveal severe morphological changes to the plasma membrane, including invagination, vesiculation, and fragmentation within minutes of toxin exposure. Interestingly, other intracellular organelles remain initially unaffected, confirming the plasma membrane as the primary target.
Downstream Cellular Response and Necrosis
The initial membrane damage is a critical event that initiates a broader cellular collapse.
-
Vesicular Fusion: Within 1 to 3 hours of treatment, Golgi-derived vesicles are observed fusing with the damaged plasma membrane, likely representing a cellular attempt to repair the compromised barrier.
-
Programmed Cell Death (PCD): The sustained membrane dysfunction and cellular stress ultimately trigger a form of programmed cell death. While the precise signaling pathway is not fully elucidated, evidence points towards the induction of apoptosis-like responses, including DNA breakage, which contributes to the formation of necrotic lesions.
The entire process, from initial membrane contact to visible necrosis, is remarkably rapid and demonstrates the toxin's high efficiency in susceptible cultivars.
Quantitative Data Presentation
The biological activity of this compound is highly concentration-dependent and cultivar-specific. The following table summarizes the effective concentrations for inducing necrosis.
| Toxin | Pear Cultivar | Susceptibility | Concentration for Veinal Necrosis | Reference |
| This compound | 'Nijisseiki' | Susceptible | 100 nM | |
| AK-Toxin I | 'Nijisseiki' | Susceptible | 5 nM | |
| AK-Toxin I & II | 'Chojuro' | Resistant | No effect at 0.1 mM (100,000 nM) |
Table 1: Comparative Bioactivity of AK-Toxins on Susceptible and Resistant Pear Cultivars.
Experimental Protocols
The mechanism of this compound has been investigated using several key experimental methodologies.
Toxin Isolation and Purification
This protocol outlines the general steps for obtaining pure this compound for bioassays.
-
Fungal Culture: The Japanese pear pathotype of A. alternata is grown in a modified Richards' liquid medium in a jar fermentor at 28°C for approximately 3 days to achieve maximal toxin production.
-
Broth Extraction: The culture filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex) to separate the different metabolites.
-
Final Purification: High-performance liquid chromatography (HPLC) is used to isolate this compound to high purity.
-
Verification: The structure and purity are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Leaf Puncture Bioassay for Host Specificity
This bioassay is the standard method for determining the phytotoxic activity and host range of this compound.
-
Leaf Collection: Collect fresh, young leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') pear cultivars.
-
Toxin Preparation: Prepare serial dilutions of purified this compound in a suitable buffer.
-
Application: Place droplets of the toxin solutions onto the leaf surfaces. Puncture the leaf epidermis through the droplet with a fine needle to facilitate toxin entry. A buffer-only control is included.
-
Incubation: Incubate the leaves in a humid chamber under light at approximately 28°C.
-
Observation: Monitor the leaves for 24-48 hours and score the development of symptoms. A positive result in susceptible leaves is the formation of brown to black necrotic spots, characteristic of the disease.
Electrolyte Leakage Assay
This quantitative assay measures plasma membrane damage by monitoring the loss of ions from leaf tissue.
-
Tissue Preparation: Cut small, uniform discs from pear leaves. Wash them thoroughly with deionized water to remove surface electrolytes.
-
Toxin Treatment: Submerge the leaf discs in solutions containing different concentrations of this compound. A control group is submerged in a buffer solution without the toxin.
-
Incubation: Incubate the samples at room temperature with gentle shaking.
-
Conductivity Measurement: At regular time intervals (e.g., every 15-30 minutes), measure the electrical conductivity of the surrounding solution using a conductivity meter. An increase in conductivity corresponds to ion leakage from the damaged cells.
-
Data Analysis: Plot conductivity over time to quantify the rate and extent of membrane damage induced by the toxin.
Host Specificity Logic
The defining characteristic of this compound is its host-selective action. This specificity implies the presence of a molecular target or condition in susceptible cultivars that is absent or modified in resistant ones. The dysfunction is triggered at the plasma membrane, indicating a specific molecular interaction is the basis for this selectivity.
Conclusion and Future Directions
This compound is a potent, host-selective phytotoxin that acts primarily by disrupting the plasma membrane of susceptible pear cells, leading to rapid ion leakage, membrane depolarization, and ultimately necrotic cell death. Its mechanism underscores the critical role of the plasma membrane as a gatekeeper for cellular integrity and the primary site of host-pathogen recognition in this system.
While the downstream effects are well-characterized, the precise molecular target of this compound on the plasma membrane remains to be identified. Future research should focus on:
-
Receptor Identification: Isolating and characterizing the putative membrane receptor or channel that binds this compound in susceptible cultivars.
-
Genetic Basis of Resistance: Elucidating the genetic differences between susceptible and resistant cultivars that account for the presence or absence of the toxin's target site.
-
PCD Pathway Elucidation: Detailing the specific signaling molecules and pathways that link initial membrane damage to the execution of programmed cell death.
A deeper understanding of this mechanism holds significant potential for developing novel strategies to combat black spot disease and for advancing the broader field of molecular plant pathology.
References
- 1. Cellular Responses Required for Oxidative Stress Tolerance of the Necrotrophic Fungus Alternaria alternata, Causal Agent of Pear Black Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
AK-Toxin II: A Technical Guide to its Mechanism of Action in Susceptible Pear Leaves
Abstract: This document provides a comprehensive technical overview of the molecular mechanism of action of AK-Toxin II, a host-selective toxin (HST) produced by the Japanese pear pathotype of the necrotrophic fungus Alternaria alternata. This compound is a key virulence factor responsible for black spot disease in susceptible pear cultivars. This guide details the toxin's primary cellular target, the subsequent signaling cascade leading to cell death, quantitative data on its bioactivity, and the experimental protocols used to elucidate its function.
Introduction
Alternaria alternata is a pathogenic fungus that causes significant postharvest disease in various crops, including the black spot disease of pear (Pyrus spp.)[1]. The Japanese pear pathotype (A. alternata f. sp. kikuchiana) produces a suite of host-selective toxins known as AK-toxins, which are primary determinants of its pathogenicity and host specificity[2][3]. Among these, AK-Toxin I and II have been identified as the principal phytotoxic metabolites[2][4].
This compound, like its more abundant counterpart AK-Toxin I, exhibits remarkable selectivity, inducing severe necrotic symptoms only in susceptible pear cultivars, such as 'Nijisseiki', while having no effect on resistant cultivars like 'Chojuro'. This specificity makes the AK-toxin-pear interaction a valuable model for studying host-pathogen relationships and the molecular basis of plant disease susceptibility. This guide focuses specifically on the mechanism of this compound, detailing its interaction with host cells from the initial membrane disruption to the ultimate induction of cell death.
Molecular Profile of this compound
This compound is a low-molecular-weight secondary metabolite. Its chemical structure was identified as the 3'-demethyl derivative of AK-Toxin I. Both toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), a common structural component in several HSTs produced by Alternaria pathotypes. The specific stereochemical configuration at the C-8 and C-9 positions of the EDA moiety is critical for its phytotoxic activity.
Mechanism of Action: From Membrane to Cell Death
The primary and initial site of action for this compound is the plasma membrane of susceptible pear leaf cells. The toxin's interaction with the membrane triggers a rapid cascade of events, leading to cellular dysfunction and necrosis.
Primary Target: The Plasma Membrane
This compound's host selectivity is determined at the plasma membrane. Upon application, the toxin induces a sudden and significant increase in the efflux of potassium ions (K+) from the cell, a hallmark of membrane damage. This rapid loss of electrolytes indicates a disruption of membrane integrity and ion channel function.
The immediate consequences of this interaction include:
-
Membrane Depolarization: The massive K+ loss leads to a rapid and irreversible depolarization of the plasma membrane potential.
-
Structural Damage: Microscopic studies reveal severe morphological changes to the plasma membrane, including invagination, vesiculation, and fragmentation within minutes of toxin exposure. Interestingly, other intracellular organelles remain initially unaffected, confirming the plasma membrane as the primary target.
Downstream Cellular Response and Necrosis
The initial membrane damage is a critical event that initiates a broader cellular collapse.
-
Vesicular Fusion: Within 1 to 3 hours of treatment, Golgi-derived vesicles are observed fusing with the damaged plasma membrane, likely representing a cellular attempt to repair the compromised barrier.
-
Programmed Cell Death (PCD): The sustained membrane dysfunction and cellular stress ultimately trigger a form of programmed cell death. While the precise signaling pathway is not fully elucidated, evidence points towards the induction of apoptosis-like responses, including DNA breakage, which contributes to the formation of necrotic lesions.
The entire process, from initial membrane contact to visible necrosis, is remarkably rapid and demonstrates the toxin's high efficiency in susceptible cultivars.
Quantitative Data Presentation
The biological activity of this compound is highly concentration-dependent and cultivar-specific. The following table summarizes the effective concentrations for inducing necrosis.
| Toxin | Pear Cultivar | Susceptibility | Concentration for Veinal Necrosis | Reference |
| This compound | 'Nijisseiki' | Susceptible | 100 nM | |
| AK-Toxin I | 'Nijisseiki' | Susceptible | 5 nM | |
| AK-Toxin I & II | 'Chojuro' | Resistant | No effect at 0.1 mM (100,000 nM) |
Table 1: Comparative Bioactivity of AK-Toxins on Susceptible and Resistant Pear Cultivars.
Experimental Protocols
The mechanism of this compound has been investigated using several key experimental methodologies.
Toxin Isolation and Purification
This protocol outlines the general steps for obtaining pure this compound for bioassays.
-
Fungal Culture: The Japanese pear pathotype of A. alternata is grown in a modified Richards' liquid medium in a jar fermentor at 28°C for approximately 3 days to achieve maximal toxin production.
-
Broth Extraction: The culture filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex) to separate the different metabolites.
-
Final Purification: High-performance liquid chromatography (HPLC) is used to isolate this compound to high purity.
-
Verification: The structure and purity are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Leaf Puncture Bioassay for Host Specificity
This bioassay is the standard method for determining the phytotoxic activity and host range of this compound.
-
Leaf Collection: Collect fresh, young leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') pear cultivars.
-
Toxin Preparation: Prepare serial dilutions of purified this compound in a suitable buffer.
-
Application: Place droplets of the toxin solutions onto the leaf surfaces. Puncture the leaf epidermis through the droplet with a fine needle to facilitate toxin entry. A buffer-only control is included.
-
Incubation: Incubate the leaves in a humid chamber under light at approximately 28°C.
-
Observation: Monitor the leaves for 24-48 hours and score the development of symptoms. A positive result in susceptible leaves is the formation of brown to black necrotic spots, characteristic of the disease.
Electrolyte Leakage Assay
This quantitative assay measures plasma membrane damage by monitoring the loss of ions from leaf tissue.
-
Tissue Preparation: Cut small, uniform discs from pear leaves. Wash them thoroughly with deionized water to remove surface electrolytes.
-
Toxin Treatment: Submerge the leaf discs in solutions containing different concentrations of this compound. A control group is submerged in a buffer solution without the toxin.
-
Incubation: Incubate the samples at room temperature with gentle shaking.
-
Conductivity Measurement: At regular time intervals (e.g., every 15-30 minutes), measure the electrical conductivity of the surrounding solution using a conductivity meter. An increase in conductivity corresponds to ion leakage from the damaged cells.
-
Data Analysis: Plot conductivity over time to quantify the rate and extent of membrane damage induced by the toxin.
Host Specificity Logic
The defining characteristic of this compound is its host-selective action. This specificity implies the presence of a molecular target or condition in susceptible cultivars that is absent or modified in resistant ones. The dysfunction is triggered at the plasma membrane, indicating a specific molecular interaction is the basis for this selectivity.
Conclusion and Future Directions
This compound is a potent, host-selective phytotoxin that acts primarily by disrupting the plasma membrane of susceptible pear cells, leading to rapid ion leakage, membrane depolarization, and ultimately necrotic cell death. Its mechanism underscores the critical role of the plasma membrane as a gatekeeper for cellular integrity and the primary site of host-pathogen recognition in this system.
While the downstream effects are well-characterized, the precise molecular target of this compound on the plasma membrane remains to be identified. Future research should focus on:
-
Receptor Identification: Isolating and characterizing the putative membrane receptor or channel that binds this compound in susceptible cultivars.
-
Genetic Basis of Resistance: Elucidating the genetic differences between susceptible and resistant cultivars that account for the presence or absence of the toxin's target site.
-
PCD Pathway Elucidation: Detailing the specific signaling molecules and pathways that link initial membrane damage to the execution of programmed cell death.
A deeper understanding of this mechanism holds significant potential for developing novel strategies to combat black spot disease and for advancing the broader field of molecular plant pathology.
References
- 1. Cellular Responses Required for Oxidative Stress Tolerance of the Necrotrophic Fungus Alternaria alternata, Causal Agent of Pear Black Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
AK-Toxin II: A Technical Guide to its Mechanism of Action in Susceptible Pear Leaves
Abstract: This document provides a comprehensive technical overview of the molecular mechanism of action of AK-Toxin II, a host-selective toxin (HST) produced by the Japanese pear pathotype of the necrotrophic fungus Alternaria alternata. This compound is a key virulence factor responsible for black spot disease in susceptible pear cultivars. This guide details the toxin's primary cellular target, the subsequent signaling cascade leading to cell death, quantitative data on its bioactivity, and the experimental protocols used to elucidate its function.
Introduction
Alternaria alternata is a pathogenic fungus that causes significant postharvest disease in various crops, including the black spot disease of pear (Pyrus spp.)[1]. The Japanese pear pathotype (A. alternata f. sp. kikuchiana) produces a suite of host-selective toxins known as AK-toxins, which are primary determinants of its pathogenicity and host specificity[2][3]. Among these, AK-Toxin I and II have been identified as the principal phytotoxic metabolites[2][4].
This compound, like its more abundant counterpart AK-Toxin I, exhibits remarkable selectivity, inducing severe necrotic symptoms only in susceptible pear cultivars, such as 'Nijisseiki', while having no effect on resistant cultivars like 'Chojuro'. This specificity makes the AK-toxin-pear interaction a valuable model for studying host-pathogen relationships and the molecular basis of plant disease susceptibility. This guide focuses specifically on the mechanism of this compound, detailing its interaction with host cells from the initial membrane disruption to the ultimate induction of cell death.
Molecular Profile of this compound
This compound is a low-molecular-weight secondary metabolite. Its chemical structure was identified as the 3'-demethyl derivative of AK-Toxin I. Both toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), a common structural component in several HSTs produced by Alternaria pathotypes. The specific stereochemical configuration at the C-8 and C-9 positions of the EDA moiety is critical for its phytotoxic activity.
Mechanism of Action: From Membrane to Cell Death
The primary and initial site of action for this compound is the plasma membrane of susceptible pear leaf cells. The toxin's interaction with the membrane triggers a rapid cascade of events, leading to cellular dysfunction and necrosis.
Primary Target: The Plasma Membrane
This compound's host selectivity is determined at the plasma membrane. Upon application, the toxin induces a sudden and significant increase in the efflux of potassium ions (K+) from the cell, a hallmark of membrane damage. This rapid loss of electrolytes indicates a disruption of membrane integrity and ion channel function.
The immediate consequences of this interaction include:
-
Membrane Depolarization: The massive K+ loss leads to a rapid and irreversible depolarization of the plasma membrane potential.
-
Structural Damage: Microscopic studies reveal severe morphological changes to the plasma membrane, including invagination, vesiculation, and fragmentation within minutes of toxin exposure. Interestingly, other intracellular organelles remain initially unaffected, confirming the plasma membrane as the primary target.
Downstream Cellular Response and Necrosis
The initial membrane damage is a critical event that initiates a broader cellular collapse.
-
Vesicular Fusion: Within 1 to 3 hours of treatment, Golgi-derived vesicles are observed fusing with the damaged plasma membrane, likely representing a cellular attempt to repair the compromised barrier.
-
Programmed Cell Death (PCD): The sustained membrane dysfunction and cellular stress ultimately trigger a form of programmed cell death. While the precise signaling pathway is not fully elucidated, evidence points towards the induction of apoptosis-like responses, including DNA breakage, which contributes to the formation of necrotic lesions.
The entire process, from initial membrane contact to visible necrosis, is remarkably rapid and demonstrates the toxin's high efficiency in susceptible cultivars.
Quantitative Data Presentation
The biological activity of this compound is highly concentration-dependent and cultivar-specific. The following table summarizes the effective concentrations for inducing necrosis.
| Toxin | Pear Cultivar | Susceptibility | Concentration for Veinal Necrosis | Reference |
| This compound | 'Nijisseiki' | Susceptible | 100 nM | |
| AK-Toxin I | 'Nijisseiki' | Susceptible | 5 nM | |
| AK-Toxin I & II | 'Chojuro' | Resistant | No effect at 0.1 mM (100,000 nM) |
Table 1: Comparative Bioactivity of AK-Toxins on Susceptible and Resistant Pear Cultivars.
Experimental Protocols
The mechanism of this compound has been investigated using several key experimental methodologies.
Toxin Isolation and Purification
This protocol outlines the general steps for obtaining pure this compound for bioassays.
-
Fungal Culture: The Japanese pear pathotype of A. alternata is grown in a modified Richards' liquid medium in a jar fermentor at 28°C for approximately 3 days to achieve maximal toxin production.
-
Broth Extraction: The culture filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) to separate the different metabolites.
-
Final Purification: High-performance liquid chromatography (HPLC) is used to isolate this compound to high purity.
-
Verification: The structure and purity are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Leaf Puncture Bioassay for Host Specificity
This bioassay is the standard method for determining the phytotoxic activity and host range of this compound.
-
Leaf Collection: Collect fresh, young leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') pear cultivars.
-
Toxin Preparation: Prepare serial dilutions of purified this compound in a suitable buffer.
-
Application: Place droplets of the toxin solutions onto the leaf surfaces. Puncture the leaf epidermis through the droplet with a fine needle to facilitate toxin entry. A buffer-only control is included.
-
Incubation: Incubate the leaves in a humid chamber under light at approximately 28°C.
-
Observation: Monitor the leaves for 24-48 hours and score the development of symptoms. A positive result in susceptible leaves is the formation of brown to black necrotic spots, characteristic of the disease.
Electrolyte Leakage Assay
This quantitative assay measures plasma membrane damage by monitoring the loss of ions from leaf tissue.
-
Tissue Preparation: Cut small, uniform discs from pear leaves. Wash them thoroughly with deionized water to remove surface electrolytes.
-
Toxin Treatment: Submerge the leaf discs in solutions containing different concentrations of this compound. A control group is submerged in a buffer solution without the toxin.
-
Incubation: Incubate the samples at room temperature with gentle shaking.
-
Conductivity Measurement: At regular time intervals (e.g., every 15-30 minutes), measure the electrical conductivity of the surrounding solution using a conductivity meter. An increase in conductivity corresponds to ion leakage from the damaged cells.
-
Data Analysis: Plot conductivity over time to quantify the rate and extent of membrane damage induced by the toxin.
Host Specificity Logic
The defining characteristic of this compound is its host-selective action. This specificity implies the presence of a molecular target or condition in susceptible cultivars that is absent or modified in resistant ones. The dysfunction is triggered at the plasma membrane, indicating a specific molecular interaction is the basis for this selectivity.
Conclusion and Future Directions
This compound is a potent, host-selective phytotoxin that acts primarily by disrupting the plasma membrane of susceptible pear cells, leading to rapid ion leakage, membrane depolarization, and ultimately necrotic cell death. Its mechanism underscores the critical role of the plasma membrane as a gatekeeper for cellular integrity and the primary site of host-pathogen recognition in this system.
While the downstream effects are well-characterized, the precise molecular target of this compound on the plasma membrane remains to be identified. Future research should focus on:
-
Receptor Identification: Isolating and characterizing the putative membrane receptor or channel that binds this compound in susceptible cultivars.
-
Genetic Basis of Resistance: Elucidating the genetic differences between susceptible and resistant cultivars that account for the presence or absence of the toxin's target site.
-
PCD Pathway Elucidation: Detailing the specific signaling molecules and pathways that link initial membrane damage to the execution of programmed cell death.
A deeper understanding of this mechanism holds significant potential for developing novel strategies to combat black spot disease and for advancing the broader field of molecular plant pathology.
References
- 1. Cellular Responses Required for Oxidative Stress Tolerance of the Necrotrophic Fungus Alternaria alternata, Causal Agent of Pear Black Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
In-Depth Technical Guide: The Biological Activity of AK-Toxin II on Plant Plasma Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II, a host-specific toxin produced by the Japanese pear pathotype of the fungus Alternaria alternata, is a key player in the development of black spot disease in susceptible pear cultivars.[1] Its primary target is the plant plasma membrane, where it initiates a cascade of events leading to rapid cell dysfunction and necrosis.[2][3] This technical guide provides a comprehensive overview of the biological activity of this compound at the plasma membrane, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Effects of this compound on the Plant Plasma Membrane
This compound exerts its phytotoxic effects through a multi-faceted attack on the integrity and function of the plant plasma membrane. The primary consequences of toxin exposure in susceptible plant cells include a rapid and significant efflux of potassium ions (K+), depolarization of the plasma membrane, and distinct ultrastructural changes such as membrane invagination.[1][2]
Quantitative Data on this compound Activity
The biological activity of this compound is highly concentration-dependent and specific to susceptible pear cultivars. The following table summarizes key quantitative data gathered from various studies.
| Parameter | Toxin | Concentration | Effect | Plant Species/Cultivar | Reference(s) |
| Veinal Necrosis | This compound | 100 nM | Induces characteristic veinal necrosis on leaves. | Susceptible Japanese Pear (e.g., 'Nijisseiki') | |
| Potassium (K+) Efflux | This compound | Not specified | Causes rapid loss of K+ from susceptible pear leaves. | Susceptible Japanese Pear | |
| Membrane Depolarization | AK-Toxins | Not specified | Irreversibly depolarizes the plasma membrane. | Susceptible genotypes | |
| Ineffective Concentration | This compound | 0.1 mM | No effect on leaves of resistant cultivars. | Resistant Japanese Pear (e.g., 'Chojuro') |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound on plant plasma membranes.
Measurement of Electrolyte Leakage (Potassium Efflux)
This protocol is adapted from established methods for measuring cell death via electrolyte leakage and can be specifically applied to assess the membrane-damaging effects of this compound on pear leaf tissue.
Objective: To quantify the efflux of ions (primarily K+) from pear leaf cells upon exposure to this compound as an indicator of plasma membrane damage.
Materials:
-
Fresh, young leaves from both susceptible and resistant pear cultivars.
-
This compound solution of known concentration.
-
Control buffer (e.g., MES-Ca2+ buffer, pH 6.0).
-
Deionized water.
-
Cork borer (e.g., 5-10 mm diameter).
-
12-well plates or similar containers.
-
Conductivity meter.
-
Shaker or orbital incubator.
Procedure:
-
Leaf Disc Preparation: Using a cork borer, carefully cut uniform leaf discs from healthy, turgid pear leaves, avoiding major veins.
-
Washing: Place the leaf discs in a beaker with deionized water and gently agitate for 30-60 minutes to remove any electrolytes released from the cut edges.
-
Toxin Incubation:
-
Transfer a set number of leaf discs (e.g., 5-10) into each well of a 12-well plate containing a defined volume of either the control buffer or the this compound solution at various concentrations.
-
Ensure the leaf discs are fully submerged.
-
-
Incubation: Incubate the plates on a shaker at a gentle speed (e.g., 50 rpm) at room temperature.
-
Conductivity Measurement:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), measure the electrical conductivity of the solution in each well using a calibrated conductivity meter.
-
After the final time point, boil the leaf discs in their respective solutions for 15-20 minutes to induce maximum electrolyte leakage.
-
Allow the solutions to cool to room temperature and measure the final conductivity.
-
-
Data Analysis:
-
Express the electrolyte leakage at each time point as a percentage of the total conductivity (measured after boiling).
-
Plot the percentage of electrolyte leakage over time for each treatment.
-
Electrophysiological Measurement of Plasma Membrane Depolarization
The patch-clamp technique is a powerful tool to directly measure the changes in membrane potential and ion channel activity in response to this compound.
Objective: To characterize the effect of this compound on the plasma membrane potential and ion channel currents of individual pear protoplasts.
Materials:
-
Protoplasts isolated from susceptible and resistant pear leaf mesophyll cells.
-
Patch-clamp rig including a microscope, micromanipulators, amplifier, and data acquisition system.
-
Glass micropipettes.
-
Bath solution (extracellular) and pipette solution (intracellular) with appropriate ionic compositions.
-
This compound stock solution.
Procedure:
-
Protoplast Preparation: Isolate protoplasts from pear leaves using enzymatic digestion (e.g., with cellulase (B1617823) and pectinase).
-
Patch-Clamp Recording (Whole-Cell Configuration):
-
Place a suspension of protoplasts in a recording chamber on the microscope stage.
-
Using a micromanipulator, bring a glass micropipette filled with the pipette solution into contact with a single protoplast to form a high-resistance seal (giga-seal).
-
Rupture the membrane patch within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Membrane Potential Measurement:
-
In current-clamp mode, record the resting membrane potential of the protoplast.
-
Perfuse the bath solution with a solution containing this compound at the desired concentration.
-
Continuously monitor and record the changes in membrane potential over time.
-
-
Ion Channel Current Measurement:
-
In voltage-clamp mode, apply a series of voltage steps to elicit ion channel currents.
-
Record the baseline currents before and after the application of this compound to the bath solution.
-
Analyze the changes in current-voltage relationships to identify the specific ion channels affected by the toxin.
-
Ultrastructural Analysis by Transmission Electron Microscopy (TEM)
TEM allows for high-resolution visualization of the morphological changes induced by this compound at the subcellular level, particularly at the plasma membrane.
Objective: To observe the ultrastructural modifications of the plasma membrane and other organelles in pear cells treated with this compound.
Materials:
-
Small sections of pear leaf tissue from susceptible and resistant cultivars.
-
This compound solution.
-
Fixatives (e.g., glutaraldehyde (B144438), osmium tetroxide).
-
Dehydration series (ethanol or acetone).
-
Embedding resin (e.g., Epon or Spurr's resin).
-
Ultramicrotome.
-
TEM grids.
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining.
-
Transmission Electron Microscope.
Procedure:
-
Toxin Treatment: Infiltrate small pear leaf sections with either a control buffer or this compound solution and incubate for various time periods.
-
Fixation:
-
Primary fixation: Immerse the tissue samples in a solution of glutaraldehyde in a suitable buffer (e.g., phosphate (B84403) or cacodylate buffer) for several hours at 4°C.
-
Secondary fixation: Post-fix the samples in a buffered solution of osmium tetroxide for 1-2 hours at 4°C. This step enhances the contrast of membranes.
-
-
Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) or acetone (B3395972) (e.g., 30%, 50%, 70%, 90%, 100%).
-
Infiltration and Embedding:
-
Gradually infiltrate the dehydrated tissue with an embedding resin.
-
Place the infiltrated samples in molds filled with fresh resin and polymerize at an elevated temperature (e.g., 60°C) for 24-48 hours.
-
-
Sectioning: Using an ultramicrotome, cut ultra-thin sections (60-90 nm) from the resin-embedded tissue blocks.
-
Staining: Mount the sections on TEM grids and stain with uranyl acetate and lead citrate to further enhance the contrast of cellular structures.
-
Imaging: Observe the stained sections under a transmission electron microscope and capture images of the plasma membrane and other organelles.
Signaling Pathways and Molecular Interactions
The precise signaling cascade initiated by this compound is an area of ongoing research. However, current evidence points to a model involving the interaction of the toxin with a putative receptor on the plasma membrane of susceptible cells, leading to downstream effects on ion homeostasis and cell viability. The involvement of calcium signaling as a secondary messenger in the cell death pathway is also hypothesized.
Proposed Signaling Pathway of this compound
References
- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of AK-Toxin II on Plant Plasma Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II, a host-specific toxin produced by the Japanese pear pathotype of the fungus Alternaria alternata, is a key player in the development of black spot disease in susceptible pear cultivars.[1] Its primary target is the plant plasma membrane, where it initiates a cascade of events leading to rapid cell dysfunction and necrosis.[2][3] This technical guide provides a comprehensive overview of the biological activity of this compound at the plasma membrane, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Effects of this compound on the Plant Plasma Membrane
This compound exerts its phytotoxic effects through a multi-faceted attack on the integrity and function of the plant plasma membrane. The primary consequences of toxin exposure in susceptible plant cells include a rapid and significant efflux of potassium ions (K+), depolarization of the plasma membrane, and distinct ultrastructural changes such as membrane invagination.[1][2]
Quantitative Data on this compound Activity
The biological activity of this compound is highly concentration-dependent and specific to susceptible pear cultivars. The following table summarizes key quantitative data gathered from various studies.
| Parameter | Toxin | Concentration | Effect | Plant Species/Cultivar | Reference(s) |
| Veinal Necrosis | This compound | 100 nM | Induces characteristic veinal necrosis on leaves. | Susceptible Japanese Pear (e.g., 'Nijisseiki') | |
| Potassium (K+) Efflux | This compound | Not specified | Causes rapid loss of K+ from susceptible pear leaves. | Susceptible Japanese Pear | |
| Membrane Depolarization | AK-Toxins | Not specified | Irreversibly depolarizes the plasma membrane. | Susceptible genotypes | |
| Ineffective Concentration | This compound | 0.1 mM | No effect on leaves of resistant cultivars. | Resistant Japanese Pear (e.g., 'Chojuro') |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound on plant plasma membranes.
Measurement of Electrolyte Leakage (Potassium Efflux)
This protocol is adapted from established methods for measuring cell death via electrolyte leakage and can be specifically applied to assess the membrane-damaging effects of this compound on pear leaf tissue.
Objective: To quantify the efflux of ions (primarily K+) from pear leaf cells upon exposure to this compound as an indicator of plasma membrane damage.
Materials:
-
Fresh, young leaves from both susceptible and resistant pear cultivars.
-
This compound solution of known concentration.
-
Control buffer (e.g., MES-Ca2+ buffer, pH 6.0).
-
Deionized water.
-
Cork borer (e.g., 5-10 mm diameter).
-
12-well plates or similar containers.
-
Conductivity meter.
-
Shaker or orbital incubator.
Procedure:
-
Leaf Disc Preparation: Using a cork borer, carefully cut uniform leaf discs from healthy, turgid pear leaves, avoiding major veins.
-
Washing: Place the leaf discs in a beaker with deionized water and gently agitate for 30-60 minutes to remove any electrolytes released from the cut edges.
-
Toxin Incubation:
-
Transfer a set number of leaf discs (e.g., 5-10) into each well of a 12-well plate containing a defined volume of either the control buffer or the this compound solution at various concentrations.
-
Ensure the leaf discs are fully submerged.
-
-
Incubation: Incubate the plates on a shaker at a gentle speed (e.g., 50 rpm) at room temperature.
-
Conductivity Measurement:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), measure the electrical conductivity of the solution in each well using a calibrated conductivity meter.
-
After the final time point, boil the leaf discs in their respective solutions for 15-20 minutes to induce maximum electrolyte leakage.
-
Allow the solutions to cool to room temperature and measure the final conductivity.
-
-
Data Analysis:
-
Express the electrolyte leakage at each time point as a percentage of the total conductivity (measured after boiling).
-
Plot the percentage of electrolyte leakage over time for each treatment.
-
Electrophysiological Measurement of Plasma Membrane Depolarization
The patch-clamp technique is a powerful tool to directly measure the changes in membrane potential and ion channel activity in response to this compound.
Objective: To characterize the effect of this compound on the plasma membrane potential and ion channel currents of individual pear protoplasts.
Materials:
-
Protoplasts isolated from susceptible and resistant pear leaf mesophyll cells.
-
Patch-clamp rig including a microscope, micromanipulators, amplifier, and data acquisition system.
-
Glass micropipettes.
-
Bath solution (extracellular) and pipette solution (intracellular) with appropriate ionic compositions.
-
This compound stock solution.
Procedure:
-
Protoplast Preparation: Isolate protoplasts from pear leaves using enzymatic digestion (e.g., with cellulase (B1617823) and pectinase).
-
Patch-Clamp Recording (Whole-Cell Configuration):
-
Place a suspension of protoplasts in a recording chamber on the microscope stage.
-
Using a micromanipulator, bring a glass micropipette filled with the pipette solution into contact with a single protoplast to form a high-resistance seal (giga-seal).
-
Rupture the membrane patch within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Membrane Potential Measurement:
-
In current-clamp mode, record the resting membrane potential of the protoplast.
-
Perfuse the bath solution with a solution containing this compound at the desired concentration.
-
Continuously monitor and record the changes in membrane potential over time.
-
-
Ion Channel Current Measurement:
-
In voltage-clamp mode, apply a series of voltage steps to elicit ion channel currents.
-
Record the baseline currents before and after the application of this compound to the bath solution.
-
Analyze the changes in current-voltage relationships to identify the specific ion channels affected by the toxin.
-
Ultrastructural Analysis by Transmission Electron Microscopy (TEM)
TEM allows for high-resolution visualization of the morphological changes induced by this compound at the subcellular level, particularly at the plasma membrane.
Objective: To observe the ultrastructural modifications of the plasma membrane and other organelles in pear cells treated with this compound.
Materials:
-
Small sections of pear leaf tissue from susceptible and resistant cultivars.
-
This compound solution.
-
Fixatives (e.g., glutaraldehyde (B144438), osmium tetroxide).
-
Dehydration series (ethanol or acetone).
-
Embedding resin (e.g., Epon or Spurr's resin).
-
Ultramicrotome.
-
TEM grids.
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining.
-
Transmission Electron Microscope.
Procedure:
-
Toxin Treatment: Infiltrate small pear leaf sections with either a control buffer or this compound solution and incubate for various time periods.
-
Fixation:
-
Primary fixation: Immerse the tissue samples in a solution of glutaraldehyde in a suitable buffer (e.g., phosphate (B84403) or cacodylate buffer) for several hours at 4°C.
-
Secondary fixation: Post-fix the samples in a buffered solution of osmium tetroxide for 1-2 hours at 4°C. This step enhances the contrast of membranes.
-
-
Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) or acetone (B3395972) (e.g., 30%, 50%, 70%, 90%, 100%).
-
Infiltration and Embedding:
-
Gradually infiltrate the dehydrated tissue with an embedding resin.
-
Place the infiltrated samples in molds filled with fresh resin and polymerize at an elevated temperature (e.g., 60°C) for 24-48 hours.
-
-
Sectioning: Using an ultramicrotome, cut ultra-thin sections (60-90 nm) from the resin-embedded tissue blocks.
-
Staining: Mount the sections on TEM grids and stain with uranyl acetate and lead citrate to further enhance the contrast of cellular structures.
-
Imaging: Observe the stained sections under a transmission electron microscope and capture images of the plasma membrane and other organelles.
Signaling Pathways and Molecular Interactions
The precise signaling cascade initiated by this compound is an area of ongoing research. However, current evidence points to a model involving the interaction of the toxin with a putative receptor on the plasma membrane of susceptible cells, leading to downstream effects on ion homeostasis and cell viability. The involvement of calcium signaling as a secondary messenger in the cell death pathway is also hypothesized.
Proposed Signaling Pathway of this compound
References
- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of AK-Toxin II on Plant Plasma Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II, a host-specific toxin produced by the Japanese pear pathotype of the fungus Alternaria alternata, is a key player in the development of black spot disease in susceptible pear cultivars.[1] Its primary target is the plant plasma membrane, where it initiates a cascade of events leading to rapid cell dysfunction and necrosis.[2][3] This technical guide provides a comprehensive overview of the biological activity of this compound at the plasma membrane, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Effects of this compound on the Plant Plasma Membrane
This compound exerts its phytotoxic effects through a multi-faceted attack on the integrity and function of the plant plasma membrane. The primary consequences of toxin exposure in susceptible plant cells include a rapid and significant efflux of potassium ions (K+), depolarization of the plasma membrane, and distinct ultrastructural changes such as membrane invagination.[1][2]
Quantitative Data on this compound Activity
The biological activity of this compound is highly concentration-dependent and specific to susceptible pear cultivars. The following table summarizes key quantitative data gathered from various studies.
| Parameter | Toxin | Concentration | Effect | Plant Species/Cultivar | Reference(s) |
| Veinal Necrosis | This compound | 100 nM | Induces characteristic veinal necrosis on leaves. | Susceptible Japanese Pear (e.g., 'Nijisseiki') | |
| Potassium (K+) Efflux | This compound | Not specified | Causes rapid loss of K+ from susceptible pear leaves. | Susceptible Japanese Pear | |
| Membrane Depolarization | AK-Toxins | Not specified | Irreversibly depolarizes the plasma membrane. | Susceptible genotypes | |
| Ineffective Concentration | This compound | 0.1 mM | No effect on leaves of resistant cultivars. | Resistant Japanese Pear (e.g., 'Chojuro') |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound on plant plasma membranes.
Measurement of Electrolyte Leakage (Potassium Efflux)
This protocol is adapted from established methods for measuring cell death via electrolyte leakage and can be specifically applied to assess the membrane-damaging effects of this compound on pear leaf tissue.
Objective: To quantify the efflux of ions (primarily K+) from pear leaf cells upon exposure to this compound as an indicator of plasma membrane damage.
Materials:
-
Fresh, young leaves from both susceptible and resistant pear cultivars.
-
This compound solution of known concentration.
-
Control buffer (e.g., MES-Ca2+ buffer, pH 6.0).
-
Deionized water.
-
Cork borer (e.g., 5-10 mm diameter).
-
12-well plates or similar containers.
-
Conductivity meter.
-
Shaker or orbital incubator.
Procedure:
-
Leaf Disc Preparation: Using a cork borer, carefully cut uniform leaf discs from healthy, turgid pear leaves, avoiding major veins.
-
Washing: Place the leaf discs in a beaker with deionized water and gently agitate for 30-60 minutes to remove any electrolytes released from the cut edges.
-
Toxin Incubation:
-
Transfer a set number of leaf discs (e.g., 5-10) into each well of a 12-well plate containing a defined volume of either the control buffer or the this compound solution at various concentrations.
-
Ensure the leaf discs are fully submerged.
-
-
Incubation: Incubate the plates on a shaker at a gentle speed (e.g., 50 rpm) at room temperature.
-
Conductivity Measurement:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), measure the electrical conductivity of the solution in each well using a calibrated conductivity meter.
-
After the final time point, boil the leaf discs in their respective solutions for 15-20 minutes to induce maximum electrolyte leakage.
-
Allow the solutions to cool to room temperature and measure the final conductivity.
-
-
Data Analysis:
-
Express the electrolyte leakage at each time point as a percentage of the total conductivity (measured after boiling).
-
Plot the percentage of electrolyte leakage over time for each treatment.
-
Electrophysiological Measurement of Plasma Membrane Depolarization
The patch-clamp technique is a powerful tool to directly measure the changes in membrane potential and ion channel activity in response to this compound.
Objective: To characterize the effect of this compound on the plasma membrane potential and ion channel currents of individual pear protoplasts.
Materials:
-
Protoplasts isolated from susceptible and resistant pear leaf mesophyll cells.
-
Patch-clamp rig including a microscope, micromanipulators, amplifier, and data acquisition system.
-
Glass micropipettes.
-
Bath solution (extracellular) and pipette solution (intracellular) with appropriate ionic compositions.
-
This compound stock solution.
Procedure:
-
Protoplast Preparation: Isolate protoplasts from pear leaves using enzymatic digestion (e.g., with cellulase and pectinase).
-
Patch-Clamp Recording (Whole-Cell Configuration):
-
Place a suspension of protoplasts in a recording chamber on the microscope stage.
-
Using a micromanipulator, bring a glass micropipette filled with the pipette solution into contact with a single protoplast to form a high-resistance seal (giga-seal).
-
Rupture the membrane patch within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Membrane Potential Measurement:
-
In current-clamp mode, record the resting membrane potential of the protoplast.
-
Perfuse the bath solution with a solution containing this compound at the desired concentration.
-
Continuously monitor and record the changes in membrane potential over time.
-
-
Ion Channel Current Measurement:
-
In voltage-clamp mode, apply a series of voltage steps to elicit ion channel currents.
-
Record the baseline currents before and after the application of this compound to the bath solution.
-
Analyze the changes in current-voltage relationships to identify the specific ion channels affected by the toxin.
-
Ultrastructural Analysis by Transmission Electron Microscopy (TEM)
TEM allows for high-resolution visualization of the morphological changes induced by this compound at the subcellular level, particularly at the plasma membrane.
Objective: To observe the ultrastructural modifications of the plasma membrane and other organelles in pear cells treated with this compound.
Materials:
-
Small sections of pear leaf tissue from susceptible and resistant cultivars.
-
This compound solution.
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide).
-
Dehydration series (ethanol or acetone).
-
Embedding resin (e.g., Epon or Spurr's resin).
-
Ultramicrotome.
-
TEM grids.
-
Uranyl acetate and lead citrate for staining.
-
Transmission Electron Microscope.
Procedure:
-
Toxin Treatment: Infiltrate small pear leaf sections with either a control buffer or this compound solution and incubate for various time periods.
-
Fixation:
-
Primary fixation: Immerse the tissue samples in a solution of glutaraldehyde in a suitable buffer (e.g., phosphate or cacodylate buffer) for several hours at 4°C.
-
Secondary fixation: Post-fix the samples in a buffered solution of osmium tetroxide for 1-2 hours at 4°C. This step enhances the contrast of membranes.
-
-
Dehydration: Dehydrate the samples through a graded series of ethanol or acetone (e.g., 30%, 50%, 70%, 90%, 100%).
-
Infiltration and Embedding:
-
Gradually infiltrate the dehydrated tissue with an embedding resin.
-
Place the infiltrated samples in molds filled with fresh resin and polymerize at an elevated temperature (e.g., 60°C) for 24-48 hours.
-
-
Sectioning: Using an ultramicrotome, cut ultra-thin sections (60-90 nm) from the resin-embedded tissue blocks.
-
Staining: Mount the sections on TEM grids and stain with uranyl acetate and lead citrate to further enhance the contrast of cellular structures.
-
Imaging: Observe the stained sections under a transmission electron microscope and capture images of the plasma membrane and other organelles.
Signaling Pathways and Molecular Interactions
The precise signaling cascade initiated by this compound is an area of ongoing research. However, current evidence points to a model involving the interaction of the toxin with a putative receptor on the plasma membrane of susceptible cells, leading to downstream effects on ion homeostasis and cell viability. The involvement of calcium signaling as a secondary messenger in the cell death pathway is also hypothesized.
Proposed Signaling Pathway of this compound
References
- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
AK-Toxin II as a host-specific phytotoxic metabolite
A Technical Guide for Researchers and Drug Development Professionals
Abstract
AK-Toxin II is a host-specific phytotoxic metabolite produced by the Japanese pear pathotype of the fungus Alternaria alternata. This toxin is a key virulence factor in the black spot disease of susceptible Japanese pear cultivars, such as 'Nijisseiki'. Its high degree of host specificity and potent phytotoxic activity at low concentrations make it a subject of significant interest in the fields of plant pathology, toxicology, and biochemistry. This technical guide provides an in-depth overview of this compound, focusing on its biological activity, mechanism of action, experimental protocols for its study, and the biosynthetic pathways leading to its formation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related disciplines.
Introduction
Alternaria alternata is a ubiquitous fungus known for producing a diverse array of secondary metabolites, including several host-specific toxins (HSTs). These HSTs are critical determinants of the pathogenicity of different A. alternata pathotypes, enabling them to infect specific host plants. The Japanese pear pathotype produces two primary HSTs, AK-Toxin I and II, with this compound being a demethyl derivative of AK-Toxin I.[1] Both toxins induce characteristic veinal necrosis on the leaves of susceptible pear cultivars.[2] The remarkable specificity of this compound, causing disease symptoms only in certain pear varieties, underscores the intricate molecular interactions that govern plant-pathogen relationships. Understanding the biology and biochemistry of this compound can provide valuable insights into fungal pathogenesis and may inform the development of novel fungicides or disease-resistant crop varieties.
Chemical Structure and Properties
This compound is an ester of 9,10-epoxy-8-hydroxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid.[1] Its chemical formula is C₂₂H₂₅NO₆. The structure of this compound is closely related to AK-Toxin I, differing only by the absence of a methyl group.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₅NO₆ |
| CAS Number | 85146-10-7 |
Biological Activity and Host Specificity
The most striking feature of this compound is its strict host specificity. It induces necrotic lesions on susceptible Japanese pear cultivars, such as 'Nijisseiki', at nanomolar concentrations, while resistant cultivars like 'Chojuro' remain unaffected even at significantly higher concentrations.
Table 2: Phytotoxic Activity of this compound on Japanese Pear Cultivars
| Pear Cultivar | Susceptibility | Minimum Concentration for Necrosis |
| 'Nijisseiki' | Susceptible | 100 nM |
| 'Chojuro' | Resistant | No effect at 0.1 mM |
The primary symptom of this compound exposure in susceptible plants is the rapid onset of veinal necrosis.[2] This is accompanied by a significant loss of potassium ions (K⁺) from the plant cells, indicating damage to the cell membrane.
Mechanism of Action
The primary target of this compound is the plasma membrane of susceptible plant cells. The toxin's interaction with the plasma membrane leads to a cascade of events that ultimately result in cell death.
Plasma Membrane Depolarization
This compound causes a rapid and irreversible depolarization of the plasma membrane in susceptible cells. This change in membrane potential is a key initiating event in the toxin's mode of action.
Increased Ion Permeability
Following membrane depolarization, there is a marked increase in the permeability of the plasma membrane to ions, most notably a rapid efflux of K⁺. This loss of ionic homeostasis is a critical factor leading to cellular dysfunction.
Interaction with H⁺-ATPase
Evidence suggests that this compound may directly or indirectly affect the plasma membrane H⁺-ATPase. This enzyme is crucial for maintaining the electrochemical gradient across the plasma membrane, and its disruption contributes to the observed depolarization and ion leakage.
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound in susceptible pear cells.
Experimental Protocols
Isolation and Purification of this compound
This protocol outlines the general steps for isolating this compound from the culture filtrate of Alternaria alternata Japanese pear pathotype.
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Fungal Culture: Culture the Japanese pear pathotype of Alternaria alternata in a suitable liquid medium, such as a modified Richards' medium, under optimal growth conditions (e.g., 25-28°C with shaking for several days).
-
Filtration: After incubation, separate the fungal mycelia from the culture broth by filtration.
-
Extraction: Extract the culture filtrate with an appropriate organic solvent, such as ethyl acetate, to partition the toxin into the organic phase.
-
Chromatography: Concentrate the organic extract and subject it to column chromatography on silica (B1680970) gel. Elute with a solvent gradient to separate the different components.
-
Further Purification: Collect the fractions containing this compound and perform further purification steps, such as high-performance liquid chromatography (HPLC), to obtain the pure toxin.
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Phytotoxicity Bioassay (Droplet Method)
This bioassay is used to assess the phytotoxic activity of this compound on pear leaves.
Methodology:
-
Plant Material: Use young, healthy leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') Japanese pear cultivars.
-
Toxin Application: Prepare serial dilutions of purified this compound in a suitable buffer or water. Make a small wound on the underside of the leaf with a sterile needle and apply a small droplet (e.g., 10-20 µL) of the toxin solution to the wound site.
-
Incubation: Place the treated leaves in a humid chamber at approximately 25°C for 24-48 hours.
-
Observation: After the incubation period, observe the leaves for the development of necrotic lesions around the application site. The minimum concentration that causes necrosis is recorded.
Electrolyte Leakage Assay
This assay quantifies the damage to the plasma membrane caused by this compound by measuring the leakage of electrolytes from leaf tissues.
Methodology:
-
Leaf Discs: Cut small discs from the leaves of susceptible and resistant pear cultivars using a cork borer.
-
Washing: Wash the leaf discs thoroughly with deionized water to remove any electrolytes from the cut surfaces.
-
Toxin Treatment: Incubate the leaf discs in solutions containing different concentrations of this compound. Use a buffer solution without the toxin as a control.
-
Conductivity Measurement: At various time points, measure the electrical conductivity of the surrounding solution using a conductivity meter. An increase in conductivity indicates the leakage of electrolytes from the leaf discs.
-
Total Electrolyte Measurement: After the final time point, boil the leaf discs to release all electrolytes and measure the total conductivity. Express the electrolyte leakage as a percentage of the total electrolytes.
Biosynthesis of this compound
This compound is a secondary metabolite, and its biosynthesis involves a series of enzymatic reactions. The core structure of this compound is derived from 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid. While the complete biosynthetic pathway is still under investigation, it is understood to originate from primary metabolic precursors.
Biosynthetic Pathway Overview
References
AK-Toxin II as a host-specific phytotoxic metabolite
A Technical Guide for Researchers and Drug Development Professionals
Abstract
AK-Toxin II is a host-specific phytotoxic metabolite produced by the Japanese pear pathotype of the fungus Alternaria alternata. This toxin is a key virulence factor in the black spot disease of susceptible Japanese pear cultivars, such as 'Nijisseiki'. Its high degree of host specificity and potent phytotoxic activity at low concentrations make it a subject of significant interest in the fields of plant pathology, toxicology, and biochemistry. This technical guide provides an in-depth overview of this compound, focusing on its biological activity, mechanism of action, experimental protocols for its study, and the biosynthetic pathways leading to its formation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related disciplines.
Introduction
Alternaria alternata is a ubiquitous fungus known for producing a diverse array of secondary metabolites, including several host-specific toxins (HSTs). These HSTs are critical determinants of the pathogenicity of different A. alternata pathotypes, enabling them to infect specific host plants. The Japanese pear pathotype produces two primary HSTs, AK-Toxin I and II, with this compound being a demethyl derivative of AK-Toxin I.[1] Both toxins induce characteristic veinal necrosis on the leaves of susceptible pear cultivars.[2] The remarkable specificity of this compound, causing disease symptoms only in certain pear varieties, underscores the intricate molecular interactions that govern plant-pathogen relationships. Understanding the biology and biochemistry of this compound can provide valuable insights into fungal pathogenesis and may inform the development of novel fungicides or disease-resistant crop varieties.
Chemical Structure and Properties
This compound is an ester of 9,10-epoxy-8-hydroxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid.[1] Its chemical formula is C₂₂H₂₅NO₆. The structure of this compound is closely related to AK-Toxin I, differing only by the absence of a methyl group.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₅NO₆ |
| CAS Number | 85146-10-7 |
Biological Activity and Host Specificity
The most striking feature of this compound is its strict host specificity. It induces necrotic lesions on susceptible Japanese pear cultivars, such as 'Nijisseiki', at nanomolar concentrations, while resistant cultivars like 'Chojuro' remain unaffected even at significantly higher concentrations.
Table 2: Phytotoxic Activity of this compound on Japanese Pear Cultivars
| Pear Cultivar | Susceptibility | Minimum Concentration for Necrosis |
| 'Nijisseiki' | Susceptible | 100 nM |
| 'Chojuro' | Resistant | No effect at 0.1 mM |
The primary symptom of this compound exposure in susceptible plants is the rapid onset of veinal necrosis.[2] This is accompanied by a significant loss of potassium ions (K⁺) from the plant cells, indicating damage to the cell membrane.
Mechanism of Action
The primary target of this compound is the plasma membrane of susceptible plant cells. The toxin's interaction with the plasma membrane leads to a cascade of events that ultimately result in cell death.
Plasma Membrane Depolarization
This compound causes a rapid and irreversible depolarization of the plasma membrane in susceptible cells. This change in membrane potential is a key initiating event in the toxin's mode of action.
Increased Ion Permeability
Following membrane depolarization, there is a marked increase in the permeability of the plasma membrane to ions, most notably a rapid efflux of K⁺. This loss of ionic homeostasis is a critical factor leading to cellular dysfunction.
Interaction with H⁺-ATPase
Evidence suggests that this compound may directly or indirectly affect the plasma membrane H⁺-ATPase. This enzyme is crucial for maintaining the electrochemical gradient across the plasma membrane, and its disruption contributes to the observed depolarization and ion leakage.
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound in susceptible pear cells.
Experimental Protocols
Isolation and Purification of this compound
This protocol outlines the general steps for isolating this compound from the culture filtrate of Alternaria alternata Japanese pear pathotype.
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Fungal Culture: Culture the Japanese pear pathotype of Alternaria alternata in a suitable liquid medium, such as a modified Richards' medium, under optimal growth conditions (e.g., 25-28°C with shaking for several days).
-
Filtration: After incubation, separate the fungal mycelia from the culture broth by filtration.
-
Extraction: Extract the culture filtrate with an appropriate organic solvent, such as ethyl acetate, to partition the toxin into the organic phase.
-
Chromatography: Concentrate the organic extract and subject it to column chromatography on silica (B1680970) gel. Elute with a solvent gradient to separate the different components.
-
Further Purification: Collect the fractions containing this compound and perform further purification steps, such as high-performance liquid chromatography (HPLC), to obtain the pure toxin.
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Phytotoxicity Bioassay (Droplet Method)
This bioassay is used to assess the phytotoxic activity of this compound on pear leaves.
Methodology:
-
Plant Material: Use young, healthy leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') Japanese pear cultivars.
-
Toxin Application: Prepare serial dilutions of purified this compound in a suitable buffer or water. Make a small wound on the underside of the leaf with a sterile needle and apply a small droplet (e.g., 10-20 µL) of the toxin solution to the wound site.
-
Incubation: Place the treated leaves in a humid chamber at approximately 25°C for 24-48 hours.
-
Observation: After the incubation period, observe the leaves for the development of necrotic lesions around the application site. The minimum concentration that causes necrosis is recorded.
Electrolyte Leakage Assay
This assay quantifies the damage to the plasma membrane caused by this compound by measuring the leakage of electrolytes from leaf tissues.
Methodology:
-
Leaf Discs: Cut small discs from the leaves of susceptible and resistant pear cultivars using a cork borer.
-
Washing: Wash the leaf discs thoroughly with deionized water to remove any electrolytes from the cut surfaces.
-
Toxin Treatment: Incubate the leaf discs in solutions containing different concentrations of this compound. Use a buffer solution without the toxin as a control.
-
Conductivity Measurement: At various time points, measure the electrical conductivity of the surrounding solution using a conductivity meter. An increase in conductivity indicates the leakage of electrolytes from the leaf discs.
-
Total Electrolyte Measurement: After the final time point, boil the leaf discs to release all electrolytes and measure the total conductivity. Express the electrolyte leakage as a percentage of the total electrolytes.
Biosynthesis of this compound
This compound is a secondary metabolite, and its biosynthesis involves a series of enzymatic reactions. The core structure of this compound is derived from 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid. While the complete biosynthetic pathway is still under investigation, it is understood to originate from primary metabolic precursors.
Biosynthetic Pathway Overview
References
AK-Toxin II as a host-specific phytotoxic metabolite
A Technical Guide for Researchers and Drug Development Professionals
Abstract
AK-Toxin II is a host-specific phytotoxic metabolite produced by the Japanese pear pathotype of the fungus Alternaria alternata. This toxin is a key virulence factor in the black spot disease of susceptible Japanese pear cultivars, such as 'Nijisseiki'. Its high degree of host specificity and potent phytotoxic activity at low concentrations make it a subject of significant interest in the fields of plant pathology, toxicology, and biochemistry. This technical guide provides an in-depth overview of this compound, focusing on its biological activity, mechanism of action, experimental protocols for its study, and the biosynthetic pathways leading to its formation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related disciplines.
Introduction
Alternaria alternata is a ubiquitous fungus known for producing a diverse array of secondary metabolites, including several host-specific toxins (HSTs). These HSTs are critical determinants of the pathogenicity of different A. alternata pathotypes, enabling them to infect specific host plants. The Japanese pear pathotype produces two primary HSTs, AK-Toxin I and II, with this compound being a demethyl derivative of AK-Toxin I.[1] Both toxins induce characteristic veinal necrosis on the leaves of susceptible pear cultivars.[2] The remarkable specificity of this compound, causing disease symptoms only in certain pear varieties, underscores the intricate molecular interactions that govern plant-pathogen relationships. Understanding the biology and biochemistry of this compound can provide valuable insights into fungal pathogenesis and may inform the development of novel fungicides or disease-resistant crop varieties.
Chemical Structure and Properties
This compound is an ester of 9,10-epoxy-8-hydroxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid.[1] Its chemical formula is C₂₂H₂₅NO₆. The structure of this compound is closely related to AK-Toxin I, differing only by the absence of a methyl group.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₅NO₆ |
| CAS Number | 85146-10-7 |
Biological Activity and Host Specificity
The most striking feature of this compound is its strict host specificity. It induces necrotic lesions on susceptible Japanese pear cultivars, such as 'Nijisseiki', at nanomolar concentrations, while resistant cultivars like 'Chojuro' remain unaffected even at significantly higher concentrations.
Table 2: Phytotoxic Activity of this compound on Japanese Pear Cultivars
| Pear Cultivar | Susceptibility | Minimum Concentration for Necrosis |
| 'Nijisseiki' | Susceptible | 100 nM |
| 'Chojuro' | Resistant | No effect at 0.1 mM |
The primary symptom of this compound exposure in susceptible plants is the rapid onset of veinal necrosis.[2] This is accompanied by a significant loss of potassium ions (K⁺) from the plant cells, indicating damage to the cell membrane.
Mechanism of Action
The primary target of this compound is the plasma membrane of susceptible plant cells. The toxin's interaction with the plasma membrane leads to a cascade of events that ultimately result in cell death.
Plasma Membrane Depolarization
This compound causes a rapid and irreversible depolarization of the plasma membrane in susceptible cells. This change in membrane potential is a key initiating event in the toxin's mode of action.
Increased Ion Permeability
Following membrane depolarization, there is a marked increase in the permeability of the plasma membrane to ions, most notably a rapid efflux of K⁺. This loss of ionic homeostasis is a critical factor leading to cellular dysfunction.
Interaction with H⁺-ATPase
Evidence suggests that this compound may directly or indirectly affect the plasma membrane H⁺-ATPase. This enzyme is crucial for maintaining the electrochemical gradient across the plasma membrane, and its disruption contributes to the observed depolarization and ion leakage.
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound in susceptible pear cells.
Experimental Protocols
Isolation and Purification of this compound
This protocol outlines the general steps for isolating this compound from the culture filtrate of Alternaria alternata Japanese pear pathotype.
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Fungal Culture: Culture the Japanese pear pathotype of Alternaria alternata in a suitable liquid medium, such as a modified Richards' medium, under optimal growth conditions (e.g., 25-28°C with shaking for several days).
-
Filtration: After incubation, separate the fungal mycelia from the culture broth by filtration.
-
Extraction: Extract the culture filtrate with an appropriate organic solvent, such as ethyl acetate, to partition the toxin into the organic phase.
-
Chromatography: Concentrate the organic extract and subject it to column chromatography on silica gel. Elute with a solvent gradient to separate the different components.
-
Further Purification: Collect the fractions containing this compound and perform further purification steps, such as high-performance liquid chromatography (HPLC), to obtain the pure toxin.
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Phytotoxicity Bioassay (Droplet Method)
This bioassay is used to assess the phytotoxic activity of this compound on pear leaves.
Methodology:
-
Plant Material: Use young, healthy leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') Japanese pear cultivars.
-
Toxin Application: Prepare serial dilutions of purified this compound in a suitable buffer or water. Make a small wound on the underside of the leaf with a sterile needle and apply a small droplet (e.g., 10-20 µL) of the toxin solution to the wound site.
-
Incubation: Place the treated leaves in a humid chamber at approximately 25°C for 24-48 hours.
-
Observation: After the incubation period, observe the leaves for the development of necrotic lesions around the application site. The minimum concentration that causes necrosis is recorded.
Electrolyte Leakage Assay
This assay quantifies the damage to the plasma membrane caused by this compound by measuring the leakage of electrolytes from leaf tissues.
Methodology:
-
Leaf Discs: Cut small discs from the leaves of susceptible and resistant pear cultivars using a cork borer.
-
Washing: Wash the leaf discs thoroughly with deionized water to remove any electrolytes from the cut surfaces.
-
Toxin Treatment: Incubate the leaf discs in solutions containing different concentrations of this compound. Use a buffer solution without the toxin as a control.
-
Conductivity Measurement: At various time points, measure the electrical conductivity of the surrounding solution using a conductivity meter. An increase in conductivity indicates the leakage of electrolytes from the leaf discs.
-
Total Electrolyte Measurement: After the final time point, boil the leaf discs to release all electrolytes and measure the total conductivity. Express the electrolyte leakage as a percentage of the total electrolytes.
Biosynthesis of this compound
This compound is a secondary metabolite, and its biosynthesis involves a series of enzymatic reactions. The core structure of this compound is derived from 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid. While the complete biosynthetic pathway is still under investigation, it is understood to originate from primary metabolic precursors.
Biosynthetic Pathway Overview
References
The Role of AK-Toxin II in Black Spot Disease of Japanese Pear: A Technical Guide
Affiliation: Google Research
Abstract
Black spot disease, caused by the Japanese pear pathotype of Alternaria alternata, poses a significant threat to the cultivation of susceptible Japanese pear (Pyrus pyrifolia) cultivars, most notably the 'Nijisseiki' variety. The pathogenicity of this fungus is primarily attributed to the production of host-specific toxins, namely AK-toxin I and II. This technical guide provides an in-depth analysis of the critical role of AK-toxin II in the pathogenesis of black spot disease. It summarizes key quantitative data on its biological activity, details the experimental protocols for its study, and elucidates the current understanding of the signaling pathways it triggers, leading to host cell death. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of plant-pathogen interactions and the development of novel disease management strategies.
Introduction
The specificity of plant diseases is often dictated by molecular interactions between the host and pathogen. In the case of black spot disease of Japanese pear, this specificity is largely governed by the production of host-specific toxins (HSTs) by Alternaria alternata. AK-toxin I and II were identified as the primary pathogenic determinants, inducing characteristic symptoms of the disease, such as necrotic lesions on leaves and fruit, exclusively in susceptible pear cultivars.[1][2] this compound, although generally less abundant and potent than AK-toxin I, plays a significant role in the disease etiology.[1][3] Understanding the precise mechanism of action of this compound is crucial for the development of resistant pear cultivars and targeted antifungal agents. This guide synthesizes the current knowledge on this compound, focusing on its quantitative effects, the methodologies to study it, and the molecular pathways it perturbs.
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified through various bioassays, primarily focusing on its ability to induce necrosis and disrupt cell membrane integrity in susceptible Japanese pear tissues. The following tables summarize the key quantitative data available in the literature.
| Parameter | This compound | AK-Toxin I | Host Cultivar | Reference(s) |
| Concentration for Veinal Necrosis | 100 nM | 5 nM | 'Nijisseiki' | [3] |
| No Effect Concentration on Resistant Cultivar | > 0.1 mM | > 0.1 mM | 'Chojuro' |
Table 1: Comparative Toxicity of AK-Toxin I and II. This table highlights the difference in potency between the two major AK-toxins in inducing the characteristic symptom of black spot disease on a susceptible cultivar, and their inactivity on a resistant cultivar.
| Assay | Parameter Measured | Effect of this compound | Key Findings | Reference(s) |
| Electrolyte Leakage Assay | Ion efflux (e.g., K+) from leaf tissues | Induces rapid and significant K+ loss from susceptible pear leaves. | The primary site of action is the plasma membrane, leading to a loss of membrane integrity. | |
| Leaf Necrosis Bioassay | Formation of necrotic lesions on detached leaves | Induces characteristic black necrotic spots on susceptible pear leaves. | Confirms the host-specific nature of the toxin's activity. | |
| Protoplast Viability Assay | Protoplast survival and morphological changes | Causes rapid lysis of protoplasts from susceptible cultivars. | Demonstrates the direct cytotoxic effect on individual plant cells. |
Table 2: Summary of Bioassays for this compound Activity. This table outlines the common experimental assays used to quantify the biological effects of this compound and the key findings from these studies.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to be comprehensive enough for replication in a research setting.
Isolation and Purification of this compound from Alternaria alternata Culture
This protocol describes a general method for the extraction and purification of AK-toxins from a liquid culture of the Japanese pear pathotype of Alternaria alternata.
Materials:
-
Alternaria alternata (Japanese pear pathotype) culture
-
Modified Richards' medium
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvent system for chromatography (e.g., chloroform-methanol gradient)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Fungal Culture: Inoculate the Japanese pear pathotype of A. alternata into a suitable liquid medium, such as a modified Richards' medium. Culture for 3-4 weeks at 25-28°C with shaking.
-
Extraction: Filter the culture broth to remove mycelia. Acidify the filtrate to pH 3.0 with HCl and extract three times with an equal volume of ethyl acetate.
-
Partitioning: Combine the ethyl acetate extracts and wash with a saturated NaHCO₃ solution to remove acidic compounds. The toxins will remain in the ethyl acetate phase.
-
Drying and Concentration: Dry the ethyl acetate phase over anhydrous Na₂SO₄, filter, and concentrate to dryness using a rotary evaporator.
-
Silica Gel Chromatography: Dissolve the crude toxin extract in a minimal amount of chloroform (B151607) and apply to a silica gel column. Elute the column with a stepwise gradient of chloroform-methanol. Collect fractions and monitor for toxin activity using a leaf necrosis bioassay.
-
HPLC Purification: Pool the active fractions and further purify using preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient). Monitor the eluent at a suitable wavelength (e.g., 280 nm).
-
Identification and Quantification: Collect the peaks corresponding to this compound and confirm its identity using techniques such as mass spectrometry and NMR. Quantify the purified toxin.
Leaf Necrosis Bioassay
This bioassay is used to determine the host-specific necrotic activity of this compound.
Materials:
-
Purified this compound
-
Young, healthy leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') Japanese pear cultivars
-
Sterile distilled water
-
Micropipette
-
Moist chamber (e.g., a petri dish with moist filter paper)
Procedure:
-
Leaf Preparation: Detach young, fully expanded leaves from both susceptible and resistant pear cultivars. Wash the leaves gently with sterile distilled water and place them abaxial side up in a moist chamber.
-
Toxin Application: Prepare a series of dilutions of the purified this compound in sterile distilled water. Apply a small droplet (e.g., 10 µL) of each toxin dilution to the surface of the leaves. Use sterile distilled water as a negative control.
-
Incubation: Incubate the leaves in the moist chamber at 25°C under continuous light for 24-48 hours.
-
Observation: Observe the leaves for the formation of necrotic lesions (black spots) at the site of toxin application. Record the minimum concentration of this compound that causes necrosis on the susceptible leaves and note the absence of symptoms on the resistant leaves.
Electrolyte Leakage Assay
This assay quantifies the damage to the plasma membrane of pear leaf cells by measuring the leakage of electrolytes into a surrounding solution.
Materials:
-
Purified this compound
-
Young, healthy leaves from susceptible Japanese pear cultivars
-
Deionized water
-
Cork borer
-
Conductivity meter
-
Shaking water bath
Procedure:
-
Leaf Disc Preparation: Use a cork borer to cut uniform discs from the leaves of a susceptible pear cultivar, avoiding major veins.
-
Washing: Place the leaf discs in a beaker with deionized water and wash for 30 minutes with gentle shaking to remove electrolytes released from the cut edges.
-
Toxin Treatment: Transfer the washed leaf discs to test tubes containing a known concentration of this compound dissolved in deionized water. Use deionized water without the toxin as a control.
-
Incubation and Measurement: Incubate the tubes in a shaking water bath at 25°C. At regular time intervals (e.g., 0, 1, 2, 4, 6 hours), measure the electrical conductivity of the solution in each tube using a conductivity meter.
-
Total Electrolyte Measurement: After the final time point, boil the tubes for 15-20 minutes to kill the cells and release all electrolytes. Cool the tubes to room temperature and measure the final conductivity.
-
Calculation: Express the electrolyte leakage as a percentage of the total conductivity: (Conductivity at time X / Final conductivity after boiling) * 100.
Signaling Pathways and Mechanism of Action
The primary target of this compound is the plasma membrane of susceptible Japanese pear cells. Disruption of the plasma membrane is the initial event that triggers a cascade of downstream signaling events, ultimately leading to programmed cell death (PCD) and the characteristic necrotic symptoms of black spot disease.
Plasma Membrane Disruption and Ion Leakage
This compound induces a rapid and significant efflux of potassium ions (K+) from susceptible pear cells, indicating a loss of plasma membrane integrity. This disruption is thought to be a direct interaction of the toxin with a yet-to-be-fully-characterized component of the plasma membrane. This initial damage leads to depolarization of the membrane potential.
Downstream Signaling Events
The initial membrane damage triggers a complex signaling cascade that culminates in cell death. While the complete pathway is still under investigation, several key components have been implicated:
-
Calcium Influx: Disruption of the plasma membrane likely leads to an influx of extracellular calcium (Ca²⁺) into the cytosol. This increase in cytosolic Ca²⁺ is a common second messenger in plant defense and cell death signaling pathways.
-
Reactive Oxygen Species (ROS) Production: The influx of Ca²⁺ and other cellular stresses resulting from membrane damage can trigger the production of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. ROS act as signaling molecules and can also directly cause oxidative damage to cellular components, further contributing to cell death.
-
Caspase-like Protease Activation: Programmed cell death in plants often involves the activation of caspase-like proteases. It is hypothesized that the signaling cascade initiated by this compound, likely involving Ca²⁺ and ROS, leads to the activation of these proteases. Activated caspase-like proteases then execute the final stages of cell death by cleaving specific cellular substrates.
The culmination of these events is the organized dismantling of the cell, leading to the formation of necrotic lesions.
Visualizations
Signaling Pathway of this compound-Induced Cell Death
References
- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AK-Toxin II in Black Spot Disease of Japanese Pear: A Technical Guide
Affiliation: Google Research
Abstract
Black spot disease, caused by the Japanese pear pathotype of Alternaria alternata, poses a significant threat to the cultivation of susceptible Japanese pear (Pyrus pyrifolia) cultivars, most notably the 'Nijisseiki' variety. The pathogenicity of this fungus is primarily attributed to the production of host-specific toxins, namely AK-toxin I and II. This technical guide provides an in-depth analysis of the critical role of AK-toxin II in the pathogenesis of black spot disease. It summarizes key quantitative data on its biological activity, details the experimental protocols for its study, and elucidates the current understanding of the signaling pathways it triggers, leading to host cell death. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of plant-pathogen interactions and the development of novel disease management strategies.
Introduction
The specificity of plant diseases is often dictated by molecular interactions between the host and pathogen. In the case of black spot disease of Japanese pear, this specificity is largely governed by the production of host-specific toxins (HSTs) by Alternaria alternata. AK-toxin I and II were identified as the primary pathogenic determinants, inducing characteristic symptoms of the disease, such as necrotic lesions on leaves and fruit, exclusively in susceptible pear cultivars.[1][2] this compound, although generally less abundant and potent than AK-toxin I, plays a significant role in the disease etiology.[1][3] Understanding the precise mechanism of action of this compound is crucial for the development of resistant pear cultivars and targeted antifungal agents. This guide synthesizes the current knowledge on this compound, focusing on its quantitative effects, the methodologies to study it, and the molecular pathways it perturbs.
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified through various bioassays, primarily focusing on its ability to induce necrosis and disrupt cell membrane integrity in susceptible Japanese pear tissues. The following tables summarize the key quantitative data available in the literature.
| Parameter | This compound | AK-Toxin I | Host Cultivar | Reference(s) |
| Concentration for Veinal Necrosis | 100 nM | 5 nM | 'Nijisseiki' | [3] |
| No Effect Concentration on Resistant Cultivar | > 0.1 mM | > 0.1 mM | 'Chojuro' |
Table 1: Comparative Toxicity of AK-Toxin I and II. This table highlights the difference in potency between the two major AK-toxins in inducing the characteristic symptom of black spot disease on a susceptible cultivar, and their inactivity on a resistant cultivar.
| Assay | Parameter Measured | Effect of this compound | Key Findings | Reference(s) |
| Electrolyte Leakage Assay | Ion efflux (e.g., K+) from leaf tissues | Induces rapid and significant K+ loss from susceptible pear leaves. | The primary site of action is the plasma membrane, leading to a loss of membrane integrity. | |
| Leaf Necrosis Bioassay | Formation of necrotic lesions on detached leaves | Induces characteristic black necrotic spots on susceptible pear leaves. | Confirms the host-specific nature of the toxin's activity. | |
| Protoplast Viability Assay | Protoplast survival and morphological changes | Causes rapid lysis of protoplasts from susceptible cultivars. | Demonstrates the direct cytotoxic effect on individual plant cells. |
Table 2: Summary of Bioassays for this compound Activity. This table outlines the common experimental assays used to quantify the biological effects of this compound and the key findings from these studies.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to be comprehensive enough for replication in a research setting.
Isolation and Purification of this compound from Alternaria alternata Culture
This protocol describes a general method for the extraction and purification of AK-toxins from a liquid culture of the Japanese pear pathotype of Alternaria alternata.
Materials:
-
Alternaria alternata (Japanese pear pathotype) culture
-
Modified Richards' medium
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvent system for chromatography (e.g., chloroform-methanol gradient)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Fungal Culture: Inoculate the Japanese pear pathotype of A. alternata into a suitable liquid medium, such as a modified Richards' medium. Culture for 3-4 weeks at 25-28°C with shaking.
-
Extraction: Filter the culture broth to remove mycelia. Acidify the filtrate to pH 3.0 with HCl and extract three times with an equal volume of ethyl acetate.
-
Partitioning: Combine the ethyl acetate extracts and wash with a saturated NaHCO₃ solution to remove acidic compounds. The toxins will remain in the ethyl acetate phase.
-
Drying and Concentration: Dry the ethyl acetate phase over anhydrous Na₂SO₄, filter, and concentrate to dryness using a rotary evaporator.
-
Silica Gel Chromatography: Dissolve the crude toxin extract in a minimal amount of chloroform (B151607) and apply to a silica gel column. Elute the column with a stepwise gradient of chloroform-methanol. Collect fractions and monitor for toxin activity using a leaf necrosis bioassay.
-
HPLC Purification: Pool the active fractions and further purify using preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient). Monitor the eluent at a suitable wavelength (e.g., 280 nm).
-
Identification and Quantification: Collect the peaks corresponding to this compound and confirm its identity using techniques such as mass spectrometry and NMR. Quantify the purified toxin.
Leaf Necrosis Bioassay
This bioassay is used to determine the host-specific necrotic activity of this compound.
Materials:
-
Purified this compound
-
Young, healthy leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') Japanese pear cultivars
-
Sterile distilled water
-
Micropipette
-
Moist chamber (e.g., a petri dish with moist filter paper)
Procedure:
-
Leaf Preparation: Detach young, fully expanded leaves from both susceptible and resistant pear cultivars. Wash the leaves gently with sterile distilled water and place them abaxial side up in a moist chamber.
-
Toxin Application: Prepare a series of dilutions of the purified this compound in sterile distilled water. Apply a small droplet (e.g., 10 µL) of each toxin dilution to the surface of the leaves. Use sterile distilled water as a negative control.
-
Incubation: Incubate the leaves in the moist chamber at 25°C under continuous light for 24-48 hours.
-
Observation: Observe the leaves for the formation of necrotic lesions (black spots) at the site of toxin application. Record the minimum concentration of this compound that causes necrosis on the susceptible leaves and note the absence of symptoms on the resistant leaves.
Electrolyte Leakage Assay
This assay quantifies the damage to the plasma membrane of pear leaf cells by measuring the leakage of electrolytes into a surrounding solution.
Materials:
-
Purified this compound
-
Young, healthy leaves from susceptible Japanese pear cultivars
-
Deionized water
-
Cork borer
-
Conductivity meter
-
Shaking water bath
Procedure:
-
Leaf Disc Preparation: Use a cork borer to cut uniform discs from the leaves of a susceptible pear cultivar, avoiding major veins.
-
Washing: Place the leaf discs in a beaker with deionized water and wash for 30 minutes with gentle shaking to remove electrolytes released from the cut edges.
-
Toxin Treatment: Transfer the washed leaf discs to test tubes containing a known concentration of this compound dissolved in deionized water. Use deionized water without the toxin as a control.
-
Incubation and Measurement: Incubate the tubes in a shaking water bath at 25°C. At regular time intervals (e.g., 0, 1, 2, 4, 6 hours), measure the electrical conductivity of the solution in each tube using a conductivity meter.
-
Total Electrolyte Measurement: After the final time point, boil the tubes for 15-20 minutes to kill the cells and release all electrolytes. Cool the tubes to room temperature and measure the final conductivity.
-
Calculation: Express the electrolyte leakage as a percentage of the total conductivity: (Conductivity at time X / Final conductivity after boiling) * 100.
Signaling Pathways and Mechanism of Action
The primary target of this compound is the plasma membrane of susceptible Japanese pear cells. Disruption of the plasma membrane is the initial event that triggers a cascade of downstream signaling events, ultimately leading to programmed cell death (PCD) and the characteristic necrotic symptoms of black spot disease.
Plasma Membrane Disruption and Ion Leakage
This compound induces a rapid and significant efflux of potassium ions (K+) from susceptible pear cells, indicating a loss of plasma membrane integrity. This disruption is thought to be a direct interaction of the toxin with a yet-to-be-fully-characterized component of the plasma membrane. This initial damage leads to depolarization of the membrane potential.
Downstream Signaling Events
The initial membrane damage triggers a complex signaling cascade that culminates in cell death. While the complete pathway is still under investigation, several key components have been implicated:
-
Calcium Influx: Disruption of the plasma membrane likely leads to an influx of extracellular calcium (Ca²⁺) into the cytosol. This increase in cytosolic Ca²⁺ is a common second messenger in plant defense and cell death signaling pathways.
-
Reactive Oxygen Species (ROS) Production: The influx of Ca²⁺ and other cellular stresses resulting from membrane damage can trigger the production of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. ROS act as signaling molecules and can also directly cause oxidative damage to cellular components, further contributing to cell death.
-
Caspase-like Protease Activation: Programmed cell death in plants often involves the activation of caspase-like proteases. It is hypothesized that the signaling cascade initiated by this compound, likely involving Ca²⁺ and ROS, leads to the activation of these proteases. Activated caspase-like proteases then execute the final stages of cell death by cleaving specific cellular substrates.
The culmination of these events is the organized dismantling of the cell, leading to the formation of necrotic lesions.
Visualizations
Signaling Pathway of this compound-Induced Cell Death
References
- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AK-Toxin II in Black Spot Disease of Japanese Pear: A Technical Guide
Affiliation: Google Research
Abstract
Black spot disease, caused by the Japanese pear pathotype of Alternaria alternata, poses a significant threat to the cultivation of susceptible Japanese pear (Pyrus pyrifolia) cultivars, most notably the 'Nijisseiki' variety. The pathogenicity of this fungus is primarily attributed to the production of host-specific toxins, namely AK-toxin I and II. This technical guide provides an in-depth analysis of the critical role of AK-toxin II in the pathogenesis of black spot disease. It summarizes key quantitative data on its biological activity, details the experimental protocols for its study, and elucidates the current understanding of the signaling pathways it triggers, leading to host cell death. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of plant-pathogen interactions and the development of novel disease management strategies.
Introduction
The specificity of plant diseases is often dictated by molecular interactions between the host and pathogen. In the case of black spot disease of Japanese pear, this specificity is largely governed by the production of host-specific toxins (HSTs) by Alternaria alternata. AK-toxin I and II were identified as the primary pathogenic determinants, inducing characteristic symptoms of the disease, such as necrotic lesions on leaves and fruit, exclusively in susceptible pear cultivars.[1][2] this compound, although generally less abundant and potent than AK-toxin I, plays a significant role in the disease etiology.[1][3] Understanding the precise mechanism of action of this compound is crucial for the development of resistant pear cultivars and targeted antifungal agents. This guide synthesizes the current knowledge on this compound, focusing on its quantitative effects, the methodologies to study it, and the molecular pathways it perturbs.
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified through various bioassays, primarily focusing on its ability to induce necrosis and disrupt cell membrane integrity in susceptible Japanese pear tissues. The following tables summarize the key quantitative data available in the literature.
| Parameter | This compound | AK-Toxin I | Host Cultivar | Reference(s) |
| Concentration for Veinal Necrosis | 100 nM | 5 nM | 'Nijisseiki' | [3] |
| No Effect Concentration on Resistant Cultivar | > 0.1 mM | > 0.1 mM | 'Chojuro' |
Table 1: Comparative Toxicity of AK-Toxin I and II. This table highlights the difference in potency between the two major AK-toxins in inducing the characteristic symptom of black spot disease on a susceptible cultivar, and their inactivity on a resistant cultivar.
| Assay | Parameter Measured | Effect of this compound | Key Findings | Reference(s) |
| Electrolyte Leakage Assay | Ion efflux (e.g., K+) from leaf tissues | Induces rapid and significant K+ loss from susceptible pear leaves. | The primary site of action is the plasma membrane, leading to a loss of membrane integrity. | |
| Leaf Necrosis Bioassay | Formation of necrotic lesions on detached leaves | Induces characteristic black necrotic spots on susceptible pear leaves. | Confirms the host-specific nature of the toxin's activity. | |
| Protoplast Viability Assay | Protoplast survival and morphological changes | Causes rapid lysis of protoplasts from susceptible cultivars. | Demonstrates the direct cytotoxic effect on individual plant cells. |
Table 2: Summary of Bioassays for this compound Activity. This table outlines the common experimental assays used to quantify the biological effects of this compound and the key findings from these studies.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to be comprehensive enough for replication in a research setting.
Isolation and Purification of this compound from Alternaria alternata Culture
This protocol describes a general method for the extraction and purification of AK-toxins from a liquid culture of the Japanese pear pathotype of Alternaria alternata.
Materials:
-
Alternaria alternata (Japanese pear pathotype) culture
-
Modified Richards' medium
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., chloroform-methanol gradient)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Fungal Culture: Inoculate the Japanese pear pathotype of A. alternata into a suitable liquid medium, such as a modified Richards' medium. Culture for 3-4 weeks at 25-28°C with shaking.
-
Extraction: Filter the culture broth to remove mycelia. Acidify the filtrate to pH 3.0 with HCl and extract three times with an equal volume of ethyl acetate.
-
Partitioning: Combine the ethyl acetate extracts and wash with a saturated NaHCO₃ solution to remove acidic compounds. The toxins will remain in the ethyl acetate phase.
-
Drying and Concentration: Dry the ethyl acetate phase over anhydrous Na₂SO₄, filter, and concentrate to dryness using a rotary evaporator.
-
Silica Gel Chromatography: Dissolve the crude toxin extract in a minimal amount of chloroform and apply to a silica gel column. Elute the column with a stepwise gradient of chloroform-methanol. Collect fractions and monitor for toxin activity using a leaf necrosis bioassay.
-
HPLC Purification: Pool the active fractions and further purify using preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient). Monitor the eluent at a suitable wavelength (e.g., 280 nm).
-
Identification and Quantification: Collect the peaks corresponding to this compound and confirm its identity using techniques such as mass spectrometry and NMR. Quantify the purified toxin.
Leaf Necrosis Bioassay
This bioassay is used to determine the host-specific necrotic activity of this compound.
Materials:
-
Purified this compound
-
Young, healthy leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') Japanese pear cultivars
-
Sterile distilled water
-
Micropipette
-
Moist chamber (e.g., a petri dish with moist filter paper)
Procedure:
-
Leaf Preparation: Detach young, fully expanded leaves from both susceptible and resistant pear cultivars. Wash the leaves gently with sterile distilled water and place them abaxial side up in a moist chamber.
-
Toxin Application: Prepare a series of dilutions of the purified this compound in sterile distilled water. Apply a small droplet (e.g., 10 µL) of each toxin dilution to the surface of the leaves. Use sterile distilled water as a negative control.
-
Incubation: Incubate the leaves in the moist chamber at 25°C under continuous light for 24-48 hours.
-
Observation: Observe the leaves for the formation of necrotic lesions (black spots) at the site of toxin application. Record the minimum concentration of this compound that causes necrosis on the susceptible leaves and note the absence of symptoms on the resistant leaves.
Electrolyte Leakage Assay
This assay quantifies the damage to the plasma membrane of pear leaf cells by measuring the leakage of electrolytes into a surrounding solution.
Materials:
-
Purified this compound
-
Young, healthy leaves from susceptible Japanese pear cultivars
-
Deionized water
-
Cork borer
-
Conductivity meter
-
Shaking water bath
Procedure:
-
Leaf Disc Preparation: Use a cork borer to cut uniform discs from the leaves of a susceptible pear cultivar, avoiding major veins.
-
Washing: Place the leaf discs in a beaker with deionized water and wash for 30 minutes with gentle shaking to remove electrolytes released from the cut edges.
-
Toxin Treatment: Transfer the washed leaf discs to test tubes containing a known concentration of this compound dissolved in deionized water. Use deionized water without the toxin as a control.
-
Incubation and Measurement: Incubate the tubes in a shaking water bath at 25°C. At regular time intervals (e.g., 0, 1, 2, 4, 6 hours), measure the electrical conductivity of the solution in each tube using a conductivity meter.
-
Total Electrolyte Measurement: After the final time point, boil the tubes for 15-20 minutes to kill the cells and release all electrolytes. Cool the tubes to room temperature and measure the final conductivity.
-
Calculation: Express the electrolyte leakage as a percentage of the total conductivity: (Conductivity at time X / Final conductivity after boiling) * 100.
Signaling Pathways and Mechanism of Action
The primary target of this compound is the plasma membrane of susceptible Japanese pear cells. Disruption of the plasma membrane is the initial event that triggers a cascade of downstream signaling events, ultimately leading to programmed cell death (PCD) and the characteristic necrotic symptoms of black spot disease.
Plasma Membrane Disruption and Ion Leakage
This compound induces a rapid and significant efflux of potassium ions (K+) from susceptible pear cells, indicating a loss of plasma membrane integrity. This disruption is thought to be a direct interaction of the toxin with a yet-to-be-fully-characterized component of the plasma membrane. This initial damage leads to depolarization of the membrane potential.
Downstream Signaling Events
The initial membrane damage triggers a complex signaling cascade that culminates in cell death. While the complete pathway is still under investigation, several key components have been implicated:
-
Calcium Influx: Disruption of the plasma membrane likely leads to an influx of extracellular calcium (Ca²⁺) into the cytosol. This increase in cytosolic Ca²⁺ is a common second messenger in plant defense and cell death signaling pathways.
-
Reactive Oxygen Species (ROS) Production: The influx of Ca²⁺ and other cellular stresses resulting from membrane damage can trigger the production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. ROS act as signaling molecules and can also directly cause oxidative damage to cellular components, further contributing to cell death.
-
Caspase-like Protease Activation: Programmed cell death in plants often involves the activation of caspase-like proteases. It is hypothesized that the signaling cascade initiated by this compound, likely involving Ca²⁺ and ROS, leads to the activation of these proteases. Activated caspase-like proteases then execute the final stages of cell death by cleaving specific cellular substrates.
The culmination of these events is the organized dismantling of the cell, leading to the formation of necrotic lesions.
Visualizations
Signaling Pathway of this compound-Induced Cell Death
References
- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Phenylalanine Derivatives in the Structure of AK-Toxin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1] This toxin is implicated in black spot disease, causing significant economic losses in susceptible Japanese pear cultivars.[2] this compound, along with its more abundant and potent counterpart AK-Toxin I, acts on the plasma membrane of susceptible plant cells, leading to rapid potassium ion (K+) loss and eventual necrosis.[1][3] The specificity and potent activity of these toxins make their structural components, particularly the constituent phenylalanine derivatives, a subject of interest for researchers in phytopathology and drug development. This guide provides an in-depth look at the phenylalanine derivative within this compound, its role in the toxin's structure, and the methodologies used for its study.
Core Structure and Phenylalanine Derivative
This compound is an ester composed of two main moieties: a polyketide-derived fatty acid and an amino acid derivative.[4] The core structure is 9,10-epoxy-8-hydroxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid. The key difference between AK-Toxin I and II lies in the phenylalanine derivative attached to this core.
AK-Toxin I contains an N-acetyl-β-methyl-phenylalanyl moiety. This compound is the 3'-demethyl derivative of AK-Toxin I, meaning it possesses an N-acetyl-phenylalanyl moiety. This seemingly minor structural difference significantly impacts the biological activity of the toxin.
Data Presentation: Chemical and Physical Properties
| Property | AK-Toxin I | This compound |
| Molecular Formula | C23H27NO6 | C22H25NO6 |
| Molecular Weight | 413.46 g/mol | 399.44 g/mol |
| Phenylalanine Derivative | N-acetyl-β-methyl-phenylalanine | N-acetyl-phenylalanine |
| Core Acid | (8R, 9S)-9,10-epoxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid | (8R, 9S)-9,10-epoxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid |
Data Presentation: Comparative Bioactivity
The methylation of the phenylalanine derivative plays a crucial role in the toxin's potency.
| Toxin | Concentration for Venous Necrosis (Susceptible Cultivar) | Effect on Resistant Cultivar (at 0.1 mM) |
| AK-Toxin I | 5 nM | No effect |
| This compound | 100 nM | No effect |
Experimental Protocols
Isolation of this compound
The isolation of this compound from Alternaria alternata culture broth is a multi-step process designed to separate it from other metabolites, including the more abundant AK-Toxin I.
1. Fungal Culture:
-
The Alternaria alternata Japanese pear pathotype is cultured in a suitable medium (e.g., modified Richards' medium) in a jar fermentor.
-
Optimal toxin production is typically achieved after 3 days of incubation at 28°C.
2. Extraction:
-
The culture filtrate is acidified to pH 3.
-
The acidified filtrate is subjected to solvent extraction with ethyl acetate (B1210297).
-
The resulting ethyl acetate extract is then extracted with a saturated sodium bicarbonate (NaHCO₃) solution.
-
The NaHCO₃ phase, containing the acidic toxins, is re-acidified to pH 3 and re-extracted with ethyl acetate.
3. Chromatographic Purification:
-
The final ethyl acetate extract is concentrated to a residue.
-
This residue is subjected to droplet countercurrent chromatography (DCCC).
-
A solvent system such as CCl₄-CHCl₃-C₆H₆-CH₃OH-H₂O is used for separation.
-
Fractions are collected and monitored by bioassay on susceptible pear leaves to identify the active toxins.
Structural Elucidation
The structure of this compound was determined primarily by comparing its spectral data with that of the well-characterized AK-Toxin I.
-
High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to determine the elemental composition and molecular weight of the toxin, confirming the absence of a methyl group compared to AK-Toxin I.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are employed to determine the connectivity of atoms. Comparison of the spectra of AK-Toxin I and II reveals the difference in the phenylalanine moiety.
-
X-ray Crystallography: While performed on AK-Toxin I, the data provides a foundational understanding of the stereochemistry of the core structure, which is shared by this compound.
Mechanism of Action and Signaling Pathway
The primary target of AK-Toxins is the plasma membrane of susceptible host cells. The interaction triggers a cascade of events leading to cell death.
-
Toxin Binding: this compound interacts with the plasma membrane. The exact receptor or binding site is not fully elucidated but the interaction is highly specific to susceptible cultivars.
-
Membrane Permeabilization: The toxin induces a rapid and significant efflux of K+ ions from the cell. This indicates a loss of membrane integrity.
-
Depolarization: The loss of ions leads to a depolarization of the plasma membrane.
-
Physical Damage: The toxin causes visible damage to the membrane, including invagination, vesiculation, and fragmentation.
-
Cellular Response: Within hours, Golgi vesicles fuse with the damaged plasma membrane, likely as a failed repair attempt.
-
Necrosis: The sustained damage and loss of cellular homeostasis result in the characteristic veinal necrosis observed in affected leaves.
Some evidence suggests that AK-toxins may directly affect the plasma membrane H+-ATPase, further disrupting cellular function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis [mdpi.com]
Phenylalanine Derivatives in the Structure of AK-Toxin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1] This toxin is implicated in black spot disease, causing significant economic losses in susceptible Japanese pear cultivars.[2] this compound, along with its more abundant and potent counterpart AK-Toxin I, acts on the plasma membrane of susceptible plant cells, leading to rapid potassium ion (K+) loss and eventual necrosis.[1][3] The specificity and potent activity of these toxins make their structural components, particularly the constituent phenylalanine derivatives, a subject of interest for researchers in phytopathology and drug development. This guide provides an in-depth look at the phenylalanine derivative within this compound, its role in the toxin's structure, and the methodologies used for its study.
Core Structure and Phenylalanine Derivative
This compound is an ester composed of two main moieties: a polyketide-derived fatty acid and an amino acid derivative.[4] The core structure is 9,10-epoxy-8-hydroxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid. The key difference between AK-Toxin I and II lies in the phenylalanine derivative attached to this core.
AK-Toxin I contains an N-acetyl-β-methyl-phenylalanyl moiety. This compound is the 3'-demethyl derivative of AK-Toxin I, meaning it possesses an N-acetyl-phenylalanyl moiety. This seemingly minor structural difference significantly impacts the biological activity of the toxin.
Data Presentation: Chemical and Physical Properties
| Property | AK-Toxin I | This compound |
| Molecular Formula | C23H27NO6 | C22H25NO6 |
| Molecular Weight | 413.46 g/mol | 399.44 g/mol |
| Phenylalanine Derivative | N-acetyl-β-methyl-phenylalanine | N-acetyl-phenylalanine |
| Core Acid | (8R, 9S)-9,10-epoxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid | (8R, 9S)-9,10-epoxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid |
Data Presentation: Comparative Bioactivity
The methylation of the phenylalanine derivative plays a crucial role in the toxin's potency.
| Toxin | Concentration for Venous Necrosis (Susceptible Cultivar) | Effect on Resistant Cultivar (at 0.1 mM) |
| AK-Toxin I | 5 nM | No effect |
| This compound | 100 nM | No effect |
Experimental Protocols
Isolation of this compound
The isolation of this compound from Alternaria alternata culture broth is a multi-step process designed to separate it from other metabolites, including the more abundant AK-Toxin I.
1. Fungal Culture:
-
The Alternaria alternata Japanese pear pathotype is cultured in a suitable medium (e.g., modified Richards' medium) in a jar fermentor.
-
Optimal toxin production is typically achieved after 3 days of incubation at 28°C.
2. Extraction:
-
The culture filtrate is acidified to pH 3.
-
The acidified filtrate is subjected to solvent extraction with ethyl acetate (B1210297).
-
The resulting ethyl acetate extract is then extracted with a saturated sodium bicarbonate (NaHCO₃) solution.
-
The NaHCO₃ phase, containing the acidic toxins, is re-acidified to pH 3 and re-extracted with ethyl acetate.
3. Chromatographic Purification:
-
The final ethyl acetate extract is concentrated to a residue.
-
This residue is subjected to droplet countercurrent chromatography (DCCC).
-
A solvent system such as CCl₄-CHCl₃-C₆H₆-CH₃OH-H₂O is used for separation.
-
Fractions are collected and monitored by bioassay on susceptible pear leaves to identify the active toxins.
Structural Elucidation
The structure of this compound was determined primarily by comparing its spectral data with that of the well-characterized AK-Toxin I.
-
High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to determine the elemental composition and molecular weight of the toxin, confirming the absence of a methyl group compared to AK-Toxin I.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are employed to determine the connectivity of atoms. Comparison of the spectra of AK-Toxin I and II reveals the difference in the phenylalanine moiety.
-
X-ray Crystallography: While performed on AK-Toxin I, the data provides a foundational understanding of the stereochemistry of the core structure, which is shared by this compound.
Mechanism of Action and Signaling Pathway
The primary target of AK-Toxins is the plasma membrane of susceptible host cells. The interaction triggers a cascade of events leading to cell death.
-
Toxin Binding: this compound interacts with the plasma membrane. The exact receptor or binding site is not fully elucidated but the interaction is highly specific to susceptible cultivars.
-
Membrane Permeabilization: The toxin induces a rapid and significant efflux of K+ ions from the cell. This indicates a loss of membrane integrity.
-
Depolarization: The loss of ions leads to a depolarization of the plasma membrane.
-
Physical Damage: The toxin causes visible damage to the membrane, including invagination, vesiculation, and fragmentation.
-
Cellular Response: Within hours, Golgi vesicles fuse with the damaged plasma membrane, likely as a failed repair attempt.
-
Necrosis: The sustained damage and loss of cellular homeostasis result in the characteristic veinal necrosis observed in affected leaves.
Some evidence suggests that AK-toxins may directly affect the plasma membrane H+-ATPase, further disrupting cellular function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis [mdpi.com]
Phenylalanine Derivatives in the Structure of AK-Toxin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1] This toxin is implicated in black spot disease, causing significant economic losses in susceptible Japanese pear cultivars.[2] this compound, along with its more abundant and potent counterpart AK-Toxin I, acts on the plasma membrane of susceptible plant cells, leading to rapid potassium ion (K+) loss and eventual necrosis.[1][3] The specificity and potent activity of these toxins make their structural components, particularly the constituent phenylalanine derivatives, a subject of interest for researchers in phytopathology and drug development. This guide provides an in-depth look at the phenylalanine derivative within this compound, its role in the toxin's structure, and the methodologies used for its study.
Core Structure and Phenylalanine Derivative
This compound is an ester composed of two main moieties: a polyketide-derived fatty acid and an amino acid derivative.[4] The core structure is 9,10-epoxy-8-hydroxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid. The key difference between AK-Toxin I and II lies in the phenylalanine derivative attached to this core.
AK-Toxin I contains an N-acetyl-β-methyl-phenylalanyl moiety. This compound is the 3'-demethyl derivative of AK-Toxin I, meaning it possesses an N-acetyl-phenylalanyl moiety. This seemingly minor structural difference significantly impacts the biological activity of the toxin.
Data Presentation: Chemical and Physical Properties
| Property | AK-Toxin I | This compound |
| Molecular Formula | C23H27NO6 | C22H25NO6 |
| Molecular Weight | 413.46 g/mol | 399.44 g/mol |
| Phenylalanine Derivative | N-acetyl-β-methyl-phenylalanine | N-acetyl-phenylalanine |
| Core Acid | (8R, 9S)-9,10-epoxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid | (8R, 9S)-9,10-epoxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid |
Data Presentation: Comparative Bioactivity
The methylation of the phenylalanine derivative plays a crucial role in the toxin's potency.
| Toxin | Concentration for Venous Necrosis (Susceptible Cultivar) | Effect on Resistant Cultivar (at 0.1 mM) |
| AK-Toxin I | 5 nM | No effect |
| This compound | 100 nM | No effect |
Experimental Protocols
Isolation of this compound
The isolation of this compound from Alternaria alternata culture broth is a multi-step process designed to separate it from other metabolites, including the more abundant AK-Toxin I.
1. Fungal Culture:
-
The Alternaria alternata Japanese pear pathotype is cultured in a suitable medium (e.g., modified Richards' medium) in a jar fermentor.
-
Optimal toxin production is typically achieved after 3 days of incubation at 28°C.
2. Extraction:
-
The culture filtrate is acidified to pH 3.
-
The acidified filtrate is subjected to solvent extraction with ethyl acetate.
-
The resulting ethyl acetate extract is then extracted with a saturated sodium bicarbonate (NaHCO₃) solution.
-
The NaHCO₃ phase, containing the acidic toxins, is re-acidified to pH 3 and re-extracted with ethyl acetate.
3. Chromatographic Purification:
-
The final ethyl acetate extract is concentrated to a residue.
-
This residue is subjected to droplet countercurrent chromatography (DCCC).
-
A solvent system such as CCl₄-CHCl₃-C₆H₆-CH₃OH-H₂O is used for separation.
-
Fractions are collected and monitored by bioassay on susceptible pear leaves to identify the active toxins.
Structural Elucidation
The structure of this compound was determined primarily by comparing its spectral data with that of the well-characterized AK-Toxin I.
-
High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to determine the elemental composition and molecular weight of the toxin, confirming the absence of a methyl group compared to AK-Toxin I.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are employed to determine the connectivity of atoms. Comparison of the spectra of AK-Toxin I and II reveals the difference in the phenylalanine moiety.
-
X-ray Crystallography: While performed on AK-Toxin I, the data provides a foundational understanding of the stereochemistry of the core structure, which is shared by this compound.
Mechanism of Action and Signaling Pathway
The primary target of AK-Toxins is the plasma membrane of susceptible host cells. The interaction triggers a cascade of events leading to cell death.
-
Toxin Binding: this compound interacts with the plasma membrane. The exact receptor or binding site is not fully elucidated but the interaction is highly specific to susceptible cultivars.
-
Membrane Permeabilization: The toxin induces a rapid and significant efflux of K+ ions from the cell. This indicates a loss of membrane integrity.
-
Depolarization: The loss of ions leads to a depolarization of the plasma membrane.
-
Physical Damage: The toxin causes visible damage to the membrane, including invagination, vesiculation, and fragmentation.
-
Cellular Response: Within hours, Golgi vesicles fuse with the damaged plasma membrane, likely as a failed repair attempt.
-
Necrosis: The sustained damage and loss of cellular homeostasis result in the characteristic veinal necrosis observed in affected leaves.
Some evidence suggests that AK-toxins may directly affect the plasma membrane H+-ATPase, further disrupting cellular function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis [mdpi.com]
Genes involved in AK-Toxin II biosynthesis and regulation
An In-depth Technical Guide to the Genes Involved in AK-Toxin II Biosynthesis and Regulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alternaria alternata Japanese pear pathotype is a phytopathogenic fungus responsible for black spot disease on susceptible Japanese pear cultivars like 'Nijisseiki'.[1][2] The pathogenicity of this fungus is critically dependent on its production of a suite of host-selective toxins (HSTs) known as AK-toxins.[1][2][3] These secondary metabolites are produced in two primary forms, AK-Toxin I and this compound, with the former being more abundant and biologically potent. Structurally, AK-toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), a core moiety shared with other HSTs from different A. alternata pathotypes, such as AF-toxins and ACT-toxins. These toxins exhibit extreme specificity, inducing necrosis on susceptible plant tissues at concentrations as low as 10⁻⁸ to 10⁻⁹ M, while remaining harmless to resistant cultivars even at significantly higher concentrations. Understanding the genetic architecture and regulatory networks governing AK-toxin biosynthesis is crucial for developing novel disease control strategies and for potential applications in biotechnology and drug discovery.
The AK-Toxin Biosynthesis Gene Cluster
The genetic blueprint for AK-toxin production is consolidated within a gene cluster located on a single, conditionally dispensable chromosome. This genomic arrangement is a common feature for secondary metabolite biosynthesis in fungi. The cluster contains several essential genes, designated AKT, with both functional and non-functional paralogs present within the wild-type strain.
Core Biosynthetic and Regulatory Genes
The core genes identified as essential for or involved in AK-Toxin biosynthesis are summarized below.
| Gene Name | Encoded Protein/Putative Function | Role in Biosynthesis | Reference |
| AKT1 | Carboxyl-activating enzyme homolog | Essential for the biosynthesis of the EDA precursor. | |
| AKT2 | Protein of unknown function | Essential for biosynthesis; located adjacent to AKT1. | |
| AKT3 | Unknown, required for biosynthesis | Essential for toxin production. | |
| AKT4 | HMG-CoA synthase | Believed to be involved in the biosynthesis pathway. | |
| AKTR | Zn(II)2Cys6 transcription factor | Positive regulator ; controls the expression of other AKT genes. | |
| AKTS1 | Unknown | Unique to the Japanese pear pathotype. | |
| AKT7 | Cytochrome P450 monooxygenase | Negative regulator ; limits the final yield of AK-toxin. |
Regulation of AK-Toxin Biosynthesis
The production of AK-Toxin is a tightly controlled process involving transcriptional regulation and subcellular compartmentalization.
Transcriptional Control
The primary driver of the biosynthetic gene cluster's expression is AKTR , a transcription factor belonging to the fungal-specific Zn(II)2Cys6 binuclear cluster family. This protein binds to the promoter regions of other AKT genes, activating their transcription and thereby initiating the biosynthetic cascade. The presence of a dedicated regulator within the gene cluster ensures coordinated expression of all necessary enzymes. Conversely, the cytochrome P450 monooxygenase encoded by AKT7 appears to play a fine-tuning role by limiting toxin production, suggesting a negative feedback or metabolic balancing mechanism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural and functional complexity of the genomic region controlling AK-toxin biosynthesis and pathogenicity in the Japanese pear pathotype of Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
Genes involved in AK-Toxin II biosynthesis and regulation
An In-depth Technical Guide to the Genes Involved in AK-Toxin II Biosynthesis and Regulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alternaria alternata Japanese pear pathotype is a phytopathogenic fungus responsible for black spot disease on susceptible Japanese pear cultivars like 'Nijisseiki'.[1][2] The pathogenicity of this fungus is critically dependent on its production of a suite of host-selective toxins (HSTs) known as AK-toxins.[1][2][3] These secondary metabolites are produced in two primary forms, AK-Toxin I and this compound, with the former being more abundant and biologically potent. Structurally, AK-toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), a core moiety shared with other HSTs from different A. alternata pathotypes, such as AF-toxins and ACT-toxins. These toxins exhibit extreme specificity, inducing necrosis on susceptible plant tissues at concentrations as low as 10⁻⁸ to 10⁻⁹ M, while remaining harmless to resistant cultivars even at significantly higher concentrations. Understanding the genetic architecture and regulatory networks governing AK-toxin biosynthesis is crucial for developing novel disease control strategies and for potential applications in biotechnology and drug discovery.
The AK-Toxin Biosynthesis Gene Cluster
The genetic blueprint for AK-toxin production is consolidated within a gene cluster located on a single, conditionally dispensable chromosome. This genomic arrangement is a common feature for secondary metabolite biosynthesis in fungi. The cluster contains several essential genes, designated AKT, with both functional and non-functional paralogs present within the wild-type strain.
Core Biosynthetic and Regulatory Genes
The core genes identified as essential for or involved in AK-Toxin biosynthesis are summarized below.
| Gene Name | Encoded Protein/Putative Function | Role in Biosynthesis | Reference |
| AKT1 | Carboxyl-activating enzyme homolog | Essential for the biosynthesis of the EDA precursor. | |
| AKT2 | Protein of unknown function | Essential for biosynthesis; located adjacent to AKT1. | |
| AKT3 | Unknown, required for biosynthesis | Essential for toxin production. | |
| AKT4 | HMG-CoA synthase | Believed to be involved in the biosynthesis pathway. | |
| AKTR | Zn(II)2Cys6 transcription factor | Positive regulator ; controls the expression of other AKT genes. | |
| AKTS1 | Unknown | Unique to the Japanese pear pathotype. | |
| AKT7 | Cytochrome P450 monooxygenase | Negative regulator ; limits the final yield of AK-toxin. |
Regulation of AK-Toxin Biosynthesis
The production of AK-Toxin is a tightly controlled process involving transcriptional regulation and subcellular compartmentalization.
Transcriptional Control
The primary driver of the biosynthetic gene cluster's expression is AKTR , a transcription factor belonging to the fungal-specific Zn(II)2Cys6 binuclear cluster family. This protein binds to the promoter regions of other AKT genes, activating their transcription and thereby initiating the biosynthetic cascade. The presence of a dedicated regulator within the gene cluster ensures coordinated expression of all necessary enzymes. Conversely, the cytochrome P450 monooxygenase encoded by AKT7 appears to play a fine-tuning role by limiting toxin production, suggesting a negative feedback or metabolic balancing mechanism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural and functional complexity of the genomic region controlling AK-toxin biosynthesis and pathogenicity in the Japanese pear pathotype of Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
Genes involved in AK-Toxin II biosynthesis and regulation
An In-depth Technical Guide to the Genes Involved in AK-Toxin II Biosynthesis and Regulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alternaria alternata Japanese pear pathotype is a phytopathogenic fungus responsible for black spot disease on susceptible Japanese pear cultivars like 'Nijisseiki'.[1][2] The pathogenicity of this fungus is critically dependent on its production of a suite of host-selective toxins (HSTs) known as AK-toxins.[1][2][3] These secondary metabolites are produced in two primary forms, AK-Toxin I and this compound, with the former being more abundant and biologically potent. Structurally, AK-toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), a core moiety shared with other HSTs from different A. alternata pathotypes, such as AF-toxins and ACT-toxins. These toxins exhibit extreme specificity, inducing necrosis on susceptible plant tissues at concentrations as low as 10⁻⁸ to 10⁻⁹ M, while remaining harmless to resistant cultivars even at significantly higher concentrations. Understanding the genetic architecture and regulatory networks governing AK-toxin biosynthesis is crucial for developing novel disease control strategies and for potential applications in biotechnology and drug discovery.
The AK-Toxin Biosynthesis Gene Cluster
The genetic blueprint for AK-toxin production is consolidated within a gene cluster located on a single, conditionally dispensable chromosome. This genomic arrangement is a common feature for secondary metabolite biosynthesis in fungi. The cluster contains several essential genes, designated AKT, with both functional and non-functional paralogs present within the wild-type strain.
Core Biosynthetic and Regulatory Genes
The core genes identified as essential for or involved in AK-Toxin biosynthesis are summarized below.
| Gene Name | Encoded Protein/Putative Function | Role in Biosynthesis | Reference |
| AKT1 | Carboxyl-activating enzyme homolog | Essential for the biosynthesis of the EDA precursor. | |
| AKT2 | Protein of unknown function | Essential for biosynthesis; located adjacent to AKT1. | |
| AKT3 | Unknown, required for biosynthesis | Essential for toxin production. | |
| AKT4 | HMG-CoA synthase | Believed to be involved in the biosynthesis pathway. | |
| AKTR | Zn(II)2Cys6 transcription factor | Positive regulator ; controls the expression of other AKT genes. | |
| AKTS1 | Unknown | Unique to the Japanese pear pathotype. | |
| AKT7 | Cytochrome P450 monooxygenase | Negative regulator ; limits the final yield of AK-toxin. |
Regulation of AK-Toxin Biosynthesis
The production of AK-Toxin is a tightly controlled process involving transcriptional regulation and subcellular compartmentalization.
Transcriptional Control
The primary driver of the biosynthetic gene cluster's expression is AKTR , a transcription factor belonging to the fungal-specific Zn(II)2Cys6 binuclear cluster family. This protein binds to the promoter regions of other AKT genes, activating their transcription and thereby initiating the biosynthetic cascade. The presence of a dedicated regulator within the gene cluster ensures coordinated expression of all necessary enzymes. Conversely, the cytochrome P450 monooxygenase encoded by AKT7 appears to play a fine-tuning role by limiting toxin production, suggesting a negative feedback or metabolic balancing mechanism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural and functional complexity of the genomic region controlling AK-toxin biosynthesis and pathogenicity in the Japanese pear pathotype of Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth review of the current literature on AK-Toxin II, a host-selective phytotoxin produced by Alternaria alternata, and related phytotoxins. The document focuses on the structure, mechanism of action, and the signaling pathways affected by these toxins, with a particular emphasis on the EDA (9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid) containing toxins and the sphinganine-analogue mycotoxins. Quantitative data on toxin activity is presented in tabular format for comparative analysis. Detailed experimental protocols for key assays used in the study of these phytotoxins are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding of the complex biological processes involved. This guide is intended to be a valuable resource for researchers in the fields of phytopathology, toxicology, and drug development.
Introduction
Phytotoxins are a diverse group of secondary metabolites produced by plant pathogens that play a crucial role in disease development. Among these, the toxins produced by various species of Alternaria and Fusarium have garnered significant attention due to their potent biological activities and economic impact on agriculture. This review focuses on this compound and its structurally and functionally related counterparts, providing a comprehensive overview of their molecular characteristics and toxicological profiles.
This compound belongs to a family of host-selective toxins produced by the Japanese pear pathotype of Alternaria alternata, causing black spot disease.[1][2] Structurally, this compound and its relatives, AF-Toxin and ACT-Toxin, are characterized by a 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) moiety.[1][3][4] Their primary mode of action involves the disruption of the plasma membrane integrity in susceptible plant cells.
In contrast, another important class of mycotoxins, including AAL-Toxins from Alternaria and fumonisins from Fusarium, act as sphinganine-analogue mycotoxins. These toxins competitively inhibit ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway, leading to the disruption of cellular signaling and induction of programmed cell death.
This guide will delve into the quantitative aspects of their bioactivity, provide detailed methodologies for their study, and present visual representations of their mechanisms of action to aid in a deeper understanding of these potent biomolecules.
Toxin Profiles and Quantitative Bioactivity
The biological activity of phytotoxins is a critical aspect of their characterization. This section summarizes the available quantitative data on the bioactivity of this compound and related phytotoxins.
EDA-Containing Toxins: AK-Toxin, AF-Toxin, and ACT-Toxin
These toxins are known for their rapid, host-selective effects on the plasma membrane of susceptible plant cells.
| Toxin | Target Organism/Cell Type | Bioactivity | Concentration | Reference(s) |
| AK-Toxin I | Susceptible Japanese pear (Nijisseike) leaves | Veinal necrosis | 5 nM | |
| This compound | Susceptible Japanese pear (Nijisseike) leaves | Veinal necrosis | 100 nM | |
| AK-Toxin I & II | Resistant Japanese pear (Chojuro) leaves | No effect | 0.1 mM | |
| ACT-Toxin | Citrus leaves | Necrotic lesions | 2 x 10⁻⁸ M (20 nM) |
Sphinganine-Analogue Mycotoxins: AAL-Toxins and Fumonisins
These toxins exert their effects by inhibiting ceramide synthase, a key enzyme in sphingolipid metabolism.
| Toxin | Target Enzyme/Cell Line | Bioactivity Metric | Value | Reference(s) |
| Fumonisin B1 | Rat liver microsomes | IC50 (Ceramide synthase inhibition) | ~0.1 µM | |
| Fumonisin B1 | Arabidopsis ceramide synthase (LOH1 isoform) | Ki | Lower than other isoforms | |
| Fumonisin B1 | Cultured cerebellar neurons | IC50 (Sphingomyelin labeling inhibition) | 0.7 µM | |
| Fumonisin B1 | Cultured cerebellar neurons | IC50 (Glycolipid formation inhibition) | ~7 µM | |
| Fumonisin B1 | HepG2 cells | IC50 (Cell viability) | 399.2 µM | |
| Fumonisin B1 | BEAS-2B cells | IC50 (Cell viability) | 355.1 µM | |
| AAL-Toxin | Tomato leaf discs | Electrolyte leakage and chlorosis | 0.01 µM | |
| AAL-Toxin | H4TG hepatoma cells | IC50 (Cell viability) | 10 µg/mL |
Signaling Pathways
The toxicity of these phytotoxins is a result of their interference with critical cellular signaling pathways. This section outlines the known signaling cascades affected by these toxins.
EDA-Containing Toxins: Plasma Membrane Disruption
The primary target of AK-, AF-, and ACT-toxins is the plasma membrane of susceptible plant cells. The interaction of these toxins with the plasma membrane leads to rapid depolarization, increased ion permeability (particularly K+ efflux), and ultimately, cell death. There is also evidence to suggest that these toxins may directly or indirectly affect the activity of plasma membrane H+-ATPase. The downstream signaling events following this initial membrane disruption are not yet fully elucidated but are thought to involve a cascade of events leading to cellular collapse. The production of reactive oxygen species (ROS) has also been implicated in the pathogenic action of ACT-toxin.
Sphinganine-Analogue Mycotoxins: Disruption of Sphingolipid Metabolism and Induction of Programmed Cell Death
Fumonisins and AAL-toxins are structurally similar to sphinganine (B43673), the backbone of sphingolipids. This structural mimicry allows them to act as competitive inhibitors of sphinganine N-acyltransferase (ceramide synthase). Inhibition of this enzyme blocks the synthesis of ceramide and complex sphingolipids, leading to the accumulation of free sphinganine. This disruption of sphingolipid homeostasis is a key event in their toxicity, triggering downstream signaling pathways that lead to programmed cell death (PCD), including apoptosis-like responses in both plant and animal cells. The signaling cascade involves the activation of various stress-related pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound and related phytotoxins.
Measurement of Phytotoxin-Induced Electrolyte Leakage
This assay is a common method to quantify plasma membrane damage caused by membrane-disrupting toxins like this compound.
Objective: To measure the extent of ion leakage from plant tissues as an indicator of cell death and loss of membrane integrity.
Materials:
-
Plant leaves from susceptible and resistant cultivars
-
Phytotoxin stock solution (e.g., this compound in a suitable solvent)
-
Deionized water
-
Conductivity meter
-
12-well cell culture plates or similar containers
-
Cork borer or razor blade
-
Autoclave
Procedure:
-
Leaf Disc Preparation: Excise leaf discs of a uniform size (e.g., 7.5 mm diameter) from fully expanded leaves using a cork borer. Avoid major veins. Prepare leaf discs from both susceptible and resistant plant lines.
-
Washing: Float the leaf discs (adaxial surface down) on deionized water in the wells of a 12-well plate for a short period (e.g., 30 minutes) to wash away any ions released due to mechanical wounding.
-
Toxin Treatment: Replace the water with a known volume of deionized water containing the desired concentration of the phytotoxin. Include a control treatment with the solvent used for the toxin stock solution.
-
Incubation: Incubate the plates at room temperature under light for a defined period (e.g., 24 hours).
-
Initial Conductivity Measurement (C1): After incubation, gently swirl the plates and measure the electrical conductivity of the solution in each well using a calibrated conductivity meter.
-
Total Conductivity Measurement (C2): To determine the total electrolyte content of the leaf discs, autoclave the plates with the leaf discs and solution (or freeze-thaw) to cause complete cell lysis. After cooling to room temperature, measure the conductivity of the solution again.
-
Calculation: Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.
Expected Results: A significantly higher percentage of electrolyte leakage is expected in susceptible plant tissues treated with the toxin compared to resistant tissues and control treatments.
In Vitro Ceramide Synthase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds like fumonisins and AAL-toxins on ceramide synthase.
Objective: To quantify the inhibition of ceramide synthase activity by a test compound.
Materials:
-
Cell or tissue lysates containing active ceramide synthase (e.g., from rat liver microsomes or yeast microsomes)
-
Fluorescently labeled or radiolabeled sphingoid base substrate (e.g., NBD-sphinganine or [³H]sphinganine)
-
Fatty acyl-CoA substrate (e.g., palmitoyl-CoA)
-
Inhibitor stock solution (e.g., Fumonisin B1)
-
Reaction buffer
-
Methanol and chloroform (B151607) for lipid extraction
-
HPLC or TLC system for separation and quantification of the product
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cell/tissue lysate, and the inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period at the optimal reaction temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the sphingoid base and fatty acyl-CoA substrates.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined time.
-
Terminate Reaction and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the phases.
-
Analysis: Carefully collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for analysis.
-
Quantification: Separate the fluorescently labeled or radiolabeled ceramide product from the unreacted substrate using HPLC or TLC. Quantify the amount of product formed.
-
Data Analysis: Determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.
Expected Results: A dose-dependent decrease in ceramide synthase activity with increasing concentrations of the inhibitor.
TUNEL Assay for Detection of Programmed Cell Death
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis and apoptosis-like PCD.
Objective: To visualize and quantify cells undergoing PCD in response to phytotoxin treatment.
Materials:
-
Plant tissues or protoplasts treated with the phytotoxin (e.g., AAL-Toxin)
-
Fixation solution (e.g., paraformaldehyde)
-
Permeabilization solution (e.g., Triton X-100 or cellulase/pectinase for tissues)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
-
DAPI or propidium (B1200493) iodide for counterstaining nuclei
Procedure:
-
Sample Preparation and Fixation: Fix the toxin-treated plant material in a suitable fixative to preserve the cellular structure and DNA.
-
Permeabilization: Permeabilize the cell walls and membranes to allow the TUNEL reagents to enter the nucleus.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Washing: Wash the samples to remove unincorporated labeled dUTPs.
-
Counterstaining: Stain the nuclei with a fluorescent DNA dye like DAPI or propidium iodide to visualize all nuclei.
-
Microscopy: Mount the samples on a microscope slide and observe under a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the wavelength corresponding to the label on the dUTPs.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (visualized by the counterstain).
Expected Results: An increase in the number of TUNEL-positive nuclei in susceptible plant cells treated with PCD-inducing toxins compared to controls.
Conclusion and Future Directions
This technical guide has provided a comprehensive review of this compound and related phytotoxins, encompassing their chemical nature, mechanisms of action, and the experimental methodologies employed for their investigation. The EDA-containing toxins, including this compound, AF-Toxin, and ACT-Toxin, primarily target the plasma membrane, leading to rapid cell death in susceptible plants. In contrast, the sphinganine-analogue mycotoxins, such as AAL-Toxins and fumonisins, disrupt the fundamental process of sphingolipid biosynthesis, triggering programmed cell death.
While significant progress has been made in understanding these toxins, several areas warrant further investigation. For the EDA-containing toxins, a more detailed elucidation of the downstream signaling events following plasma membrane disruption is needed. The identification of specific receptors or membrane components that interact with these toxins would be a major breakthrough. Furthermore, a more extensive collection of quantitative bioactivity data, such as IC50 and Ki values for their effects on membrane integrity and specific cellular processes, would be invaluable for comparative studies and risk assessment.
For the sphinganine-analogue mycotoxins, while the primary target is well-established, a deeper understanding of the complex interplay between disrupted sphingolipid metabolism and the activation of various cell death pathways is still required. The development of more specific inhibitors for different isoforms of ceramide synthase could provide valuable tools for dissecting these pathways.
Continued research into these potent phytotoxins will not only enhance our understanding of plant-pathogen interactions but also has the potential to inform the development of novel strategies for disease control in agriculture and provide new molecular probes for studying fundamental cellular processes in both plants and animals.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth review of the current literature on AK-Toxin II, a host-selective phytotoxin produced by Alternaria alternata, and related phytotoxins. The document focuses on the structure, mechanism of action, and the signaling pathways affected by these toxins, with a particular emphasis on the EDA (9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid) containing toxins and the sphinganine-analogue mycotoxins. Quantitative data on toxin activity is presented in tabular format for comparative analysis. Detailed experimental protocols for key assays used in the study of these phytotoxins are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding of the complex biological processes involved. This guide is intended to be a valuable resource for researchers in the fields of phytopathology, toxicology, and drug development.
Introduction
Phytotoxins are a diverse group of secondary metabolites produced by plant pathogens that play a crucial role in disease development. Among these, the toxins produced by various species of Alternaria and Fusarium have garnered significant attention due to their potent biological activities and economic impact on agriculture. This review focuses on this compound and its structurally and functionally related counterparts, providing a comprehensive overview of their molecular characteristics and toxicological profiles.
This compound belongs to a family of host-selective toxins produced by the Japanese pear pathotype of Alternaria alternata, causing black spot disease.[1][2] Structurally, this compound and its relatives, AF-Toxin and ACT-Toxin, are characterized by a 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) moiety.[1][3][4] Their primary mode of action involves the disruption of the plasma membrane integrity in susceptible plant cells.
In contrast, another important class of mycotoxins, including AAL-Toxins from Alternaria and fumonisins from Fusarium, act as sphinganine-analogue mycotoxins. These toxins competitively inhibit ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway, leading to the disruption of cellular signaling and induction of programmed cell death.
This guide will delve into the quantitative aspects of their bioactivity, provide detailed methodologies for their study, and present visual representations of their mechanisms of action to aid in a deeper understanding of these potent biomolecules.
Toxin Profiles and Quantitative Bioactivity
The biological activity of phytotoxins is a critical aspect of their characterization. This section summarizes the available quantitative data on the bioactivity of this compound and related phytotoxins.
EDA-Containing Toxins: AK-Toxin, AF-Toxin, and ACT-Toxin
These toxins are known for their rapid, host-selective effects on the plasma membrane of susceptible plant cells.
| Toxin | Target Organism/Cell Type | Bioactivity | Concentration | Reference(s) |
| AK-Toxin I | Susceptible Japanese pear (Nijisseike) leaves | Veinal necrosis | 5 nM | |
| This compound | Susceptible Japanese pear (Nijisseike) leaves | Veinal necrosis | 100 nM | |
| AK-Toxin I & II | Resistant Japanese pear (Chojuro) leaves | No effect | 0.1 mM | |
| ACT-Toxin | Citrus leaves | Necrotic lesions | 2 x 10⁻⁸ M (20 nM) |
Sphinganine-Analogue Mycotoxins: AAL-Toxins and Fumonisins
These toxins exert their effects by inhibiting ceramide synthase, a key enzyme in sphingolipid metabolism.
| Toxin | Target Enzyme/Cell Line | Bioactivity Metric | Value | Reference(s) |
| Fumonisin B1 | Rat liver microsomes | IC50 (Ceramide synthase inhibition) | ~0.1 µM | |
| Fumonisin B1 | Arabidopsis ceramide synthase (LOH1 isoform) | Ki | Lower than other isoforms | |
| Fumonisin B1 | Cultured cerebellar neurons | IC50 (Sphingomyelin labeling inhibition) | 0.7 µM | |
| Fumonisin B1 | Cultured cerebellar neurons | IC50 (Glycolipid formation inhibition) | ~7 µM | |
| Fumonisin B1 | HepG2 cells | IC50 (Cell viability) | 399.2 µM | |
| Fumonisin B1 | BEAS-2B cells | IC50 (Cell viability) | 355.1 µM | |
| AAL-Toxin | Tomato leaf discs | Electrolyte leakage and chlorosis | 0.01 µM | |
| AAL-Toxin | H4TG hepatoma cells | IC50 (Cell viability) | 10 µg/mL |
Signaling Pathways
The toxicity of these phytotoxins is a result of their interference with critical cellular signaling pathways. This section outlines the known signaling cascades affected by these toxins.
EDA-Containing Toxins: Plasma Membrane Disruption
The primary target of AK-, AF-, and ACT-toxins is the plasma membrane of susceptible plant cells. The interaction of these toxins with the plasma membrane leads to rapid depolarization, increased ion permeability (particularly K+ efflux), and ultimately, cell death. There is also evidence to suggest that these toxins may directly or indirectly affect the activity of plasma membrane H+-ATPase. The downstream signaling events following this initial membrane disruption are not yet fully elucidated but are thought to involve a cascade of events leading to cellular collapse. The production of reactive oxygen species (ROS) has also been implicated in the pathogenic action of ACT-toxin.
Sphinganine-Analogue Mycotoxins: Disruption of Sphingolipid Metabolism and Induction of Programmed Cell Death
Fumonisins and AAL-toxins are structurally similar to sphinganine (B43673), the backbone of sphingolipids. This structural mimicry allows them to act as competitive inhibitors of sphinganine N-acyltransferase (ceramide synthase). Inhibition of this enzyme blocks the synthesis of ceramide and complex sphingolipids, leading to the accumulation of free sphinganine. This disruption of sphingolipid homeostasis is a key event in their toxicity, triggering downstream signaling pathways that lead to programmed cell death (PCD), including apoptosis-like responses in both plant and animal cells. The signaling cascade involves the activation of various stress-related pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound and related phytotoxins.
Measurement of Phytotoxin-Induced Electrolyte Leakage
This assay is a common method to quantify plasma membrane damage caused by membrane-disrupting toxins like this compound.
Objective: To measure the extent of ion leakage from plant tissues as an indicator of cell death and loss of membrane integrity.
Materials:
-
Plant leaves from susceptible and resistant cultivars
-
Phytotoxin stock solution (e.g., this compound in a suitable solvent)
-
Deionized water
-
Conductivity meter
-
12-well cell culture plates or similar containers
-
Cork borer or razor blade
-
Autoclave
Procedure:
-
Leaf Disc Preparation: Excise leaf discs of a uniform size (e.g., 7.5 mm diameter) from fully expanded leaves using a cork borer. Avoid major veins. Prepare leaf discs from both susceptible and resistant plant lines.
-
Washing: Float the leaf discs (adaxial surface down) on deionized water in the wells of a 12-well plate for a short period (e.g., 30 minutes) to wash away any ions released due to mechanical wounding.
-
Toxin Treatment: Replace the water with a known volume of deionized water containing the desired concentration of the phytotoxin. Include a control treatment with the solvent used for the toxin stock solution.
-
Incubation: Incubate the plates at room temperature under light for a defined period (e.g., 24 hours).
-
Initial Conductivity Measurement (C1): After incubation, gently swirl the plates and measure the electrical conductivity of the solution in each well using a calibrated conductivity meter.
-
Total Conductivity Measurement (C2): To determine the total electrolyte content of the leaf discs, autoclave the plates with the leaf discs and solution (or freeze-thaw) to cause complete cell lysis. After cooling to room temperature, measure the conductivity of the solution again.
-
Calculation: Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.
Expected Results: A significantly higher percentage of electrolyte leakage is expected in susceptible plant tissues treated with the toxin compared to resistant tissues and control treatments.
In Vitro Ceramide Synthase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds like fumonisins and AAL-toxins on ceramide synthase.
Objective: To quantify the inhibition of ceramide synthase activity by a test compound.
Materials:
-
Cell or tissue lysates containing active ceramide synthase (e.g., from rat liver microsomes or yeast microsomes)
-
Fluorescently labeled or radiolabeled sphingoid base substrate (e.g., NBD-sphinganine or [³H]sphinganine)
-
Fatty acyl-CoA substrate (e.g., palmitoyl-CoA)
-
Inhibitor stock solution (e.g., Fumonisin B1)
-
Reaction buffer
-
Methanol and chloroform (B151607) for lipid extraction
-
HPLC or TLC system for separation and quantification of the product
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cell/tissue lysate, and the inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period at the optimal reaction temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the sphingoid base and fatty acyl-CoA substrates.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined time.
-
Terminate Reaction and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the phases.
-
Analysis: Carefully collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for analysis.
-
Quantification: Separate the fluorescently labeled or radiolabeled ceramide product from the unreacted substrate using HPLC or TLC. Quantify the amount of product formed.
-
Data Analysis: Determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.
Expected Results: A dose-dependent decrease in ceramide synthase activity with increasing concentrations of the inhibitor.
TUNEL Assay for Detection of Programmed Cell Death
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis and apoptosis-like PCD.
Objective: To visualize and quantify cells undergoing PCD in response to phytotoxin treatment.
Materials:
-
Plant tissues or protoplasts treated with the phytotoxin (e.g., AAL-Toxin)
-
Fixation solution (e.g., paraformaldehyde)
-
Permeabilization solution (e.g., Triton X-100 or cellulase/pectinase for tissues)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
-
DAPI or propidium (B1200493) iodide for counterstaining nuclei
Procedure:
-
Sample Preparation and Fixation: Fix the toxin-treated plant material in a suitable fixative to preserve the cellular structure and DNA.
-
Permeabilization: Permeabilize the cell walls and membranes to allow the TUNEL reagents to enter the nucleus.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Washing: Wash the samples to remove unincorporated labeled dUTPs.
-
Counterstaining: Stain the nuclei with a fluorescent DNA dye like DAPI or propidium iodide to visualize all nuclei.
-
Microscopy: Mount the samples on a microscope slide and observe under a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the wavelength corresponding to the label on the dUTPs.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (visualized by the counterstain).
Expected Results: An increase in the number of TUNEL-positive nuclei in susceptible plant cells treated with PCD-inducing toxins compared to controls.
Conclusion and Future Directions
This technical guide has provided a comprehensive review of this compound and related phytotoxins, encompassing their chemical nature, mechanisms of action, and the experimental methodologies employed for their investigation. The EDA-containing toxins, including this compound, AF-Toxin, and ACT-Toxin, primarily target the plasma membrane, leading to rapid cell death in susceptible plants. In contrast, the sphinganine-analogue mycotoxins, such as AAL-Toxins and fumonisins, disrupt the fundamental process of sphingolipid biosynthesis, triggering programmed cell death.
While significant progress has been made in understanding these toxins, several areas warrant further investigation. For the EDA-containing toxins, a more detailed elucidation of the downstream signaling events following plasma membrane disruption is needed. The identification of specific receptors or membrane components that interact with these toxins would be a major breakthrough. Furthermore, a more extensive collection of quantitative bioactivity data, such as IC50 and Ki values for their effects on membrane integrity and specific cellular processes, would be invaluable for comparative studies and risk assessment.
For the sphinganine-analogue mycotoxins, while the primary target is well-established, a deeper understanding of the complex interplay between disrupted sphingolipid metabolism and the activation of various cell death pathways is still required. The development of more specific inhibitors for different isoforms of ceramide synthase could provide valuable tools for dissecting these pathways.
Continued research into these potent phytotoxins will not only enhance our understanding of plant-pathogen interactions but also has the potential to inform the development of novel strategies for disease control in agriculture and provide new molecular probes for studying fundamental cellular processes in both plants and animals.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth review of the current literature on AK-Toxin II, a host-selective phytotoxin produced by Alternaria alternata, and related phytotoxins. The document focuses on the structure, mechanism of action, and the signaling pathways affected by these toxins, with a particular emphasis on the EDA (9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid) containing toxins and the sphinganine-analogue mycotoxins. Quantitative data on toxin activity is presented in tabular format for comparative analysis. Detailed experimental protocols for key assays used in the study of these phytotoxins are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding of the complex biological processes involved. This guide is intended to be a valuable resource for researchers in the fields of phytopathology, toxicology, and drug development.
Introduction
Phytotoxins are a diverse group of secondary metabolites produced by plant pathogens that play a crucial role in disease development. Among these, the toxins produced by various species of Alternaria and Fusarium have garnered significant attention due to their potent biological activities and economic impact on agriculture. This review focuses on this compound and its structurally and functionally related counterparts, providing a comprehensive overview of their molecular characteristics and toxicological profiles.
This compound belongs to a family of host-selective toxins produced by the Japanese pear pathotype of Alternaria alternata, causing black spot disease.[1][2] Structurally, this compound and its relatives, AF-Toxin and ACT-Toxin, are characterized by a 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) moiety.[1][3][4] Their primary mode of action involves the disruption of the plasma membrane integrity in susceptible plant cells.
In contrast, another important class of mycotoxins, including AAL-Toxins from Alternaria and fumonisins from Fusarium, act as sphinganine-analogue mycotoxins. These toxins competitively inhibit ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway, leading to the disruption of cellular signaling and induction of programmed cell death.
This guide will delve into the quantitative aspects of their bioactivity, provide detailed methodologies for their study, and present visual representations of their mechanisms of action to aid in a deeper understanding of these potent biomolecules.
Toxin Profiles and Quantitative Bioactivity
The biological activity of phytotoxins is a critical aspect of their characterization. This section summarizes the available quantitative data on the bioactivity of this compound and related phytotoxins.
EDA-Containing Toxins: AK-Toxin, AF-Toxin, and ACT-Toxin
These toxins are known for their rapid, host-selective effects on the plasma membrane of susceptible plant cells.
| Toxin | Target Organism/Cell Type | Bioactivity | Concentration | Reference(s) |
| AK-Toxin I | Susceptible Japanese pear (Nijisseike) leaves | Veinal necrosis | 5 nM | |
| This compound | Susceptible Japanese pear (Nijisseike) leaves | Veinal necrosis | 100 nM | |
| AK-Toxin I & II | Resistant Japanese pear (Chojuro) leaves | No effect | 0.1 mM | |
| ACT-Toxin | Citrus leaves | Necrotic lesions | 2 x 10⁻⁸ M (20 nM) |
Sphinganine-Analogue Mycotoxins: AAL-Toxins and Fumonisins
These toxins exert their effects by inhibiting ceramide synthase, a key enzyme in sphingolipid metabolism.
| Toxin | Target Enzyme/Cell Line | Bioactivity Metric | Value | Reference(s) |
| Fumonisin B1 | Rat liver microsomes | IC50 (Ceramide synthase inhibition) | ~0.1 µM | |
| Fumonisin B1 | Arabidopsis ceramide synthase (LOH1 isoform) | Ki | Lower than other isoforms | |
| Fumonisin B1 | Cultured cerebellar neurons | IC50 (Sphingomyelin labeling inhibition) | 0.7 µM | |
| Fumonisin B1 | Cultured cerebellar neurons | IC50 (Glycolipid formation inhibition) | ~7 µM | |
| Fumonisin B1 | HepG2 cells | IC50 (Cell viability) | 399.2 µM | |
| Fumonisin B1 | BEAS-2B cells | IC50 (Cell viability) | 355.1 µM | |
| AAL-Toxin | Tomato leaf discs | Electrolyte leakage and chlorosis | 0.01 µM | |
| AAL-Toxin | H4TG hepatoma cells | IC50 (Cell viability) | 10 µg/mL |
Signaling Pathways
The toxicity of these phytotoxins is a result of their interference with critical cellular signaling pathways. This section outlines the known signaling cascades affected by these toxins.
EDA-Containing Toxins: Plasma Membrane Disruption
The primary target of AK-, AF-, and ACT-toxins is the plasma membrane of susceptible plant cells. The interaction of these toxins with the plasma membrane leads to rapid depolarization, increased ion permeability (particularly K+ efflux), and ultimately, cell death. There is also evidence to suggest that these toxins may directly or indirectly affect the activity of plasma membrane H+-ATPase. The downstream signaling events following this initial membrane disruption are not yet fully elucidated but are thought to involve a cascade of events leading to cellular collapse. The production of reactive oxygen species (ROS) has also been implicated in the pathogenic action of ACT-toxin.
Sphinganine-Analogue Mycotoxins: Disruption of Sphingolipid Metabolism and Induction of Programmed Cell Death
Fumonisins and AAL-toxins are structurally similar to sphinganine, the backbone of sphingolipids. This structural mimicry allows them to act as competitive inhibitors of sphinganine N-acyltransferase (ceramide synthase). Inhibition of this enzyme blocks the synthesis of ceramide and complex sphingolipids, leading to the accumulation of free sphinganine. This disruption of sphingolipid homeostasis is a key event in their toxicity, triggering downstream signaling pathways that lead to programmed cell death (PCD), including apoptosis-like responses in both plant and animal cells. The signaling cascade involves the activation of various stress-related pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound and related phytotoxins.
Measurement of Phytotoxin-Induced Electrolyte Leakage
This assay is a common method to quantify plasma membrane damage caused by membrane-disrupting toxins like this compound.
Objective: To measure the extent of ion leakage from plant tissues as an indicator of cell death and loss of membrane integrity.
Materials:
-
Plant leaves from susceptible and resistant cultivars
-
Phytotoxin stock solution (e.g., this compound in a suitable solvent)
-
Deionized water
-
Conductivity meter
-
12-well cell culture plates or similar containers
-
Cork borer or razor blade
-
Autoclave
Procedure:
-
Leaf Disc Preparation: Excise leaf discs of a uniform size (e.g., 7.5 mm diameter) from fully expanded leaves using a cork borer. Avoid major veins. Prepare leaf discs from both susceptible and resistant plant lines.
-
Washing: Float the leaf discs (adaxial surface down) on deionized water in the wells of a 12-well plate for a short period (e.g., 30 minutes) to wash away any ions released due to mechanical wounding.
-
Toxin Treatment: Replace the water with a known volume of deionized water containing the desired concentration of the phytotoxin. Include a control treatment with the solvent used for the toxin stock solution.
-
Incubation: Incubate the plates at room temperature under light for a defined period (e.g., 24 hours).
-
Initial Conductivity Measurement (C1): After incubation, gently swirl the plates and measure the electrical conductivity of the solution in each well using a calibrated conductivity meter.
-
Total Conductivity Measurement (C2): To determine the total electrolyte content of the leaf discs, autoclave the plates with the leaf discs and solution (or freeze-thaw) to cause complete cell lysis. After cooling to room temperature, measure the conductivity of the solution again.
-
Calculation: Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.
Expected Results: A significantly higher percentage of electrolyte leakage is expected in susceptible plant tissues treated with the toxin compared to resistant tissues and control treatments.
In Vitro Ceramide Synthase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds like fumonisins and AAL-toxins on ceramide synthase.
Objective: To quantify the inhibition of ceramide synthase activity by a test compound.
Materials:
-
Cell or tissue lysates containing active ceramide synthase (e.g., from rat liver microsomes or yeast microsomes)
-
Fluorescently labeled or radiolabeled sphingoid base substrate (e.g., NBD-sphinganine or [³H]sphinganine)
-
Fatty acyl-CoA substrate (e.g., palmitoyl-CoA)
-
Inhibitor stock solution (e.g., Fumonisin B1)
-
Reaction buffer
-
Methanol and chloroform for lipid extraction
-
HPLC or TLC system for separation and quantification of the product
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cell/tissue lysate, and the inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period at the optimal reaction temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the sphingoid base and fatty acyl-CoA substrates.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined time.
-
Terminate Reaction and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the phases.
-
Analysis: Carefully collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for analysis.
-
Quantification: Separate the fluorescently labeled or radiolabeled ceramide product from the unreacted substrate using HPLC or TLC. Quantify the amount of product formed.
-
Data Analysis: Determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.
Expected Results: A dose-dependent decrease in ceramide synthase activity with increasing concentrations of the inhibitor.
TUNEL Assay for Detection of Programmed Cell Death
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis and apoptosis-like PCD.
Objective: To visualize and quantify cells undergoing PCD in response to phytotoxin treatment.
Materials:
-
Plant tissues or protoplasts treated with the phytotoxin (e.g., AAL-Toxin)
-
Fixation solution (e.g., paraformaldehyde)
-
Permeabilization solution (e.g., Triton X-100 or cellulase/pectinase for tissues)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
-
DAPI or propidium iodide for counterstaining nuclei
Procedure:
-
Sample Preparation and Fixation: Fix the toxin-treated plant material in a suitable fixative to preserve the cellular structure and DNA.
-
Permeabilization: Permeabilize the cell walls and membranes to allow the TUNEL reagents to enter the nucleus.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Washing: Wash the samples to remove unincorporated labeled dUTPs.
-
Counterstaining: Stain the nuclei with a fluorescent DNA dye like DAPI or propidium iodide to visualize all nuclei.
-
Microscopy: Mount the samples on a microscope slide and observe under a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the wavelength corresponding to the label on the dUTPs.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (visualized by the counterstain).
Expected Results: An increase in the number of TUNEL-positive nuclei in susceptible plant cells treated with PCD-inducing toxins compared to controls.
Conclusion and Future Directions
This technical guide has provided a comprehensive review of this compound and related phytotoxins, encompassing their chemical nature, mechanisms of action, and the experimental methodologies employed for their investigation. The EDA-containing toxins, including this compound, AF-Toxin, and ACT-Toxin, primarily target the plasma membrane, leading to rapid cell death in susceptible plants. In contrast, the sphinganine-analogue mycotoxins, such as AAL-Toxins and fumonisins, disrupt the fundamental process of sphingolipid biosynthesis, triggering programmed cell death.
While significant progress has been made in understanding these toxins, several areas warrant further investigation. For the EDA-containing toxins, a more detailed elucidation of the downstream signaling events following plasma membrane disruption is needed. The identification of specific receptors or membrane components that interact with these toxins would be a major breakthrough. Furthermore, a more extensive collection of quantitative bioactivity data, such as IC50 and Ki values for their effects on membrane integrity and specific cellular processes, would be invaluable for comparative studies and risk assessment.
For the sphinganine-analogue mycotoxins, while the primary target is well-established, a deeper understanding of the complex interplay between disrupted sphingolipid metabolism and the activation of various cell death pathways is still required. The development of more specific inhibitors for different isoforms of ceramide synthase could provide valuable tools for dissecting these pathways.
Continued research into these potent phytotoxins will not only enhance our understanding of plant-pathogen interactions but also has the potential to inform the development of novel strategies for disease control in agriculture and provide new molecular probes for studying fundamental cellular processes in both plants and animals.
References
Methodological & Application
Application Notes and Protocols: Extraction and Purification of AK-Toxin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It is a low-molecular-weight secondary metabolite that plays a crucial role in the pathogenesis of black spot disease in susceptible pear cultivars. Structurally, this compound is an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA). The toxin's primary mode of action involves targeting the plasma membrane of susceptible plant cells, leading to a rapid and significant leakage of potassium ions (K⁺), which ultimately results in necrotic lesions.[1][2] Understanding the extraction and purification of this compound is essential for studying its biological activity, mechanism of action, and potential applications in agricultural research and drug development.
This document provides a detailed protocol for the extraction and purification of this compound from Alternaria alternata cultures, a summary of quantitative data, and a diagram of its proposed signaling pathway.
Data Presentation
A summary of the quantitative data for the extraction and purification of this compound is presented in the table below. Please note that the yield and purity values are estimations based on available literature and may vary depending on the specific experimental conditions.
| Purification Step | Starting Material | Volume/Mass | This compound Yield (mg) | Purity (%) |
| Fungal Culture | Alternaria alternata culture | 10 L | - | - |
| Ethyl Acetate (B1210297) Extraction | Culture Filtrate | 10 L | 250 (crude extract) | <10 |
| Liquid-Liquid Extraction | Crude Ethyl Acetate Extract | 250 mg | 220 | ~20-30 |
| Droplet Countercurrent Chromatography | Partially Purified Extract | 220 mg | 50 | >95 |
Experimental Protocols
Fungal Culture and Toxin Production
This protocol describes the cultivation of Alternaria alternata (Japanese pear pathotype) for the production of this compound.
Materials:
-
Alternaria alternata (Japanese pear pathotype) culture
-
Modified Richards' Medium (see composition below)
-
Sterile distilled water
-
Shaker incubator
-
Cheesecloth
Modified Richards' Medium Composition (per 1 liter):
-
Potassium Nitrate (KNO₃): 10 g
-
Monopotassium Phosphate (KH₂PO₄): 5 g
-
Magnesium Sulfate (MgSO₄·7H₂O): 2.5 g
-
Ferric Chloride (FeCl₃): 0.02 g
-
Sucrose: 50 g
-
Yeast Extract: 2 g
-
Adjust pH to 5.5 with 1M HCl or 1M NaOH.
Procedure:
-
Prepare the modified Richards' medium and sterilize it by autoclaving at 121°C for 20 minutes.
-
Inoculate the sterilized medium with a culture of Alternaria alternata.
-
Incubate the culture in a shaker incubator at 28°C with constant agitation (150 rpm) for 3 days to achieve maximal toxin production.[3]
-
After incubation, separate the fungal mycelia from the culture broth by filtering through several layers of sterile cheesecloth. The filtrate contains the crude this compound.
Extraction of Crude this compound
This protocol details the initial extraction of this compound from the culture filtrate.
Materials:
-
Culture filtrate from Step 1
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acidify the culture filtrate to pH 3 by adding 1M HCl.
-
Transfer the acidified filtrate to a large separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer, which now contains the crude toxin.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of the toxin.
-
Combine all the ethyl acetate extracts.
-
To remove acidic impurities, wash the combined ethyl acetate extract with a saturated NaHCO₃ solution.
-
Re-extract the aqueous NaHCO₃ layer with ethyl acetate at pH 3 to recover any toxin that may have partitioned into it.
-
Combine all ethyl acetate fractions and concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude, oily residue containing this compound.
Purification of this compound by Droplet Countercurrent Chromatography (DCCC)
This protocol describes the final purification step to obtain high-purity this compound.
Materials:
-
Crude this compound extract from Step 2
-
DCCC instrument
-
Solvent system: A mixture of carbon tetrachloride, chloroform, benzene, methanol, and water (specific ratios need to be optimized, a starting point could be 3:3:6:8:2 v/v).
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., chloroform:methanol 95:5)
-
UV lamp for visualization
Procedure:
-
Prepare the two-phase solvent system for DCCC and allow it to equilibrate.
-
Dissolve the crude this compound extract in a small volume of the mobile phase.
-
Set up the DCCC instrument according to the manufacturer's instructions, using the prepared solvent system. The descending mode is typically used for this separation.
-
Inject the dissolved crude extract into the DCCC column.
-
Run the chromatography, collecting fractions of a defined volume using a fraction collector.
-
Monitor the separation by spotting aliquots of the collected fractions onto TLC plates.
-
Develop the TLC plates in the appropriate solvent system and visualize the spots under a UV lamp. This compound should appear as a distinct spot.
-
Pool the fractions containing pure this compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.
-
Confirm the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound action.
References
Application Notes and Protocols: Extraction and Purification of AK-Toxin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It is a low-molecular-weight secondary metabolite that plays a crucial role in the pathogenesis of black spot disease in susceptible pear cultivars. Structurally, this compound is an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA). The toxin's primary mode of action involves targeting the plasma membrane of susceptible plant cells, leading to a rapid and significant leakage of potassium ions (K⁺), which ultimately results in necrotic lesions.[1][2] Understanding the extraction and purification of this compound is essential for studying its biological activity, mechanism of action, and potential applications in agricultural research and drug development.
This document provides a detailed protocol for the extraction and purification of this compound from Alternaria alternata cultures, a summary of quantitative data, and a diagram of its proposed signaling pathway.
Data Presentation
A summary of the quantitative data for the extraction and purification of this compound is presented in the table below. Please note that the yield and purity values are estimations based on available literature and may vary depending on the specific experimental conditions.
| Purification Step | Starting Material | Volume/Mass | This compound Yield (mg) | Purity (%) |
| Fungal Culture | Alternaria alternata culture | 10 L | - | - |
| Ethyl Acetate (B1210297) Extraction | Culture Filtrate | 10 L | 250 (crude extract) | <10 |
| Liquid-Liquid Extraction | Crude Ethyl Acetate Extract | 250 mg | 220 | ~20-30 |
| Droplet Countercurrent Chromatography | Partially Purified Extract | 220 mg | 50 | >95 |
Experimental Protocols
Fungal Culture and Toxin Production
This protocol describes the cultivation of Alternaria alternata (Japanese pear pathotype) for the production of this compound.
Materials:
-
Alternaria alternata (Japanese pear pathotype) culture
-
Modified Richards' Medium (see composition below)
-
Sterile distilled water
-
Shaker incubator
-
Cheesecloth
Modified Richards' Medium Composition (per 1 liter):
-
Potassium Nitrate (KNO₃): 10 g
-
Monopotassium Phosphate (KH₂PO₄): 5 g
-
Magnesium Sulfate (MgSO₄·7H₂O): 2.5 g
-
Ferric Chloride (FeCl₃): 0.02 g
-
Sucrose: 50 g
-
Yeast Extract: 2 g
-
Adjust pH to 5.5 with 1M HCl or 1M NaOH.
Procedure:
-
Prepare the modified Richards' medium and sterilize it by autoclaving at 121°C for 20 minutes.
-
Inoculate the sterilized medium with a culture of Alternaria alternata.
-
Incubate the culture in a shaker incubator at 28°C with constant agitation (150 rpm) for 3 days to achieve maximal toxin production.[3]
-
After incubation, separate the fungal mycelia from the culture broth by filtering through several layers of sterile cheesecloth. The filtrate contains the crude this compound.
Extraction of Crude this compound
This protocol details the initial extraction of this compound from the culture filtrate.
Materials:
-
Culture filtrate from Step 1
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acidify the culture filtrate to pH 3 by adding 1M HCl.
-
Transfer the acidified filtrate to a large separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer, which now contains the crude toxin.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of the toxin.
-
Combine all the ethyl acetate extracts.
-
To remove acidic impurities, wash the combined ethyl acetate extract with a saturated NaHCO₃ solution.
-
Re-extract the aqueous NaHCO₃ layer with ethyl acetate at pH 3 to recover any toxin that may have partitioned into it.
-
Combine all ethyl acetate fractions and concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude, oily residue containing this compound.
Purification of this compound by Droplet Countercurrent Chromatography (DCCC)
This protocol describes the final purification step to obtain high-purity this compound.
Materials:
-
Crude this compound extract from Step 2
-
DCCC instrument
-
Solvent system: A mixture of carbon tetrachloride, chloroform, benzene, methanol, and water (specific ratios need to be optimized, a starting point could be 3:3:6:8:2 v/v).
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., chloroform:methanol 95:5)
-
UV lamp for visualization
Procedure:
-
Prepare the two-phase solvent system for DCCC and allow it to equilibrate.
-
Dissolve the crude this compound extract in a small volume of the mobile phase.
-
Set up the DCCC instrument according to the manufacturer's instructions, using the prepared solvent system. The descending mode is typically used for this separation.
-
Inject the dissolved crude extract into the DCCC column.
-
Run the chromatography, collecting fractions of a defined volume using a fraction collector.
-
Monitor the separation by spotting aliquots of the collected fractions onto TLC plates.
-
Develop the TLC plates in the appropriate solvent system and visualize the spots under a UV lamp. This compound should appear as a distinct spot.
-
Pool the fractions containing pure this compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.
-
Confirm the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound action.
References
Application Notes and Protocols: Extraction and Purification of AK-Toxin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It is a low-molecular-weight secondary metabolite that plays a crucial role in the pathogenesis of black spot disease in susceptible pear cultivars. Structurally, this compound is an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA). The toxin's primary mode of action involves targeting the plasma membrane of susceptible plant cells, leading to a rapid and significant leakage of potassium ions (K⁺), which ultimately results in necrotic lesions.[1][2] Understanding the extraction and purification of this compound is essential for studying its biological activity, mechanism of action, and potential applications in agricultural research and drug development.
This document provides a detailed protocol for the extraction and purification of this compound from Alternaria alternata cultures, a summary of quantitative data, and a diagram of its proposed signaling pathway.
Data Presentation
A summary of the quantitative data for the extraction and purification of this compound is presented in the table below. Please note that the yield and purity values are estimations based on available literature and may vary depending on the specific experimental conditions.
| Purification Step | Starting Material | Volume/Mass | This compound Yield (mg) | Purity (%) |
| Fungal Culture | Alternaria alternata culture | 10 L | - | - |
| Ethyl Acetate Extraction | Culture Filtrate | 10 L | 250 (crude extract) | <10 |
| Liquid-Liquid Extraction | Crude Ethyl Acetate Extract | 250 mg | 220 | ~20-30 |
| Droplet Countercurrent Chromatography | Partially Purified Extract | 220 mg | 50 | >95 |
Experimental Protocols
Fungal Culture and Toxin Production
This protocol describes the cultivation of Alternaria alternata (Japanese pear pathotype) for the production of this compound.
Materials:
-
Alternaria alternata (Japanese pear pathotype) culture
-
Modified Richards' Medium (see composition below)
-
Sterile distilled water
-
Shaker incubator
-
Cheesecloth
Modified Richards' Medium Composition (per 1 liter):
-
Potassium Nitrate (KNO₃): 10 g
-
Monopotassium Phosphate (KH₂PO₄): 5 g
-
Magnesium Sulfate (MgSO₄·7H₂O): 2.5 g
-
Ferric Chloride (FeCl₃): 0.02 g
-
Sucrose: 50 g
-
Yeast Extract: 2 g
-
Adjust pH to 5.5 with 1M HCl or 1M NaOH.
Procedure:
-
Prepare the modified Richards' medium and sterilize it by autoclaving at 121°C for 20 minutes.
-
Inoculate the sterilized medium with a culture of Alternaria alternata.
-
Incubate the culture in a shaker incubator at 28°C with constant agitation (150 rpm) for 3 days to achieve maximal toxin production.[3]
-
After incubation, separate the fungal mycelia from the culture broth by filtering through several layers of sterile cheesecloth. The filtrate contains the crude this compound.
Extraction of Crude this compound
This protocol details the initial extraction of this compound from the culture filtrate.
Materials:
-
Culture filtrate from Step 1
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acidify the culture filtrate to pH 3 by adding 1M HCl.
-
Transfer the acidified filtrate to a large separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer, which now contains the crude toxin.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of the toxin.
-
Combine all the ethyl acetate extracts.
-
To remove acidic impurities, wash the combined ethyl acetate extract with a saturated NaHCO₃ solution.
-
Re-extract the aqueous NaHCO₃ layer with ethyl acetate at pH 3 to recover any toxin that may have partitioned into it.
-
Combine all ethyl acetate fractions and concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude, oily residue containing this compound.
Purification of this compound by Droplet Countercurrent Chromatography (DCCC)
This protocol describes the final purification step to obtain high-purity this compound.
Materials:
-
Crude this compound extract from Step 2
-
DCCC instrument
-
Solvent system: A mixture of carbon tetrachloride, chloroform, benzene, methanol, and water (specific ratios need to be optimized, a starting point could be 3:3:6:8:2 v/v).
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., chloroform:methanol 95:5)
-
UV lamp for visualization
Procedure:
-
Prepare the two-phase solvent system for DCCC and allow it to equilibrate.
-
Dissolve the crude this compound extract in a small volume of the mobile phase.
-
Set up the DCCC instrument according to the manufacturer's instructions, using the prepared solvent system. The descending mode is typically used for this separation.
-
Inject the dissolved crude extract into the DCCC column.
-
Run the chromatography, collecting fractions of a defined volume using a fraction collector.
-
Monitor the separation by spotting aliquots of the collected fractions onto TLC plates.
-
Develop the TLC plates in the appropriate solvent system and visualize the spots under a UV lamp. This compound should appear as a distinct spot.
-
Pool the fractions containing pure this compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.
-
Confirm the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound action.
References
Application Notes and Protocols for the Detection and Quantification of AK-Toxin II by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-specific phytotoxin produced by the fungus Alternaria alternata on Japanese pear.[1] Its presence in agricultural products poses a potential risk to food safety and crop production. Therefore, sensitive and reliable analytical methods are crucial for its detection and quantification. This document provides a detailed application note and protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive determination of mycotoxins in complex matrices.
Principle of the Method
This method utilizes the high separation efficiency of liquid chromatography (LC) to isolate this compound from the sample matrix, followed by highly selective and sensitive detection using tandem mass spectrometry (MS/MS). The quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) Cleanup
This protocol is designed for the extraction of this compound from fruit matrices.
Materials:
-
Homogenized fruit sample
-
Extraction Solvent: Acetonitrile (B52724) with 1% acetic acid
-
SPE Cartridges: C18 (500 mg, 6 mL)
-
Conditioning Solvents: Methanol (B129727), Deionized water
-
Elution Solvent: Methanol
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Extraction:
-
Weigh 5 g of the homogenized fruit sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of acetonitrile with 1% acetic acid.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load the collected supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion ([M+H]⁺): m/z 400.2
-
MRM Transitions & Collision Energies:
Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Role 400.2 382.2 100 15 Quantifier | 400.2 | 211.1 | 100 | 20 | Qualifier |
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
The following table summarizes the expected quantitative performance parameters for the LC-MS/MS analysis of this compound. These values are based on typical performance for similar mycotoxins and should be validated in your laboratory.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 - 15 µg/kg |
| Recovery | 80 - 110% |
| Precision (RSD) | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the LC-MS/MS analysis of this compound.
Proposed Signaling Pathway of this compound Toxicity
This compound is known to induce rapid potassium ion (K⁺) loss and necrosis in susceptible plant cells by targeting the plasma membrane.[2] The toxin is proposed to directly affect the plasma membrane H⁺-ATPase, a key enzyme in maintaining the electrochemical gradient across the cell membrane.
Disclaimer
These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific matrices and instrumentation. The performance characteristics provided are typical and may vary. It is the responsibility of the user to ensure that the methods are fit for their intended purpose.
References
Application Notes and Protocols for the Detection and Quantification of AK-Toxin II by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-specific phytotoxin produced by the fungus Alternaria alternata on Japanese pear.[1] Its presence in agricultural products poses a potential risk to food safety and crop production. Therefore, sensitive and reliable analytical methods are crucial for its detection and quantification. This document provides a detailed application note and protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive determination of mycotoxins in complex matrices.
Principle of the Method
This method utilizes the high separation efficiency of liquid chromatography (LC) to isolate this compound from the sample matrix, followed by highly selective and sensitive detection using tandem mass spectrometry (MS/MS). The quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) Cleanup
This protocol is designed for the extraction of this compound from fruit matrices.
Materials:
-
Homogenized fruit sample
-
Extraction Solvent: Acetonitrile (B52724) with 1% acetic acid
-
SPE Cartridges: C18 (500 mg, 6 mL)
-
Conditioning Solvents: Methanol (B129727), Deionized water
-
Elution Solvent: Methanol
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Extraction:
-
Weigh 5 g of the homogenized fruit sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of acetonitrile with 1% acetic acid.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load the collected supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion ([M+H]⁺): m/z 400.2
-
MRM Transitions & Collision Energies:
Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Role 400.2 382.2 100 15 Quantifier | 400.2 | 211.1 | 100 | 20 | Qualifier |
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
The following table summarizes the expected quantitative performance parameters for the LC-MS/MS analysis of this compound. These values are based on typical performance for similar mycotoxins and should be validated in your laboratory.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 - 15 µg/kg |
| Recovery | 80 - 110% |
| Precision (RSD) | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the LC-MS/MS analysis of this compound.
Proposed Signaling Pathway of this compound Toxicity
This compound is known to induce rapid potassium ion (K⁺) loss and necrosis in susceptible plant cells by targeting the plasma membrane.[2] The toxin is proposed to directly affect the plasma membrane H⁺-ATPase, a key enzyme in maintaining the electrochemical gradient across the cell membrane.
Disclaimer
These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific matrices and instrumentation. The performance characteristics provided are typical and may vary. It is the responsibility of the user to ensure that the methods are fit for their intended purpose.
References
Application Notes and Protocols for the Detection and Quantification of AK-Toxin II by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-specific phytotoxin produced by the fungus Alternaria alternata on Japanese pear.[1] Its presence in agricultural products poses a potential risk to food safety and crop production. Therefore, sensitive and reliable analytical methods are crucial for its detection and quantification. This document provides a detailed application note and protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive determination of mycotoxins in complex matrices.
Principle of the Method
This method utilizes the high separation efficiency of liquid chromatography (LC) to isolate this compound from the sample matrix, followed by highly selective and sensitive detection using tandem mass spectrometry (MS/MS). The quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) Cleanup
This protocol is designed for the extraction of this compound from fruit matrices.
Materials:
-
Homogenized fruit sample
-
Extraction Solvent: Acetonitrile with 1% acetic acid
-
SPE Cartridges: C18 (500 mg, 6 mL)
-
Conditioning Solvents: Methanol, Deionized water
-
Elution Solvent: Methanol
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Extraction:
-
Weigh 5 g of the homogenized fruit sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acetonitrile with 1% acetic acid.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load the collected supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion ([M+H]⁺): m/z 400.2
-
MRM Transitions & Collision Energies:
Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Role 400.2 382.2 100 15 Quantifier | 400.2 | 211.1 | 100 | 20 | Qualifier |
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
The following table summarizes the expected quantitative performance parameters for the LC-MS/MS analysis of this compound. These values are based on typical performance for similar mycotoxins and should be validated in your laboratory.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 - 15 µg/kg |
| Recovery | 80 - 110% |
| Precision (RSD) | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the LC-MS/MS analysis of this compound.
Proposed Signaling Pathway of this compound Toxicity
This compound is known to induce rapid potassium ion (K⁺) loss and necrosis in susceptible plant cells by targeting the plasma membrane.[2] The toxin is proposed to directly affect the plasma membrane H⁺-ATPase, a key enzyme in maintaining the electrochemical gradient across the cell membrane.
Disclaimer
These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific matrices and instrumentation. The performance characteristics provided are typical and may vary. It is the responsibility of the user to ensure that the methods are fit for their intended purpose.
References
Application Notes and Protocols for Assessing AK-Toxin II Phytotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-toxin II is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It is a primary determinant of black spot disease in susceptible pear cultivars. The toxin exhibits a high degree of specificity, inducing characteristic veinal necrosis and rapid potassium ion (K+) loss in susceptible plants, while having no effect on resistant cultivars even at significantly higher concentrations.[1][2][3] The primary target of this compound is the plasma membrane of susceptible cells, leading to a rapid disruption of membrane integrity.[1][2]
These application notes provide detailed protocols for three common in vitro bioassays to quantitatively and qualitatively assess the phytotoxicity of this compound: the Leaf Disc Necrosis Assay, the Electrolyte Leakage Assay, and the Protoplast Viability Assay. These assays are fundamental tools for studying the toxin's mechanism of action, screening for resistant pear varieties, and evaluating potential detoxifying agents.
Data Presentation
The following table summarizes the known quantitative data regarding the phytotoxicity of this compound on susceptible and resistant pear cultivars.
| Bioassay | Parameter Measured | Susceptible Pear Cultivar ('Nijisseiki') | Resistant Pear Cultivar ('Chojuro') | Reference |
| Leaf Disc Necrosis Assay | Necrosis-inducing concentration | 100 nM | No effect at 0.1 mM | |
| Electrolyte Leakage Assay | EC50 / % Leakage increase | Data not available | Data not available | |
| Protoplast Viability Assay | IC50 | Data not available | Data not available |
Experimental Protocols
Leaf Disc Necrosis Assay
This assay provides a straightforward and visually intuitive method to assess the necrotic effects of this compound on leaf tissue.
Materials:
-
Fresh, young, fully expanded leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') pear cultivars.
-
This compound stock solution (e.g., in methanol (B129727) or DMSO).
-
Sterile distilled water.
-
Petri dishes (9 cm diameter) with sterile filter paper.
-
Cork borer (1 cm diameter).
-
Micropipettes.
-
Moist chamber or sealed container.
Protocol:
-
Prepare a series of dilutions of this compound in sterile distilled water, ranging from 1 nM to 1 µM. Include a solvent control (water with the same concentration of methanol or DMSO as the highest toxin concentration) and a negative control (sterile distilled water).
-
Collect healthy, undamaged leaves.
-
Using the cork borer, punch out leaf discs from the interveinal regions of the leaves.
-
Place two layers of sterile filter paper in each Petri dish and moisten them with 5 mL of sterile distilled water.
-
Arrange the leaf discs, abaxial side up, on the moist filter paper.
-
Apply a 20 µL droplet of each this compound dilution (and controls) to the center of a leaf disc. Use at least three replicate discs for each treatment.
-
Seal the Petri dishes with parafilm and incubate them in a moist chamber at 25°C with a 12-hour photoperiod for 48-72 hours.
-
Observe the leaf discs for the development of necrotic lesions (browning and tissue collapse).
-
Record the percentage of the leaf disc area showing necrosis at different time points. The minimum effective concentration is the lowest concentration that induces visible necrosis.
Electrolyte Leakage Assay
This quantitative assay measures the extent of plasma membrane damage by determining the leakage of ions from the treated leaf tissue.
Materials:
-
Fresh, young, fully expanded leaves from susceptible pear cultivars.
-
This compound stock solution.
-
Sterile deionized water.
-
Test tubes or 24-well plates.
-
Conductivity meter.
-
Shaker.
-
Water bath.
-
Cork borer (1 cm diameter).
Protocol:
-
Prepare a range of this compound concentrations in sterile deionized water. Include a negative control (deionized water).
-
Cut leaf discs as described in the Leaf Disc Necrosis Assay protocol.
-
Thoroughly rinse the leaf discs with deionized water to remove any surface contaminants and electrolytes released during cutting.
-
Place a set number of leaf discs (e.g., 5-10) into each test tube containing a fixed volume of deionized water (e.g., 10 mL).
-
Add this compound to each tube to achieve the desired final concentrations.
-
Incubate the tubes on a shaker at room temperature.
-
Measure the electrical conductivity of the solution at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) using a conductivity meter. This is the initial conductivity (C1).
-
After the final time point, boil the samples in a water bath at 100°C for 15-20 minutes to induce maximum electrolyte leakage.
-
Cool the samples to room temperature and measure the final conductivity (C2).
-
Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.
Protoplast Viability Assay
This assay assesses the direct effect of this compound on individual plant cells by measuring the viability of isolated protoplasts.
Materials:
-
Fresh, young leaves from susceptible pear cultivars.
-
Enzyme solution for protoplast isolation (e.g., 1.5% Cellulase, 0.5% Pectinase, 0.4 M Mannitol, 20 mM MES, pH 5.7).
-
Washing solution (e.g., 0.5 M Mannitol, 2 mM CaCl2).
-
This compound stock solution.
-
Protoplast culture medium.
-
Viability stain (e.g., Fluorescein diacetate - FDA).
-
Hemocytometer or cell counter.
-
Fluorescence microscope.
Protocol:
-
Protoplast Isolation:
-
Sterilize and finely chop the pear leaves.
-
Incubate the leaf pieces in the enzyme solution in the dark on a slow shaker for 4-6 hours.
-
Gently filter the suspension through a nylon mesh (e.g., 50 µm) to remove undigested tissue.
-
Centrifuge the filtrate to pellet the protoplasts.
-
Wash the protoplasts twice with the washing solution.
-
Resuspend the protoplasts in the culture medium and determine their density using a hemocytometer.
-
-
Toxin Treatment:
-
Adjust the protoplast density to approximately 1 x 10^5 protoplasts/mL.
-
Aliquot the protoplast suspension into a 96-well plate.
-
Add different concentrations of this compound to the wells. Include a negative control.
-
Incubate the plate at 25°C in the dark for 24 hours.
-
-
Viability Assessment:
-
Add FDA solution to each well to a final concentration of 0.01%.
-
Incubate for 5-10 minutes.
-
Observe the protoplasts under a fluorescence microscope. Live protoplasts will fluoresce green.
-
Count the number of viable (fluorescent) and non-viable (non-fluorescent) protoplasts.
-
Calculate the percentage of viability for each treatment. The IC50 value (the concentration of toxin that causes 50% loss of viability) can be determined by plotting viability against toxin concentration.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AK-Toxin II Phytotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-toxin II is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It is a primary determinant of black spot disease in susceptible pear cultivars. The toxin exhibits a high degree of specificity, inducing characteristic veinal necrosis and rapid potassium ion (K+) loss in susceptible plants, while having no effect on resistant cultivars even at significantly higher concentrations.[1][2][3] The primary target of this compound is the plasma membrane of susceptible cells, leading to a rapid disruption of membrane integrity.[1][2]
These application notes provide detailed protocols for three common in vitro bioassays to quantitatively and qualitatively assess the phytotoxicity of this compound: the Leaf Disc Necrosis Assay, the Electrolyte Leakage Assay, and the Protoplast Viability Assay. These assays are fundamental tools for studying the toxin's mechanism of action, screening for resistant pear varieties, and evaluating potential detoxifying agents.
Data Presentation
The following table summarizes the known quantitative data regarding the phytotoxicity of this compound on susceptible and resistant pear cultivars.
| Bioassay | Parameter Measured | Susceptible Pear Cultivar ('Nijisseiki') | Resistant Pear Cultivar ('Chojuro') | Reference |
| Leaf Disc Necrosis Assay | Necrosis-inducing concentration | 100 nM | No effect at 0.1 mM | |
| Electrolyte Leakage Assay | EC50 / % Leakage increase | Data not available | Data not available | |
| Protoplast Viability Assay | IC50 | Data not available | Data not available |
Experimental Protocols
Leaf Disc Necrosis Assay
This assay provides a straightforward and visually intuitive method to assess the necrotic effects of this compound on leaf tissue.
Materials:
-
Fresh, young, fully expanded leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') pear cultivars.
-
This compound stock solution (e.g., in methanol (B129727) or DMSO).
-
Sterile distilled water.
-
Petri dishes (9 cm diameter) with sterile filter paper.
-
Cork borer (1 cm diameter).
-
Micropipettes.
-
Moist chamber or sealed container.
Protocol:
-
Prepare a series of dilutions of this compound in sterile distilled water, ranging from 1 nM to 1 µM. Include a solvent control (water with the same concentration of methanol or DMSO as the highest toxin concentration) and a negative control (sterile distilled water).
-
Collect healthy, undamaged leaves.
-
Using the cork borer, punch out leaf discs from the interveinal regions of the leaves.
-
Place two layers of sterile filter paper in each Petri dish and moisten them with 5 mL of sterile distilled water.
-
Arrange the leaf discs, abaxial side up, on the moist filter paper.
-
Apply a 20 µL droplet of each this compound dilution (and controls) to the center of a leaf disc. Use at least three replicate discs for each treatment.
-
Seal the Petri dishes with parafilm and incubate them in a moist chamber at 25°C with a 12-hour photoperiod for 48-72 hours.
-
Observe the leaf discs for the development of necrotic lesions (browning and tissue collapse).
-
Record the percentage of the leaf disc area showing necrosis at different time points. The minimum effective concentration is the lowest concentration that induces visible necrosis.
Electrolyte Leakage Assay
This quantitative assay measures the extent of plasma membrane damage by determining the leakage of ions from the treated leaf tissue.
Materials:
-
Fresh, young, fully expanded leaves from susceptible pear cultivars.
-
This compound stock solution.
-
Sterile deionized water.
-
Test tubes or 24-well plates.
-
Conductivity meter.
-
Shaker.
-
Water bath.
-
Cork borer (1 cm diameter).
Protocol:
-
Prepare a range of this compound concentrations in sterile deionized water. Include a negative control (deionized water).
-
Cut leaf discs as described in the Leaf Disc Necrosis Assay protocol.
-
Thoroughly rinse the leaf discs with deionized water to remove any surface contaminants and electrolytes released during cutting.
-
Place a set number of leaf discs (e.g., 5-10) into each test tube containing a fixed volume of deionized water (e.g., 10 mL).
-
Add this compound to each tube to achieve the desired final concentrations.
-
Incubate the tubes on a shaker at room temperature.
-
Measure the electrical conductivity of the solution at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) using a conductivity meter. This is the initial conductivity (C1).
-
After the final time point, boil the samples in a water bath at 100°C for 15-20 minutes to induce maximum electrolyte leakage.
-
Cool the samples to room temperature and measure the final conductivity (C2).
-
Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.
Protoplast Viability Assay
This assay assesses the direct effect of this compound on individual plant cells by measuring the viability of isolated protoplasts.
Materials:
-
Fresh, young leaves from susceptible pear cultivars.
-
Enzyme solution for protoplast isolation (e.g., 1.5% Cellulase, 0.5% Pectinase, 0.4 M Mannitol, 20 mM MES, pH 5.7).
-
Washing solution (e.g., 0.5 M Mannitol, 2 mM CaCl2).
-
This compound stock solution.
-
Protoplast culture medium.
-
Viability stain (e.g., Fluorescein diacetate - FDA).
-
Hemocytometer or cell counter.
-
Fluorescence microscope.
Protocol:
-
Protoplast Isolation:
-
Sterilize and finely chop the pear leaves.
-
Incubate the leaf pieces in the enzyme solution in the dark on a slow shaker for 4-6 hours.
-
Gently filter the suspension through a nylon mesh (e.g., 50 µm) to remove undigested tissue.
-
Centrifuge the filtrate to pellet the protoplasts.
-
Wash the protoplasts twice with the washing solution.
-
Resuspend the protoplasts in the culture medium and determine their density using a hemocytometer.
-
-
Toxin Treatment:
-
Adjust the protoplast density to approximately 1 x 10^5 protoplasts/mL.
-
Aliquot the protoplast suspension into a 96-well plate.
-
Add different concentrations of this compound to the wells. Include a negative control.
-
Incubate the plate at 25°C in the dark for 24 hours.
-
-
Viability Assessment:
-
Add FDA solution to each well to a final concentration of 0.01%.
-
Incubate for 5-10 minutes.
-
Observe the protoplasts under a fluorescence microscope. Live protoplasts will fluoresce green.
-
Count the number of viable (fluorescent) and non-viable (non-fluorescent) protoplasts.
-
Calculate the percentage of viability for each treatment. The IC50 value (the concentration of toxin that causes 50% loss of viability) can be determined by plotting viability against toxin concentration.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AK-Toxin II Phytotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-toxin II is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It is a primary determinant of black spot disease in susceptible pear cultivars. The toxin exhibits a high degree of specificity, inducing characteristic veinal necrosis and rapid potassium ion (K+) loss in susceptible plants, while having no effect on resistant cultivars even at significantly higher concentrations.[1][2][3] The primary target of this compound is the plasma membrane of susceptible cells, leading to a rapid disruption of membrane integrity.[1][2]
These application notes provide detailed protocols for three common in vitro bioassays to quantitatively and qualitatively assess the phytotoxicity of this compound: the Leaf Disc Necrosis Assay, the Electrolyte Leakage Assay, and the Protoplast Viability Assay. These assays are fundamental tools for studying the toxin's mechanism of action, screening for resistant pear varieties, and evaluating potential detoxifying agents.
Data Presentation
The following table summarizes the known quantitative data regarding the phytotoxicity of this compound on susceptible and resistant pear cultivars.
| Bioassay | Parameter Measured | Susceptible Pear Cultivar ('Nijisseiki') | Resistant Pear Cultivar ('Chojuro') | Reference |
| Leaf Disc Necrosis Assay | Necrosis-inducing concentration | 100 nM | No effect at 0.1 mM | |
| Electrolyte Leakage Assay | EC50 / % Leakage increase | Data not available | Data not available | |
| Protoplast Viability Assay | IC50 | Data not available | Data not available |
Experimental Protocols
Leaf Disc Necrosis Assay
This assay provides a straightforward and visually intuitive method to assess the necrotic effects of this compound on leaf tissue.
Materials:
-
Fresh, young, fully expanded leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') pear cultivars.
-
This compound stock solution (e.g., in methanol or DMSO).
-
Sterile distilled water.
-
Petri dishes (9 cm diameter) with sterile filter paper.
-
Cork borer (1 cm diameter).
-
Micropipettes.
-
Moist chamber or sealed container.
Protocol:
-
Prepare a series of dilutions of this compound in sterile distilled water, ranging from 1 nM to 1 µM. Include a solvent control (water with the same concentration of methanol or DMSO as the highest toxin concentration) and a negative control (sterile distilled water).
-
Collect healthy, undamaged leaves.
-
Using the cork borer, punch out leaf discs from the interveinal regions of the leaves.
-
Place two layers of sterile filter paper in each Petri dish and moisten them with 5 mL of sterile distilled water.
-
Arrange the leaf discs, abaxial side up, on the moist filter paper.
-
Apply a 20 µL droplet of each this compound dilution (and controls) to the center of a leaf disc. Use at least three replicate discs for each treatment.
-
Seal the Petri dishes with parafilm and incubate them in a moist chamber at 25°C with a 12-hour photoperiod for 48-72 hours.
-
Observe the leaf discs for the development of necrotic lesions (browning and tissue collapse).
-
Record the percentage of the leaf disc area showing necrosis at different time points. The minimum effective concentration is the lowest concentration that induces visible necrosis.
Electrolyte Leakage Assay
This quantitative assay measures the extent of plasma membrane damage by determining the leakage of ions from the treated leaf tissue.
Materials:
-
Fresh, young, fully expanded leaves from susceptible pear cultivars.
-
This compound stock solution.
-
Sterile deionized water.
-
Test tubes or 24-well plates.
-
Conductivity meter.
-
Shaker.
-
Water bath.
-
Cork borer (1 cm diameter).
Protocol:
-
Prepare a range of this compound concentrations in sterile deionized water. Include a negative control (deionized water).
-
Cut leaf discs as described in the Leaf Disc Necrosis Assay protocol.
-
Thoroughly rinse the leaf discs with deionized water to remove any surface contaminants and electrolytes released during cutting.
-
Place a set number of leaf discs (e.g., 5-10) into each test tube containing a fixed volume of deionized water (e.g., 10 mL).
-
Add this compound to each tube to achieve the desired final concentrations.
-
Incubate the tubes on a shaker at room temperature.
-
Measure the electrical conductivity of the solution at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) using a conductivity meter. This is the initial conductivity (C1).
-
After the final time point, boil the samples in a water bath at 100°C for 15-20 minutes to induce maximum electrolyte leakage.
-
Cool the samples to room temperature and measure the final conductivity (C2).
-
Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.
Protoplast Viability Assay
This assay assesses the direct effect of this compound on individual plant cells by measuring the viability of isolated protoplasts.
Materials:
-
Fresh, young leaves from susceptible pear cultivars.
-
Enzyme solution for protoplast isolation (e.g., 1.5% Cellulase, 0.5% Pectinase, 0.4 M Mannitol, 20 mM MES, pH 5.7).
-
Washing solution (e.g., 0.5 M Mannitol, 2 mM CaCl2).
-
This compound stock solution.
-
Protoplast culture medium.
-
Viability stain (e.g., Fluorescein diacetate - FDA).
-
Hemocytometer or cell counter.
-
Fluorescence microscope.
Protocol:
-
Protoplast Isolation:
-
Sterilize and finely chop the pear leaves.
-
Incubate the leaf pieces in the enzyme solution in the dark on a slow shaker for 4-6 hours.
-
Gently filter the suspension through a nylon mesh (e.g., 50 µm) to remove undigested tissue.
-
Centrifuge the filtrate to pellet the protoplasts.
-
Wash the protoplasts twice with the washing solution.
-
Resuspend the protoplasts in the culture medium and determine their density using a hemocytometer.
-
-
Toxin Treatment:
-
Adjust the protoplast density to approximately 1 x 10^5 protoplasts/mL.
-
Aliquot the protoplast suspension into a 96-well plate.
-
Add different concentrations of this compound to the wells. Include a negative control.
-
Incubate the plate at 25°C in the dark for 24 hours.
-
-
Viability Assessment:
-
Add FDA solution to each well to a final concentration of 0.01%.
-
Incubate for 5-10 minutes.
-
Observe the protoplasts under a fluorescence microscope. Live protoplasts will fluoresce green.
-
Count the number of viable (fluorescent) and non-viable (non-fluorescent) protoplasts.
-
Calculate the percentage of viability for each treatment. The IC50 value (the concentration of toxin that causes 50% loss of viability) can be determined by plotting viability against toxin concentration.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of AK-Toxin II in Studying Host-Pathogen Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-selective toxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It plays a crucial role in the pathogenesis of black spot disease in susceptible pear cultivars. This toxin, along with its more abundant and potent counterpart AK-Toxin I, acts as a key virulence factor by inducing rapid cell death in host tissues. The primary target of this compound is the plasma membrane of susceptible plant cells, making it a valuable tool for studying the molecular basis of host-pathogen interactions, investigating mechanisms of programmed cell death, and for screening potential disease-resistant plant varieties or protective compounds.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on plant cells, including methods for assessing plasma membrane integrity, cell viability, and for studying the induced signaling pathways.
Mechanism of Action
This compound, an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), specifically affects susceptible pear cultivars.[1] Its primary mode of action involves the disruption of the plasma membrane's integrity.[2] This interaction leads to a rapid and significant loss of potassium ions (K+) from the cell, depolarization of the membrane potential, and ultimately, necrotic cell death.[1] The host specificity of this compound is determined by a single dominant gene in pear, making it a model system for studying gene-for-gene relationships in plant pathology.[3]
Data Presentation
Table 1: Effective Concentrations of this compound for Inducing Necrosis in Susceptible Japanese Pear Cultivars
| Concentration (nM) | Observation on Susceptible 'Nijisseiki' Pear Leaves | Observation on Resistant 'Chojuro' Pear Leaves | Reference |
| 100 | Veinal necrosis | No effect | [4] |
| >100,000 | Severe necrosis | No effect |
Table 2: Comparison of Biological Activity of AK-Toxin I and this compound
| Toxin | Relative Abundance | Concentration for Necrosis (nM) | Reference |
| AK-Toxin I | More abundant | 5 | |
| This compound | Less abundant | 100 |
Experimental Protocols
Protocol 1: Electrolyte Leakage Assay to Measure Plasma Membrane Damage
This protocol quantifies the damage to the plasma membrane by measuring the leakage of electrolytes from plant tissues treated with this compound.
Materials:
-
This compound stock solution (in a suitable solvent like methanol (B129727) or DMSO)
-
Leaves from susceptible (e.g., 'Nijisseiki') and resistant (e.g., 'Chojuro') pear cultivars
-
Deionized water
-
Conductivity meter
-
12-well plates
-
Cork borer (5-10 mm diameter)
-
Forceps
-
Shaker
Procedure:
-
Leaf Disc Preparation:
-
Excise leaf discs of a uniform size from healthy, fully expanded leaves of both susceptible and resistant pear cultivars using a cork borer.
-
Rinse the leaf discs thoroughly with deionized water to remove any surface contaminants and electrolytes.
-
Float the leaf discs in deionized water for at least 30 minutes to allow them to equilibrate.
-
-
Toxin Treatment:
-
Prepare a series of this compound dilutions in deionized water. A final concentration range of 10 nM to 1 µM is a good starting point. Include a solvent control (deionized water with the same concentration of the solvent used for the toxin stock).
-
Transfer a set number of leaf discs (e.g., 5-10) into each well of a 12-well plate containing a defined volume (e.g., 5 mL) of the corresponding toxin dilution or control solution.
-
Incubate the plates on a shaker at a gentle speed (e.g., 50 rpm) at room temperature.
-
-
Conductivity Measurement:
-
Measure the electrical conductivity of the bathing solution in each well at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) using a conductivity meter.
-
After the final time point, boil the leaf discs in their respective solutions for 15-20 minutes to induce maximum electrolyte leakage.
-
Cool the solutions to room temperature and measure the final conductivity.
-
-
Data Analysis:
-
Express the electrolyte leakage as a percentage of the total conductivity: % Electrolyte Leakage = (Conductivity at time X / Total Conductivity after boiling) * 100
-
Plot the percentage of electrolyte leakage against time for each toxin concentration and for both susceptible and resistant cultivars.
-
Protocol 2: Cell Viability Assay using Fluorescein Diacetate (FDA) Staining
This protocol assesses the viability of plant protoplasts or single cells after treatment with this compound. Live cells with intact plasma membranes and active esterases will hydrolyze the non-fluorescent FDA into fluorescein, which emits green fluorescence.
Materials:
-
Plant protoplasts or suspension cells from susceptible and resistant cultivars
-
This compound stock solution
-
FDA stock solution (1 mg/mL in acetone)
-
Protoplast culture medium or appropriate buffer
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters for fluorescein
Procedure:
-
Cell Treatment:
-
Incubate a known density of protoplasts or cells with different concentrations of this compound (e.g., 10 nM to 1 µM) and a solvent control for a specific duration (e.g., 1-4 hours).
-
-
Staining:
-
Add FDA stock solution to the cell suspension to a final concentration of 0.01%.
-
Incubate at room temperature in the dark for 5-10 minutes.
-
-
Microscopy:
-
Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope. Viable cells will fluoresce bright green, while dead cells will not.
-
-
Quantification:
-
Count the number of fluorescent (viable) and non-fluorescent (dead) cells in several random fields of view.
-
Calculate the percentage of cell viability: % Viability = (Number of viable cells / Total number of cells) * 100
-
Protocol 3: Visualization of Necrosis on Leaf Tissues
This is a simple and direct method to observe the macroscopic effects of this compound.
Materials:
-
This compound solutions of varying concentrations
-
Leaves from susceptible and resistant pear cultivars
-
Micropipette or a small brush
-
Moist chamber (e.g., a petri dish with a wet filter paper)
Procedure:
-
Toxin Application:
-
Apply a small droplet (e.g., 10 µL) of each this compound concentration onto the surface of the leaves. For better absorption, a small, superficial wound can be made with a needle prior to application.
-
As a control, apply a droplet of the solvent solution.
-
-
Incubation:
-
Place the leaves in a moist chamber to maintain humidity.
-
Incubate at room temperature under light for 24-72 hours.
-
-
Observation:
-
Visually inspect the leaves for the development of necrotic lesions (brown or black spots) at the application sites.
-
Document the results by photography.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in a susceptible host cell.
Caption: Experimental workflow for the electrolyte leakage assay.
Caption: Workflow for assessing cell viability using FDA staining.
References
- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACT-Toxin, the Key Effector for the Virulence of Alternaria alternata Tangerine Pathotype to Specific Citrus Species [mdpi.com]
- 3. Fine mapping of the gene for susceptibility to black spot disease in Japanese pear (Pyrus pyrifolia Nakai) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Procedures to Assess Plant Protoplast Viability: Evidencing Cytological and Genomic Damage [jstage.jst.go.jp]
Application of AK-Toxin II in Studying Host-Pathogen Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-selective toxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It plays a crucial role in the pathogenesis of black spot disease in susceptible pear cultivars. This toxin, along with its more abundant and potent counterpart AK-Toxin I, acts as a key virulence factor by inducing rapid cell death in host tissues. The primary target of this compound is the plasma membrane of susceptible plant cells, making it a valuable tool for studying the molecular basis of host-pathogen interactions, investigating mechanisms of programmed cell death, and for screening potential disease-resistant plant varieties or protective compounds.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on plant cells, including methods for assessing plasma membrane integrity, cell viability, and for studying the induced signaling pathways.
Mechanism of Action
This compound, an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), specifically affects susceptible pear cultivars.[1] Its primary mode of action involves the disruption of the plasma membrane's integrity.[2] This interaction leads to a rapid and significant loss of potassium ions (K+) from the cell, depolarization of the membrane potential, and ultimately, necrotic cell death.[1] The host specificity of this compound is determined by a single dominant gene in pear, making it a model system for studying gene-for-gene relationships in plant pathology.[3]
Data Presentation
Table 1: Effective Concentrations of this compound for Inducing Necrosis in Susceptible Japanese Pear Cultivars
| Concentration (nM) | Observation on Susceptible 'Nijisseiki' Pear Leaves | Observation on Resistant 'Chojuro' Pear Leaves | Reference |
| 100 | Veinal necrosis | No effect | [4] |
| >100,000 | Severe necrosis | No effect |
Table 2: Comparison of Biological Activity of AK-Toxin I and this compound
| Toxin | Relative Abundance | Concentration for Necrosis (nM) | Reference |
| AK-Toxin I | More abundant | 5 | |
| This compound | Less abundant | 100 |
Experimental Protocols
Protocol 1: Electrolyte Leakage Assay to Measure Plasma Membrane Damage
This protocol quantifies the damage to the plasma membrane by measuring the leakage of electrolytes from plant tissues treated with this compound.
Materials:
-
This compound stock solution (in a suitable solvent like methanol (B129727) or DMSO)
-
Leaves from susceptible (e.g., 'Nijisseiki') and resistant (e.g., 'Chojuro') pear cultivars
-
Deionized water
-
Conductivity meter
-
12-well plates
-
Cork borer (5-10 mm diameter)
-
Forceps
-
Shaker
Procedure:
-
Leaf Disc Preparation:
-
Excise leaf discs of a uniform size from healthy, fully expanded leaves of both susceptible and resistant pear cultivars using a cork borer.
-
Rinse the leaf discs thoroughly with deionized water to remove any surface contaminants and electrolytes.
-
Float the leaf discs in deionized water for at least 30 minutes to allow them to equilibrate.
-
-
Toxin Treatment:
-
Prepare a series of this compound dilutions in deionized water. A final concentration range of 10 nM to 1 µM is a good starting point. Include a solvent control (deionized water with the same concentration of the solvent used for the toxin stock).
-
Transfer a set number of leaf discs (e.g., 5-10) into each well of a 12-well plate containing a defined volume (e.g., 5 mL) of the corresponding toxin dilution or control solution.
-
Incubate the plates on a shaker at a gentle speed (e.g., 50 rpm) at room temperature.
-
-
Conductivity Measurement:
-
Measure the electrical conductivity of the bathing solution in each well at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) using a conductivity meter.
-
After the final time point, boil the leaf discs in their respective solutions for 15-20 minutes to induce maximum electrolyte leakage.
-
Cool the solutions to room temperature and measure the final conductivity.
-
-
Data Analysis:
-
Express the electrolyte leakage as a percentage of the total conductivity: % Electrolyte Leakage = (Conductivity at time X / Total Conductivity after boiling) * 100
-
Plot the percentage of electrolyte leakage against time for each toxin concentration and for both susceptible and resistant cultivars.
-
Protocol 2: Cell Viability Assay using Fluorescein Diacetate (FDA) Staining
This protocol assesses the viability of plant protoplasts or single cells after treatment with this compound. Live cells with intact plasma membranes and active esterases will hydrolyze the non-fluorescent FDA into fluorescein, which emits green fluorescence.
Materials:
-
Plant protoplasts or suspension cells from susceptible and resistant cultivars
-
This compound stock solution
-
FDA stock solution (1 mg/mL in acetone)
-
Protoplast culture medium or appropriate buffer
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters for fluorescein
Procedure:
-
Cell Treatment:
-
Incubate a known density of protoplasts or cells with different concentrations of this compound (e.g., 10 nM to 1 µM) and a solvent control for a specific duration (e.g., 1-4 hours).
-
-
Staining:
-
Add FDA stock solution to the cell suspension to a final concentration of 0.01%.
-
Incubate at room temperature in the dark for 5-10 minutes.
-
-
Microscopy:
-
Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope. Viable cells will fluoresce bright green, while dead cells will not.
-
-
Quantification:
-
Count the number of fluorescent (viable) and non-fluorescent (dead) cells in several random fields of view.
-
Calculate the percentage of cell viability: % Viability = (Number of viable cells / Total number of cells) * 100
-
Protocol 3: Visualization of Necrosis on Leaf Tissues
This is a simple and direct method to observe the macroscopic effects of this compound.
Materials:
-
This compound solutions of varying concentrations
-
Leaves from susceptible and resistant pear cultivars
-
Micropipette or a small brush
-
Moist chamber (e.g., a petri dish with a wet filter paper)
Procedure:
-
Toxin Application:
-
Apply a small droplet (e.g., 10 µL) of each this compound concentration onto the surface of the leaves. For better absorption, a small, superficial wound can be made with a needle prior to application.
-
As a control, apply a droplet of the solvent solution.
-
-
Incubation:
-
Place the leaves in a moist chamber to maintain humidity.
-
Incubate at room temperature under light for 24-72 hours.
-
-
Observation:
-
Visually inspect the leaves for the development of necrotic lesions (brown or black spots) at the application sites.
-
Document the results by photography.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in a susceptible host cell.
Caption: Experimental workflow for the electrolyte leakage assay.
Caption: Workflow for assessing cell viability using FDA staining.
References
- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACT-Toxin, the Key Effector for the Virulence of Alternaria alternata Tangerine Pathotype to Specific Citrus Species [mdpi.com]
- 3. Fine mapping of the gene for susceptibility to black spot disease in Japanese pear (Pyrus pyrifolia Nakai) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Procedures to Assess Plant Protoplast Viability: Evidencing Cytological and Genomic Damage [jstage.jst.go.jp]
Application of AK-Toxin II in Studying Host-Pathogen Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-selective toxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It plays a crucial role in the pathogenesis of black spot disease in susceptible pear cultivars. This toxin, along with its more abundant and potent counterpart AK-Toxin I, acts as a key virulence factor by inducing rapid cell death in host tissues. The primary target of this compound is the plasma membrane of susceptible plant cells, making it a valuable tool for studying the molecular basis of host-pathogen interactions, investigating mechanisms of programmed cell death, and for screening potential disease-resistant plant varieties or protective compounds.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on plant cells, including methods for assessing plasma membrane integrity, cell viability, and for studying the induced signaling pathways.
Mechanism of Action
This compound, an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), specifically affects susceptible pear cultivars.[1] Its primary mode of action involves the disruption of the plasma membrane's integrity.[2] This interaction leads to a rapid and significant loss of potassium ions (K+) from the cell, depolarization of the membrane potential, and ultimately, necrotic cell death.[1] The host specificity of this compound is determined by a single dominant gene in pear, making it a model system for studying gene-for-gene relationships in plant pathology.[3]
Data Presentation
Table 1: Effective Concentrations of this compound for Inducing Necrosis in Susceptible Japanese Pear Cultivars
| Concentration (nM) | Observation on Susceptible 'Nijisseiki' Pear Leaves | Observation on Resistant 'Chojuro' Pear Leaves | Reference |
| 100 | Veinal necrosis | No effect | [4] |
| >100,000 | Severe necrosis | No effect |
Table 2: Comparison of Biological Activity of AK-Toxin I and this compound
| Toxin | Relative Abundance | Concentration for Necrosis (nM) | Reference |
| AK-Toxin I | More abundant | 5 | |
| This compound | Less abundant | 100 |
Experimental Protocols
Protocol 1: Electrolyte Leakage Assay to Measure Plasma Membrane Damage
This protocol quantifies the damage to the plasma membrane by measuring the leakage of electrolytes from plant tissues treated with this compound.
Materials:
-
This compound stock solution (in a suitable solvent like methanol or DMSO)
-
Leaves from susceptible (e.g., 'Nijisseiki') and resistant (e.g., 'Chojuro') pear cultivars
-
Deionized water
-
Conductivity meter
-
12-well plates
-
Cork borer (5-10 mm diameter)
-
Forceps
-
Shaker
Procedure:
-
Leaf Disc Preparation:
-
Excise leaf discs of a uniform size from healthy, fully expanded leaves of both susceptible and resistant pear cultivars using a cork borer.
-
Rinse the leaf discs thoroughly with deionized water to remove any surface contaminants and electrolytes.
-
Float the leaf discs in deionized water for at least 30 minutes to allow them to equilibrate.
-
-
Toxin Treatment:
-
Prepare a series of this compound dilutions in deionized water. A final concentration range of 10 nM to 1 µM is a good starting point. Include a solvent control (deionized water with the same concentration of the solvent used for the toxin stock).
-
Transfer a set number of leaf discs (e.g., 5-10) into each well of a 12-well plate containing a defined volume (e.g., 5 mL) of the corresponding toxin dilution or control solution.
-
Incubate the plates on a shaker at a gentle speed (e.g., 50 rpm) at room temperature.
-
-
Conductivity Measurement:
-
Measure the electrical conductivity of the bathing solution in each well at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) using a conductivity meter.
-
After the final time point, boil the leaf discs in their respective solutions for 15-20 minutes to induce maximum electrolyte leakage.
-
Cool the solutions to room temperature and measure the final conductivity.
-
-
Data Analysis:
-
Express the electrolyte leakage as a percentage of the total conductivity: % Electrolyte Leakage = (Conductivity at time X / Total Conductivity after boiling) * 100
-
Plot the percentage of electrolyte leakage against time for each toxin concentration and for both susceptible and resistant cultivars.
-
Protocol 2: Cell Viability Assay using Fluorescein Diacetate (FDA) Staining
This protocol assesses the viability of plant protoplasts or single cells after treatment with this compound. Live cells with intact plasma membranes and active esterases will hydrolyze the non-fluorescent FDA into fluorescein, which emits green fluorescence.
Materials:
-
Plant protoplasts or suspension cells from susceptible and resistant cultivars
-
This compound stock solution
-
FDA stock solution (1 mg/mL in acetone)
-
Protoplast culture medium or appropriate buffer
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters for fluorescein
Procedure:
-
Cell Treatment:
-
Incubate a known density of protoplasts or cells with different concentrations of this compound (e.g., 10 nM to 1 µM) and a solvent control for a specific duration (e.g., 1-4 hours).
-
-
Staining:
-
Add FDA stock solution to the cell suspension to a final concentration of 0.01%.
-
Incubate at room temperature in the dark for 5-10 minutes.
-
-
Microscopy:
-
Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope. Viable cells will fluoresce bright green, while dead cells will not.
-
-
Quantification:
-
Count the number of fluorescent (viable) and non-fluorescent (dead) cells in several random fields of view.
-
Calculate the percentage of cell viability: % Viability = (Number of viable cells / Total number of cells) * 100
-
Protocol 3: Visualization of Necrosis on Leaf Tissues
This is a simple and direct method to observe the macroscopic effects of this compound.
Materials:
-
This compound solutions of varying concentrations
-
Leaves from susceptible and resistant pear cultivars
-
Micropipette or a small brush
-
Moist chamber (e.g., a petri dish with a wet filter paper)
Procedure:
-
Toxin Application:
-
Apply a small droplet (e.g., 10 µL) of each this compound concentration onto the surface of the leaves. For better absorption, a small, superficial wound can be made with a needle prior to application.
-
As a control, apply a droplet of the solvent solution.
-
-
Incubation:
-
Place the leaves in a moist chamber to maintain humidity.
-
Incubate at room temperature under light for 24-72 hours.
-
-
Observation:
-
Visually inspect the leaves for the development of necrotic lesions (brown or black spots) at the application sites.
-
Document the results by photography.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in a susceptible host cell.
Caption: Experimental workflow for the electrolyte leakage assay.
Caption: Workflow for assessing cell viability using FDA staining.
References
- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACT-Toxin, the Key Effector for the Virulence of Alternaria alternata Tangerine Pathotype to Specific Citrus Species [mdpi.com]
- 3. Fine mapping of the gene for susceptibility to black spot disease in Japanese pear (Pyrus pyrifolia Nakai) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Procedures to Assess Plant Protoplast Viability: Evidencing Cytological and Genomic Damage [jstage.jst.go.jp]
Application Note: AK-Toxin II as a High-Throughput Screening Tool for Pear Cultivar Resistance
Audience: Researchers, scientists, and drug development professionals engaged in plant pathology, agricultural biotechnology, and crop improvement.
Introduction Black spot disease, caused by the fungus Alternaria alternata Japanese pear pathotype, is a significant threat to pear cultivation, particularly for susceptible cultivars.[1][2] The pathogenicity of this fungus is largely determined by its production of host-specific toxins (HSTs), primarily AK-toxin I and AK-toxin II.[3][4][5] These toxins are low molecular weight secondary metabolites that induce necrosis and other disease symptoms only in susceptible pear genotypes. This compound, an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), serves as a precise molecular tool for identifying resistance in pear germplasm. By applying the purified toxin to leaf tissues, researchers can rapidly and reliably differentiate between resistant and susceptible cultivars without the need for lengthy and complex pathogen inoculation studies. This application note provides the principles, quantitative data, and detailed protocols for utilizing this compound in resistance screening assays.
Principle of the Assay
The screening method is based on the host-specific mode of action of this compound. The toxin's primary target is the plasma membrane of susceptible pear cells. Interaction with a putative receptor on the plasma membrane triggers a cascade of events, including ion leakage (such as K+ efflux), membrane invagination, and ultimately, programmed cell death (PCD), which manifests as visible necrotic lesions. Resistant cultivars lack the specific cellular target or possess mechanisms to neutralize the toxin, thus showing no reaction even at high toxin concentrations. This clear differential response allows for a binary classification of cultivars as either 'Resistant' or 'Susceptible'.
Data Presentation: Differential Sensitivity to AK-Toxins
The efficacy of AK-toxins as a screening tool is demonstrated by the significant concentration-dependent difference in toxicity between susceptible and resistant pear cultivars.
| Toxin | Pear Cultivar | Type | Concentration for Necrosis | No Effect Concentration | Reference |
| This compound | 'Nijisseiki' | Susceptible | 100 nM | - | |
| This compound | 'Chojuro' | Resistant | - | 0.1 mM (100,000 nM) | |
| AK-Toxin I | 'Nijisseiki' | Susceptible | 5 nM | - | |
| AK-Toxin I | 'Chojuro' | Resistant | - | 0.1 mM (100,000 nM) |
Table 1: Summary of quantitative data on the concentration-dependent effects of AK-Toxin I and II on susceptible ('Nijisseiki') and resistant ('Chojuro') Japanese pear cultivars.
Visualized Signaling Pathway and Workflows
This compound Mechanism of Action in Susceptible Pear Cells
Caption: Hypothetical signaling pathway of this compound in a susceptible pear cell.
Experimental Workflow for Resistance Screening
Caption: Workflow for screening pear cultivar resistance using the this compound leaf assay.
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
This protocol describes the preparation of stock and working solutions of this compound for use in bioassays.
Materials:
-
Purified this compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile deionized water
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution (1 mM):
-
Dissolve a pre-weighed amount of this compound in pure DMSO to create a 1 mM stock solution.
-
Note: this compound is not readily soluble in water. DMSO is used as the primary solvent.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term use.
-
-
Working Solutions:
-
Thaw a stock solution aliquot on ice.
-
Perform serial dilutions in sterile deionized water to achieve the desired final concentrations. A typical screening concentration for differentiating cultivars is 1 µM . For detailed dose-response curves, prepare a range (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Ensure the final concentration of DMSO in the working solutions is low (e.g., <0.1%) to prevent solvent-induced phytotoxicity. Prepare a control solution containing the same percentage of DMSO in water.
-
Use freshly prepared working solutions for each experiment.
-
Protocol 2: Leaf Bioassay for Resistance Screening (Droplet Method)
This protocol is adapted from bioassay methods used for monitoring toxin activity and provides a reliable way to assess cultivar resistance.
Materials:
-
Young, fully expanded leaves from test pear cultivars.
-
This compound working solutions (and a DMSO control).
-
Sterile needles or a fine-tipped forceps.
-
Petri dishes lined with moist filter paper.
-
Pipettes and sterile tips.
-
Incubator set to 28°C.
Procedure:
-
Leaf Collection: Collect healthy, young leaves from the pear cultivars to be screened. Use leaves of a similar age and developmental stage for consistency.
-
Leaf Preparation:
-
Gently rinse the leaves with deionized water and pat them dry with a paper towel.
-
Place the leaves with their abaxial (back) side up in a Petri dish lined with filter paper moistened with sterile water. This maintains humidity during incubation.
-
-
Wounding: Using a sterile needle, make a few small, shallow punctures or light scratches on the back of the leaf in the area where the toxin will be applied. This facilitates toxin uptake.
-
Toxin Application:
-
Carefully pipette a small droplet (e.g., 10-20 µL) of the this compound working solution onto the injured area of the leaf.
-
On separate leaves (or a different area of the same leaf, if large enough), apply a droplet of the control solution (water with DMSO).
-
Test at least three leaves per cultivar for each treatment (toxin and control) to ensure reproducibility.
-
-
Incubation:
-
Close the Petri dishes to maintain a humid environment.
-
Incubate at approximately 28°C for 20-24 hours under standard laboratory lighting conditions.
-
-
Observation and Data Interpretation:
-
After the incubation period, visually inspect the leaves for the formation of necrotic spots at the application site.
-
Susceptible Cultivars: Will exhibit a distinct, dark necrotic lesion (black spot) where the this compound solution was applied.
-
Resistant Cultivars: Will show no necrotic symptoms, or only minor discoloration due to the physical injury, which should be comparable to the control spot.
-
Record the results in a binary fashion (necrosis present/absent) for each cultivar. Cultivars consistently showing no necrosis are classified as resistant.
-
References
- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: AK-Toxin II as a High-Throughput Screening Tool for Pear Cultivar Resistance
Audience: Researchers, scientists, and drug development professionals engaged in plant pathology, agricultural biotechnology, and crop improvement.
Introduction Black spot disease, caused by the fungus Alternaria alternata Japanese pear pathotype, is a significant threat to pear cultivation, particularly for susceptible cultivars.[1][2] The pathogenicity of this fungus is largely determined by its production of host-specific toxins (HSTs), primarily AK-toxin I and AK-toxin II.[3][4][5] These toxins are low molecular weight secondary metabolites that induce necrosis and other disease symptoms only in susceptible pear genotypes. This compound, an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), serves as a precise molecular tool for identifying resistance in pear germplasm. By applying the purified toxin to leaf tissues, researchers can rapidly and reliably differentiate between resistant and susceptible cultivars without the need for lengthy and complex pathogen inoculation studies. This application note provides the principles, quantitative data, and detailed protocols for utilizing this compound in resistance screening assays.
Principle of the Assay
The screening method is based on the host-specific mode of action of this compound. The toxin's primary target is the plasma membrane of susceptible pear cells. Interaction with a putative receptor on the plasma membrane triggers a cascade of events, including ion leakage (such as K+ efflux), membrane invagination, and ultimately, programmed cell death (PCD), which manifests as visible necrotic lesions. Resistant cultivars lack the specific cellular target or possess mechanisms to neutralize the toxin, thus showing no reaction even at high toxin concentrations. This clear differential response allows for a binary classification of cultivars as either 'Resistant' or 'Susceptible'.
Data Presentation: Differential Sensitivity to AK-Toxins
The efficacy of AK-toxins as a screening tool is demonstrated by the significant concentration-dependent difference in toxicity between susceptible and resistant pear cultivars.
| Toxin | Pear Cultivar | Type | Concentration for Necrosis | No Effect Concentration | Reference |
| This compound | 'Nijisseiki' | Susceptible | 100 nM | - | |
| This compound | 'Chojuro' | Resistant | - | 0.1 mM (100,000 nM) | |
| AK-Toxin I | 'Nijisseiki' | Susceptible | 5 nM | - | |
| AK-Toxin I | 'Chojuro' | Resistant | - | 0.1 mM (100,000 nM) |
Table 1: Summary of quantitative data on the concentration-dependent effects of AK-Toxin I and II on susceptible ('Nijisseiki') and resistant ('Chojuro') Japanese pear cultivars.
Visualized Signaling Pathway and Workflows
This compound Mechanism of Action in Susceptible Pear Cells
Caption: Hypothetical signaling pathway of this compound in a susceptible pear cell.
Experimental Workflow for Resistance Screening
Caption: Workflow for screening pear cultivar resistance using the this compound leaf assay.
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
This protocol describes the preparation of stock and working solutions of this compound for use in bioassays.
Materials:
-
Purified this compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile deionized water
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution (1 mM):
-
Dissolve a pre-weighed amount of this compound in pure DMSO to create a 1 mM stock solution.
-
Note: this compound is not readily soluble in water. DMSO is used as the primary solvent.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term use.
-
-
Working Solutions:
-
Thaw a stock solution aliquot on ice.
-
Perform serial dilutions in sterile deionized water to achieve the desired final concentrations. A typical screening concentration for differentiating cultivars is 1 µM . For detailed dose-response curves, prepare a range (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Ensure the final concentration of DMSO in the working solutions is low (e.g., <0.1%) to prevent solvent-induced phytotoxicity. Prepare a control solution containing the same percentage of DMSO in water.
-
Use freshly prepared working solutions for each experiment.
-
Protocol 2: Leaf Bioassay for Resistance Screening (Droplet Method)
This protocol is adapted from bioassay methods used for monitoring toxin activity and provides a reliable way to assess cultivar resistance.
Materials:
-
Young, fully expanded leaves from test pear cultivars.
-
This compound working solutions (and a DMSO control).
-
Sterile needles or a fine-tipped forceps.
-
Petri dishes lined with moist filter paper.
-
Pipettes and sterile tips.
-
Incubator set to 28°C.
Procedure:
-
Leaf Collection: Collect healthy, young leaves from the pear cultivars to be screened. Use leaves of a similar age and developmental stage for consistency.
-
Leaf Preparation:
-
Gently rinse the leaves with deionized water and pat them dry with a paper towel.
-
Place the leaves with their abaxial (back) side up in a Petri dish lined with filter paper moistened with sterile water. This maintains humidity during incubation.
-
-
Wounding: Using a sterile needle, make a few small, shallow punctures or light scratches on the back of the leaf in the area where the toxin will be applied. This facilitates toxin uptake.
-
Toxin Application:
-
Carefully pipette a small droplet (e.g., 10-20 µL) of the this compound working solution onto the injured area of the leaf.
-
On separate leaves (or a different area of the same leaf, if large enough), apply a droplet of the control solution (water with DMSO).
-
Test at least three leaves per cultivar for each treatment (toxin and control) to ensure reproducibility.
-
-
Incubation:
-
Close the Petri dishes to maintain a humid environment.
-
Incubate at approximately 28°C for 20-24 hours under standard laboratory lighting conditions.
-
-
Observation and Data Interpretation:
-
After the incubation period, visually inspect the leaves for the formation of necrotic spots at the application site.
-
Susceptible Cultivars: Will exhibit a distinct, dark necrotic lesion (black spot) where the this compound solution was applied.
-
Resistant Cultivars: Will show no necrotic symptoms, or only minor discoloration due to the physical injury, which should be comparable to the control spot.
-
Record the results in a binary fashion (necrosis present/absent) for each cultivar. Cultivars consistently showing no necrosis are classified as resistant.
-
References
- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: AK-Toxin II as a High-Throughput Screening Tool for Pear Cultivar Resistance
Audience: Researchers, scientists, and drug development professionals engaged in plant pathology, agricultural biotechnology, and crop improvement.
Introduction Black spot disease, caused by the fungus Alternaria alternata Japanese pear pathotype, is a significant threat to pear cultivation, particularly for susceptible cultivars.[1][2] The pathogenicity of this fungus is largely determined by its production of host-specific toxins (HSTs), primarily AK-toxin I and AK-toxin II.[3][4][5] These toxins are low molecular weight secondary metabolites that induce necrosis and other disease symptoms only in susceptible pear genotypes. This compound, an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), serves as a precise molecular tool for identifying resistance in pear germplasm. By applying the purified toxin to leaf tissues, researchers can rapidly and reliably differentiate between resistant and susceptible cultivars without the need for lengthy and complex pathogen inoculation studies. This application note provides the principles, quantitative data, and detailed protocols for utilizing this compound in resistance screening assays.
Principle of the Assay
The screening method is based on the host-specific mode of action of this compound. The toxin's primary target is the plasma membrane of susceptible pear cells. Interaction with a putative receptor on the plasma membrane triggers a cascade of events, including ion leakage (such as K+ efflux), membrane invagination, and ultimately, programmed cell death (PCD), which manifests as visible necrotic lesions. Resistant cultivars lack the specific cellular target or possess mechanisms to neutralize the toxin, thus showing no reaction even at high toxin concentrations. This clear differential response allows for a binary classification of cultivars as either 'Resistant' or 'Susceptible'.
Data Presentation: Differential Sensitivity to AK-Toxins
The efficacy of AK-toxins as a screening tool is demonstrated by the significant concentration-dependent difference in toxicity between susceptible and resistant pear cultivars.
| Toxin | Pear Cultivar | Type | Concentration for Necrosis | No Effect Concentration | Reference |
| This compound | 'Nijisseiki' | Susceptible | 100 nM | - | |
| This compound | 'Chojuro' | Resistant | - | 0.1 mM (100,000 nM) | |
| AK-Toxin I | 'Nijisseiki' | Susceptible | 5 nM | - | |
| AK-Toxin I | 'Chojuro' | Resistant | - | 0.1 mM (100,000 nM) |
Table 1: Summary of quantitative data on the concentration-dependent effects of AK-Toxin I and II on susceptible ('Nijisseiki') and resistant ('Chojuro') Japanese pear cultivars.
Visualized Signaling Pathway and Workflows
This compound Mechanism of Action in Susceptible Pear Cells
Caption: Hypothetical signaling pathway of this compound in a susceptible pear cell.
Experimental Workflow for Resistance Screening
Caption: Workflow for screening pear cultivar resistance using the this compound leaf assay.
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
This protocol describes the preparation of stock and working solutions of this compound for use in bioassays.
Materials:
-
Purified this compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution (1 mM):
-
Dissolve a pre-weighed amount of this compound in pure DMSO to create a 1 mM stock solution.
-
Note: this compound is not readily soluble in water. DMSO is used as the primary solvent.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term use.
-
-
Working Solutions:
-
Thaw a stock solution aliquot on ice.
-
Perform serial dilutions in sterile deionized water to achieve the desired final concentrations. A typical screening concentration for differentiating cultivars is 1 µM . For detailed dose-response curves, prepare a range (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Ensure the final concentration of DMSO in the working solutions is low (e.g., <0.1%) to prevent solvent-induced phytotoxicity. Prepare a control solution containing the same percentage of DMSO in water.
-
Use freshly prepared working solutions for each experiment.
-
Protocol 2: Leaf Bioassay for Resistance Screening (Droplet Method)
This protocol is adapted from bioassay methods used for monitoring toxin activity and provides a reliable way to assess cultivar resistance.
Materials:
-
Young, fully expanded leaves from test pear cultivars.
-
This compound working solutions (and a DMSO control).
-
Sterile needles or a fine-tipped forceps.
-
Petri dishes lined with moist filter paper.
-
Pipettes and sterile tips.
-
Incubator set to 28°C.
Procedure:
-
Leaf Collection: Collect healthy, young leaves from the pear cultivars to be screened. Use leaves of a similar age and developmental stage for consistency.
-
Leaf Preparation:
-
Gently rinse the leaves with deionized water and pat them dry with a paper towel.
-
Place the leaves with their abaxial (back) side up in a Petri dish lined with filter paper moistened with sterile water. This maintains humidity during incubation.
-
-
Wounding: Using a sterile needle, make a few small, shallow punctures or light scratches on the back of the leaf in the area where the toxin will be applied. This facilitates toxin uptake.
-
Toxin Application:
-
Carefully pipette a small droplet (e.g., 10-20 µL) of the this compound working solution onto the injured area of the leaf.
-
On separate leaves (or a different area of the same leaf, if large enough), apply a droplet of the control solution (water with DMSO).
-
Test at least three leaves per cultivar for each treatment (toxin and control) to ensure reproducibility.
-
-
Incubation:
-
Close the Petri dishes to maintain a humid environment.
-
Incubate at approximately 28°C for 20-24 hours under standard laboratory lighting conditions.
-
-
Observation and Data Interpretation:
-
After the incubation period, visually inspect the leaves for the formation of necrotic spots at the application site.
-
Susceptible Cultivars: Will exhibit a distinct, dark necrotic lesion (black spot) where the this compound solution was applied.
-
Resistant Cultivars: Will show no necrotic symptoms, or only minor discoloration due to the physical injury, which should be comparable to the control spot.
-
Record the results in a binary fashion (necrosis present/absent) for each cultivar. Cultivars consistently showing no necrosis are classified as resistant.
-
References
- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of AK-Toxin II on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It is a key pathogenic factor in black spot disease of susceptible pear cultivars. The primary toxic effect of this compound is the rapid and significant efflux of potassium ions (K⁺) from the plasma membrane of susceptible plant cells. This ion leakage leads to membrane depolarization, cellular damage, and ultimately, necrotic cell death.[1][2] Understanding the molecular mechanism by which this compound induces this K⁺ efflux is crucial for developing resistant plant varieties and for potentially identifying novel ion channel-modulating compounds.
Proposed Mechanism of Action
This compound's primary target is the plasma membrane of susceptible plant cells.[1][3] The toxin induces a cascade of events beginning with a rapid loss of intracellular K⁺. This suggests that this compound may directly or indirectly activate potassium channels or create pores in the membrane. Additionally, there is evidence to suggest that AK-Toxins may affect the plasma membrane H⁺-ATPase, a primary proton pump that maintains the membrane potential in plant cells.[1] Disruption of the H⁺-ATPase activity would lead to membrane depolarization, which in turn could activate voltage-gated potassium channels, leading to K⁺ efflux.
Quantitative Data Summary
The following table summarizes the known quantitative data regarding the biological activity of this compound. This data is essential for designing experiments with appropriate toxin concentrations.
| Parameter | Value | Host | Reference |
| Concentration for Venous Necrosis | 100 nM | Susceptible Japanese pear leaves (Pyrus pyrifolia cv. 'Nijisseiki') | |
| Ineffective Concentration on Resistant Cultivar | 0.1 mM | Resistant Japanese pear leaves (Pyrus pyrifolia cv. 'Chojuro') |
Experimental Protocols
Protocol 1: Measurement of Net K⁺ Flux using a Non-invasive Microelectrode Ion Flux Estimation (MIFE) System
This protocol describes how to measure the net flux of potassium ions from plant tissues (e.g., pear leaf discs or root segments) upon exposure to this compound. The MIFE technique allows for real-time, non-invasive measurement of ion fluxes.
Materials:
-
This compound stock solution (e.g., 100 µM in DMSO or ethanol)
-
Susceptible and resistant pear plantlets or leaf tissues
-
Basic salt medium (BSM): 0.1 mM KCl, 0.1 mM CaCl₂, 0.1 mM MgCl₂, 0.5 mM Sucrose, 2 mM MES-Tris, pH 6.0
-
MIFE system with K⁺-selective microelectrodes
-
Petri dishes
-
Scalpel and forceps
Procedure:
-
Plant Material Preparation:
-
Excise small (e.g., 5x5 mm) leaf discs from young, fully expanded leaves of both susceptible and resistant pear cultivars.
-
Alternatively, use 1-2 cm root segments from sterilely grown seedlings.
-
Equilibrate the plant material in BSM for at least 1 hour before measurements.
-
-
MIFE System Setup and Calibration:
-
Prepare and calibrate the K⁺-selective microelectrodes according to the manufacturer's instructions.
-
Fill the measuring chamber with fresh BSM.
-
-
Measurement of Basal K⁺ Flux:
-
Mount the plant tissue in the measuring chamber.
-
Position the microelectrode tip approximately 50 µm from the tissue surface.
-
Record the steady-state basal net K⁺ flux for 5-10 minutes.
-
-
This compound Treatment:
-
Add this compound to the measuring chamber to a final concentration of 100 nM (or a range of concentrations to determine a dose-response).
-
Ensure rapid and thorough mixing.
-
-
Measurement of Toxin-Induced K⁺ Flux:
-
Immediately start recording the net K⁺ flux for at least 30-60 minutes. A rapid efflux is expected within minutes of toxin application in susceptible tissues.
-
-
Data Analysis:
-
Calculate the net K⁺ flux (in pmol cm⁻² s⁻¹) using the MIFE software.
-
Plot the K⁺ flux over time to visualize the effect of this compound.
-
Compare the responses of susceptible and resistant tissues.
-
Protocol 2: Electrophysiological Recording of Membrane Potential in Plant Protoplasts
This protocol outlines the use of the patch-clamp technique in the whole-cell configuration to measure changes in the plasma membrane potential of isolated plant protoplasts in response to this compound.
Materials:
-
Protoplast isolation solution (e.g., containing cellulase (B1617823) and pectinase)
-
Washing and suspension solution for protoplasts (e.g., containing sorbitol for osmotic balance)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling micropipettes
-
Pipette solution (intracellular): 100 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 2 mM ATP, pH 7.2 (adjusted with KOH)
-
Bath solution (extracellular): 10 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM MES, pH 6.0 (adjusted with Tris), with sorbitol to match the osmolarity of the pipette solution.
-
This compound stock solution
Procedure:
-
Protoplast Isolation:
-
Isolate protoplasts from the leaves of susceptible and resistant pear cultivars using enzymatic digestion.
-
Purify and resuspend the protoplasts in the bath solution.
-
-
Patch-Clamp Setup:
-
Pull micropipettes with a resistance of 5-10 MΩ when filled with the pipette solution.
-
Mount a micropipette on the headstage of the patch-clamp amplifier.
-
-
Whole-Cell Recording:
-
Approach a single, healthy protoplast with the micropipette and form a gigaohm seal.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Switch to current-clamp mode (I=0) to measure the resting membrane potential.
-
-
This compound Application:
-
Once a stable resting membrane potential is recorded, perfuse the bath with a solution containing this compound (e.g., 100 nM).
-
-
Recording Membrane Potential Changes:
-
Continuously record the membrane potential. A depolarization (a less negative potential) is expected upon toxin application in susceptible protoplasts.
-
-
Data Analysis:
-
Measure the resting membrane potential before and after toxin application.
-
Calculate the magnitude and rate of depolarization.
-
Compare the results from susceptible and resistant protoplasts.
-
Protocol 3: Voltage-Clamp Analysis of Toxin-Induced Currents in Plant Protoplasts
This protocol is a more advanced electrophysiological approach to investigate if this compound directly activates or modulates specific ion channels.
Materials:
-
Same as Protocol 2.
Procedure:
-
Protoplast Isolation and Patch-Clamp Setup:
-
Follow steps 1 and 2 from Protocol 2.
-
-
Whole-Cell Voltage-Clamp Recording:
-
Achieve the whole-cell configuration as described in Protocol 2.
-
Switch to voltage-clamp mode.
-
Apply a series of voltage steps (e.g., from a holding potential of -60 mV, step to potentials between -100 mV and +60 mV) to elicit whole-cell currents.
-
-
This compound Application:
-
After recording stable baseline currents, perfuse the bath with this compound (e.g., 100 nM).
-
-
Recording Toxin-Modified Currents:
-
Apply the same series of voltage steps and record the currents in the presence of the toxin.
-
Look for changes in current amplitude, kinetics (activation, inactivation), or the appearance of new currents. An increase in outward current at depolarized potentials would be consistent with K⁺ efflux.
-
-
Data Analysis:
-
Construct current-voltage (I-V) relationships before and after toxin application.
-
Analyze changes in the current kinetics.
-
If a specific current is enhanced, further pharmacological and biophysical characterization can be performed to identify the responsible ion channel.
-
Concluding Remarks
The provided protocols offer a systematic approach to dissecting the effects of this compound on ion channels in susceptible and resistant plants. Starting with ion flux measurements provides a physiological context, which can then be investigated at the single-cell level using electrophysiological techniques. While direct evidence for the specific ion channel target of this compound is still emerging, these methods will be instrumental in elucidating its mechanism of action and its role in plant pathogenesis. Researchers are encouraged to adapt these protocols to their specific experimental systems and to explore the potential involvement of other ions and transporters in the toxic response to this compound.
References
Application Notes and Protocols for Studying the Effect of AK-Toxin II on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It is a key pathogenic factor in black spot disease of susceptible pear cultivars. The primary toxic effect of this compound is the rapid and significant efflux of potassium ions (K⁺) from the plasma membrane of susceptible plant cells. This ion leakage leads to membrane depolarization, cellular damage, and ultimately, necrotic cell death.[1][2] Understanding the molecular mechanism by which this compound induces this K⁺ efflux is crucial for developing resistant plant varieties and for potentially identifying novel ion channel-modulating compounds.
Proposed Mechanism of Action
This compound's primary target is the plasma membrane of susceptible plant cells.[1][3] The toxin induces a cascade of events beginning with a rapid loss of intracellular K⁺. This suggests that this compound may directly or indirectly activate potassium channels or create pores in the membrane. Additionally, there is evidence to suggest that AK-Toxins may affect the plasma membrane H⁺-ATPase, a primary proton pump that maintains the membrane potential in plant cells.[1] Disruption of the H⁺-ATPase activity would lead to membrane depolarization, which in turn could activate voltage-gated potassium channels, leading to K⁺ efflux.
Quantitative Data Summary
The following table summarizes the known quantitative data regarding the biological activity of this compound. This data is essential for designing experiments with appropriate toxin concentrations.
| Parameter | Value | Host | Reference |
| Concentration for Venous Necrosis | 100 nM | Susceptible Japanese pear leaves (Pyrus pyrifolia cv. 'Nijisseiki') | |
| Ineffective Concentration on Resistant Cultivar | 0.1 mM | Resistant Japanese pear leaves (Pyrus pyrifolia cv. 'Chojuro') |
Experimental Protocols
Protocol 1: Measurement of Net K⁺ Flux using a Non-invasive Microelectrode Ion Flux Estimation (MIFE) System
This protocol describes how to measure the net flux of potassium ions from plant tissues (e.g., pear leaf discs or root segments) upon exposure to this compound. The MIFE technique allows for real-time, non-invasive measurement of ion fluxes.
Materials:
-
This compound stock solution (e.g., 100 µM in DMSO or ethanol)
-
Susceptible and resistant pear plantlets or leaf tissues
-
Basic salt medium (BSM): 0.1 mM KCl, 0.1 mM CaCl₂, 0.1 mM MgCl₂, 0.5 mM Sucrose, 2 mM MES-Tris, pH 6.0
-
MIFE system with K⁺-selective microelectrodes
-
Petri dishes
-
Scalpel and forceps
Procedure:
-
Plant Material Preparation:
-
Excise small (e.g., 5x5 mm) leaf discs from young, fully expanded leaves of both susceptible and resistant pear cultivars.
-
Alternatively, use 1-2 cm root segments from sterilely grown seedlings.
-
Equilibrate the plant material in BSM for at least 1 hour before measurements.
-
-
MIFE System Setup and Calibration:
-
Prepare and calibrate the K⁺-selective microelectrodes according to the manufacturer's instructions.
-
Fill the measuring chamber with fresh BSM.
-
-
Measurement of Basal K⁺ Flux:
-
Mount the plant tissue in the measuring chamber.
-
Position the microelectrode tip approximately 50 µm from the tissue surface.
-
Record the steady-state basal net K⁺ flux for 5-10 minutes.
-
-
This compound Treatment:
-
Add this compound to the measuring chamber to a final concentration of 100 nM (or a range of concentrations to determine a dose-response).
-
Ensure rapid and thorough mixing.
-
-
Measurement of Toxin-Induced K⁺ Flux:
-
Immediately start recording the net K⁺ flux for at least 30-60 minutes. A rapid efflux is expected within minutes of toxin application in susceptible tissues.
-
-
Data Analysis:
-
Calculate the net K⁺ flux (in pmol cm⁻² s⁻¹) using the MIFE software.
-
Plot the K⁺ flux over time to visualize the effect of this compound.
-
Compare the responses of susceptible and resistant tissues.
-
Protocol 2: Electrophysiological Recording of Membrane Potential in Plant Protoplasts
This protocol outlines the use of the patch-clamp technique in the whole-cell configuration to measure changes in the plasma membrane potential of isolated plant protoplasts in response to this compound.
Materials:
-
Protoplast isolation solution (e.g., containing cellulase (B1617823) and pectinase)
-
Washing and suspension solution for protoplasts (e.g., containing sorbitol for osmotic balance)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling micropipettes
-
Pipette solution (intracellular): 100 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 2 mM ATP, pH 7.2 (adjusted with KOH)
-
Bath solution (extracellular): 10 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM MES, pH 6.0 (adjusted with Tris), with sorbitol to match the osmolarity of the pipette solution.
-
This compound stock solution
Procedure:
-
Protoplast Isolation:
-
Isolate protoplasts from the leaves of susceptible and resistant pear cultivars using enzymatic digestion.
-
Purify and resuspend the protoplasts in the bath solution.
-
-
Patch-Clamp Setup:
-
Pull micropipettes with a resistance of 5-10 MΩ when filled with the pipette solution.
-
Mount a micropipette on the headstage of the patch-clamp amplifier.
-
-
Whole-Cell Recording:
-
Approach a single, healthy protoplast with the micropipette and form a gigaohm seal.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Switch to current-clamp mode (I=0) to measure the resting membrane potential.
-
-
This compound Application:
-
Once a stable resting membrane potential is recorded, perfuse the bath with a solution containing this compound (e.g., 100 nM).
-
-
Recording Membrane Potential Changes:
-
Continuously record the membrane potential. A depolarization (a less negative potential) is expected upon toxin application in susceptible protoplasts.
-
-
Data Analysis:
-
Measure the resting membrane potential before and after toxin application.
-
Calculate the magnitude and rate of depolarization.
-
Compare the results from susceptible and resistant protoplasts.
-
Protocol 3: Voltage-Clamp Analysis of Toxin-Induced Currents in Plant Protoplasts
This protocol is a more advanced electrophysiological approach to investigate if this compound directly activates or modulates specific ion channels.
Materials:
-
Same as Protocol 2.
Procedure:
-
Protoplast Isolation and Patch-Clamp Setup:
-
Follow steps 1 and 2 from Protocol 2.
-
-
Whole-Cell Voltage-Clamp Recording:
-
Achieve the whole-cell configuration as described in Protocol 2.
-
Switch to voltage-clamp mode.
-
Apply a series of voltage steps (e.g., from a holding potential of -60 mV, step to potentials between -100 mV and +60 mV) to elicit whole-cell currents.
-
-
This compound Application:
-
After recording stable baseline currents, perfuse the bath with this compound (e.g., 100 nM).
-
-
Recording Toxin-Modified Currents:
-
Apply the same series of voltage steps and record the currents in the presence of the toxin.
-
Look for changes in current amplitude, kinetics (activation, inactivation), or the appearance of new currents. An increase in outward current at depolarized potentials would be consistent with K⁺ efflux.
-
-
Data Analysis:
-
Construct current-voltage (I-V) relationships before and after toxin application.
-
Analyze changes in the current kinetics.
-
If a specific current is enhanced, further pharmacological and biophysical characterization can be performed to identify the responsible ion channel.
-
Concluding Remarks
The provided protocols offer a systematic approach to dissecting the effects of this compound on ion channels in susceptible and resistant plants. Starting with ion flux measurements provides a physiological context, which can then be investigated at the single-cell level using electrophysiological techniques. While direct evidence for the specific ion channel target of this compound is still emerging, these methods will be instrumental in elucidating its mechanism of action and its role in plant pathogenesis. Researchers are encouraged to adapt these protocols to their specific experimental systems and to explore the potential involvement of other ions and transporters in the toxic response to this compound.
References
Application Notes and Protocols for Studying the Effect of AK-Toxin II on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It is a key pathogenic factor in black spot disease of susceptible pear cultivars. The primary toxic effect of this compound is the rapid and significant efflux of potassium ions (K⁺) from the plasma membrane of susceptible plant cells. This ion leakage leads to membrane depolarization, cellular damage, and ultimately, necrotic cell death.[1][2] Understanding the molecular mechanism by which this compound induces this K⁺ efflux is crucial for developing resistant plant varieties and for potentially identifying novel ion channel-modulating compounds.
Proposed Mechanism of Action
This compound's primary target is the plasma membrane of susceptible plant cells.[1][3] The toxin induces a cascade of events beginning with a rapid loss of intracellular K⁺. This suggests that this compound may directly or indirectly activate potassium channels or create pores in the membrane. Additionally, there is evidence to suggest that AK-Toxins may affect the plasma membrane H⁺-ATPase, a primary proton pump that maintains the membrane potential in plant cells.[1] Disruption of the H⁺-ATPase activity would lead to membrane depolarization, which in turn could activate voltage-gated potassium channels, leading to K⁺ efflux.
Quantitative Data Summary
The following table summarizes the known quantitative data regarding the biological activity of this compound. This data is essential for designing experiments with appropriate toxin concentrations.
| Parameter | Value | Host | Reference |
| Concentration for Venous Necrosis | 100 nM | Susceptible Japanese pear leaves (Pyrus pyrifolia cv. 'Nijisseiki') | |
| Ineffective Concentration on Resistant Cultivar | 0.1 mM | Resistant Japanese pear leaves (Pyrus pyrifolia cv. 'Chojuro') |
Experimental Protocols
Protocol 1: Measurement of Net K⁺ Flux using a Non-invasive Microelectrode Ion Flux Estimation (MIFE) System
This protocol describes how to measure the net flux of potassium ions from plant tissues (e.g., pear leaf discs or root segments) upon exposure to this compound. The MIFE technique allows for real-time, non-invasive measurement of ion fluxes.
Materials:
-
This compound stock solution (e.g., 100 µM in DMSO or ethanol)
-
Susceptible and resistant pear plantlets or leaf tissues
-
Basic salt medium (BSM): 0.1 mM KCl, 0.1 mM CaCl₂, 0.1 mM MgCl₂, 0.5 mM Sucrose, 2 mM MES-Tris, pH 6.0
-
MIFE system with K⁺-selective microelectrodes
-
Petri dishes
-
Scalpel and forceps
Procedure:
-
Plant Material Preparation:
-
Excise small (e.g., 5x5 mm) leaf discs from young, fully expanded leaves of both susceptible and resistant pear cultivars.
-
Alternatively, use 1-2 cm root segments from sterilely grown seedlings.
-
Equilibrate the plant material in BSM for at least 1 hour before measurements.
-
-
MIFE System Setup and Calibration:
-
Prepare and calibrate the K⁺-selective microelectrodes according to the manufacturer's instructions.
-
Fill the measuring chamber with fresh BSM.
-
-
Measurement of Basal K⁺ Flux:
-
Mount the plant tissue in the measuring chamber.
-
Position the microelectrode tip approximately 50 µm from the tissue surface.
-
Record the steady-state basal net K⁺ flux for 5-10 minutes.
-
-
This compound Treatment:
-
Add this compound to the measuring chamber to a final concentration of 100 nM (or a range of concentrations to determine a dose-response).
-
Ensure rapid and thorough mixing.
-
-
Measurement of Toxin-Induced K⁺ Flux:
-
Immediately start recording the net K⁺ flux for at least 30-60 minutes. A rapid efflux is expected within minutes of toxin application in susceptible tissues.
-
-
Data Analysis:
-
Calculate the net K⁺ flux (in pmol cm⁻² s⁻¹) using the MIFE software.
-
Plot the K⁺ flux over time to visualize the effect of this compound.
-
Compare the responses of susceptible and resistant tissues.
-
Protocol 2: Electrophysiological Recording of Membrane Potential in Plant Protoplasts
This protocol outlines the use of the patch-clamp technique in the whole-cell configuration to measure changes in the plasma membrane potential of isolated plant protoplasts in response to this compound.
Materials:
-
Protoplast isolation solution (e.g., containing cellulase and pectinase)
-
Washing and suspension solution for protoplasts (e.g., containing sorbitol for osmotic balance)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling micropipettes
-
Pipette solution (intracellular): 100 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 2 mM ATP, pH 7.2 (adjusted with KOH)
-
Bath solution (extracellular): 10 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM MES, pH 6.0 (adjusted with Tris), with sorbitol to match the osmolarity of the pipette solution.
-
This compound stock solution
Procedure:
-
Protoplast Isolation:
-
Isolate protoplasts from the leaves of susceptible and resistant pear cultivars using enzymatic digestion.
-
Purify and resuspend the protoplasts in the bath solution.
-
-
Patch-Clamp Setup:
-
Pull micropipettes with a resistance of 5-10 MΩ when filled with the pipette solution.
-
Mount a micropipette on the headstage of the patch-clamp amplifier.
-
-
Whole-Cell Recording:
-
Approach a single, healthy protoplast with the micropipette and form a gigaohm seal.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Switch to current-clamp mode (I=0) to measure the resting membrane potential.
-
-
This compound Application:
-
Once a stable resting membrane potential is recorded, perfuse the bath with a solution containing this compound (e.g., 100 nM).
-
-
Recording Membrane Potential Changes:
-
Continuously record the membrane potential. A depolarization (a less negative potential) is expected upon toxin application in susceptible protoplasts.
-
-
Data Analysis:
-
Measure the resting membrane potential before and after toxin application.
-
Calculate the magnitude and rate of depolarization.
-
Compare the results from susceptible and resistant protoplasts.
-
Protocol 3: Voltage-Clamp Analysis of Toxin-Induced Currents in Plant Protoplasts
This protocol is a more advanced electrophysiological approach to investigate if this compound directly activates or modulates specific ion channels.
Materials:
-
Same as Protocol 2.
Procedure:
-
Protoplast Isolation and Patch-Clamp Setup:
-
Follow steps 1 and 2 from Protocol 2.
-
-
Whole-Cell Voltage-Clamp Recording:
-
Achieve the whole-cell configuration as described in Protocol 2.
-
Switch to voltage-clamp mode.
-
Apply a series of voltage steps (e.g., from a holding potential of -60 mV, step to potentials between -100 mV and +60 mV) to elicit whole-cell currents.
-
-
This compound Application:
-
After recording stable baseline currents, perfuse the bath with this compound (e.g., 100 nM).
-
-
Recording Toxin-Modified Currents:
-
Apply the same series of voltage steps and record the currents in the presence of the toxin.
-
Look for changes in current amplitude, kinetics (activation, inactivation), or the appearance of new currents. An increase in outward current at depolarized potentials would be consistent with K⁺ efflux.
-
-
Data Analysis:
-
Construct current-voltage (I-V) relationships before and after toxin application.
-
Analyze changes in the current kinetics.
-
If a specific current is enhanced, further pharmacological and biophysical characterization can be performed to identify the responsible ion channel.
-
Concluding Remarks
The provided protocols offer a systematic approach to dissecting the effects of this compound on ion channels in susceptible and resistant plants. Starting with ion flux measurements provides a physiological context, which can then be investigated at the single-cell level using electrophysiological techniques. While direct evidence for the specific ion channel target of this compound is still emerging, these methods will be instrumental in elucidating its mechanism of action and its role in plant pathogenesis. Researchers are encouraged to adapt these protocols to their specific experimental systems and to explore the potential involvement of other ions and transporters in the toxic response to this compound.
References
Application Notes and Protocols for AK-Toxin II Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1] Its primary mechanism of action involves the disruption of the plasma membrane in susceptible cells, leading to a rapid loss of potassium ions and membrane depolarization.[1][2][3] This initial damage triggers a cascade of downstream cellular events, ultimately leading to programmed cell death, or apoptosis.[4] Understanding the dose-dependent effects of this compound is crucial for toxicological studies and for the development of potential therapeutic agents that may target similar pathways.
These application notes provide a detailed framework for conducting a comprehensive dose-response analysis of this compound in a mammalian cell culture model. The protocols outlined below cover the assessment of cell viability, cytotoxicity, and the elucidation of the apoptotic signaling pathway.
Experimental Design and Workflow
A systematic approach is essential for a thorough dose-response analysis. The following workflow outlines the key experimental stages:
Experimental Protocols
Cell Culture and Toxin Preparation
1.1. Cell Line Selection and Maintenance:
-
Select a relevant mammalian cell line for the study. Commonly used cell lines for cytotoxicity studies include HeLa, HEK293, or cell lines relevant to the specific research question.
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before commencing experiments.
1.2. This compound Stock Solution Preparation:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or as recommended by the supplier.
-
Prepare working solutions by diluting the stock solution in a complete culture medium to the desired concentrations immediately before use. Ensure the final DMSO concentration in the culture wells does not exceed 0.1% to avoid solvent-induced toxicity.
Dose-Response Treatment
-
Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete culture medium. A suggested starting range for a dose-response curve could be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the toxin dilutions.
-
Untreated Control: Cells treated with culture medium only.
-
Positive Control (for cytotoxicity assays): Cells treated with a known cytotoxic agent (e.g., Triton X-100) to induce maximal cell death.
-
-
Incubate the plates for a predetermined time course (e.g., 24, 48, and 72 hours).
Cell Viability and Cytotoxicity Assays
3.1. MTT Assay for Cell Viability:
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product.
-
Protocol:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3.2. LDH Assay for Cytotoxicity:
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the culture medium upon loss of membrane integrity. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Protocol:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cytotoxicity as a percentage of the positive control (maximal LDH release).
-
Apoptosis Analysis
4.1. Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Culture and treat cells in 6-well plates.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables. For each assay, present the raw data (e.g., absorbance values) and the calculated percentages (e.g., % viability, % cytotoxicity, % apoptosis).
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Mean ± SD) |
| 0 (Control) | ... | 100 |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
Table 2: Cytotoxic Effects of this compound (LDH Assay)
| This compound (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| 0 (Control) | ... | 0 |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
| Positive Control | ... | 100 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
| This compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | ... | ... | ... |
| 1 | ... | ... | ... |
| 10 | ... | ... | ... |
| 50 | ... | ... | ... |
From the dose-response data, calculate the half-maximal inhibitory concentration (IC50) value for cell viability using appropriate software (e.g., GraphPad Prism).
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
Based on the known mechanism of this compound and related toxins, the following signaling pathway is proposed. The initial event is the disruption of the plasma membrane, leading to an influx of Ca²⁺ and efflux of K⁺. This ionic imbalance can trigger downstream apoptotic signaling. While the precise initiator caspases for this compound are not definitively established, toxins that form pores in the plasma membrane have been shown to activate caspase-2. The subsequent mitochondrial outer membrane permeabilization (MOMP) is a critical step, regulated by the Bcl-2 family of proteins, leading to the activation of executioner caspases.
Further investigations to confirm this pathway could include:
-
Caspase Activity Assays: Use of specific caspase inhibitors and fluorogenic substrates to determine the activation of initiator caspases (e.g., caspase-2, -8, -9) and executioner caspases (e.g., caspase-3).
-
Western Blot Analysis: To detect the cleavage of caspases and PARP, and to assess the expression levels of Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL).
-
Measurement of Mitochondrial Membrane Potential (ΔΨm): Using fluorescent dyes like JC-1 to assess mitochondrial integrity. A decrease in ΔΨm is an early indicator of apoptosis.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis [mdpi.com]
- 3. Caspase-2 is an initiator caspase responsible for pore-forming toxin-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AK-Toxin II Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1] Its primary mechanism of action involves the disruption of the plasma membrane in susceptible cells, leading to a rapid loss of potassium ions and membrane depolarization.[1][2][3] This initial damage triggers a cascade of downstream cellular events, ultimately leading to programmed cell death, or apoptosis.[4] Understanding the dose-dependent effects of this compound is crucial for toxicological studies and for the development of potential therapeutic agents that may target similar pathways.
These application notes provide a detailed framework for conducting a comprehensive dose-response analysis of this compound in a mammalian cell culture model. The protocols outlined below cover the assessment of cell viability, cytotoxicity, and the elucidation of the apoptotic signaling pathway.
Experimental Design and Workflow
A systematic approach is essential for a thorough dose-response analysis. The following workflow outlines the key experimental stages:
Experimental Protocols
Cell Culture and Toxin Preparation
1.1. Cell Line Selection and Maintenance:
-
Select a relevant mammalian cell line for the study. Commonly used cell lines for cytotoxicity studies include HeLa, HEK293, or cell lines relevant to the specific research question.
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before commencing experiments.
1.2. This compound Stock Solution Preparation:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or as recommended by the supplier.
-
Prepare working solutions by diluting the stock solution in a complete culture medium to the desired concentrations immediately before use. Ensure the final DMSO concentration in the culture wells does not exceed 0.1% to avoid solvent-induced toxicity.
Dose-Response Treatment
-
Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete culture medium. A suggested starting range for a dose-response curve could be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the toxin dilutions.
-
Untreated Control: Cells treated with culture medium only.
-
Positive Control (for cytotoxicity assays): Cells treated with a known cytotoxic agent (e.g., Triton X-100) to induce maximal cell death.
-
-
Incubate the plates for a predetermined time course (e.g., 24, 48, and 72 hours).
Cell Viability and Cytotoxicity Assays
3.1. MTT Assay for Cell Viability:
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product.
-
Protocol:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3.2. LDH Assay for Cytotoxicity:
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the culture medium upon loss of membrane integrity. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Protocol:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cytotoxicity as a percentage of the positive control (maximal LDH release).
-
Apoptosis Analysis
4.1. Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Culture and treat cells in 6-well plates.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables. For each assay, present the raw data (e.g., absorbance values) and the calculated percentages (e.g., % viability, % cytotoxicity, % apoptosis).
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Mean ± SD) |
| 0 (Control) | ... | 100 |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
Table 2: Cytotoxic Effects of this compound (LDH Assay)
| This compound (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| 0 (Control) | ... | 0 |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
| Positive Control | ... | 100 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
| This compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | ... | ... | ... |
| 1 | ... | ... | ... |
| 10 | ... | ... | ... |
| 50 | ... | ... | ... |
From the dose-response data, calculate the half-maximal inhibitory concentration (IC50) value for cell viability using appropriate software (e.g., GraphPad Prism).
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
Based on the known mechanism of this compound and related toxins, the following signaling pathway is proposed. The initial event is the disruption of the plasma membrane, leading to an influx of Ca²⁺ and efflux of K⁺. This ionic imbalance can trigger downstream apoptotic signaling. While the precise initiator caspases for this compound are not definitively established, toxins that form pores in the plasma membrane have been shown to activate caspase-2. The subsequent mitochondrial outer membrane permeabilization (MOMP) is a critical step, regulated by the Bcl-2 family of proteins, leading to the activation of executioner caspases.
Further investigations to confirm this pathway could include:
-
Caspase Activity Assays: Use of specific caspase inhibitors and fluorogenic substrates to determine the activation of initiator caspases (e.g., caspase-2, -8, -9) and executioner caspases (e.g., caspase-3).
-
Western Blot Analysis: To detect the cleavage of caspases and PARP, and to assess the expression levels of Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL).
-
Measurement of Mitochondrial Membrane Potential (ΔΨm): Using fluorescent dyes like JC-1 to assess mitochondrial integrity. A decrease in ΔΨm is an early indicator of apoptosis.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis [mdpi.com]
- 3. Caspase-2 is an initiator caspase responsible for pore-forming toxin-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AK-Toxin II Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AK-Toxin II is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1] Its primary mechanism of action involves the disruption of the plasma membrane in susceptible cells, leading to a rapid loss of potassium ions and membrane depolarization.[1][2][3] This initial damage triggers a cascade of downstream cellular events, ultimately leading to programmed cell death, or apoptosis.[4] Understanding the dose-dependent effects of this compound is crucial for toxicological studies and for the development of potential therapeutic agents that may target similar pathways.
These application notes provide a detailed framework for conducting a comprehensive dose-response analysis of this compound in a mammalian cell culture model. The protocols outlined below cover the assessment of cell viability, cytotoxicity, and the elucidation of the apoptotic signaling pathway.
Experimental Design and Workflow
A systematic approach is essential for a thorough dose-response analysis. The following workflow outlines the key experimental stages:
Experimental Protocols
Cell Culture and Toxin Preparation
1.1. Cell Line Selection and Maintenance:
-
Select a relevant mammalian cell line for the study. Commonly used cell lines for cytotoxicity studies include HeLa, HEK293, or cell lines relevant to the specific research question.
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before commencing experiments.
1.2. This compound Stock Solution Preparation:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or as recommended by the supplier.
-
Prepare working solutions by diluting the stock solution in a complete culture medium to the desired concentrations immediately before use. Ensure the final DMSO concentration in the culture wells does not exceed 0.1% to avoid solvent-induced toxicity.
Dose-Response Treatment
-
Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete culture medium. A suggested starting range for a dose-response curve could be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the toxin dilutions.
-
Untreated Control: Cells treated with culture medium only.
-
Positive Control (for cytotoxicity assays): Cells treated with a known cytotoxic agent (e.g., Triton X-100) to induce maximal cell death.
-
-
Incubate the plates for a predetermined time course (e.g., 24, 48, and 72 hours).
Cell Viability and Cytotoxicity Assays
3.1. MTT Assay for Cell Viability:
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.
-
Protocol:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3.2. LDH Assay for Cytotoxicity:
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the culture medium upon loss of membrane integrity. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Protocol:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cytotoxicity as a percentage of the positive control (maximal LDH release).
-
Apoptosis Analysis
4.1. Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Culture and treat cells in 6-well plates.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables. For each assay, present the raw data (e.g., absorbance values) and the calculated percentages (e.g., % viability, % cytotoxicity, % apoptosis).
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Mean ± SD) |
| 0 (Control) | ... | 100 |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
Table 2: Cytotoxic Effects of this compound (LDH Assay)
| This compound (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| 0 (Control) | ... | 0 |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
| Positive Control | ... | 100 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
| This compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | ... | ... | ... |
| 1 | ... | ... | ... |
| 10 | ... | ... | ... |
| 50 | ... | ... | ... |
From the dose-response data, calculate the half-maximal inhibitory concentration (IC50) value for cell viability using appropriate software (e.g., GraphPad Prism).
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
Based on the known mechanism of this compound and related toxins, the following signaling pathway is proposed. The initial event is the disruption of the plasma membrane, leading to an influx of Ca²⁺ and efflux of K⁺. This ionic imbalance can trigger downstream apoptotic signaling. While the precise initiator caspases for this compound are not definitively established, toxins that form pores in the plasma membrane have been shown to activate caspase-2. The subsequent mitochondrial outer membrane permeabilization (MOMP) is a critical step, regulated by the Bcl-2 family of proteins, leading to the activation of executioner caspases.
Further investigations to confirm this pathway could include:
-
Caspase Activity Assays: Use of specific caspase inhibitors and fluorogenic substrates to determine the activation of initiator caspases (e.g., caspase-2, -8, -9) and executioner caspases (e.g., caspase-3).
-
Western Blot Analysis: To detect the cleavage of caspases and PARP, and to assess the expression levels of Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL).
-
Measurement of Mitochondrial Membrane Potential (ΔΨm): Using fluorescent dyes like JC-1 to assess mitochondrial integrity. A decrease in ΔΨm is an early indicator of apoptosis.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis [mdpi.com]
- 3. Caspase-2 is an initiator caspase responsible for pore-forming toxin-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating AK-Toxin II Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture-based assays for the investigation of AK-Toxin II cytotoxicity. The protocols detailed below are designed for mammalian cell lines and can be adapted for specific research needs.
Introduction to this compound
This compound is a phytotoxin produced by the fungus Alternaria alternata. While its primary toxic effects have been characterized in plants, emerging research on related Alternaria toxins suggests potential cytotoxic effects on mammalian cells. These toxins have been shown to induce DNA damage, apoptosis, and disrupt mitochondrial function. Understanding the cytotoxic mechanisms of this compound in mammalian systems is crucial for assessing its potential risk to human and animal health and for its potential applications in drug development.
The primary known mechanism in plant cells involves the disruption of the plasma membrane integrity by affecting the plasma membrane H+-ATPase, leading to electrolyte leakage and cell death. In mammalian cells, related toxins have been observed to induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.
Experimental Protocols
A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. The following protocols provide detailed methodologies for assessing cell viability, membrane integrity, apoptosis, mitochondrial health, and oxidative stress.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[1][2][3][4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Toxin Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the toxin) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage, which is a hallmark of necrosis and late apoptosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating cells with a lysis buffer.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to the maximum LDH release control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. This assay measures the activity of key executioner caspases, such as caspase-3.
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound in a 96-well plate.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a plate reader.
-
Data Analysis: Determine the fold-increase in caspase-3 activity compared to the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assessment: JC-1 Staining
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound.
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (1-10 µM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer.
-
Analysis: Analyze the fluorescence by flow cytometry or a fluorescence microscope. Red fluorescence is typically detected in the PE channel, and green fluorescence in the FITC channel.
-
Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.
Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound.
-
DCFH-DA Staining: After treatment, incubate the cells with DCFH-DA solution (10-25 µM) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em = 485/535 nm) or visualize by fluorescence microscopy.
-
Data Analysis: Quantify the increase in fluorescence relative to the untreated control.
Data Presentation
| Assay | Parameter Measured | Expected Outcome with this compound (Hypothesized) |
| MTT Assay | Cell Viability (Mitochondrial Activity) | Dose- and time-dependent decrease |
| LDH Assay | Membrane Integrity | Dose- and time-dependent increase in LDH release |
| Annexin V/PI | Apoptosis/Necrosis | Increase in Annexin V positive cells |
| Caspase-3 Assay | Apoptotic Executioner Caspase Activity | Increase in caspase-3 activity |
| JC-1 Staining | Mitochondrial Membrane Potential (ΔΨm) | Decrease in red/green fluorescence ratio |
| DCFH-DA Assay | Intracellular Reactive Oxygen Species (ROS) | Increase in fluorescence intensity |
Visualizations
Caption: Experimental workflow for investigating this compound cytotoxicity.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols for Investigating AK-Toxin II Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture-based assays for the investigation of AK-Toxin II cytotoxicity. The protocols detailed below are designed for mammalian cell lines and can be adapted for specific research needs.
Introduction to this compound
This compound is a phytotoxin produced by the fungus Alternaria alternata. While its primary toxic effects have been characterized in plants, emerging research on related Alternaria toxins suggests potential cytotoxic effects on mammalian cells. These toxins have been shown to induce DNA damage, apoptosis, and disrupt mitochondrial function. Understanding the cytotoxic mechanisms of this compound in mammalian systems is crucial for assessing its potential risk to human and animal health and for its potential applications in drug development.
The primary known mechanism in plant cells involves the disruption of the plasma membrane integrity by affecting the plasma membrane H+-ATPase, leading to electrolyte leakage and cell death. In mammalian cells, related toxins have been observed to induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.
Experimental Protocols
A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. The following protocols provide detailed methodologies for assessing cell viability, membrane integrity, apoptosis, mitochondrial health, and oxidative stress.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[1][2][3][4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Toxin Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the toxin) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage, which is a hallmark of necrosis and late apoptosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating cells with a lysis buffer.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to the maximum LDH release control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. This assay measures the activity of key executioner caspases, such as caspase-3.
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound in a 96-well plate.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a plate reader.
-
Data Analysis: Determine the fold-increase in caspase-3 activity compared to the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assessment: JC-1 Staining
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound.
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (1-10 µM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer.
-
Analysis: Analyze the fluorescence by flow cytometry or a fluorescence microscope. Red fluorescence is typically detected in the PE channel, and green fluorescence in the FITC channel.
-
Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.
Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound.
-
DCFH-DA Staining: After treatment, incubate the cells with DCFH-DA solution (10-25 µM) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em = 485/535 nm) or visualize by fluorescence microscopy.
-
Data Analysis: Quantify the increase in fluorescence relative to the untreated control.
Data Presentation
| Assay | Parameter Measured | Expected Outcome with this compound (Hypothesized) |
| MTT Assay | Cell Viability (Mitochondrial Activity) | Dose- and time-dependent decrease |
| LDH Assay | Membrane Integrity | Dose- and time-dependent increase in LDH release |
| Annexin V/PI | Apoptosis/Necrosis | Increase in Annexin V positive cells |
| Caspase-3 Assay | Apoptotic Executioner Caspase Activity | Increase in caspase-3 activity |
| JC-1 Staining | Mitochondrial Membrane Potential (ΔΨm) | Decrease in red/green fluorescence ratio |
| DCFH-DA Assay | Intracellular Reactive Oxygen Species (ROS) | Increase in fluorescence intensity |
Visualizations
Caption: Experimental workflow for investigating this compound cytotoxicity.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols for Investigating AK-Toxin II Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture-based assays for the investigation of AK-Toxin II cytotoxicity. The protocols detailed below are designed for mammalian cell lines and can be adapted for specific research needs.
Introduction to this compound
This compound is a phytotoxin produced by the fungus Alternaria alternata. While its primary toxic effects have been characterized in plants, emerging research on related Alternaria toxins suggests potential cytotoxic effects on mammalian cells. These toxins have been shown to induce DNA damage, apoptosis, and disrupt mitochondrial function. Understanding the cytotoxic mechanisms of this compound in mammalian systems is crucial for assessing its potential risk to human and animal health and for its potential applications in drug development.
The primary known mechanism in plant cells involves the disruption of the plasma membrane integrity by affecting the plasma membrane H+-ATPase, leading to electrolyte leakage and cell death. In mammalian cells, related toxins have been observed to induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.
Experimental Protocols
A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. The following protocols provide detailed methodologies for assessing cell viability, membrane integrity, apoptosis, mitochondrial health, and oxidative stress.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[1][2][3][4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Toxin Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the toxin) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage, which is a hallmark of necrosis and late apoptosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating cells with a lysis buffer.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to the maximum LDH release control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. This assay measures the activity of key executioner caspases, such as caspase-3.
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound in a 96-well plate.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a plate reader.
-
Data Analysis: Determine the fold-increase in caspase-3 activity compared to the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assessment: JC-1 Staining
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound.
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (1-10 µM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer.
-
Analysis: Analyze the fluorescence by flow cytometry or a fluorescence microscope. Red fluorescence is typically detected in the PE channel, and green fluorescence in the FITC channel.
-
Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.
Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound.
-
DCFH-DA Staining: After treatment, incubate the cells with DCFH-DA solution (10-25 µM) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em = 485/535 nm) or visualize by fluorescence microscopy.
-
Data Analysis: Quantify the increase in fluorescence relative to the untreated control.
Data Presentation
| Assay | Parameter Measured | Expected Outcome with this compound (Hypothesized) |
| MTT Assay | Cell Viability (Mitochondrial Activity) | Dose- and time-dependent decrease |
| LDH Assay | Membrane Integrity | Dose- and time-dependent increase in LDH release |
| Annexin V/PI | Apoptosis/Necrosis | Increase in Annexin V positive cells |
| Caspase-3 Assay | Apoptotic Executioner Caspase Activity | Increase in caspase-3 activity |
| JC-1 Staining | Mitochondrial Membrane Potential (ΔΨm) | Decrease in red/green fluorescence ratio |
| DCFH-DA Assay | Intracellular Reactive Oxygen Species (ROS) | Increase in fluorescence intensity |
Visualizations
Caption: Experimental workflow for investigating this compound cytotoxicity.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
Spectroscopic Methods for the Structural Elucidation of AK-Toxin II: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectroscopic methods employed in the structural elucidation of AK-Toxin II, a phytotoxic metabolite produced by the Japanese pear pathotype of Alternaria alternata. The structural determination of this compound relies on a combination of techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. These methods, used in concert, provide unambiguous evidence for the toxin's molecular structure.
Chemical Structure of this compound
This compound is characterized as the 3'-demethyl derivative of AK-Toxin I. Its chemical formula is C₂₂H₂₅NO₆, with a molecular weight of 399.44 g/mol . The core structure consists of an N-acetylphenylalanyl moiety ester-linked to a 9,10-epoxy-8-hydroxy-9-methyl-deca-(2E,4Z,6E)-trienoic acid backbone.
Spectroscopic Data Summary
The structural elucidation of this compound was achieved by comparing its spectral data with that of the well-characterized AK-Toxin I. The key spectroscopic features are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR data are crucial for determining the connectivity of atoms and the stereochemistry of the molecule. The spectra for this compound are nearly identical to those of AK-Toxin I, with the notable exception of the signals corresponding to the N-acetylphenylalanyl moiety, reflecting the absence of a methyl group at the 3' position.
Table 1: ¹H NMR Spectroscopic Data Comparison of AK-Toxin I and this compound
| Proton Assignment | AK-Toxin I Chemical Shift (δ, ppm) | This compound Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) for this compound |
| H-2' | 3.22 | ~3.16 | m (AB part of ABX) |
| H-3'a | - | ~2.97 | m (AB part of ABX) |
| H-3'b | - | ~2.97 | m (AB part of ABX) |
| H-2 | 5.95 | ~5.95 | d, J = 15.1 |
| H-3 | 7.77 | ~7.77 | dd, J = 15.1, 11.2 |
| H-4 | 6.47 | ~6.47 | t, J = 11.2 |
| H-5 | 6.88 | ~6.88 | t, J = 11.0 |
| H-6 | 6.47 | ~6.47 | dd, J = 15.2, 11.0 |
| H-7 | 6.13 | ~6.13 | dd, J = 15.2, 7.1 |
| H-8 | 5.30 | ~5.30 | d, J = 7.1 |
| H-10a | 2.70 | ~2.70 | d, J = 4.6 |
| H-10b | 2.82 | ~2.82 | d, J = 4.6 |
| 9-CH₃ | 1.48 | ~1.48 | s |
| N-COCH₃ | 1.93 | ~1.93 | s |
| Phenyl-H | 7.2-7.4 | ~7.2-7.4 | m |
Note: The chemical shifts for this compound are approximated from the description in the original literature and are expected to be very similar to AK-Toxin I for the shared structural parts.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) is essential for confirming the elemental composition of the molecule and its fragments. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and a fragmentation pattern that is 14 mass units (CH₂) less than that of AK-Toxin I in the fragments containing the N-acetylphenylalanyl moiety.
Table 2: High-Resolution Mass Spectrometry (HR-MS) Fragmentation Data for this compound
| Fragment Ion | Observed m/z | Calculated m/z | Elemental Composition |
| [M]+ | - | 399.1682 | C₂₂H₂₅NO₆ |
| [C₆H₅-CH₂-CH(C=O)-NH-CO-CH₃]⁺ | 190.0863 | 190.0868 | C₁₁H₁₂NO₂ |
| [C₆H₅-CH₂-CH=NH-CO-CH₃]⁺ | 162.0912 | 162.0919 | C₁₀H₁₂NO |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to be very similar to that of AK-Toxin I, showing characteristic absorption bands for the functional groups present in both molecules.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | N-H (amide), O-H (carboxylic acid) |
| ~3030 | C-H (aromatic) |
| ~2950 | C-H (aliphatic) |
| ~1730 | C=O (ester) |
| ~1690 | C=O (conjugated carboxylic acid) |
| ~1640 | C=O (amide I) |
| ~1540 | N-H bend (amide II) |
| ~990 | C-H bend (trans C=C) |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound, based on the original research and standard laboratory practices.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, JEOL) operating at a frequency of 100 MHz or higher for ¹H NMR and 25 MHz or higher for ¹³C NMR.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a small vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Protocol 2: Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound and its fragments.
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol, acetonitrile)
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Magnetic Sector) equipped with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or In-Beam Electron Ionization (EI)).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent. The concentration will depend on the sensitivity of the instrument and the ionization method used.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For In-Beam EI, the sample is placed on a probe that is inserted directly into the ion source.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.
-
If fragmentation data is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and its fragments.
-
Use the accurate mass data to calculate the elemental composition of the ions.
-
Propose fragmentation pathways that are consistent with the observed fragment ions to confirm the structure of the molecule.
-
Protocol 3: Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Pellet press
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Place a small amount (approx. 1 mg) of the this compound sample in a clean, dry agate mortar.
-
Add approximately 100 mg of dry, spectroscopic grade KBr powder.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder into the die of a pellet press.
-
Apply pressure to the die to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate these bands with specific functional groups present in the proposed structure of this compound.
-
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic elucidation of this compound.
Spectroscopic Methods for the Structural Elucidation of AK-Toxin II: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectroscopic methods employed in the structural elucidation of AK-Toxin II, a phytotoxic metabolite produced by the Japanese pear pathotype of Alternaria alternata. The structural determination of this compound relies on a combination of techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. These methods, used in concert, provide unambiguous evidence for the toxin's molecular structure.
Chemical Structure of this compound
This compound is characterized as the 3'-demethyl derivative of AK-Toxin I. Its chemical formula is C₂₂H₂₅NO₆, with a molecular weight of 399.44 g/mol . The core structure consists of an N-acetylphenylalanyl moiety ester-linked to a 9,10-epoxy-8-hydroxy-9-methyl-deca-(2E,4Z,6E)-trienoic acid backbone.
Spectroscopic Data Summary
The structural elucidation of this compound was achieved by comparing its spectral data with that of the well-characterized AK-Toxin I. The key spectroscopic features are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR data are crucial for determining the connectivity of atoms and the stereochemistry of the molecule. The spectra for this compound are nearly identical to those of AK-Toxin I, with the notable exception of the signals corresponding to the N-acetylphenylalanyl moiety, reflecting the absence of a methyl group at the 3' position.
Table 1: ¹H NMR Spectroscopic Data Comparison of AK-Toxin I and this compound
| Proton Assignment | AK-Toxin I Chemical Shift (δ, ppm) | This compound Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) for this compound |
| H-2' | 3.22 | ~3.16 | m (AB part of ABX) |
| H-3'a | - | ~2.97 | m (AB part of ABX) |
| H-3'b | - | ~2.97 | m (AB part of ABX) |
| H-2 | 5.95 | ~5.95 | d, J = 15.1 |
| H-3 | 7.77 | ~7.77 | dd, J = 15.1, 11.2 |
| H-4 | 6.47 | ~6.47 | t, J = 11.2 |
| H-5 | 6.88 | ~6.88 | t, J = 11.0 |
| H-6 | 6.47 | ~6.47 | dd, J = 15.2, 11.0 |
| H-7 | 6.13 | ~6.13 | dd, J = 15.2, 7.1 |
| H-8 | 5.30 | ~5.30 | d, J = 7.1 |
| H-10a | 2.70 | ~2.70 | d, J = 4.6 |
| H-10b | 2.82 | ~2.82 | d, J = 4.6 |
| 9-CH₃ | 1.48 | ~1.48 | s |
| N-COCH₃ | 1.93 | ~1.93 | s |
| Phenyl-H | 7.2-7.4 | ~7.2-7.4 | m |
Note: The chemical shifts for this compound are approximated from the description in the original literature and are expected to be very similar to AK-Toxin I for the shared structural parts.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) is essential for confirming the elemental composition of the molecule and its fragments. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and a fragmentation pattern that is 14 mass units (CH₂) less than that of AK-Toxin I in the fragments containing the N-acetylphenylalanyl moiety.
Table 2: High-Resolution Mass Spectrometry (HR-MS) Fragmentation Data for this compound
| Fragment Ion | Observed m/z | Calculated m/z | Elemental Composition |
| [M]+ | - | 399.1682 | C₂₂H₂₅NO₆ |
| [C₆H₅-CH₂-CH(C=O)-NH-CO-CH₃]⁺ | 190.0863 | 190.0868 | C₁₁H₁₂NO₂ |
| [C₆H₅-CH₂-CH=NH-CO-CH₃]⁺ | 162.0912 | 162.0919 | C₁₀H₁₂NO |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to be very similar to that of AK-Toxin I, showing characteristic absorption bands for the functional groups present in both molecules.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | N-H (amide), O-H (carboxylic acid) |
| ~3030 | C-H (aromatic) |
| ~2950 | C-H (aliphatic) |
| ~1730 | C=O (ester) |
| ~1690 | C=O (conjugated carboxylic acid) |
| ~1640 | C=O (amide I) |
| ~1540 | N-H bend (amide II) |
| ~990 | C-H bend (trans C=C) |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound, based on the original research and standard laboratory practices.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, JEOL) operating at a frequency of 100 MHz or higher for ¹H NMR and 25 MHz or higher for ¹³C NMR.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a small vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Protocol 2: Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound and its fragments.
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol, acetonitrile)
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Magnetic Sector) equipped with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or In-Beam Electron Ionization (EI)).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent. The concentration will depend on the sensitivity of the instrument and the ionization method used.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For In-Beam EI, the sample is placed on a probe that is inserted directly into the ion source.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.
-
If fragmentation data is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and its fragments.
-
Use the accurate mass data to calculate the elemental composition of the ions.
-
Propose fragmentation pathways that are consistent with the observed fragment ions to confirm the structure of the molecule.
-
Protocol 3: Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Pellet press
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Place a small amount (approx. 1 mg) of the this compound sample in a clean, dry agate mortar.
-
Add approximately 100 mg of dry, spectroscopic grade KBr powder.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder into the die of a pellet press.
-
Apply pressure to the die to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate these bands with specific functional groups present in the proposed structure of this compound.
-
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic elucidation of this compound.
Spectroscopic Methods for the Structural Elucidation of AK-Toxin II: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectroscopic methods employed in the structural elucidation of AK-Toxin II, a phytotoxic metabolite produced by the Japanese pear pathotype of Alternaria alternata. The structural determination of this compound relies on a combination of techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. These methods, used in concert, provide unambiguous evidence for the toxin's molecular structure.
Chemical Structure of this compound
This compound is characterized as the 3'-demethyl derivative of AK-Toxin I. Its chemical formula is C₂₂H₂₅NO₆, with a molecular weight of 399.44 g/mol . The core structure consists of an N-acetylphenylalanyl moiety ester-linked to a 9,10-epoxy-8-hydroxy-9-methyl-deca-(2E,4Z,6E)-trienoic acid backbone.
Spectroscopic Data Summary
The structural elucidation of this compound was achieved by comparing its spectral data with that of the well-characterized AK-Toxin I. The key spectroscopic features are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR data are crucial for determining the connectivity of atoms and the stereochemistry of the molecule. The spectra for this compound are nearly identical to those of AK-Toxin I, with the notable exception of the signals corresponding to the N-acetylphenylalanyl moiety, reflecting the absence of a methyl group at the 3' position.
Table 1: ¹H NMR Spectroscopic Data Comparison of AK-Toxin I and this compound
| Proton Assignment | AK-Toxin I Chemical Shift (δ, ppm) | This compound Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) for this compound |
| H-2' | 3.22 | ~3.16 | m (AB part of ABX) |
| H-3'a | - | ~2.97 | m (AB part of ABX) |
| H-3'b | - | ~2.97 | m (AB part of ABX) |
| H-2 | 5.95 | ~5.95 | d, J = 15.1 |
| H-3 | 7.77 | ~7.77 | dd, J = 15.1, 11.2 |
| H-4 | 6.47 | ~6.47 | t, J = 11.2 |
| H-5 | 6.88 | ~6.88 | t, J = 11.0 |
| H-6 | 6.47 | ~6.47 | dd, J = 15.2, 11.0 |
| H-7 | 6.13 | ~6.13 | dd, J = 15.2, 7.1 |
| H-8 | 5.30 | ~5.30 | d, J = 7.1 |
| H-10a | 2.70 | ~2.70 | d, J = 4.6 |
| H-10b | 2.82 | ~2.82 | d, J = 4.6 |
| 9-CH₃ | 1.48 | ~1.48 | s |
| N-COCH₃ | 1.93 | ~1.93 | s |
| Phenyl-H | 7.2-7.4 | ~7.2-7.4 | m |
Note: The chemical shifts for this compound are approximated from the description in the original literature and are expected to be very similar to AK-Toxin I for the shared structural parts.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) is essential for confirming the elemental composition of the molecule and its fragments. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and a fragmentation pattern that is 14 mass units (CH₂) less than that of AK-Toxin I in the fragments containing the N-acetylphenylalanyl moiety.
Table 2: High-Resolution Mass Spectrometry (HR-MS) Fragmentation Data for this compound
| Fragment Ion | Observed m/z | Calculated m/z | Elemental Composition |
| [M]+ | - | 399.1682 | C₂₂H₂₅NO₆ |
| [C₆H₅-CH₂-CH(C=O)-NH-CO-CH₃]⁺ | 190.0863 | 190.0868 | C₁₁H₁₂NO₂ |
| [C₆H₅-CH₂-CH=NH-CO-CH₃]⁺ | 162.0912 | 162.0919 | C₁₀H₁₂NO |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to be very similar to that of AK-Toxin I, showing characteristic absorption bands for the functional groups present in both molecules.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | N-H (amide), O-H (carboxylic acid) |
| ~3030 | C-H (aromatic) |
| ~2950 | C-H (aliphatic) |
| ~1730 | C=O (ester) |
| ~1690 | C=O (conjugated carboxylic acid) |
| ~1640 | C=O (amide I) |
| ~1540 | N-H bend (amide II) |
| ~990 | C-H bend (trans C=C) |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound, based on the original research and standard laboratory practices.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, JEOL) operating at a frequency of 100 MHz or higher for ¹H NMR and 25 MHz or higher for ¹³C NMR.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a small vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Protocol 2: Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound and its fragments.
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol, acetonitrile)
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Magnetic Sector) equipped with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or In-Beam Electron Ionization (EI)).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent. The concentration will depend on the sensitivity of the instrument and the ionization method used.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For In-Beam EI, the sample is placed on a probe that is inserted directly into the ion source.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.
-
If fragmentation data is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and its fragments.
-
Use the accurate mass data to calculate the elemental composition of the ions.
-
Propose fragmentation pathways that are consistent with the observed fragment ions to confirm the structure of the molecule.
-
Protocol 3: Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Pellet press
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Place a small amount (approx. 1 mg) of the this compound sample in a clean, dry agate mortar.
-
Add approximately 100 mg of dry, spectroscopic grade KBr powder.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder into the die of a pellet press.
-
Apply pressure to the die to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate these bands with specific functional groups present in the proposed structure of this compound.
-
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic elucidation of this compound.
Troubleshooting & Optimization
Overcoming low yield in AK-Toxin II production from fungal cultures
Welcome to the technical support center for overcoming low yields in AK-Toxin II production from fungal cultures. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of producing this secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species produces it?
A1: this compound is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata (also referred to as Alternaria kikuchiana).[1][2][3] It is a derivative of phenylalanine and 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[3][4] It is typically produced along with AK-Toxin I, which is often the more abundant of the two.
Q2: My Alternaria alternata culture shows good biomass growth, but the this compound yield is very low. What are the common causes?
A2: This is a frequent challenge in secondary metabolite production. High biomass does not always correlate with high toxin yield. Several factors could be at play:
-
Suboptimal Culture Conditions: The optimal conditions for fungal growth and secondary metabolite production can differ.
-
Nutrient Limitation or Imbalance: The production of many fungal secondary metabolites is triggered by the depletion of certain nutrients or an imbalance in the carbon-to-nitrogen ratio.
-
Inadequate Precursor Supply: As a derivative of phenylalanine, the biosynthesis of this compound is dependent on the availability of precursors from the shikimate pathway.
-
Lack of Elicitation: The expression of genes involved in secondary metabolism can be low under standard laboratory conditions and may require induction by elicitors.
Q3: What are the general strategies to enhance this compound production?
A3: To boost your this compound yield, you can explore the following strategies:
-
Media Optimization: Experiment with different culture media to find the one that best supports toxin production.
-
Precursor Feeding: Supplement the culture medium with phenylalanine or its precursors.
-
Elicitation: Introduce biotic or abiotic elicitors to stimulate the fungal defense response and secondary metabolite production.
-
Optimization of Physical Parameters: Fine-tune the temperature, pH, and aeration of your culture.
Troubleshooting Guide
Issue 1: Poor or Slow Growth of Alternaria alternata
| Possible Cause | Troubleshooting Step |
| Inappropriate Culture Medium | Switch to a medium known to support good growth of Alternaria species, such as Potato Dextrose Agar/Broth (PDA/PDB) or Richard's Medium. See the Experimental Protocols section for media recipes. |
| Suboptimal Temperature | Ensure the incubation temperature is within the optimal range for Alternaria alternata, which is typically between 25°C and 28°C. |
| Unfavorable pH | Check and adjust the initial pH of your culture medium. Most Alternaria species prefer a slightly acidic to neutral pH range (5.5-7.0). |
| Poor Quality Inoculum | Use a fresh, actively growing culture for inoculation. Ensure a sufficient spore concentration or mycelial mass is used to initiate the culture. |
Issue 2: Good Fungal Growth but Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Non-Optimal Carbon-to-Nitrogen (C:N) Ratio | Modify the C:N ratio in your medium. Secondary metabolite production is often enhanced under conditions of nitrogen limitation. Try reducing the nitrogen source concentration while keeping the carbon source concentration constant. |
| Insufficient Precursor Availability | Implement a precursor feeding strategy by adding L-phenylalanine to the culture medium. See Protocol 2: Precursor Feeding for Enhanced this compound Production . |
| Lack of Biosynthetic Gene Cluster Activation | Introduce a fungal elicitor to the culture to stimulate the expression of genes involved in this compound biosynthesis. See Protocol 3: Preparation and Application of a Crude Fungal Elicitor . |
| Inappropriate Timing of Harvest | Perform a time-course experiment to determine the optimal harvest time for maximal this compound accumulation. Toxin production often peaks in the late stationary phase of fungal growth. |
Data Presentation
Table 1: Comparison of Culture Media for Alternaria Growth
| Medium | Composition Highlights | Reported Suitability for Alternaria Growth |
| Potato Dextrose Agar/Broth (PDA/PDB) | Infusion from potatoes, dextrose | Generally supports good mycelial growth and sporulation. |
| Richard's Medium | Sucrose, potassium nitrate, phosphates, magnesium sulfate | Known to support the growth of various fungi, including Alternaria species. |
| Carrot Potato Agar | Infusion from carrots and potatoes, dextrose | Reported to be a superior medium for the growth of some Alternaria alternata strains. |
Experimental Protocols
Protocol 1: Culturing Alternaria alternata for this compound Production
1. Media Preparation (Richard's Liquid Medium)
-
Dissolve the following in 1 liter of distilled water:
-
Sucrose: 50 g
-
Potassium Nitrate (KNO₃): 10 g
-
Monopotassium Phosphate (KH₂PO₄): 5 g
-
Magnesium Sulfate (MgSO₄·7H₂O): 2.5 g
-
Ferric Chloride (FeCl₃·6H₂O): 0.02 g
-
-
Adjust the pH to 6.0.
-
Sterilize by autoclaving at 121°C for 15 minutes.
2. Inoculation and Incubation
-
Inoculate the sterile medium with a spore suspension or mycelial plugs from a fresh culture of Alternaria alternata (Japanese pear pathotype).
-
Incubate the culture at 25-28°C with shaking (e.g., 150 rpm) for 14-21 days.
Protocol 2: Precursor Feeding for Enhanced this compound Production
-
Prepare a stock solution of L-phenylalanine (e.g., 100 mM) in distilled water and sterilize by filtration (0.22 µm filter).
-
On day 3-5 of culture, aseptically add the sterile L-phenylalanine solution to the fungal culture to a final concentration of 1-5 mM.
-
Continue incubation and monitor for this compound production over time compared to a control culture without precursor feeding.
Protocol 3: Preparation and Application of a Crude Fungal Elicitor
1. Elicitor Preparation
-
Grow a non-producing fungal strain (e.g., a non-pathogenic Aspergillus niger or Trichoderma species) in Potato Dextrose Broth (PDB) for 7-10 days.
-
Harvest the mycelia by filtration through cheesecloth.
-
Homogenize the mycelia in distilled water.
-
Autoclave the homogenate at 121°C for 20 minutes.
-
Centrifuge the autoclaved mixture to pellet cell debris.
-
The supernatant is the crude fungal elicitor.
2. Elicitor Application
-
On day 7-10 of the Alternaria alternata culture, add the crude elicitor to a final concentration of 2-5% (v/v).
-
Continue incubation and analyze for this compound production at various time points after elicitation.
Protocol 4: Extraction and Quantification of this compound
1. Extraction
-
Separate the fungal mycelia from the culture broth by filtration.
-
Acidify the culture filtrate to pH 3.0 with HCl.
-
Extract the acidified filtrate three times with an equal volume of ethyl acetate (B1210297).
-
Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a known volume of methanol (B129727) for HPLC analysis.
2. HPLC Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the proportion of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at approximately 290 nm.
-
Quantification: Use a certified standard of this compound to create a calibration curve for accurate quantification.
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
Overcoming low yield in AK-Toxin II production from fungal cultures
Welcome to the technical support center for overcoming low yields in AK-Toxin II production from fungal cultures. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of producing this secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species produces it?
A1: this compound is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata (also referred to as Alternaria kikuchiana).[1][2][3] It is a derivative of phenylalanine and 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[3][4] It is typically produced along with AK-Toxin I, which is often the more abundant of the two.
Q2: My Alternaria alternata culture shows good biomass growth, but the this compound yield is very low. What are the common causes?
A2: This is a frequent challenge in secondary metabolite production. High biomass does not always correlate with high toxin yield. Several factors could be at play:
-
Suboptimal Culture Conditions: The optimal conditions for fungal growth and secondary metabolite production can differ.
-
Nutrient Limitation or Imbalance: The production of many fungal secondary metabolites is triggered by the depletion of certain nutrients or an imbalance in the carbon-to-nitrogen ratio.
-
Inadequate Precursor Supply: As a derivative of phenylalanine, the biosynthesis of this compound is dependent on the availability of precursors from the shikimate pathway.
-
Lack of Elicitation: The expression of genes involved in secondary metabolism can be low under standard laboratory conditions and may require induction by elicitors.
Q3: What are the general strategies to enhance this compound production?
A3: To boost your this compound yield, you can explore the following strategies:
-
Media Optimization: Experiment with different culture media to find the one that best supports toxin production.
-
Precursor Feeding: Supplement the culture medium with phenylalanine or its precursors.
-
Elicitation: Introduce biotic or abiotic elicitors to stimulate the fungal defense response and secondary metabolite production.
-
Optimization of Physical Parameters: Fine-tune the temperature, pH, and aeration of your culture.
Troubleshooting Guide
Issue 1: Poor or Slow Growth of Alternaria alternata
| Possible Cause | Troubleshooting Step |
| Inappropriate Culture Medium | Switch to a medium known to support good growth of Alternaria species, such as Potato Dextrose Agar/Broth (PDA/PDB) or Richard's Medium. See the Experimental Protocols section for media recipes. |
| Suboptimal Temperature | Ensure the incubation temperature is within the optimal range for Alternaria alternata, which is typically between 25°C and 28°C. |
| Unfavorable pH | Check and adjust the initial pH of your culture medium. Most Alternaria species prefer a slightly acidic to neutral pH range (5.5-7.0). |
| Poor Quality Inoculum | Use a fresh, actively growing culture for inoculation. Ensure a sufficient spore concentration or mycelial mass is used to initiate the culture. |
Issue 2: Good Fungal Growth but Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Non-Optimal Carbon-to-Nitrogen (C:N) Ratio | Modify the C:N ratio in your medium. Secondary metabolite production is often enhanced under conditions of nitrogen limitation. Try reducing the nitrogen source concentration while keeping the carbon source concentration constant. |
| Insufficient Precursor Availability | Implement a precursor feeding strategy by adding L-phenylalanine to the culture medium. See Protocol 2: Precursor Feeding for Enhanced this compound Production . |
| Lack of Biosynthetic Gene Cluster Activation | Introduce a fungal elicitor to the culture to stimulate the expression of genes involved in this compound biosynthesis. See Protocol 3: Preparation and Application of a Crude Fungal Elicitor . |
| Inappropriate Timing of Harvest | Perform a time-course experiment to determine the optimal harvest time for maximal this compound accumulation. Toxin production often peaks in the late stationary phase of fungal growth. |
Data Presentation
Table 1: Comparison of Culture Media for Alternaria Growth
| Medium | Composition Highlights | Reported Suitability for Alternaria Growth |
| Potato Dextrose Agar/Broth (PDA/PDB) | Infusion from potatoes, dextrose | Generally supports good mycelial growth and sporulation. |
| Richard's Medium | Sucrose, potassium nitrate, phosphates, magnesium sulfate | Known to support the growth of various fungi, including Alternaria species. |
| Carrot Potato Agar | Infusion from carrots and potatoes, dextrose | Reported to be a superior medium for the growth of some Alternaria alternata strains. |
Experimental Protocols
Protocol 1: Culturing Alternaria alternata for this compound Production
1. Media Preparation (Richard's Liquid Medium)
-
Dissolve the following in 1 liter of distilled water:
-
Sucrose: 50 g
-
Potassium Nitrate (KNO₃): 10 g
-
Monopotassium Phosphate (KH₂PO₄): 5 g
-
Magnesium Sulfate (MgSO₄·7H₂O): 2.5 g
-
Ferric Chloride (FeCl₃·6H₂O): 0.02 g
-
-
Adjust the pH to 6.0.
-
Sterilize by autoclaving at 121°C for 15 minutes.
2. Inoculation and Incubation
-
Inoculate the sterile medium with a spore suspension or mycelial plugs from a fresh culture of Alternaria alternata (Japanese pear pathotype).
-
Incubate the culture at 25-28°C with shaking (e.g., 150 rpm) for 14-21 days.
Protocol 2: Precursor Feeding for Enhanced this compound Production
-
Prepare a stock solution of L-phenylalanine (e.g., 100 mM) in distilled water and sterilize by filtration (0.22 µm filter).
-
On day 3-5 of culture, aseptically add the sterile L-phenylalanine solution to the fungal culture to a final concentration of 1-5 mM.
-
Continue incubation and monitor for this compound production over time compared to a control culture without precursor feeding.
Protocol 3: Preparation and Application of a Crude Fungal Elicitor
1. Elicitor Preparation
-
Grow a non-producing fungal strain (e.g., a non-pathogenic Aspergillus niger or Trichoderma species) in Potato Dextrose Broth (PDB) for 7-10 days.
-
Harvest the mycelia by filtration through cheesecloth.
-
Homogenize the mycelia in distilled water.
-
Autoclave the homogenate at 121°C for 20 minutes.
-
Centrifuge the autoclaved mixture to pellet cell debris.
-
The supernatant is the crude fungal elicitor.
2. Elicitor Application
-
On day 7-10 of the Alternaria alternata culture, add the crude elicitor to a final concentration of 2-5% (v/v).
-
Continue incubation and analyze for this compound production at various time points after elicitation.
Protocol 4: Extraction and Quantification of this compound
1. Extraction
-
Separate the fungal mycelia from the culture broth by filtration.
-
Acidify the culture filtrate to pH 3.0 with HCl.
-
Extract the acidified filtrate three times with an equal volume of ethyl acetate (B1210297).
-
Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a known volume of methanol (B129727) for HPLC analysis.
2. HPLC Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the proportion of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at approximately 290 nm.
-
Quantification: Use a certified standard of this compound to create a calibration curve for accurate quantification.
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
Overcoming low yield in AK-Toxin II production from fungal cultures
Welcome to the technical support center for overcoming low yields in AK-Toxin II production from fungal cultures. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of producing this secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species produces it?
A1: this compound is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata (also referred to as Alternaria kikuchiana).[1][2][3] It is a derivative of phenylalanine and 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[3][4] It is typically produced along with AK-Toxin I, which is often the more abundant of the two.
Q2: My Alternaria alternata culture shows good biomass growth, but the this compound yield is very low. What are the common causes?
A2: This is a frequent challenge in secondary metabolite production. High biomass does not always correlate with high toxin yield. Several factors could be at play:
-
Suboptimal Culture Conditions: The optimal conditions for fungal growth and secondary metabolite production can differ.
-
Nutrient Limitation or Imbalance: The production of many fungal secondary metabolites is triggered by the depletion of certain nutrients or an imbalance in the carbon-to-nitrogen ratio.
-
Inadequate Precursor Supply: As a derivative of phenylalanine, the biosynthesis of this compound is dependent on the availability of precursors from the shikimate pathway.
-
Lack of Elicitation: The expression of genes involved in secondary metabolism can be low under standard laboratory conditions and may require induction by elicitors.
Q3: What are the general strategies to enhance this compound production?
A3: To boost your this compound yield, you can explore the following strategies:
-
Media Optimization: Experiment with different culture media to find the one that best supports toxin production.
-
Precursor Feeding: Supplement the culture medium with phenylalanine or its precursors.
-
Elicitation: Introduce biotic or abiotic elicitors to stimulate the fungal defense response and secondary metabolite production.
-
Optimization of Physical Parameters: Fine-tune the temperature, pH, and aeration of your culture.
Troubleshooting Guide
Issue 1: Poor or Slow Growth of Alternaria alternata
| Possible Cause | Troubleshooting Step |
| Inappropriate Culture Medium | Switch to a medium known to support good growth of Alternaria species, such as Potato Dextrose Agar/Broth (PDA/PDB) or Richard's Medium. See the Experimental Protocols section for media recipes. |
| Suboptimal Temperature | Ensure the incubation temperature is within the optimal range for Alternaria alternata, which is typically between 25°C and 28°C. |
| Unfavorable pH | Check and adjust the initial pH of your culture medium. Most Alternaria species prefer a slightly acidic to neutral pH range (5.5-7.0). |
| Poor Quality Inoculum | Use a fresh, actively growing culture for inoculation. Ensure a sufficient spore concentration or mycelial mass is used to initiate the culture. |
Issue 2: Good Fungal Growth but Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Non-Optimal Carbon-to-Nitrogen (C:N) Ratio | Modify the C:N ratio in your medium. Secondary metabolite production is often enhanced under conditions of nitrogen limitation. Try reducing the nitrogen source concentration while keeping the carbon source concentration constant. |
| Insufficient Precursor Availability | Implement a precursor feeding strategy by adding L-phenylalanine to the culture medium. See Protocol 2: Precursor Feeding for Enhanced this compound Production . |
| Lack of Biosynthetic Gene Cluster Activation | Introduce a fungal elicitor to the culture to stimulate the expression of genes involved in this compound biosynthesis. See Protocol 3: Preparation and Application of a Crude Fungal Elicitor . |
| Inappropriate Timing of Harvest | Perform a time-course experiment to determine the optimal harvest time for maximal this compound accumulation. Toxin production often peaks in the late stationary phase of fungal growth. |
Data Presentation
Table 1: Comparison of Culture Media for Alternaria Growth
| Medium | Composition Highlights | Reported Suitability for Alternaria Growth |
| Potato Dextrose Agar/Broth (PDA/PDB) | Infusion from potatoes, dextrose | Generally supports good mycelial growth and sporulation. |
| Richard's Medium | Sucrose, potassium nitrate, phosphates, magnesium sulfate | Known to support the growth of various fungi, including Alternaria species. |
| Carrot Potato Agar | Infusion from carrots and potatoes, dextrose | Reported to be a superior medium for the growth of some Alternaria alternata strains. |
Experimental Protocols
Protocol 1: Culturing Alternaria alternata for this compound Production
1. Media Preparation (Richard's Liquid Medium)
-
Dissolve the following in 1 liter of distilled water:
-
Sucrose: 50 g
-
Potassium Nitrate (KNO₃): 10 g
-
Monopotassium Phosphate (KH₂PO₄): 5 g
-
Magnesium Sulfate (MgSO₄·7H₂O): 2.5 g
-
Ferric Chloride (FeCl₃·6H₂O): 0.02 g
-
-
Adjust the pH to 6.0.
-
Sterilize by autoclaving at 121°C for 15 minutes.
2. Inoculation and Incubation
-
Inoculate the sterile medium with a spore suspension or mycelial plugs from a fresh culture of Alternaria alternata (Japanese pear pathotype).
-
Incubate the culture at 25-28°C with shaking (e.g., 150 rpm) for 14-21 days.
Protocol 2: Precursor Feeding for Enhanced this compound Production
-
Prepare a stock solution of L-phenylalanine (e.g., 100 mM) in distilled water and sterilize by filtration (0.22 µm filter).
-
On day 3-5 of culture, aseptically add the sterile L-phenylalanine solution to the fungal culture to a final concentration of 1-5 mM.
-
Continue incubation and monitor for this compound production over time compared to a control culture without precursor feeding.
Protocol 3: Preparation and Application of a Crude Fungal Elicitor
1. Elicitor Preparation
-
Grow a non-producing fungal strain (e.g., a non-pathogenic Aspergillus niger or Trichoderma species) in Potato Dextrose Broth (PDB) for 7-10 days.
-
Harvest the mycelia by filtration through cheesecloth.
-
Homogenize the mycelia in distilled water.
-
Autoclave the homogenate at 121°C for 20 minutes.
-
Centrifuge the autoclaved mixture to pellet cell debris.
-
The supernatant is the crude fungal elicitor.
2. Elicitor Application
-
On day 7-10 of the Alternaria alternata culture, add the crude elicitor to a final concentration of 2-5% (v/v).
-
Continue incubation and analyze for this compound production at various time points after elicitation.
Protocol 4: Extraction and Quantification of this compound
1. Extraction
-
Separate the fungal mycelia from the culture broth by filtration.
-
Acidify the culture filtrate to pH 3.0 with HCl.
-
Extract the acidified filtrate three times with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a known volume of methanol for HPLC analysis.
2. HPLC Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the proportion of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at approximately 290 nm.
-
Quantification: Use a certified standard of this compound to create a calibration curve for accurate quantification.
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
Improving the stability of AK-Toxin II in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and improving the stability of AK-Toxin II in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a phytotoxic metabolite produced by the Japanese pear pathotype of the fungus Alternaria alternata. Structurally, it is an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA). The presence of an epoxide ring, a hydroxyl group, and an ester linkage makes the molecule susceptible to degradation under various experimental conditions.
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including:
-
pH: The epoxide ring is susceptible to hydrolysis under both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light Exposure: UV radiation can potentially lead to the degradation of the molecule.
-
Oxidizing Agents: The presence of oxidizing agents may affect the chemical integrity of the toxin.
-
Enzymatic Degradation: In biological matrices, esterases and epoxide hydrolases can metabolize this compound.
Q3: What are the visible signs of this compound degradation?
Visual signs of degradation may not always be apparent. The most reliable method to assess the stability of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the concentration of the intact toxin over time. A decrease in the peak area corresponding to this compound and the appearance of new peaks can indicate degradation.
Q4: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a concentrated stock solution. Minimize the amount of aqueous buffer in the stock solution to reduce the risk of hydrolysis.
Q5: What are the recommended storage conditions for this compound solutions?
For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound in the experimental buffer. | 1. Verify the pH of your buffer. Aim for a neutral pH (around 7.0) if possible. 2. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. 3. Minimize the incubation time of the toxin in aqueous solutions. |
| Inconsistent results between experiments. | Instability of this compound during storage or handling. | 1. Ensure proper storage of stock solutions (-20°C or -80°C in an anhydrous solvent). 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Protect solutions from light at all times. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Degradation of this compound into byproducts. | 1. Analyze a freshly prepared solution as a reference. 2. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products under stress conditions (acid, base, heat, oxidation). |
| Precipitation of the toxin in aqueous buffer. | Low solubility of this compound in aqueous solutions. | 1. Prepare the final dilution in a buffer containing a small percentage of an organic co-solvent (e.g., <1% DMSO or ethanol), ensuring the co-solvent is compatible with your experimental system. 2. Vortex the solution thoroughly upon dilution. |
Quantitative Data Summary
| Condition | Parameter | General Stability Trend | Recommendation |
| pH | Acidic (pH < 6) | Potential for epoxide ring opening via hydrolysis. | Use buffers with a pH as close to neutral as possible. If acidic conditions are required, minimize exposure time. |
| Neutral (pH 7) | Generally more stable. | Optimal pH range for most experiments. | |
| Alkaline (pH > 8) | Increased rate of ester hydrolysis and potential for epoxide ring opening. | Avoid alkaline conditions if possible. | |
| Temperature | 4°C | Suitable for short-term storage (hours to a few days). | Keep solutions on ice during experimental setup. |
| Room Temperature (20-25°C) | Increased potential for degradation over several hours. | Avoid prolonged storage at room temperature. | |
| ≥ 37°C | Significant degradation likely, especially in aqueous solutions. | For cell-based assays, prepare fresh dilutions and add to the experiment immediately. | |
| Solvent | Anhydrous Organic (DMSO, Ethanol) | High stability for long-term storage when frozen. | Recommended for stock solutions. |
| Aqueous Buffers | Lower stability due to potential for hydrolysis. | Prepare fresh dilutions for immediate use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO) or 100% ethanol
-
Sterile, amber microcentrifuge tubes or glass vials
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the appropriate volume of anhydrous DMSO or ethanol to the vial.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound under specific experimental conditions (e.g., in a particular buffer, at a certain temperature).
Materials:
-
This compound stock solution
-
Experimental buffer of interest
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a fresh dilution of this compound from the stock solution into the experimental buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Immediately inject a sample of this solution (t=0) into the HPLC system to obtain a baseline reading of the intact toxin peak.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Analyze the chromatograms to determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Plot the percentage of remaining toxin against time to determine its stability profile under the tested conditions.
Visualizations
Improving the stability of AK-Toxin II in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and improving the stability of AK-Toxin II in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a phytotoxic metabolite produced by the Japanese pear pathotype of the fungus Alternaria alternata. Structurally, it is an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA). The presence of an epoxide ring, a hydroxyl group, and an ester linkage makes the molecule susceptible to degradation under various experimental conditions.
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including:
-
pH: The epoxide ring is susceptible to hydrolysis under both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light Exposure: UV radiation can potentially lead to the degradation of the molecule.
-
Oxidizing Agents: The presence of oxidizing agents may affect the chemical integrity of the toxin.
-
Enzymatic Degradation: In biological matrices, esterases and epoxide hydrolases can metabolize this compound.
Q3: What are the visible signs of this compound degradation?
Visual signs of degradation may not always be apparent. The most reliable method to assess the stability of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the concentration of the intact toxin over time. A decrease in the peak area corresponding to this compound and the appearance of new peaks can indicate degradation.
Q4: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a concentrated stock solution. Minimize the amount of aqueous buffer in the stock solution to reduce the risk of hydrolysis.
Q5: What are the recommended storage conditions for this compound solutions?
For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound in the experimental buffer. | 1. Verify the pH of your buffer. Aim for a neutral pH (around 7.0) if possible. 2. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. 3. Minimize the incubation time of the toxin in aqueous solutions. |
| Inconsistent results between experiments. | Instability of this compound during storage or handling. | 1. Ensure proper storage of stock solutions (-20°C or -80°C in an anhydrous solvent). 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Protect solutions from light at all times. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Degradation of this compound into byproducts. | 1. Analyze a freshly prepared solution as a reference. 2. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products under stress conditions (acid, base, heat, oxidation). |
| Precipitation of the toxin in aqueous buffer. | Low solubility of this compound in aqueous solutions. | 1. Prepare the final dilution in a buffer containing a small percentage of an organic co-solvent (e.g., <1% DMSO or ethanol), ensuring the co-solvent is compatible with your experimental system. 2. Vortex the solution thoroughly upon dilution. |
Quantitative Data Summary
| Condition | Parameter | General Stability Trend | Recommendation |
| pH | Acidic (pH < 6) | Potential for epoxide ring opening via hydrolysis. | Use buffers with a pH as close to neutral as possible. If acidic conditions are required, minimize exposure time. |
| Neutral (pH 7) | Generally more stable. | Optimal pH range for most experiments. | |
| Alkaline (pH > 8) | Increased rate of ester hydrolysis and potential for epoxide ring opening. | Avoid alkaline conditions if possible. | |
| Temperature | 4°C | Suitable for short-term storage (hours to a few days). | Keep solutions on ice during experimental setup. |
| Room Temperature (20-25°C) | Increased potential for degradation over several hours. | Avoid prolonged storage at room temperature. | |
| ≥ 37°C | Significant degradation likely, especially in aqueous solutions. | For cell-based assays, prepare fresh dilutions and add to the experiment immediately. | |
| Solvent | Anhydrous Organic (DMSO, Ethanol) | High stability for long-term storage when frozen. | Recommended for stock solutions. |
| Aqueous Buffers | Lower stability due to potential for hydrolysis. | Prepare fresh dilutions for immediate use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO) or 100% ethanol
-
Sterile, amber microcentrifuge tubes or glass vials
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the appropriate volume of anhydrous DMSO or ethanol to the vial.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound under specific experimental conditions (e.g., in a particular buffer, at a certain temperature).
Materials:
-
This compound stock solution
-
Experimental buffer of interest
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a fresh dilution of this compound from the stock solution into the experimental buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Immediately inject a sample of this solution (t=0) into the HPLC system to obtain a baseline reading of the intact toxin peak.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Analyze the chromatograms to determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Plot the percentage of remaining toxin against time to determine its stability profile under the tested conditions.
Visualizations
Improving the stability of AK-Toxin II in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and improving the stability of AK-Toxin II in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a phytotoxic metabolite produced by the Japanese pear pathotype of the fungus Alternaria alternata. Structurally, it is an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA). The presence of an epoxide ring, a hydroxyl group, and an ester linkage makes the molecule susceptible to degradation under various experimental conditions.
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including:
-
pH: The epoxide ring is susceptible to hydrolysis under both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light Exposure: UV radiation can potentially lead to the degradation of the molecule.
-
Oxidizing Agents: The presence of oxidizing agents may affect the chemical integrity of the toxin.
-
Enzymatic Degradation: In biological matrices, esterases and epoxide hydrolases can metabolize this compound.
Q3: What are the visible signs of this compound degradation?
Visual signs of degradation may not always be apparent. The most reliable method to assess the stability of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the concentration of the intact toxin over time. A decrease in the peak area corresponding to this compound and the appearance of new peaks can indicate degradation.
Q4: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution. Minimize the amount of aqueous buffer in the stock solution to reduce the risk of hydrolysis.
Q5: What are the recommended storage conditions for this compound solutions?
For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound in the experimental buffer. | 1. Verify the pH of your buffer. Aim for a neutral pH (around 7.0) if possible. 2. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. 3. Minimize the incubation time of the toxin in aqueous solutions. |
| Inconsistent results between experiments. | Instability of this compound during storage or handling. | 1. Ensure proper storage of stock solutions (-20°C or -80°C in an anhydrous solvent). 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Protect solutions from light at all times. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Degradation of this compound into byproducts. | 1. Analyze a freshly prepared solution as a reference. 2. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products under stress conditions (acid, base, heat, oxidation). |
| Precipitation of the toxin in aqueous buffer. | Low solubility of this compound in aqueous solutions. | 1. Prepare the final dilution in a buffer containing a small percentage of an organic co-solvent (e.g., <1% DMSO or ethanol), ensuring the co-solvent is compatible with your experimental system. 2. Vortex the solution thoroughly upon dilution. |
Quantitative Data Summary
| Condition | Parameter | General Stability Trend | Recommendation |
| pH | Acidic (pH < 6) | Potential for epoxide ring opening via hydrolysis. | Use buffers with a pH as close to neutral as possible. If acidic conditions are required, minimize exposure time. |
| Neutral (pH 7) | Generally more stable. | Optimal pH range for most experiments. | |
| Alkaline (pH > 8) | Increased rate of ester hydrolysis and potential for epoxide ring opening. | Avoid alkaline conditions if possible. | |
| Temperature | 4°C | Suitable for short-term storage (hours to a few days). | Keep solutions on ice during experimental setup. |
| Room Temperature (20-25°C) | Increased potential for degradation over several hours. | Avoid prolonged storage at room temperature. | |
| ≥ 37°C | Significant degradation likely, especially in aqueous solutions. | For cell-based assays, prepare fresh dilutions and add to the experiment immediately. | |
| Solvent | Anhydrous Organic (DMSO, Ethanol) | High stability for long-term storage when frozen. | Recommended for stock solutions. |
| Aqueous Buffers | Lower stability due to potential for hydrolysis. | Prepare fresh dilutions for immediate use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO) or 100% ethanol
-
Sterile, amber microcentrifuge tubes or glass vials
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the appropriate volume of anhydrous DMSO or ethanol to the vial.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound under specific experimental conditions (e.g., in a particular buffer, at a certain temperature).
Materials:
-
This compound stock solution
-
Experimental buffer of interest
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a fresh dilution of this compound from the stock solution into the experimental buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Immediately inject a sample of this solution (t=0) into the HPLC system to obtain a baseline reading of the intact toxin peak.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Analyze the chromatograms to determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Plot the percentage of remaining toxin against time to determine its stability profile under the tested conditions.
Visualizations
Troubleshooting inconsistent results in AK-Toxin II bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AK-Toxin II bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1][2][3] Its primary target is the plasma membrane of susceptible plant cells.[1][2] The toxin causes rapid membrane depolarization, leading to increased permeability, leakage of electrolytes such as potassium ions (K+), and ultimately, necrotic cell death.
Q2: What are the typical observable effects of this compound in a bioassay?
The most common and visually apparent effect of this compound on susceptible plant tissue, such as pear leaves, is the development of veinal necrosis. This appears as dark, dead tissue along the veins of the leaf. Another key physiological effect is a rapid loss of potassium ions (K+) from the cells.
Q3: What is the difference between AK-Toxin I and this compound?
AK-Toxin I and II are structurally related compounds produced by the same fungal pathotype. Both induce necrosis, but AK-Toxin I is generally more abundant and biologically active at lower concentrations. For example, in the susceptible Japanese pear cultivar 'Nijisseiki', necrosis can be induced by 5 nM of AK-Toxin I, whereas a concentration of 100 nM is required for this compound.
Q4: Can this compound affect resistant cultivars?
No, this compound is a host-selective toxin, meaning it only elicits a toxic response in susceptible cultivars. Resistant cultivars, such as the Japanese pear cultivar 'Chojuro', do not show symptoms like necrosis even at high concentrations of the toxin (e.g., 0.1 mM).
Troubleshooting Guide
Issue 1: High Variability in Necrosis Between Replicates
Potential Causes:
-
Inconsistent Toxin Application: Uneven application of the toxin solution can lead to variable lesion development.
-
Variable Leaf Age or Condition: Younger or older leaves, as well as leaves under physiological stress, may respond differently to the toxin.
-
Inconsistent Wounding: In leaf puncture assays, the depth and size of the wound can affect toxin uptake and the resulting necrotic area.
-
Environmental Fluctuations: Variations in temperature, humidity, and light intensity during incubation can impact the plant's physiological response to the toxin.
Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Toxin Application | Use a calibrated micropipette to apply a consistent volume of toxin solution to each leaf or leaf disc. Ensure the droplet is placed on the same area of each replicate. |
| Variable Leaf Age or Condition | Select leaves of a similar age and developmental stage for all replicates. Avoid using leaves with any visible signs of damage, disease, or nutrient deficiency. |
| Inconsistent Wounding | Use a fine-gauge needle to create a small, consistent puncture. Alternatively, for leaf disc assays, use a sharp cork borer to ensure uniform size and clean edges. |
| Environmental Fluctuations | Maintain consistent environmental conditions (temperature, humidity, light) during the incubation period. Use a controlled environment chamber if possible. |
Issue 2: No or Weak Necrotic Symptoms in Susceptible Cultivars
Potential Causes:
-
Degraded Toxin: this compound may have degraded due to improper storage or handling.
-
Incorrect Toxin Concentration: The concentration of the toxin may be too low to elicit a visible response.
-
Resistant Plant Material: The pear cultivar being used may be resistant to this compound.
-
Suboptimal Incubation Time: The incubation period may be too short for necrotic lesions to fully develop.
Solutions:
| Potential Cause | Recommended Solution |
| Degraded Toxin | Store this compound according to the manufacturer's instructions, typically at a low temperature and protected from light. Prepare fresh working solutions for each experiment. |
| Incorrect Toxin Concentration | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific assay conditions and plant material. |
| Resistant Plant Material | Confirm the identity and susceptibility of your pear cultivar. If possible, include a known susceptible cultivar as a positive control. |
| Suboptimal Incubation Time | Extend the incubation period. Necrosis development can be time-dependent, and visible symptoms may take 24-48 hours to fully appear. |
Issue 3: Inconsistent Results in Potassium (K+) Leakage Assays
Potential Causes:
-
Mechanical Damage to Leaf Tissue: Excessive damage during leaf disc preparation can lead to high background electrolyte leakage, masking the effect of the toxin.
-
Contamination of Deionized Water: Impurities in the water used for the assay can affect conductivity measurements.
-
Temperature Fluctuations: Changes in temperature can alter membrane fluidity and the rate of ion leakage.
-
Incomplete Rinsing of Leaf Discs: Residual electrolytes on the leaf surface or from damaged cells at the cut edges can lead to inaccurate baseline readings.
Solutions:
| Potential Cause | Recommended Solution |
| Mechanical Damage to Leaf Tissue | Use a sharp cork borer and handle the leaf discs gently with fine-tipped forceps. Avoid using areas with major veins. |
| Contamination of Deionized Water | Use high-purity, deionized water for all steps of the assay. |
| Temperature Fluctuations | Maintain a constant temperature throughout the experiment, including the incubation of leaf discs and the conductivity measurements. |
| Incomplete Rinsing of Leaf Discs | After cutting the leaf discs, rinse them thoroughly with deionized water to remove surface contaminants and electrolytes from damaged cells before starting the toxin treatment. |
Experimental Protocols
Protocol 1: Leaf Puncture Necrosis Assay
Objective: To qualitatively or quantitatively assess the necrotic effect of this compound on susceptible pear leaves.
Materials:
-
This compound stock solution
-
Sterile deionized water or appropriate buffer
-
Young, fully expanded leaves from a susceptible pear cultivar (e.g., 'Nijisseiki')
-
Fine-gauge sterile needle
-
Micropipette and sterile tips
-
Petri dishes lined with moist filter paper
-
Growth chamber or incubator
Procedure:
-
Prepare Toxin Dilutions: Prepare a series of dilutions of this compound in sterile deionized water or a suitable buffer. A typical starting concentration for this compound is 100 nM. Include a negative control with only the solvent.
-
Leaf Preparation: Detach healthy, young leaves from the plant.
-
Wounding: Gently puncture the underside of the leaf lamina with a sterile needle, avoiding the midrib and major veins.
-
Toxin Application: Apply a small, consistent volume (e.g., 10 µL) of the toxin dilution directly onto the wound site.
-
Incubation: Place the leaves in a Petri dish lined with moist filter paper to maintain high humidity. Incubate at a constant temperature (e.g., 25°C) with a defined light/dark cycle for 24-48 hours.
-
Assessment: Observe the leaves for the development of necrotic lesions around the puncture site. The diameter of the necrotic area can be measured for quantitative analysis.
Protocol 2: Electrolyte Leakage (K+ Efflux) Assay
Objective: To quantify the extent of membrane damage caused by this compound by measuring the leakage of electrolytes (primarily K+) from leaf tissue.
Materials:
-
This compound stock solution
-
Sterile deionized water
-
Leaves from susceptible and resistant pear cultivars
-
Cork borer (e.g., 5 mm diameter)
-
Fine-tipped forceps
-
12-well cell culture plates or similar containers
-
Conductivity meter
-
Shaker (optional)
Procedure:
-
Prepare Toxin Solutions: Prepare the desired concentrations of this compound in sterile deionized water. Include a control with only deionized water.
-
Leaf Disc Preparation: Use a sharp cork borer to cut uniform discs from healthy leaves, avoiding major veins. Prepare at least 3-5 discs per replicate.
-
Washing: Place the leaf discs in a beaker with a generous volume of deionized water and swirl gently for about 30 minutes to remove electrolytes released from the cut edges.
-
Toxin Treatment: Carefully transfer the washed leaf discs to the wells of a 12-well plate containing a defined volume (e.g., 2 mL) of the respective toxin solutions or control.
-
Incubation: Incubate the plates at a constant temperature (e.g., 25°C) on a slow shaker or with occasional gentle agitation.
-
Conductivity Measurements: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the electrical conductivity of the solution in each well using a calibrated conductivity meter.
-
Total Electrolyte Measurement: After the final time point, autoclave the leaf discs in the solution (or freeze-thaw them) to induce 100% electrolyte leakage. Measure the final conductivity.
-
Calculation: Express the electrolyte leakage as a percentage of the total conductivity:
-
% Electrolyte Leakage = (Conductivity at time X / Total Conductivity) * 100
-
Quantitative Data Summary
Table 1: Effective Concentrations of AK-Toxins for Necrosis Induction in Susceptible Pear Cultivar 'Nijisseiki'
| Toxin | Concentration for Necrosis | Reference |
| AK-Toxin I | 5 nM | |
| This compound | 100 nM |
Table 2: Response of Different Pear Cultivars to AK-Toxins
| Cultivar | Response | Reference |
| 'Nijisseiki' | Susceptible | |
| 'Chojuro' | Resistant |
Visualizations
Caption: Proposed signaling pathway for this compound action on a susceptible plant cell.
References
Troubleshooting inconsistent results in AK-Toxin II bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AK-Toxin II bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1][2][3] Its primary target is the plasma membrane of susceptible plant cells.[1][2] The toxin causes rapid membrane depolarization, leading to increased permeability, leakage of electrolytes such as potassium ions (K+), and ultimately, necrotic cell death.
Q2: What are the typical observable effects of this compound in a bioassay?
The most common and visually apparent effect of this compound on susceptible plant tissue, such as pear leaves, is the development of veinal necrosis. This appears as dark, dead tissue along the veins of the leaf. Another key physiological effect is a rapid loss of potassium ions (K+) from the cells.
Q3: What is the difference between AK-Toxin I and this compound?
AK-Toxin I and II are structurally related compounds produced by the same fungal pathotype. Both induce necrosis, but AK-Toxin I is generally more abundant and biologically active at lower concentrations. For example, in the susceptible Japanese pear cultivar 'Nijisseiki', necrosis can be induced by 5 nM of AK-Toxin I, whereas a concentration of 100 nM is required for this compound.
Q4: Can this compound affect resistant cultivars?
No, this compound is a host-selective toxin, meaning it only elicits a toxic response in susceptible cultivars. Resistant cultivars, such as the Japanese pear cultivar 'Chojuro', do not show symptoms like necrosis even at high concentrations of the toxin (e.g., 0.1 mM).
Troubleshooting Guide
Issue 1: High Variability in Necrosis Between Replicates
Potential Causes:
-
Inconsistent Toxin Application: Uneven application of the toxin solution can lead to variable lesion development.
-
Variable Leaf Age or Condition: Younger or older leaves, as well as leaves under physiological stress, may respond differently to the toxin.
-
Inconsistent Wounding: In leaf puncture assays, the depth and size of the wound can affect toxin uptake and the resulting necrotic area.
-
Environmental Fluctuations: Variations in temperature, humidity, and light intensity during incubation can impact the plant's physiological response to the toxin.
Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Toxin Application | Use a calibrated micropipette to apply a consistent volume of toxin solution to each leaf or leaf disc. Ensure the droplet is placed on the same area of each replicate. |
| Variable Leaf Age or Condition | Select leaves of a similar age and developmental stage for all replicates. Avoid using leaves with any visible signs of damage, disease, or nutrient deficiency. |
| Inconsistent Wounding | Use a fine-gauge needle to create a small, consistent puncture. Alternatively, for leaf disc assays, use a sharp cork borer to ensure uniform size and clean edges. |
| Environmental Fluctuations | Maintain consistent environmental conditions (temperature, humidity, light) during the incubation period. Use a controlled environment chamber if possible. |
Issue 2: No or Weak Necrotic Symptoms in Susceptible Cultivars
Potential Causes:
-
Degraded Toxin: this compound may have degraded due to improper storage or handling.
-
Incorrect Toxin Concentration: The concentration of the toxin may be too low to elicit a visible response.
-
Resistant Plant Material: The pear cultivar being used may be resistant to this compound.
-
Suboptimal Incubation Time: The incubation period may be too short for necrotic lesions to fully develop.
Solutions:
| Potential Cause | Recommended Solution |
| Degraded Toxin | Store this compound according to the manufacturer's instructions, typically at a low temperature and protected from light. Prepare fresh working solutions for each experiment. |
| Incorrect Toxin Concentration | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific assay conditions and plant material. |
| Resistant Plant Material | Confirm the identity and susceptibility of your pear cultivar. If possible, include a known susceptible cultivar as a positive control. |
| Suboptimal Incubation Time | Extend the incubation period. Necrosis development can be time-dependent, and visible symptoms may take 24-48 hours to fully appear. |
Issue 3: Inconsistent Results in Potassium (K+) Leakage Assays
Potential Causes:
-
Mechanical Damage to Leaf Tissue: Excessive damage during leaf disc preparation can lead to high background electrolyte leakage, masking the effect of the toxin.
-
Contamination of Deionized Water: Impurities in the water used for the assay can affect conductivity measurements.
-
Temperature Fluctuations: Changes in temperature can alter membrane fluidity and the rate of ion leakage.
-
Incomplete Rinsing of Leaf Discs: Residual electrolytes on the leaf surface or from damaged cells at the cut edges can lead to inaccurate baseline readings.
Solutions:
| Potential Cause | Recommended Solution |
| Mechanical Damage to Leaf Tissue | Use a sharp cork borer and handle the leaf discs gently with fine-tipped forceps. Avoid using areas with major veins. |
| Contamination of Deionized Water | Use high-purity, deionized water for all steps of the assay. |
| Temperature Fluctuations | Maintain a constant temperature throughout the experiment, including the incubation of leaf discs and the conductivity measurements. |
| Incomplete Rinsing of Leaf Discs | After cutting the leaf discs, rinse them thoroughly with deionized water to remove surface contaminants and electrolytes from damaged cells before starting the toxin treatment. |
Experimental Protocols
Protocol 1: Leaf Puncture Necrosis Assay
Objective: To qualitatively or quantitatively assess the necrotic effect of this compound on susceptible pear leaves.
Materials:
-
This compound stock solution
-
Sterile deionized water or appropriate buffer
-
Young, fully expanded leaves from a susceptible pear cultivar (e.g., 'Nijisseiki')
-
Fine-gauge sterile needle
-
Micropipette and sterile tips
-
Petri dishes lined with moist filter paper
-
Growth chamber or incubator
Procedure:
-
Prepare Toxin Dilutions: Prepare a series of dilutions of this compound in sterile deionized water or a suitable buffer. A typical starting concentration for this compound is 100 nM. Include a negative control with only the solvent.
-
Leaf Preparation: Detach healthy, young leaves from the plant.
-
Wounding: Gently puncture the underside of the leaf lamina with a sterile needle, avoiding the midrib and major veins.
-
Toxin Application: Apply a small, consistent volume (e.g., 10 µL) of the toxin dilution directly onto the wound site.
-
Incubation: Place the leaves in a Petri dish lined with moist filter paper to maintain high humidity. Incubate at a constant temperature (e.g., 25°C) with a defined light/dark cycle for 24-48 hours.
-
Assessment: Observe the leaves for the development of necrotic lesions around the puncture site. The diameter of the necrotic area can be measured for quantitative analysis.
Protocol 2: Electrolyte Leakage (K+ Efflux) Assay
Objective: To quantify the extent of membrane damage caused by this compound by measuring the leakage of electrolytes (primarily K+) from leaf tissue.
Materials:
-
This compound stock solution
-
Sterile deionized water
-
Leaves from susceptible and resistant pear cultivars
-
Cork borer (e.g., 5 mm diameter)
-
Fine-tipped forceps
-
12-well cell culture plates or similar containers
-
Conductivity meter
-
Shaker (optional)
Procedure:
-
Prepare Toxin Solutions: Prepare the desired concentrations of this compound in sterile deionized water. Include a control with only deionized water.
-
Leaf Disc Preparation: Use a sharp cork borer to cut uniform discs from healthy leaves, avoiding major veins. Prepare at least 3-5 discs per replicate.
-
Washing: Place the leaf discs in a beaker with a generous volume of deionized water and swirl gently for about 30 minutes to remove electrolytes released from the cut edges.
-
Toxin Treatment: Carefully transfer the washed leaf discs to the wells of a 12-well plate containing a defined volume (e.g., 2 mL) of the respective toxin solutions or control.
-
Incubation: Incubate the plates at a constant temperature (e.g., 25°C) on a slow shaker or with occasional gentle agitation.
-
Conductivity Measurements: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the electrical conductivity of the solution in each well using a calibrated conductivity meter.
-
Total Electrolyte Measurement: After the final time point, autoclave the leaf discs in the solution (or freeze-thaw them) to induce 100% electrolyte leakage. Measure the final conductivity.
-
Calculation: Express the electrolyte leakage as a percentage of the total conductivity:
-
% Electrolyte Leakage = (Conductivity at time X / Total Conductivity) * 100
-
Quantitative Data Summary
Table 1: Effective Concentrations of AK-Toxins for Necrosis Induction in Susceptible Pear Cultivar 'Nijisseiki'
| Toxin | Concentration for Necrosis | Reference |
| AK-Toxin I | 5 nM | |
| This compound | 100 nM |
Table 2: Response of Different Pear Cultivars to AK-Toxins
| Cultivar | Response | Reference |
| 'Nijisseiki' | Susceptible | |
| 'Chojuro' | Resistant |
Visualizations
Caption: Proposed signaling pathway for this compound action on a susceptible plant cell.
References
Troubleshooting inconsistent results in AK-Toxin II bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AK-Toxin II bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1][2][3] Its primary target is the plasma membrane of susceptible plant cells.[1][2] The toxin causes rapid membrane depolarization, leading to increased permeability, leakage of electrolytes such as potassium ions (K+), and ultimately, necrotic cell death.
Q2: What are the typical observable effects of this compound in a bioassay?
The most common and visually apparent effect of this compound on susceptible plant tissue, such as pear leaves, is the development of veinal necrosis. This appears as dark, dead tissue along the veins of the leaf. Another key physiological effect is a rapid loss of potassium ions (K+) from the cells.
Q3: What is the difference between AK-Toxin I and this compound?
AK-Toxin I and II are structurally related compounds produced by the same fungal pathotype. Both induce necrosis, but AK-Toxin I is generally more abundant and biologically active at lower concentrations. For example, in the susceptible Japanese pear cultivar 'Nijisseiki', necrosis can be induced by 5 nM of AK-Toxin I, whereas a concentration of 100 nM is required for this compound.
Q4: Can this compound affect resistant cultivars?
No, this compound is a host-selective toxin, meaning it only elicits a toxic response in susceptible cultivars. Resistant cultivars, such as the Japanese pear cultivar 'Chojuro', do not show symptoms like necrosis even at high concentrations of the toxin (e.g., 0.1 mM).
Troubleshooting Guide
Issue 1: High Variability in Necrosis Between Replicates
Potential Causes:
-
Inconsistent Toxin Application: Uneven application of the toxin solution can lead to variable lesion development.
-
Variable Leaf Age or Condition: Younger or older leaves, as well as leaves under physiological stress, may respond differently to the toxin.
-
Inconsistent Wounding: In leaf puncture assays, the depth and size of the wound can affect toxin uptake and the resulting necrotic area.
-
Environmental Fluctuations: Variations in temperature, humidity, and light intensity during incubation can impact the plant's physiological response to the toxin.
Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Toxin Application | Use a calibrated micropipette to apply a consistent volume of toxin solution to each leaf or leaf disc. Ensure the droplet is placed on the same area of each replicate. |
| Variable Leaf Age or Condition | Select leaves of a similar age and developmental stage for all replicates. Avoid using leaves with any visible signs of damage, disease, or nutrient deficiency. |
| Inconsistent Wounding | Use a fine-gauge needle to create a small, consistent puncture. Alternatively, for leaf disc assays, use a sharp cork borer to ensure uniform size and clean edges. |
| Environmental Fluctuations | Maintain consistent environmental conditions (temperature, humidity, light) during the incubation period. Use a controlled environment chamber if possible. |
Issue 2: No or Weak Necrotic Symptoms in Susceptible Cultivars
Potential Causes:
-
Degraded Toxin: this compound may have degraded due to improper storage or handling.
-
Incorrect Toxin Concentration: The concentration of the toxin may be too low to elicit a visible response.
-
Resistant Plant Material: The pear cultivar being used may be resistant to this compound.
-
Suboptimal Incubation Time: The incubation period may be too short for necrotic lesions to fully develop.
Solutions:
| Potential Cause | Recommended Solution |
| Degraded Toxin | Store this compound according to the manufacturer's instructions, typically at a low temperature and protected from light. Prepare fresh working solutions for each experiment. |
| Incorrect Toxin Concentration | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific assay conditions and plant material. |
| Resistant Plant Material | Confirm the identity and susceptibility of your pear cultivar. If possible, include a known susceptible cultivar as a positive control. |
| Suboptimal Incubation Time | Extend the incubation period. Necrosis development can be time-dependent, and visible symptoms may take 24-48 hours to fully appear. |
Issue 3: Inconsistent Results in Potassium (K+) Leakage Assays
Potential Causes:
-
Mechanical Damage to Leaf Tissue: Excessive damage during leaf disc preparation can lead to high background electrolyte leakage, masking the effect of the toxin.
-
Contamination of Deionized Water: Impurities in the water used for the assay can affect conductivity measurements.
-
Temperature Fluctuations: Changes in temperature can alter membrane fluidity and the rate of ion leakage.
-
Incomplete Rinsing of Leaf Discs: Residual electrolytes on the leaf surface or from damaged cells at the cut edges can lead to inaccurate baseline readings.
Solutions:
| Potential Cause | Recommended Solution |
| Mechanical Damage to Leaf Tissue | Use a sharp cork borer and handle the leaf discs gently with fine-tipped forceps. Avoid using areas with major veins. |
| Contamination of Deionized Water | Use high-purity, deionized water for all steps of the assay. |
| Temperature Fluctuations | Maintain a constant temperature throughout the experiment, including the incubation of leaf discs and the conductivity measurements. |
| Incomplete Rinsing of Leaf Discs | After cutting the leaf discs, rinse them thoroughly with deionized water to remove surface contaminants and electrolytes from damaged cells before starting the toxin treatment. |
Experimental Protocols
Protocol 1: Leaf Puncture Necrosis Assay
Objective: To qualitatively or quantitatively assess the necrotic effect of this compound on susceptible pear leaves.
Materials:
-
This compound stock solution
-
Sterile deionized water or appropriate buffer
-
Young, fully expanded leaves from a susceptible pear cultivar (e.g., 'Nijisseiki')
-
Fine-gauge sterile needle
-
Micropipette and sterile tips
-
Petri dishes lined with moist filter paper
-
Growth chamber or incubator
Procedure:
-
Prepare Toxin Dilutions: Prepare a series of dilutions of this compound in sterile deionized water or a suitable buffer. A typical starting concentration for this compound is 100 nM. Include a negative control with only the solvent.
-
Leaf Preparation: Detach healthy, young leaves from the plant.
-
Wounding: Gently puncture the underside of the leaf lamina with a sterile needle, avoiding the midrib and major veins.
-
Toxin Application: Apply a small, consistent volume (e.g., 10 µL) of the toxin dilution directly onto the wound site.
-
Incubation: Place the leaves in a Petri dish lined with moist filter paper to maintain high humidity. Incubate at a constant temperature (e.g., 25°C) with a defined light/dark cycle for 24-48 hours.
-
Assessment: Observe the leaves for the development of necrotic lesions around the puncture site. The diameter of the necrotic area can be measured for quantitative analysis.
Protocol 2: Electrolyte Leakage (K+ Efflux) Assay
Objective: To quantify the extent of membrane damage caused by this compound by measuring the leakage of electrolytes (primarily K+) from leaf tissue.
Materials:
-
This compound stock solution
-
Sterile deionized water
-
Leaves from susceptible and resistant pear cultivars
-
Cork borer (e.g., 5 mm diameter)
-
Fine-tipped forceps
-
12-well cell culture plates or similar containers
-
Conductivity meter
-
Shaker (optional)
Procedure:
-
Prepare Toxin Solutions: Prepare the desired concentrations of this compound in sterile deionized water. Include a control with only deionized water.
-
Leaf Disc Preparation: Use a sharp cork borer to cut uniform discs from healthy leaves, avoiding major veins. Prepare at least 3-5 discs per replicate.
-
Washing: Place the leaf discs in a beaker with a generous volume of deionized water and swirl gently for about 30 minutes to remove electrolytes released from the cut edges.
-
Toxin Treatment: Carefully transfer the washed leaf discs to the wells of a 12-well plate containing a defined volume (e.g., 2 mL) of the respective toxin solutions or control.
-
Incubation: Incubate the plates at a constant temperature (e.g., 25°C) on a slow shaker or with occasional gentle agitation.
-
Conductivity Measurements: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the electrical conductivity of the solution in each well using a calibrated conductivity meter.
-
Total Electrolyte Measurement: After the final time point, autoclave the leaf discs in the solution (or freeze-thaw them) to induce 100% electrolyte leakage. Measure the final conductivity.
-
Calculation: Express the electrolyte leakage as a percentage of the total conductivity:
-
% Electrolyte Leakage = (Conductivity at time X / Total Conductivity) * 100
-
Quantitative Data Summary
Table 1: Effective Concentrations of AK-Toxins for Necrosis Induction in Susceptible Pear Cultivar 'Nijisseiki'
| Toxin | Concentration for Necrosis | Reference |
| AK-Toxin I | 5 nM | |
| This compound | 100 nM |
Table 2: Response of Different Pear Cultivars to AK-Toxins
| Cultivar | Response | Reference |
| 'Nijisseiki' | Susceptible | |
| 'Chojuro' | Resistant |
Visualizations
Caption: Proposed signaling pathway for this compound action on a susceptible plant cell.
References
Technical Support Center: Optimization of HPLC Conditions for AK-Toxin II Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) conditions for the separation of AK-Toxin II. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the analysis of this mycotoxin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound and other related Alternaria toxins.
Q1: I am observing poor peak shape, specifically peak tailing, for this compound. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue in HPLC, often indicating secondary interactions between the analyte and the stationary phase. For mycotoxins like this compound, which may have basic functional groups, interactions with residual silanol (B1196071) groups on the silica-based C18 column are a primary cause.[1][2][3]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact peak shape.[1] For basic compounds, lowering the mobile phase pH (e.g., ≤ 2.5) can help protonate the analyte and minimize interactions with silanol groups.[4] Conversely, for some Alternaria toxins, an alkaline mobile phase (pH > 8) has been shown to improve peak shape. Experiment with adding modifiers like formic acid, acetic acid, or ammonium (B1175870) formate/acetate to control the pH.
-
Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the stationary phase to block most of the residual silanol groups, thereby reducing secondary interactions.
-
Lower Analyte Concentration: Column overloading can lead to peak tailing. Try diluting your sample to see if the peak shape improves.
-
Check for Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can also cause peak tailing. Try replacing the guard column and, if the problem persists, the analytical column.
-
Q2: My chromatogram shows poor resolution between this compound and other co-eluting matrix components or related toxins. How can I improve the separation?
A2: Achieving adequate resolution is critical for accurate quantification. Poor resolution can be addressed by modifying the mobile phase, gradient, or stationary phase.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: A shallower gradient (a slower increase in the organic solvent percentage over time) can increase the separation between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice-versa, can alter the selectivity of the separation due to different interactions with the stationary phase.
-
Adjust the Mobile Phase Additives: The type and concentration of additives (e.g., formic acid, ammonium acetate) can influence the retention and selectivity of the separation.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivities for aromatic compounds.
-
Q3: I am experiencing a drifting or noisy baseline in my chromatogram. What could be the cause?
A3: Baseline instability can interfere with peak integration and reduce the sensitivity of the analysis. Common causes include issues with the mobile phase, detector, or column.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Degassing: Dissolved gases in the mobile phase can cause baseline noise as they outgas in the detector. Ensure your mobile phases are adequately degassed using an online degasser, sonication, or helium sparging.
-
Check for Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can lead to a drifting baseline, especially during gradient elution. Use high-purity HPLC or LC-MS grade solvents and reagents.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of baseline drift.
-
Detector Lamp Issues: An aging detector lamp can cause increased noise. Check the lamp's energy output and replace it if necessary.
-
Leaks in the System: Check for leaks at all fittings, as this can cause pressure fluctuations and a noisy baseline.
-
Q4: My retention times for this compound are not consistent between runs. What should I check?
A4: Fluctuating retention times can make peak identification difficult and affect the reliability of your results. This issue is often related to the HPLC pump, mobile phase composition, or column temperature.
-
Troubleshooting Steps:
-
Check the Pumping System: Inconsistent mobile phase delivery from the pump is a primary cause of shifting retention times. Check for air bubbles in the pump heads and ensure the check valves are functioning correctly.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to variability in retention. Always prepare mobile phases accurately and consistently.
-
Column Temperature Control: Use a column oven to maintain a constant and stable column temperature. Fluctuations in ambient temperature can affect retention times.
-
Ensure Column Equilibration: As mentioned for baseline issues, inadequate column equilibration between runs can also lead to drifting retention times.
-
Experimental Protocols & Data
Sample Preparation: Solid Phase Extraction (SPE) for Mycotoxin Analysis
A common and effective method for cleaning up complex matrices before HPLC analysis is Solid Phase Extraction (SPE).
-
Conditioning: Condition a C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of water.
-
Loading: Load 10 mL of the sample extract onto the cartridge.
-
Washing: Wash the cartridge with 6 mL of deionized water, followed by 2.5 mL of an acetonitrile/water mixture (e.g., 35:65 v/v) to remove polar interferences.
-
Elution: Elute the this compound and other mycotoxins with 4 mL of acetonitrile containing 1% acetic acid.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC injection.
Optimized HPLC Conditions for Alternaria Toxin Separation
The following tables summarize typical starting conditions for the HPLC separation of this compound and related compounds. These may need to be optimized for your specific application and instrumentation.
Table 1: HPLC System and Column Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 Reverse-Phase (e.g., Zorbax Eclipse XDB-C18, 50 mm x 4.6 mm, 1.8 µm) |
| Guard Column | C18 guard column |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 20 µL |
| Detector | UV/Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Detection Wavelength | 217 nm, 234 nm, and 365 nm for UV/Vis |
Table 2: Mobile Phase and Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 70 | 30 | 1.0 |
| 6.0 | 30 | 70 | 1.0 |
| 9.0 | 0 | 100 | 1.0 |
| 12.0 | 0 | 100 | 1.0 |
| 12.1 | 70 | 30 | 1.0 |
| 15.0 | 70 | 30 | 1.0 |
-
Mobile Phase A: 0.05% Formic Acid in Water
-
Mobile Phase B: Methanol
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful and reproducible results. The following diagrams illustrate the key stages of this compound analysis.
A high-level overview of the analytical workflow for this compound from sample to result.
A logical troubleshooting guide for common HPLC issues encountered during this compound analysis.
References
Technical Support Center: Optimization of HPLC Conditions for AK-Toxin II Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) conditions for the separation of AK-Toxin II. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the analysis of this mycotoxin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound and other related Alternaria toxins.
Q1: I am observing poor peak shape, specifically peak tailing, for this compound. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue in HPLC, often indicating secondary interactions between the analyte and the stationary phase. For mycotoxins like this compound, which may have basic functional groups, interactions with residual silanol (B1196071) groups on the silica-based C18 column are a primary cause.[1][2][3]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact peak shape.[1] For basic compounds, lowering the mobile phase pH (e.g., ≤ 2.5) can help protonate the analyte and minimize interactions with silanol groups.[4] Conversely, for some Alternaria toxins, an alkaline mobile phase (pH > 8) has been shown to improve peak shape. Experiment with adding modifiers like formic acid, acetic acid, or ammonium (B1175870) formate/acetate to control the pH.
-
Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the stationary phase to block most of the residual silanol groups, thereby reducing secondary interactions.
-
Lower Analyte Concentration: Column overloading can lead to peak tailing. Try diluting your sample to see if the peak shape improves.
-
Check for Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can also cause peak tailing. Try replacing the guard column and, if the problem persists, the analytical column.
-
Q2: My chromatogram shows poor resolution between this compound and other co-eluting matrix components or related toxins. How can I improve the separation?
A2: Achieving adequate resolution is critical for accurate quantification. Poor resolution can be addressed by modifying the mobile phase, gradient, or stationary phase.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: A shallower gradient (a slower increase in the organic solvent percentage over time) can increase the separation between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice-versa, can alter the selectivity of the separation due to different interactions with the stationary phase.
-
Adjust the Mobile Phase Additives: The type and concentration of additives (e.g., formic acid, ammonium acetate) can influence the retention and selectivity of the separation.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivities for aromatic compounds.
-
Q3: I am experiencing a drifting or noisy baseline in my chromatogram. What could be the cause?
A3: Baseline instability can interfere with peak integration and reduce the sensitivity of the analysis. Common causes include issues with the mobile phase, detector, or column.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Degassing: Dissolved gases in the mobile phase can cause baseline noise as they outgas in the detector. Ensure your mobile phases are adequately degassed using an online degasser, sonication, or helium sparging.
-
Check for Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can lead to a drifting baseline, especially during gradient elution. Use high-purity HPLC or LC-MS grade solvents and reagents.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of baseline drift.
-
Detector Lamp Issues: An aging detector lamp can cause increased noise. Check the lamp's energy output and replace it if necessary.
-
Leaks in the System: Check for leaks at all fittings, as this can cause pressure fluctuations and a noisy baseline.
-
Q4: My retention times for this compound are not consistent between runs. What should I check?
A4: Fluctuating retention times can make peak identification difficult and affect the reliability of your results. This issue is often related to the HPLC pump, mobile phase composition, or column temperature.
-
Troubleshooting Steps:
-
Check the Pumping System: Inconsistent mobile phase delivery from the pump is a primary cause of shifting retention times. Check for air bubbles in the pump heads and ensure the check valves are functioning correctly.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to variability in retention. Always prepare mobile phases accurately and consistently.
-
Column Temperature Control: Use a column oven to maintain a constant and stable column temperature. Fluctuations in ambient temperature can affect retention times.
-
Ensure Column Equilibration: As mentioned for baseline issues, inadequate column equilibration between runs can also lead to drifting retention times.
-
Experimental Protocols & Data
Sample Preparation: Solid Phase Extraction (SPE) for Mycotoxin Analysis
A common and effective method for cleaning up complex matrices before HPLC analysis is Solid Phase Extraction (SPE).
-
Conditioning: Condition a C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of water.
-
Loading: Load 10 mL of the sample extract onto the cartridge.
-
Washing: Wash the cartridge with 6 mL of deionized water, followed by 2.5 mL of an acetonitrile/water mixture (e.g., 35:65 v/v) to remove polar interferences.
-
Elution: Elute the this compound and other mycotoxins with 4 mL of acetonitrile containing 1% acetic acid.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC injection.
Optimized HPLC Conditions for Alternaria Toxin Separation
The following tables summarize typical starting conditions for the HPLC separation of this compound and related compounds. These may need to be optimized for your specific application and instrumentation.
Table 1: HPLC System and Column Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 Reverse-Phase (e.g., Zorbax Eclipse XDB-C18, 50 mm x 4.6 mm, 1.8 µm) |
| Guard Column | C18 guard column |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 20 µL |
| Detector | UV/Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Detection Wavelength | 217 nm, 234 nm, and 365 nm for UV/Vis |
Table 2: Mobile Phase and Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 70 | 30 | 1.0 |
| 6.0 | 30 | 70 | 1.0 |
| 9.0 | 0 | 100 | 1.0 |
| 12.0 | 0 | 100 | 1.0 |
| 12.1 | 70 | 30 | 1.0 |
| 15.0 | 70 | 30 | 1.0 |
-
Mobile Phase A: 0.05% Formic Acid in Water
-
Mobile Phase B: Methanol
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful and reproducible results. The following diagrams illustrate the key stages of this compound analysis.
A high-level overview of the analytical workflow for this compound from sample to result.
A logical troubleshooting guide for common HPLC issues encountered during this compound analysis.
References
Technical Support Center: Optimization of HPLC Conditions for AK-Toxin II Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) conditions for the separation of AK-Toxin II. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the analysis of this mycotoxin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound and other related Alternaria toxins.
Q1: I am observing poor peak shape, specifically peak tailing, for this compound. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue in HPLC, often indicating secondary interactions between the analyte and the stationary phase. For mycotoxins like this compound, which may have basic functional groups, interactions with residual silanol groups on the silica-based C18 column are a primary cause.[1][2][3]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact peak shape.[1] For basic compounds, lowering the mobile phase pH (e.g., ≤ 2.5) can help protonate the analyte and minimize interactions with silanol groups.[4] Conversely, for some Alternaria toxins, an alkaline mobile phase (pH > 8) has been shown to improve peak shape. Experiment with adding modifiers like formic acid, acetic acid, or ammonium formate/acetate to control the pH.
-
Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the stationary phase to block most of the residual silanol groups, thereby reducing secondary interactions.
-
Lower Analyte Concentration: Column overloading can lead to peak tailing. Try diluting your sample to see if the peak shape improves.
-
Check for Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can also cause peak tailing. Try replacing the guard column and, if the problem persists, the analytical column.
-
Q2: My chromatogram shows poor resolution between this compound and other co-eluting matrix components or related toxins. How can I improve the separation?
A2: Achieving adequate resolution is critical for accurate quantification. Poor resolution can be addressed by modifying the mobile phase, gradient, or stationary phase.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: A shallower gradient (a slower increase in the organic solvent percentage over time) can increase the separation between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different interactions with the stationary phase.
-
Adjust the Mobile Phase Additives: The type and concentration of additives (e.g., formic acid, ammonium acetate) can influence the retention and selectivity of the separation.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivities for aromatic compounds.
-
Q3: I am experiencing a drifting or noisy baseline in my chromatogram. What could be the cause?
A3: Baseline instability can interfere with peak integration and reduce the sensitivity of the analysis. Common causes include issues with the mobile phase, detector, or column.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Degassing: Dissolved gases in the mobile phase can cause baseline noise as they outgas in the detector. Ensure your mobile phases are adequately degassed using an online degasser, sonication, or helium sparging.
-
Check for Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can lead to a drifting baseline, especially during gradient elution. Use high-purity HPLC or LC-MS grade solvents and reagents.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of baseline drift.
-
Detector Lamp Issues: An aging detector lamp can cause increased noise. Check the lamp's energy output and replace it if necessary.
-
Leaks in the System: Check for leaks at all fittings, as this can cause pressure fluctuations and a noisy baseline.
-
Q4: My retention times for this compound are not consistent between runs. What should I check?
A4: Fluctuating retention times can make peak identification difficult and affect the reliability of your results. This issue is often related to the HPLC pump, mobile phase composition, or column temperature.
-
Troubleshooting Steps:
-
Check the Pumping System: Inconsistent mobile phase delivery from the pump is a primary cause of shifting retention times. Check for air bubbles in the pump heads and ensure the check valves are functioning correctly.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to variability in retention. Always prepare mobile phases accurately and consistently.
-
Column Temperature Control: Use a column oven to maintain a constant and stable column temperature. Fluctuations in ambient temperature can affect retention times.
-
Ensure Column Equilibration: As mentioned for baseline issues, inadequate column equilibration between runs can also lead to drifting retention times.
-
Experimental Protocols & Data
Sample Preparation: Solid Phase Extraction (SPE) for Mycotoxin Analysis
A common and effective method for cleaning up complex matrices before HPLC analysis is Solid Phase Extraction (SPE).
-
Conditioning: Condition a C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of water.
-
Loading: Load 10 mL of the sample extract onto the cartridge.
-
Washing: Wash the cartridge with 6 mL of deionized water, followed by 2.5 mL of an acetonitrile/water mixture (e.g., 35:65 v/v) to remove polar interferences.
-
Elution: Elute the this compound and other mycotoxins with 4 mL of acetonitrile containing 1% acetic acid.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC injection.
Optimized HPLC Conditions for Alternaria Toxin Separation
The following tables summarize typical starting conditions for the HPLC separation of this compound and related compounds. These may need to be optimized for your specific application and instrumentation.
Table 1: HPLC System and Column Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 Reverse-Phase (e.g., Zorbax Eclipse XDB-C18, 50 mm x 4.6 mm, 1.8 µm) |
| Guard Column | C18 guard column |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 20 µL |
| Detector | UV/Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Detection Wavelength | 217 nm, 234 nm, and 365 nm for UV/Vis |
Table 2: Mobile Phase and Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 70 | 30 | 1.0 |
| 6.0 | 30 | 70 | 1.0 |
| 9.0 | 0 | 100 | 1.0 |
| 12.0 | 0 | 100 | 1.0 |
| 12.1 | 70 | 30 | 1.0 |
| 15.0 | 70 | 30 | 1.0 |
-
Mobile Phase A: 0.05% Formic Acid in Water
-
Mobile Phase B: Methanol
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful and reproducible results. The following diagrams illustrate the key stages of this compound analysis.
A high-level overview of the analytical workflow for this compound from sample to result.
A logical troubleshooting guide for common HPLC issues encountered during this compound analysis.
References
Technical Support Center: Minimizing Degradation of AK-Toxin II During Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with AK-Toxin II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation of this valuable phytotoxic metabolite during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a host-specific phytotoxic metabolite produced by the Japanese pear pathotype of Alternaria alternata.[1][2] It belongs to a class of compounds known as epoxy-decatrienoic acid esters.[1] The presence of an ester linkage and an epoxide ring in its structure makes it susceptible to degradation under various chemical and physical conditions, potentially leading to loss of biological activity and the formation of unwanted byproducts.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The main factors contributing to the degradation of this compound during extraction include:
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of the ester bond.[3][4]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation, especially in compounds with polyene systems.
-
Enzymatic Activity: Endogenous enzymes released from the fungal mycelia during extraction can potentially degrade the toxin.
Q3: What are the initial signs of this compound degradation in my extract?
Signs of degradation can include:
-
Low Yield: Consistently obtaining lower than expected yields of this compound.
-
Appearance of Unknown Peaks in Chromatography: The emergence of new, unexpected peaks in your HPLC or LC-MS chromatograms.
-
Changes in Biological Activity: A noticeable decrease in the phytotoxic activity of your extract compared to previous batches.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Extraction | Ensure the pH of the culture filtrate is adjusted to ~3 before extraction with ethyl acetate (B1210297). Use a sufficient volume of solvent and perform multiple extractions (e.g., 3x) to ensure complete transfer of the toxin to the organic phase. | This compound is an acidic compound, and lowering the pH protonates the carboxylic acid group, making it more soluble in organic solvents like ethyl acetate. |
| Degradation during Extraction | Maintain a low temperature (e.g., 4°C) throughout the extraction process. Work quickly and minimize the exposure of the extract to ambient light. | Lower temperatures slow down chemical reactions, including hydrolysis and oxidation. Minimizing light exposure prevents photodegradation. |
| Emulsion Formation | If an emulsion forms during liquid-liquid extraction, try adding a small amount of brine (saturated NaCl solution) to break the emulsion. Alternatively, centrifugation can help separate the layers. | Emulsions can trap the analyte, leading to poor recovery. Brine increases the ionic strength of the aqueous phase, promoting phase separation. |
| Adsorption to Glassware | Use silanized glassware to minimize adsorption of the toxin onto glass surfaces. | Active sites on glass surfaces can adsorb organic molecules, leading to losses. Silanization deactivates these sites. |
Issue 2: Appearance of Extra Peaks in HPLC/LC-MS Analysis
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of Ester Linkage | Maintain a pH of ~3 during extraction and avoid exposure to strong acids or bases. Store extracts in a neutral or slightly acidic buffer at low temperatures. | The ester bond in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases, leading to the formation of the corresponding carboxylic acid and alcohol. |
| Epoxide Ring Opening | Avoid harsh acidic conditions and high temperatures. | The epoxide ring is reactive and can undergo acid-catalyzed ring-opening, leading to the formation of diols or other derivatives. |
| Oxidation | Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like Butylated Hydroxytoluene (BHT) to the extraction solvent. | The polyene structure of this compound may be susceptible to oxidation. Removing dissolved oxygen and using antioxidants can help prevent this. |
| Photodegradation | Protect all solutions and extracts from light by using amber vials or wrapping containers in aluminum foil. | Light, especially in the UV spectrum, can provide the energy for photochemical reactions that can alter the structure of the toxin. |
Data on Toxin Stability
While specific quantitative stability data for this compound is limited in the public domain, data from related Alternaria toxins can provide valuable insights.
Table 1: General Stability of Alternaria Toxins under Various Conditions
| Toxin | Condition | Stability | Reference |
| Alternariol (AOH) & Alternariol monomethyl ether (AME) | Apple juice (room temp, 20 days) | Stable | |
| Alternariol (AOH) & Alternariol monomethyl ether (AME) | Apple juice (80°C, 20 min) | Stable | |
| Altertoxin I (ATX-I) | pH 3 buffer (room temp, 14 days) | Moderately stable (75% remaining) | |
| Tenuazonic acid (TeA) | Tomato, 100°C (10 min) | Slightly reduced (~10%) | |
| Tenuazonic acid (TeA) | Tomato, 121°C (20 min) | Reduced (~20%) | |
| Alternariol (AOH) | Tomato, 100°C (10 min) | Reduced (~50%) | |
| Tentoxin (TEN) | Tomato, 100°C + 121°C | Reduced (~50%) |
Note: This data should be used as a general guide. The stability of this compound may differ. It is recommended to perform stability studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Alternaria alternata Culture
This protocol is adapted from the established method for the isolation of AK-Toxins.
-
Culture Filtration: After incubation, filter the Alternaria alternata culture through several layers of cheesecloth to remove the mycelia.
-
pH Adjustment: Adjust the pH of the culture filtrate to 3.0 with a suitable acid (e.g., 1M HCl).
-
Liquid-Liquid Extraction:
-
Transfer the acidified filtrate to a separatory funnel.
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage: Store the crude extract in an amber vial at -20°C.
Protocol 2: HPLC-UV Method for Quantification of this compound
This is a general method; optimization may be required for your specific instrumentation and sample matrix.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard (a photodiode array detector is recommended for initial method development).
-
Quantification: Use a calibration curve generated from a certified reference standard of this compound.
Visualizing Workflows and Relationships
To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.
References
Technical Support Center: Minimizing Degradation of AK-Toxin II During Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with AK-Toxin II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation of this valuable phytotoxic metabolite during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a host-specific phytotoxic metabolite produced by the Japanese pear pathotype of Alternaria alternata.[1][2] It belongs to a class of compounds known as epoxy-decatrienoic acid esters.[1] The presence of an ester linkage and an epoxide ring in its structure makes it susceptible to degradation under various chemical and physical conditions, potentially leading to loss of biological activity and the formation of unwanted byproducts.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The main factors contributing to the degradation of this compound during extraction include:
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of the ester bond.[3][4]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation, especially in compounds with polyene systems.
-
Enzymatic Activity: Endogenous enzymes released from the fungal mycelia during extraction can potentially degrade the toxin.
Q3: What are the initial signs of this compound degradation in my extract?
Signs of degradation can include:
-
Low Yield: Consistently obtaining lower than expected yields of this compound.
-
Appearance of Unknown Peaks in Chromatography: The emergence of new, unexpected peaks in your HPLC or LC-MS chromatograms.
-
Changes in Biological Activity: A noticeable decrease in the phytotoxic activity of your extract compared to previous batches.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Extraction | Ensure the pH of the culture filtrate is adjusted to ~3 before extraction with ethyl acetate (B1210297). Use a sufficient volume of solvent and perform multiple extractions (e.g., 3x) to ensure complete transfer of the toxin to the organic phase. | This compound is an acidic compound, and lowering the pH protonates the carboxylic acid group, making it more soluble in organic solvents like ethyl acetate. |
| Degradation during Extraction | Maintain a low temperature (e.g., 4°C) throughout the extraction process. Work quickly and minimize the exposure of the extract to ambient light. | Lower temperatures slow down chemical reactions, including hydrolysis and oxidation. Minimizing light exposure prevents photodegradation. |
| Emulsion Formation | If an emulsion forms during liquid-liquid extraction, try adding a small amount of brine (saturated NaCl solution) to break the emulsion. Alternatively, centrifugation can help separate the layers. | Emulsions can trap the analyte, leading to poor recovery. Brine increases the ionic strength of the aqueous phase, promoting phase separation. |
| Adsorption to Glassware | Use silanized glassware to minimize adsorption of the toxin onto glass surfaces. | Active sites on glass surfaces can adsorb organic molecules, leading to losses. Silanization deactivates these sites. |
Issue 2: Appearance of Extra Peaks in HPLC/LC-MS Analysis
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of Ester Linkage | Maintain a pH of ~3 during extraction and avoid exposure to strong acids or bases. Store extracts in a neutral or slightly acidic buffer at low temperatures. | The ester bond in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases, leading to the formation of the corresponding carboxylic acid and alcohol. |
| Epoxide Ring Opening | Avoid harsh acidic conditions and high temperatures. | The epoxide ring is reactive and can undergo acid-catalyzed ring-opening, leading to the formation of diols or other derivatives. |
| Oxidation | Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like Butylated Hydroxytoluene (BHT) to the extraction solvent. | The polyene structure of this compound may be susceptible to oxidation. Removing dissolved oxygen and using antioxidants can help prevent this. |
| Photodegradation | Protect all solutions and extracts from light by using amber vials or wrapping containers in aluminum foil. | Light, especially in the UV spectrum, can provide the energy for photochemical reactions that can alter the structure of the toxin. |
Data on Toxin Stability
While specific quantitative stability data for this compound is limited in the public domain, data from related Alternaria toxins can provide valuable insights.
Table 1: General Stability of Alternaria Toxins under Various Conditions
| Toxin | Condition | Stability | Reference |
| Alternariol (AOH) & Alternariol monomethyl ether (AME) | Apple juice (room temp, 20 days) | Stable | |
| Alternariol (AOH) & Alternariol monomethyl ether (AME) | Apple juice (80°C, 20 min) | Stable | |
| Altertoxin I (ATX-I) | pH 3 buffer (room temp, 14 days) | Moderately stable (75% remaining) | |
| Tenuazonic acid (TeA) | Tomato, 100°C (10 min) | Slightly reduced (~10%) | |
| Tenuazonic acid (TeA) | Tomato, 121°C (20 min) | Reduced (~20%) | |
| Alternariol (AOH) | Tomato, 100°C (10 min) | Reduced (~50%) | |
| Tentoxin (TEN) | Tomato, 100°C + 121°C | Reduced (~50%) |
Note: This data should be used as a general guide. The stability of this compound may differ. It is recommended to perform stability studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Alternaria alternata Culture
This protocol is adapted from the established method for the isolation of AK-Toxins.
-
Culture Filtration: After incubation, filter the Alternaria alternata culture through several layers of cheesecloth to remove the mycelia.
-
pH Adjustment: Adjust the pH of the culture filtrate to 3.0 with a suitable acid (e.g., 1M HCl).
-
Liquid-Liquid Extraction:
-
Transfer the acidified filtrate to a separatory funnel.
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage: Store the crude extract in an amber vial at -20°C.
Protocol 2: HPLC-UV Method for Quantification of this compound
This is a general method; optimization may be required for your specific instrumentation and sample matrix.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard (a photodiode array detector is recommended for initial method development).
-
Quantification: Use a calibration curve generated from a certified reference standard of this compound.
Visualizing Workflows and Relationships
To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.
References
Technical Support Center: Minimizing Degradation of AK-Toxin II During Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with AK-Toxin II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation of this valuable phytotoxic metabolite during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a host-specific phytotoxic metabolite produced by the Japanese pear pathotype of Alternaria alternata.[1][2] It belongs to a class of compounds known as epoxy-decatrienoic acid esters.[1] The presence of an ester linkage and an epoxide ring in its structure makes it susceptible to degradation under various chemical and physical conditions, potentially leading to loss of biological activity and the formation of unwanted byproducts.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The main factors contributing to the degradation of this compound during extraction include:
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of the ester bond.[3][4]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation, especially in compounds with polyene systems.
-
Enzymatic Activity: Endogenous enzymes released from the fungal mycelia during extraction can potentially degrade the toxin.
Q3: What are the initial signs of this compound degradation in my extract?
Signs of degradation can include:
-
Low Yield: Consistently obtaining lower than expected yields of this compound.
-
Appearance of Unknown Peaks in Chromatography: The emergence of new, unexpected peaks in your HPLC or LC-MS chromatograms.
-
Changes in Biological Activity: A noticeable decrease in the phytotoxic activity of your extract compared to previous batches.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Extraction | Ensure the pH of the culture filtrate is adjusted to ~3 before extraction with ethyl acetate. Use a sufficient volume of solvent and perform multiple extractions (e.g., 3x) to ensure complete transfer of the toxin to the organic phase. | This compound is an acidic compound, and lowering the pH protonates the carboxylic acid group, making it more soluble in organic solvents like ethyl acetate. |
| Degradation during Extraction | Maintain a low temperature (e.g., 4°C) throughout the extraction process. Work quickly and minimize the exposure of the extract to ambient light. | Lower temperatures slow down chemical reactions, including hydrolysis and oxidation. Minimizing light exposure prevents photodegradation. |
| Emulsion Formation | If an emulsion forms during liquid-liquid extraction, try adding a small amount of brine (saturated NaCl solution) to break the emulsion. Alternatively, centrifugation can help separate the layers. | Emulsions can trap the analyte, leading to poor recovery. Brine increases the ionic strength of the aqueous phase, promoting phase separation. |
| Adsorption to Glassware | Use silanized glassware to minimize adsorption of the toxin onto glass surfaces. | Active sites on glass surfaces can adsorb organic molecules, leading to losses. Silanization deactivates these sites. |
Issue 2: Appearance of Extra Peaks in HPLC/LC-MS Analysis
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of Ester Linkage | Maintain a pH of ~3 during extraction and avoid exposure to strong acids or bases. Store extracts in a neutral or slightly acidic buffer at low temperatures. | The ester bond in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases, leading to the formation of the corresponding carboxylic acid and alcohol. |
| Epoxide Ring Opening | Avoid harsh acidic conditions and high temperatures. | The epoxide ring is reactive and can undergo acid-catalyzed ring-opening, leading to the formation of diols or other derivatives. |
| Oxidation | Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like Butylated Hydroxytoluene (BHT) to the extraction solvent. | The polyene structure of this compound may be susceptible to oxidation. Removing dissolved oxygen and using antioxidants can help prevent this. |
| Photodegradation | Protect all solutions and extracts from light by using amber vials or wrapping containers in aluminum foil. | Light, especially in the UV spectrum, can provide the energy for photochemical reactions that can alter the structure of the toxin. |
Data on Toxin Stability
While specific quantitative stability data for this compound is limited in the public domain, data from related Alternaria toxins can provide valuable insights.
Table 1: General Stability of Alternaria Toxins under Various Conditions
| Toxin | Condition | Stability | Reference |
| Alternariol (AOH) & Alternariol monomethyl ether (AME) | Apple juice (room temp, 20 days) | Stable | |
| Alternariol (AOH) & Alternariol monomethyl ether (AME) | Apple juice (80°C, 20 min) | Stable | |
| Altertoxin I (ATX-I) | pH 3 buffer (room temp, 14 days) | Moderately stable (75% remaining) | |
| Tenuazonic acid (TeA) | Tomato, 100°C (10 min) | Slightly reduced (~10%) | |
| Tenuazonic acid (TeA) | Tomato, 121°C (20 min) | Reduced (~20%) | |
| Alternariol (AOH) | Tomato, 100°C (10 min) | Reduced (~50%) | |
| Tentoxin (TEN) | Tomato, 100°C + 121°C | Reduced (~50%) |
Note: This data should be used as a general guide. The stability of this compound may differ. It is recommended to perform stability studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Alternaria alternata Culture
This protocol is adapted from the established method for the isolation of AK-Toxins.
-
Culture Filtration: After incubation, filter the Alternaria alternata culture through several layers of cheesecloth to remove the mycelia.
-
pH Adjustment: Adjust the pH of the culture filtrate to 3.0 with a suitable acid (e.g., 1M HCl).
-
Liquid-Liquid Extraction:
-
Transfer the acidified filtrate to a separatory funnel.
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage: Store the crude extract in an amber vial at -20°C.
Protocol 2: HPLC-UV Method for Quantification of this compound
This is a general method; optimization may be required for your specific instrumentation and sample matrix.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard (a photodiode array detector is recommended for initial method development).
-
Quantification: Use a calibration curve generated from a certified reference standard of this compound.
Visualizing Workflows and Relationships
To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.
References
Addressing challenges in the chemical synthesis of AK-Toxin II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of AK-Toxin II.
Troubleshooting Guides
The total synthesis of this compound, a phytotoxic metabolite isolated from Alternaria alternata, presents several stereochemical and regioselective challenges. The core structure is (8R,9S)-9,10-epoxy-8-hydroxy-9-methyl-deca-(2E,4Z,6E)-trienoic acid, which is then esterified with a derivative of L-phenylalanine. This guide addresses potential issues in the key stages of its synthesis.
Stereoselective Epoxidation of the C8-C9 Olefin
The crucial step in the synthesis is the introduction of the epoxide with the correct (8R, 9S) stereochemistry. Sharpless asymmetric epoxidation is a common method for this transformation.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Diastereoselectivity (incorrect epoxide stereoisomer) | 1. Impure allylic alcohol precursor. 2. Inefficient chiral catalyst. 3. Incorrect reaction temperature. | 1. Purify the allylic alcohol meticulously via chromatography. 2. Use freshly prepared or commercially sourced high-purity Sharpless catalyst components (titanium(IV) isopropoxide and diethyl tartrate). 3. Maintain a low reaction temperature (e.g., -20 °C to -78 °C) to enhance stereoselectivity. |
| Low Reaction Yield | 1. Decomposition of the catalyst. 2. Presence of water in the reaction mixture. 3. Side reactions of the oxidant. | 1. Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. 2. Use anhydrous solvents and reagents. Add molecular sieves to the reaction. 3. Add the oxidant (e.g., tert-butyl hydroperoxide) slowly to the reaction mixture to control the reaction rate and minimize side reactions. |
| Epoxide Ring Opening | 1. Acidic impurities in the reaction or during workup. 2. Unstable epoxide under purification conditions. | 1. Use a buffered workup (e.g., with a mild base like saturated sodium bicarbonate solution) to neutralize any acidic species. 2. Purify the epoxide using neutral silica (B1680970) gel chromatography and avoid prolonged exposure to acidic or basic conditions. |
Construction of the (2E,4Z,6E)-Trienoic Acid Side Chain
The synthesis of the conjugated triene system with the specific E, Z, E geometry can be challenging, often involving Wittig-type or Horner-Wadsworth-Emmons reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Incorrect Olefin Geometry (mixture of E/Z isomers) | 1. Non-stereoselective olefination conditions. 2. Isomerization of the double bonds during purification or subsequent steps. | 1. For Z-olefins, use a Z-selective Wittig reagent (unstabilized ylide) or a modified Horner-Wadsworth-Emmons reagent (e.g., Still-Gennari olefination). For E-olefins, use a stabilized Wittig reagent or a standard Horner-Wadsworth-Emmons reaction. 2. Protect the triene from light and heat. Use mild purification techniques and avoid acidic or basic conditions that could catalyze isomerization. |
| Low Yield in Coupling Reactions | 1. Steric hindrance around the reaction centers. 2. Low reactivity of the aldehyde or ylide. | 1. Choose less sterically hindered precursors if possible. 2. Use a more reactive phosphonium (B103445) salt or phosphonate (B1237965) ester. Ensure complete deprotonation to form the ylide using a strong base (e.g., n-butyllithium, sodium hydride). |
| Difficulty in Purification | 1. Similar polarity of starting materials and products. 2. Presence of phosphine (B1218219) oxide byproduct. | 1. Utilize high-performance liquid chromatography (HPLC) for separation. 2. For Wittig reactions, the triphenylphosphine (B44618) oxide byproduct can often be removed by precipitation from a nonpolar solvent or by chromatography. |
Esterification of the Decatrienoic Acid Core with the Phenylalanine Derivative
The final step involves the coupling of the synthesized epoxy-trienoic acid with the N-acetyl-L-phenylalanine methyl ester.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Esterification Yield | 1. Steric hindrance at the C8 hydroxyl group. 2. Inefficient coupling reagent. | 1. Use a highly efficient coupling reagent such as DCC/DMAP, EDC/DMAP, or HATU. 2. Consider using a more activated form of the carboxylic acid, such as an acid chloride or a mixed anhydride. |
| Epimerization at the Chiral Center of Phenylalanine | 1. Basic reaction conditions. 2. Prolonged reaction times at elevated temperatures. | 1. Use mild, non-basic coupling conditions. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Maintain a low reaction temperature. |
| Decomposition of the Triene System | 1. Harsh reaction conditions. | 1. Employ mild coupling reagents and conditions. Avoid strong acids or bases and high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the stereoselective synthesis of the (8R,9S)-epoxide on the decatrienoic acid backbone. The biological activity of this compound is highly dependent on the correct stereochemistry at these centers.
Q2: How can I confirm the stereochemistry of the synthesized epoxide?
A2: The stereochemistry can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), specifically through the use of chiral shift reagents or by comparing the spectral data with that reported in the literature for the natural product. X-ray crystallography of a suitable crystalline derivative would provide unambiguous proof of stereochemistry.
Q3: Are there any alternative methods for the synthesis of the (2E,4Z,6E)-triene moiety?
A3: Yes, besides Wittig and Horner-Wadsworth-Emmons reactions, other methods like Suzuki or Stille cross-coupling reactions can be employed to construct the conjugated triene system with good stereocontrol.
Q4: What are the main challenges in the purification of the synthetic intermediates?
A4: The main challenges include the potential for isomerization of the conjugated double bonds, the lability of the epoxide ring, and the similar polarity of reactants and products in coupling reactions. Careful selection of chromatographic conditions and minimizing exposure to harsh conditions are crucial.
Q5: Can other amino acid derivatives be used in the final esterification step?
A5: From a chemical standpoint, other amino acid derivatives can be used to create analogues of this compound. This could be a strategy for structure-activity relationship (SAR) studies to understand the role of the amino acid moiety in its biological activity.
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps (based on analogous reactions)
| Reaction Step | Reagents and Conditions | Typical Yield (%) | Key Challenges |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂, -20 °C | 70-90 | Achieving high diastereoselectivity, preventing epoxide opening. |
| Horner-Wadsworth-Emmons Olefination (E-selective) | Phosphonate ester, NaH, THF, 0 °C to rt | 60-85 | Ensuring high E-selectivity, removal of byproducts. |
| Still-Gennari Olefination (Z-selective) | Bis(trifluoroethyl)phosphonate, KHMDS, 18-crown-6, THF, -78 °C | 50-75 | Reagent preparation, maintaining low temperature for Z-selectivity. |
| Esterification (DCC/DMAP coupling) | Carboxylic acid, alcohol, DCC, DMAP, CH₂Cl₂, 0 °C to rt | 60-80 | Steric hindrance, potential for epimerization. |
Experimental Protocols (Illustrative Examples)
Protocol 1: Sharpless Asymmetric Epoxidation (General Procedure)
-
To a stirred solution of titanium(IV) isopropoxide in anhydrous dichloromethane (B109758) at -20 °C under an argon atmosphere, add (+)-diethyl tartrate.
-
After stirring for 30 minutes, add the allylic alcohol substrate.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) dropwise while maintaining the temperature at -20 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir for 1 hour at room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Olefination (General Procedure for E-selective synthesis)
-
To a suspension of sodium hydride in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add the phosphonate ester dropwise.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C and add the aldehyde substrate dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Mandatory Visualization
Caption: Retrosynthetic analysis and workflow for the total synthesis of this compound.
Addressing challenges in the chemical synthesis of AK-Toxin II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of AK-Toxin II.
Troubleshooting Guides
The total synthesis of this compound, a phytotoxic metabolite isolated from Alternaria alternata, presents several stereochemical and regioselective challenges. The core structure is (8R,9S)-9,10-epoxy-8-hydroxy-9-methyl-deca-(2E,4Z,6E)-trienoic acid, which is then esterified with a derivative of L-phenylalanine. This guide addresses potential issues in the key stages of its synthesis.
Stereoselective Epoxidation of the C8-C9 Olefin
The crucial step in the synthesis is the introduction of the epoxide with the correct (8R, 9S) stereochemistry. Sharpless asymmetric epoxidation is a common method for this transformation.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Diastereoselectivity (incorrect epoxide stereoisomer) | 1. Impure allylic alcohol precursor. 2. Inefficient chiral catalyst. 3. Incorrect reaction temperature. | 1. Purify the allylic alcohol meticulously via chromatography. 2. Use freshly prepared or commercially sourced high-purity Sharpless catalyst components (titanium(IV) isopropoxide and diethyl tartrate). 3. Maintain a low reaction temperature (e.g., -20 °C to -78 °C) to enhance stereoselectivity. |
| Low Reaction Yield | 1. Decomposition of the catalyst. 2. Presence of water in the reaction mixture. 3. Side reactions of the oxidant. | 1. Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. 2. Use anhydrous solvents and reagents. Add molecular sieves to the reaction. 3. Add the oxidant (e.g., tert-butyl hydroperoxide) slowly to the reaction mixture to control the reaction rate and minimize side reactions. |
| Epoxide Ring Opening | 1. Acidic impurities in the reaction or during workup. 2. Unstable epoxide under purification conditions. | 1. Use a buffered workup (e.g., with a mild base like saturated sodium bicarbonate solution) to neutralize any acidic species. 2. Purify the epoxide using neutral silica (B1680970) gel chromatography and avoid prolonged exposure to acidic or basic conditions. |
Construction of the (2E,4Z,6E)-Trienoic Acid Side Chain
The synthesis of the conjugated triene system with the specific E, Z, E geometry can be challenging, often involving Wittig-type or Horner-Wadsworth-Emmons reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Incorrect Olefin Geometry (mixture of E/Z isomers) | 1. Non-stereoselective olefination conditions. 2. Isomerization of the double bonds during purification or subsequent steps. | 1. For Z-olefins, use a Z-selective Wittig reagent (unstabilized ylide) or a modified Horner-Wadsworth-Emmons reagent (e.g., Still-Gennari olefination). For E-olefins, use a stabilized Wittig reagent or a standard Horner-Wadsworth-Emmons reaction. 2. Protect the triene from light and heat. Use mild purification techniques and avoid acidic or basic conditions that could catalyze isomerization. |
| Low Yield in Coupling Reactions | 1. Steric hindrance around the reaction centers. 2. Low reactivity of the aldehyde or ylide. | 1. Choose less sterically hindered precursors if possible. 2. Use a more reactive phosphonium (B103445) salt or phosphonate (B1237965) ester. Ensure complete deprotonation to form the ylide using a strong base (e.g., n-butyllithium, sodium hydride). |
| Difficulty in Purification | 1. Similar polarity of starting materials and products. 2. Presence of phosphine (B1218219) oxide byproduct. | 1. Utilize high-performance liquid chromatography (HPLC) for separation. 2. For Wittig reactions, the triphenylphosphine (B44618) oxide byproduct can often be removed by precipitation from a nonpolar solvent or by chromatography. |
Esterification of the Decatrienoic Acid Core with the Phenylalanine Derivative
The final step involves the coupling of the synthesized epoxy-trienoic acid with the N-acetyl-L-phenylalanine methyl ester.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Esterification Yield | 1. Steric hindrance at the C8 hydroxyl group. 2. Inefficient coupling reagent. | 1. Use a highly efficient coupling reagent such as DCC/DMAP, EDC/DMAP, or HATU. 2. Consider using a more activated form of the carboxylic acid, such as an acid chloride or a mixed anhydride. |
| Epimerization at the Chiral Center of Phenylalanine | 1. Basic reaction conditions. 2. Prolonged reaction times at elevated temperatures. | 1. Use mild, non-basic coupling conditions. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Maintain a low reaction temperature. |
| Decomposition of the Triene System | 1. Harsh reaction conditions. | 1. Employ mild coupling reagents and conditions. Avoid strong acids or bases and high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the stereoselective synthesis of the (8R,9S)-epoxide on the decatrienoic acid backbone. The biological activity of this compound is highly dependent on the correct stereochemistry at these centers.
Q2: How can I confirm the stereochemistry of the synthesized epoxide?
A2: The stereochemistry can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), specifically through the use of chiral shift reagents or by comparing the spectral data with that reported in the literature for the natural product. X-ray crystallography of a suitable crystalline derivative would provide unambiguous proof of stereochemistry.
Q3: Are there any alternative methods for the synthesis of the (2E,4Z,6E)-triene moiety?
A3: Yes, besides Wittig and Horner-Wadsworth-Emmons reactions, other methods like Suzuki or Stille cross-coupling reactions can be employed to construct the conjugated triene system with good stereocontrol.
Q4: What are the main challenges in the purification of the synthetic intermediates?
A4: The main challenges include the potential for isomerization of the conjugated double bonds, the lability of the epoxide ring, and the similar polarity of reactants and products in coupling reactions. Careful selection of chromatographic conditions and minimizing exposure to harsh conditions are crucial.
Q5: Can other amino acid derivatives be used in the final esterification step?
A5: From a chemical standpoint, other amino acid derivatives can be used to create analogues of this compound. This could be a strategy for structure-activity relationship (SAR) studies to understand the role of the amino acid moiety in its biological activity.
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps (based on analogous reactions)
| Reaction Step | Reagents and Conditions | Typical Yield (%) | Key Challenges |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂, -20 °C | 70-90 | Achieving high diastereoselectivity, preventing epoxide opening. |
| Horner-Wadsworth-Emmons Olefination (E-selective) | Phosphonate ester, NaH, THF, 0 °C to rt | 60-85 | Ensuring high E-selectivity, removal of byproducts. |
| Still-Gennari Olefination (Z-selective) | Bis(trifluoroethyl)phosphonate, KHMDS, 18-crown-6, THF, -78 °C | 50-75 | Reagent preparation, maintaining low temperature for Z-selectivity. |
| Esterification (DCC/DMAP coupling) | Carboxylic acid, alcohol, DCC, DMAP, CH₂Cl₂, 0 °C to rt | 60-80 | Steric hindrance, potential for epimerization. |
Experimental Protocols (Illustrative Examples)
Protocol 1: Sharpless Asymmetric Epoxidation (General Procedure)
-
To a stirred solution of titanium(IV) isopropoxide in anhydrous dichloromethane (B109758) at -20 °C under an argon atmosphere, add (+)-diethyl tartrate.
-
After stirring for 30 minutes, add the allylic alcohol substrate.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) dropwise while maintaining the temperature at -20 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir for 1 hour at room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Olefination (General Procedure for E-selective synthesis)
-
To a suspension of sodium hydride in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add the phosphonate ester dropwise.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C and add the aldehyde substrate dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Mandatory Visualization
Caption: Retrosynthetic analysis and workflow for the total synthesis of this compound.
Addressing challenges in the chemical synthesis of AK-Toxin II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of AK-Toxin II.
Troubleshooting Guides
The total synthesis of this compound, a phytotoxic metabolite isolated from Alternaria alternata, presents several stereochemical and regioselective challenges. The core structure is (8R,9S)-9,10-epoxy-8-hydroxy-9-methyl-deca-(2E,4Z,6E)-trienoic acid, which is then esterified with a derivative of L-phenylalanine. This guide addresses potential issues in the key stages of its synthesis.
Stereoselective Epoxidation of the C8-C9 Olefin
The crucial step in the synthesis is the introduction of the epoxide with the correct (8R, 9S) stereochemistry. Sharpless asymmetric epoxidation is a common method for this transformation.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Diastereoselectivity (incorrect epoxide stereoisomer) | 1. Impure allylic alcohol precursor. 2. Inefficient chiral catalyst. 3. Incorrect reaction temperature. | 1. Purify the allylic alcohol meticulously via chromatography. 2. Use freshly prepared or commercially sourced high-purity Sharpless catalyst components (titanium(IV) isopropoxide and diethyl tartrate). 3. Maintain a low reaction temperature (e.g., -20 °C to -78 °C) to enhance stereoselectivity. |
| Low Reaction Yield | 1. Decomposition of the catalyst. 2. Presence of water in the reaction mixture. 3. Side reactions of the oxidant. | 1. Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. 2. Use anhydrous solvents and reagents. Add molecular sieves to the reaction. 3. Add the oxidant (e.g., tert-butyl hydroperoxide) slowly to the reaction mixture to control the reaction rate and minimize side reactions. |
| Epoxide Ring Opening | 1. Acidic impurities in the reaction or during workup. 2. Unstable epoxide under purification conditions. | 1. Use a buffered workup (e.g., with a mild base like saturated sodium bicarbonate solution) to neutralize any acidic species. 2. Purify the epoxide using neutral silica gel chromatography and avoid prolonged exposure to acidic or basic conditions. |
Construction of the (2E,4Z,6E)-Trienoic Acid Side Chain
The synthesis of the conjugated triene system with the specific E, Z, E geometry can be challenging, often involving Wittig-type or Horner-Wadsworth-Emmons reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Incorrect Olefin Geometry (mixture of E/Z isomers) | 1. Non-stereoselective olefination conditions. 2. Isomerization of the double bonds during purification or subsequent steps. | 1. For Z-olefins, use a Z-selective Wittig reagent (unstabilized ylide) or a modified Horner-Wadsworth-Emmons reagent (e.g., Still-Gennari olefination). For E-olefins, use a stabilized Wittig reagent or a standard Horner-Wadsworth-Emmons reaction. 2. Protect the triene from light and heat. Use mild purification techniques and avoid acidic or basic conditions that could catalyze isomerization. |
| Low Yield in Coupling Reactions | 1. Steric hindrance around the reaction centers. 2. Low reactivity of the aldehyde or ylide. | 1. Choose less sterically hindered precursors if possible. 2. Use a more reactive phosphonium salt or phosphonate ester. Ensure complete deprotonation to form the ylide using a strong base (e.g., n-butyllithium, sodium hydride). |
| Difficulty in Purification | 1. Similar polarity of starting materials and products. 2. Presence of phosphine oxide byproduct. | 1. Utilize high-performance liquid chromatography (HPLC) for separation. 2. For Wittig reactions, the triphenylphosphine oxide byproduct can often be removed by precipitation from a nonpolar solvent or by chromatography. |
Esterification of the Decatrienoic Acid Core with the Phenylalanine Derivative
The final step involves the coupling of the synthesized epoxy-trienoic acid with the N-acetyl-L-phenylalanine methyl ester.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Esterification Yield | 1. Steric hindrance at the C8 hydroxyl group. 2. Inefficient coupling reagent. | 1. Use a highly efficient coupling reagent such as DCC/DMAP, EDC/DMAP, or HATU. 2. Consider using a more activated form of the carboxylic acid, such as an acid chloride or a mixed anhydride. |
| Epimerization at the Chiral Center of Phenylalanine | 1. Basic reaction conditions. 2. Prolonged reaction times at elevated temperatures. | 1. Use mild, non-basic coupling conditions. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Maintain a low reaction temperature. |
| Decomposition of the Triene System | 1. Harsh reaction conditions. | 1. Employ mild coupling reagents and conditions. Avoid strong acids or bases and high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the stereoselective synthesis of the (8R,9S)-epoxide on the decatrienoic acid backbone. The biological activity of this compound is highly dependent on the correct stereochemistry at these centers.
Q2: How can I confirm the stereochemistry of the synthesized epoxide?
A2: The stereochemistry can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), specifically through the use of chiral shift reagents or by comparing the spectral data with that reported in the literature for the natural product. X-ray crystallography of a suitable crystalline derivative would provide unambiguous proof of stereochemistry.
Q3: Are there any alternative methods for the synthesis of the (2E,4Z,6E)-triene moiety?
A3: Yes, besides Wittig and Horner-Wadsworth-Emmons reactions, other methods like Suzuki or Stille cross-coupling reactions can be employed to construct the conjugated triene system with good stereocontrol.
Q4: What are the main challenges in the purification of the synthetic intermediates?
A4: The main challenges include the potential for isomerization of the conjugated double bonds, the lability of the epoxide ring, and the similar polarity of reactants and products in coupling reactions. Careful selection of chromatographic conditions and minimizing exposure to harsh conditions are crucial.
Q5: Can other amino acid derivatives be used in the final esterification step?
A5: From a chemical standpoint, other amino acid derivatives can be used to create analogues of this compound. This could be a strategy for structure-activity relationship (SAR) studies to understand the role of the amino acid moiety in its biological activity.
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps (based on analogous reactions)
| Reaction Step | Reagents and Conditions | Typical Yield (%) | Key Challenges |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂, -20 °C | 70-90 | Achieving high diastereoselectivity, preventing epoxide opening. |
| Horner-Wadsworth-Emmons Olefination (E-selective) | Phosphonate ester, NaH, THF, 0 °C to rt | 60-85 | Ensuring high E-selectivity, removal of byproducts. |
| Still-Gennari Olefination (Z-selective) | Bis(trifluoroethyl)phosphonate, KHMDS, 18-crown-6, THF, -78 °C | 50-75 | Reagent preparation, maintaining low temperature for Z-selectivity. |
| Esterification (DCC/DMAP coupling) | Carboxylic acid, alcohol, DCC, DMAP, CH₂Cl₂, 0 °C to rt | 60-80 | Steric hindrance, potential for epimerization. |
Experimental Protocols (Illustrative Examples)
Protocol 1: Sharpless Asymmetric Epoxidation (General Procedure)
-
To a stirred solution of titanium(IV) isopropoxide in anhydrous dichloromethane at -20 °C under an argon atmosphere, add (+)-diethyl tartrate.
-
After stirring for 30 minutes, add the allylic alcohol substrate.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise while maintaining the temperature at -20 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir for 1 hour at room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Olefination (General Procedure for E-selective synthesis)
-
To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add the phosphonate ester dropwise.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C and add the aldehyde substrate dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Mandatory Visualization
Caption: Retrosynthetic analysis and workflow for the total synthesis of this compound.
Technical Support Center: Enhancing AK-Toxin II Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of AK-Toxin II detection methods. The following sections offer frequently asked questions, detailed troubleshooting guides, comparative data on detection methods, and specific experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is sensitive detection important? A1: this compound is a host-specific phytotoxic metabolite produced by the Alternaria alternata Japanese pear pathotype.[1] It induces characteristic veinal necrosis and rapid potassium (K+) loss in susceptible pear leaves.[1][2] Sensitive detection is crucial for agricultural research, food safety, and toxicology studies to quantify low but potentially harmful concentrations of the toxin, ensuring crop protection and preventing economic losses.
Q2: What are the main challenges in achieving sensitive this compound detection? A2: Like many mycotoxins, challenges include the complexity of sample matrices (e.g., plant tissues, food products), which can cause interference; the uneven distribution of the toxin in a sample, leading to sampling errors; and the low concentrations at which the toxin can be biologically active, requiring methods with very low limits of detection (LOD).[3][4]
Q3: Which detection methods offer the highest sensitivity for mycotoxins like this compound? A3: While traditional methods like HPLC and ELISA are widely used, newer approaches offer enhanced sensitivity. These include:
-
Aptamer-based biosensors (aptasensors): These use single-stranded DNA or RNA aptamers that bind to the target toxin with high affinity and specificity, offering simple, rapid, and low-cost detection.
-
Electrochemical biosensors: These methods, often combined with nanomaterials or aptamers, can achieve very low detection limits by measuring changes in electrical properties upon toxin binding.
-
Advanced Immunoassays: Techniques like fluorescence polarization immunoassay (FPIA) and methods using signal amplification strategies (e.g., nanozymes) can significantly improve the sensitivity of traditional immunoassays.
Q4: How can I improve the sensitivity of my current ELISA-based detection method? A4: To enhance ELISA sensitivity, consider using a higher-affinity monoclonal antibody, optimizing incubation times and temperatures, employing signal amplification systems (e.g., using enzyme-loaded nanomaterials or nanozymes), and ensuring thorough sample cleanup to reduce matrix effects.
Troubleshooting Guides
This guide addresses common issues encountered during this compound detection experiments.
Issue 1: Low or No Signal
Q: My assay (e.g., ELISA, biosensor) is producing a very low or no signal, even with positive controls. What are the possible causes and solutions? A: This is a common issue stemming from several potential sources. Follow this diagnostic workflow:
Issue 2: High Background Signal
Q: My negative controls are showing a high signal, making it difficult to distinguish them from positive samples. What should I do? A: High background noise can mask the true signal. Consider these points:
-
Insufficient Blocking: The surface of your plate or sensor may have non-specific binding sites.
-
Solution: Increase the concentration or incubation time of your blocking agent (e.g., BSA, non-fat milk). Test different blocking agents.
-
-
Cross-Reactivity: The detection antibody or aptamer may be binding to other molecules in the sample matrix.
-
Solution: Perform a cross-reactivity test with structurally similar molecules. If confirmed, a more specific antibody/aptamer is needed. Immunoaffinity column cleanup can also remove cross-reactive compounds.
-
-
Inadequate Washing: Residual unbound detection reagents can produce a signal.
-
Solution: Increase the number of washing steps or the volume of washing buffer. Adding a surfactant like Tween-20 to the wash buffer can also help.
-
-
Overactive Enzyme/Substrate: The enzyme conjugate concentration may be too high, or the substrate incubation time may be too long.
-
Solution: Titrate the enzyme conjugate to find the optimal concentration. Perform a time-course experiment for substrate development and stop the reaction before the background becomes too high.
-
Issue 3: Poor Reproducibility
Q: I am getting inconsistent results between assay runs. How can I improve reproducibility? A: Poor reproducibility often points to variations in experimental execution.
-
Inconsistent Pipetting: Small volume errors, especially with concentrated reagents, can lead to large variations.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique.
-
-
Sample Heterogeneity: Mycotoxins are often unevenly distributed ("hot spots") in solid samples.
-
Solution: Improve your sampling and sample preparation protocol. This includes taking a larger, more representative initial sample and thoroughly grinding and mixing it to create a homogenous subsample.
-
-
Temperature and Time Fluctuations: Minor deviations in incubation times or temperatures can affect binding kinetics and enzyme activity.
-
Solution: Use calibrated incubators and timers. Ensure all samples and reagents are at the same temperature before starting the assay.
-
-
Matrix Effects: Variations in the composition of your sample extracts can interfere with the assay differently between samples.
-
Solution: Implement a robust sample cleanup step, such as solid-phase extraction (SPE) or immunoaffinity columns, to remove interfering substances.
-
Data Presentation: Comparison of Detection Methods
The sensitivity of a detection method is typically defined by its Limit of Detection (LOD). While data specifically for this compound is limited across all platforms, the following table summarizes the sensitivities achieved for other mycotoxins using methods applicable to this compound analysis. This provides a benchmark for expected performance.
| Detection Method | Target Mycotoxin | Limit of Detection (LOD) | Matrix | Reference |
| Aptamer-based Fluorescent Biosensor | T-2 Toxin | 0.83 pM | Wheat, Beer | |
| Aptamer-based SERS/Fluorescence Assay | Fumonisin B1 | 3 pg/mL (SERS) | N/A | |
| Fluorescence Polarization Immunoassay (FPIA) | T-2/HT-2 Toxins | 10 µg/kg | Wheat | |
| LC-MS/MS | T-2/HT-2 Toxins | 2.2 µg/kg (T-2), 1.2 µg/kg (HT-2) | Wheat | |
| Electrochemical Aptasensor | Aflatoxin B1 | 1.2 x 10⁻² pg/mL | Food | |
| Electrochemical Immunosensor | T-2 Toxin | 30-100 nM (Linear Range) | Liquid Samples | |
| Conventional ELISA | Mycotoxins | Generally in the low ng/mL range | Various |
Experimental Protocols
Protocol: Ultrasensitive this compound Detection via Aptamer-Based Fluorescence Assay
This protocol describes a general method for sensitive mycotoxin detection using a fluorescently-labeled aptamer and a quencher (e.g., graphene oxide or gold nanoparticles). This method would require an this compound-specific aptamer, which can be developed through SELEX (Systematic Evolution of Ligands by Exponential Enrichment).
Principle: A fluorophore-labeled aptamer specific to this compound is initially adsorbed onto the surface of a quencher material, causing the fluorescence to be "turned off." In the presence of this compound, the aptamer preferentially binds to the toxin, causing a conformational change that releases it from the quencher's surface. This release restores the fluorescence, and the intensity of the signal is proportional to the concentration of this compound.
Materials:
-
This compound standard
-
This compound-specific aptamer labeled with a fluorophore (e.g., FAM)
-
Quencher material (e.g., Graphene Oxide (GO) or Gold Nanoparticles (AuNPs))
-
Binding Buffer (e.g., PBS, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Optimization of Quencher Concentration: a. Prepare a fixed concentration of the FAM-labeled aptamer (e.g., 10 nM) in binding buffer. b. Add varying concentrations of the quencher (e.g., 0-50 µg/mL of GO) to the aptamer solution. c. Incubate for 15 minutes at room temperature, protected from light. d. Measure the fluorescence intensity. Select the quencher concentration that provides the maximum quenching efficiency without causing aggregation.
-
Standard Curve Generation: a. Prepare a series of this compound standard dilutions in the binding buffer (e.g., from 1 pM to 100 nM). b. In the wells of a 96-well black microplate, add the FAM-labeled aptamer and the optimized concentration of the quencher. c. Add the different concentrations of the this compound standards to the wells. Include a "zero" control with only buffer. d. Incubate for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium. e. Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths for your fluorophore (e.g., 485/520 nm for FAM).
-
Sample Measurement: a. Perform sample extraction from your matrix (e.g., plant tissue) using an appropriate solvent, followed by a cleanup step (e.g., SPE) to minimize matrix effects. b. Dilute the final extract in the binding buffer to ensure the potential toxin concentration falls within the range of the standard curve. c. Repeat step 2, using the diluted sample extracts instead of the standards.
-
Data Analysis: a. Plot the fluorescence intensity (or the change in fluorescence, F/F₀) against the known concentrations of the this compound standards to generate a calibration curve. b. Use the calibration curve to determine the concentration of this compound in your samples.
Mandatory Visualizations
This compound Signaling Pathway
This compound exerts its phytotoxic effects by targeting the plasma membrane of susceptible plant cells. This leads to a disruption of membrane integrity, causing a rapid loss of electrolytes, particularly K+ ions, which culminates in necrotic cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
- 4. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
Technical Support Center: Enhancing AK-Toxin II Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of AK-Toxin II detection methods. The following sections offer frequently asked questions, detailed troubleshooting guides, comparative data on detection methods, and specific experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is sensitive detection important? A1: this compound is a host-specific phytotoxic metabolite produced by the Alternaria alternata Japanese pear pathotype.[1] It induces characteristic veinal necrosis and rapid potassium (K+) loss in susceptible pear leaves.[1][2] Sensitive detection is crucial for agricultural research, food safety, and toxicology studies to quantify low but potentially harmful concentrations of the toxin, ensuring crop protection and preventing economic losses.
Q2: What are the main challenges in achieving sensitive this compound detection? A2: Like many mycotoxins, challenges include the complexity of sample matrices (e.g., plant tissues, food products), which can cause interference; the uneven distribution of the toxin in a sample, leading to sampling errors; and the low concentrations at which the toxin can be biologically active, requiring methods with very low limits of detection (LOD).[3][4]
Q3: Which detection methods offer the highest sensitivity for mycotoxins like this compound? A3: While traditional methods like HPLC and ELISA are widely used, newer approaches offer enhanced sensitivity. These include:
-
Aptamer-based biosensors (aptasensors): These use single-stranded DNA or RNA aptamers that bind to the target toxin with high affinity and specificity, offering simple, rapid, and low-cost detection.
-
Electrochemical biosensors: These methods, often combined with nanomaterials or aptamers, can achieve very low detection limits by measuring changes in electrical properties upon toxin binding.
-
Advanced Immunoassays: Techniques like fluorescence polarization immunoassay (FPIA) and methods using signal amplification strategies (e.g., nanozymes) can significantly improve the sensitivity of traditional immunoassays.
Q4: How can I improve the sensitivity of my current ELISA-based detection method? A4: To enhance ELISA sensitivity, consider using a higher-affinity monoclonal antibody, optimizing incubation times and temperatures, employing signal amplification systems (e.g., using enzyme-loaded nanomaterials or nanozymes), and ensuring thorough sample cleanup to reduce matrix effects.
Troubleshooting Guides
This guide addresses common issues encountered during this compound detection experiments.
Issue 1: Low or No Signal
Q: My assay (e.g., ELISA, biosensor) is producing a very low or no signal, even with positive controls. What are the possible causes and solutions? A: This is a common issue stemming from several potential sources. Follow this diagnostic workflow:
Issue 2: High Background Signal
Q: My negative controls are showing a high signal, making it difficult to distinguish them from positive samples. What should I do? A: High background noise can mask the true signal. Consider these points:
-
Insufficient Blocking: The surface of your plate or sensor may have non-specific binding sites.
-
Solution: Increase the concentration or incubation time of your blocking agent (e.g., BSA, non-fat milk). Test different blocking agents.
-
-
Cross-Reactivity: The detection antibody or aptamer may be binding to other molecules in the sample matrix.
-
Solution: Perform a cross-reactivity test with structurally similar molecules. If confirmed, a more specific antibody/aptamer is needed. Immunoaffinity column cleanup can also remove cross-reactive compounds.
-
-
Inadequate Washing: Residual unbound detection reagents can produce a signal.
-
Solution: Increase the number of washing steps or the volume of washing buffer. Adding a surfactant like Tween-20 to the wash buffer can also help.
-
-
Overactive Enzyme/Substrate: The enzyme conjugate concentration may be too high, or the substrate incubation time may be too long.
-
Solution: Titrate the enzyme conjugate to find the optimal concentration. Perform a time-course experiment for substrate development and stop the reaction before the background becomes too high.
-
Issue 3: Poor Reproducibility
Q: I am getting inconsistent results between assay runs. How can I improve reproducibility? A: Poor reproducibility often points to variations in experimental execution.
-
Inconsistent Pipetting: Small volume errors, especially with concentrated reagents, can lead to large variations.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique.
-
-
Sample Heterogeneity: Mycotoxins are often unevenly distributed ("hot spots") in solid samples.
-
Solution: Improve your sampling and sample preparation protocol. This includes taking a larger, more representative initial sample and thoroughly grinding and mixing it to create a homogenous subsample.
-
-
Temperature and Time Fluctuations: Minor deviations in incubation times or temperatures can affect binding kinetics and enzyme activity.
-
Solution: Use calibrated incubators and timers. Ensure all samples and reagents are at the same temperature before starting the assay.
-
-
Matrix Effects: Variations in the composition of your sample extracts can interfere with the assay differently between samples.
-
Solution: Implement a robust sample cleanup step, such as solid-phase extraction (SPE) or immunoaffinity columns, to remove interfering substances.
-
Data Presentation: Comparison of Detection Methods
The sensitivity of a detection method is typically defined by its Limit of Detection (LOD). While data specifically for this compound is limited across all platforms, the following table summarizes the sensitivities achieved for other mycotoxins using methods applicable to this compound analysis. This provides a benchmark for expected performance.
| Detection Method | Target Mycotoxin | Limit of Detection (LOD) | Matrix | Reference |
| Aptamer-based Fluorescent Biosensor | T-2 Toxin | 0.83 pM | Wheat, Beer | |
| Aptamer-based SERS/Fluorescence Assay | Fumonisin B1 | 3 pg/mL (SERS) | N/A | |
| Fluorescence Polarization Immunoassay (FPIA) | T-2/HT-2 Toxins | 10 µg/kg | Wheat | |
| LC-MS/MS | T-2/HT-2 Toxins | 2.2 µg/kg (T-2), 1.2 µg/kg (HT-2) | Wheat | |
| Electrochemical Aptasensor | Aflatoxin B1 | 1.2 x 10⁻² pg/mL | Food | |
| Electrochemical Immunosensor | T-2 Toxin | 30-100 nM (Linear Range) | Liquid Samples | |
| Conventional ELISA | Mycotoxins | Generally in the low ng/mL range | Various |
Experimental Protocols
Protocol: Ultrasensitive this compound Detection via Aptamer-Based Fluorescence Assay
This protocol describes a general method for sensitive mycotoxin detection using a fluorescently-labeled aptamer and a quencher (e.g., graphene oxide or gold nanoparticles). This method would require an this compound-specific aptamer, which can be developed through SELEX (Systematic Evolution of Ligands by Exponential Enrichment).
Principle: A fluorophore-labeled aptamer specific to this compound is initially adsorbed onto the surface of a quencher material, causing the fluorescence to be "turned off." In the presence of this compound, the aptamer preferentially binds to the toxin, causing a conformational change that releases it from the quencher's surface. This release restores the fluorescence, and the intensity of the signal is proportional to the concentration of this compound.
Materials:
-
This compound standard
-
This compound-specific aptamer labeled with a fluorophore (e.g., FAM)
-
Quencher material (e.g., Graphene Oxide (GO) or Gold Nanoparticles (AuNPs))
-
Binding Buffer (e.g., PBS, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Optimization of Quencher Concentration: a. Prepare a fixed concentration of the FAM-labeled aptamer (e.g., 10 nM) in binding buffer. b. Add varying concentrations of the quencher (e.g., 0-50 µg/mL of GO) to the aptamer solution. c. Incubate for 15 minutes at room temperature, protected from light. d. Measure the fluorescence intensity. Select the quencher concentration that provides the maximum quenching efficiency without causing aggregation.
-
Standard Curve Generation: a. Prepare a series of this compound standard dilutions in the binding buffer (e.g., from 1 pM to 100 nM). b. In the wells of a 96-well black microplate, add the FAM-labeled aptamer and the optimized concentration of the quencher. c. Add the different concentrations of the this compound standards to the wells. Include a "zero" control with only buffer. d. Incubate for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium. e. Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths for your fluorophore (e.g., 485/520 nm for FAM).
-
Sample Measurement: a. Perform sample extraction from your matrix (e.g., plant tissue) using an appropriate solvent, followed by a cleanup step (e.g., SPE) to minimize matrix effects. b. Dilute the final extract in the binding buffer to ensure the potential toxin concentration falls within the range of the standard curve. c. Repeat step 2, using the diluted sample extracts instead of the standards.
-
Data Analysis: a. Plot the fluorescence intensity (or the change in fluorescence, F/F₀) against the known concentrations of the this compound standards to generate a calibration curve. b. Use the calibration curve to determine the concentration of this compound in your samples.
Mandatory Visualizations
This compound Signaling Pathway
This compound exerts its phytotoxic effects by targeting the plasma membrane of susceptible plant cells. This leads to a disruption of membrane integrity, causing a rapid loss of electrolytes, particularly K+ ions, which culminates in necrotic cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
- 4. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
Technical Support Center: Enhancing AK-Toxin II Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of AK-Toxin II detection methods. The following sections offer frequently asked questions, detailed troubleshooting guides, comparative data on detection methods, and specific experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is sensitive detection important? A1: this compound is a host-specific phytotoxic metabolite produced by the Alternaria alternata Japanese pear pathotype.[1] It induces characteristic veinal necrosis and rapid potassium (K+) loss in susceptible pear leaves.[1][2] Sensitive detection is crucial for agricultural research, food safety, and toxicology studies to quantify low but potentially harmful concentrations of the toxin, ensuring crop protection and preventing economic losses.
Q2: What are the main challenges in achieving sensitive this compound detection? A2: Like many mycotoxins, challenges include the complexity of sample matrices (e.g., plant tissues, food products), which can cause interference; the uneven distribution of the toxin in a sample, leading to sampling errors; and the low concentrations at which the toxin can be biologically active, requiring methods with very low limits of detection (LOD).[3][4]
Q3: Which detection methods offer the highest sensitivity for mycotoxins like this compound? A3: While traditional methods like HPLC and ELISA are widely used, newer approaches offer enhanced sensitivity. These include:
-
Aptamer-based biosensors (aptasensors): These use single-stranded DNA or RNA aptamers that bind to the target toxin with high affinity and specificity, offering simple, rapid, and low-cost detection.
-
Electrochemical biosensors: These methods, often combined with nanomaterials or aptamers, can achieve very low detection limits by measuring changes in electrical properties upon toxin binding.
-
Advanced Immunoassays: Techniques like fluorescence polarization immunoassay (FPIA) and methods using signal amplification strategies (e.g., nanozymes) can significantly improve the sensitivity of traditional immunoassays.
Q4: How can I improve the sensitivity of my current ELISA-based detection method? A4: To enhance ELISA sensitivity, consider using a higher-affinity monoclonal antibody, optimizing incubation times and temperatures, employing signal amplification systems (e.g., using enzyme-loaded nanomaterials or nanozymes), and ensuring thorough sample cleanup to reduce matrix effects.
Troubleshooting Guides
This guide addresses common issues encountered during this compound detection experiments.
Issue 1: Low or No Signal
Q: My assay (e.g., ELISA, biosensor) is producing a very low or no signal, even with positive controls. What are the possible causes and solutions? A: This is a common issue stemming from several potential sources. Follow this diagnostic workflow:
Issue 2: High Background Signal
Q: My negative controls are showing a high signal, making it difficult to distinguish them from positive samples. What should I do? A: High background noise can mask the true signal. Consider these points:
-
Insufficient Blocking: The surface of your plate or sensor may have non-specific binding sites.
-
Solution: Increase the concentration or incubation time of your blocking agent (e.g., BSA, non-fat milk). Test different blocking agents.
-
-
Cross-Reactivity: The detection antibody or aptamer may be binding to other molecules in the sample matrix.
-
Solution: Perform a cross-reactivity test with structurally similar molecules. If confirmed, a more specific antibody/aptamer is needed. Immunoaffinity column cleanup can also remove cross-reactive compounds.
-
-
Inadequate Washing: Residual unbound detection reagents can produce a signal.
-
Solution: Increase the number of washing steps or the volume of washing buffer. Adding a surfactant like Tween-20 to the wash buffer can also help.
-
-
Overactive Enzyme/Substrate: The enzyme conjugate concentration may be too high, or the substrate incubation time may be too long.
-
Solution: Titrate the enzyme conjugate to find the optimal concentration. Perform a time-course experiment for substrate development and stop the reaction before the background becomes too high.
-
Issue 3: Poor Reproducibility
Q: I am getting inconsistent results between assay runs. How can I improve reproducibility? A: Poor reproducibility often points to variations in experimental execution.
-
Inconsistent Pipetting: Small volume errors, especially with concentrated reagents, can lead to large variations.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique.
-
-
Sample Heterogeneity: Mycotoxins are often unevenly distributed ("hot spots") in solid samples.
-
Solution: Improve your sampling and sample preparation protocol. This includes taking a larger, more representative initial sample and thoroughly grinding and mixing it to create a homogenous subsample.
-
-
Temperature and Time Fluctuations: Minor deviations in incubation times or temperatures can affect binding kinetics and enzyme activity.
-
Solution: Use calibrated incubators and timers. Ensure all samples and reagents are at the same temperature before starting the assay.
-
-
Matrix Effects: Variations in the composition of your sample extracts can interfere with the assay differently between samples.
-
Solution: Implement a robust sample cleanup step, such as solid-phase extraction (SPE) or immunoaffinity columns, to remove interfering substances.
-
Data Presentation: Comparison of Detection Methods
The sensitivity of a detection method is typically defined by its Limit of Detection (LOD). While data specifically for this compound is limited across all platforms, the following table summarizes the sensitivities achieved for other mycotoxins using methods applicable to this compound analysis. This provides a benchmark for expected performance.
| Detection Method | Target Mycotoxin | Limit of Detection (LOD) | Matrix | Reference |
| Aptamer-based Fluorescent Biosensor | T-2 Toxin | 0.83 pM | Wheat, Beer | |
| Aptamer-based SERS/Fluorescence Assay | Fumonisin B1 | 3 pg/mL (SERS) | N/A | |
| Fluorescence Polarization Immunoassay (FPIA) | T-2/HT-2 Toxins | 10 µg/kg | Wheat | |
| LC-MS/MS | T-2/HT-2 Toxins | 2.2 µg/kg (T-2), 1.2 µg/kg (HT-2) | Wheat | |
| Electrochemical Aptasensor | Aflatoxin B1 | 1.2 x 10⁻² pg/mL | Food | |
| Electrochemical Immunosensor | T-2 Toxin | 30-100 nM (Linear Range) | Liquid Samples | |
| Conventional ELISA | Mycotoxins | Generally in the low ng/mL range | Various |
Experimental Protocols
Protocol: Ultrasensitive this compound Detection via Aptamer-Based Fluorescence Assay
This protocol describes a general method for sensitive mycotoxin detection using a fluorescently-labeled aptamer and a quencher (e.g., graphene oxide or gold nanoparticles). This method would require an this compound-specific aptamer, which can be developed through SELEX (Systematic Evolution of Ligands by Exponential Enrichment).
Principle: A fluorophore-labeled aptamer specific to this compound is initially adsorbed onto the surface of a quencher material, causing the fluorescence to be "turned off." In the presence of this compound, the aptamer preferentially binds to the toxin, causing a conformational change that releases it from the quencher's surface. This release restores the fluorescence, and the intensity of the signal is proportional to the concentration of this compound.
Materials:
-
This compound standard
-
This compound-specific aptamer labeled with a fluorophore (e.g., FAM)
-
Quencher material (e.g., Graphene Oxide (GO) or Gold Nanoparticles (AuNPs))
-
Binding Buffer (e.g., PBS, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Optimization of Quencher Concentration: a. Prepare a fixed concentration of the FAM-labeled aptamer (e.g., 10 nM) in binding buffer. b. Add varying concentrations of the quencher (e.g., 0-50 µg/mL of GO) to the aptamer solution. c. Incubate for 15 minutes at room temperature, protected from light. d. Measure the fluorescence intensity. Select the quencher concentration that provides the maximum quenching efficiency without causing aggregation.
-
Standard Curve Generation: a. Prepare a series of this compound standard dilutions in the binding buffer (e.g., from 1 pM to 100 nM). b. In the wells of a 96-well black microplate, add the FAM-labeled aptamer and the optimized concentration of the quencher. c. Add the different concentrations of the this compound standards to the wells. Include a "zero" control with only buffer. d. Incubate for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium. e. Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths for your fluorophore (e.g., 485/520 nm for FAM).
-
Sample Measurement: a. Perform sample extraction from your matrix (e.g., plant tissue) using an appropriate solvent, followed by a cleanup step (e.g., SPE) to minimize matrix effects. b. Dilute the final extract in the binding buffer to ensure the potential toxin concentration falls within the range of the standard curve. c. Repeat step 2, using the diluted sample extracts instead of the standards.
-
Data Analysis: a. Plot the fluorescence intensity (or the change in fluorescence, F/F₀) against the known concentrations of the this compound standards to generate a calibration curve. b. Use the calibration curve to determine the concentration of this compound in your samples.
Mandatory Visualizations
This compound Signaling Pathway
This compound exerts its phytotoxic effects by targeting the plasma membrane of susceptible plant cells. This leads to a disruption of membrane integrity, causing a rapid loss of electrolytes, particularly K+ ions, which culminates in necrotic cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
- 4. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
Strategies to control for variability in fungal toxin production
Welcome to the technical support center for controlling variability in fungal toxin production. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving consistent and reproducible results in mycotoxin-related experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of variability in fungal toxin production?
Variability in mycotoxin production is a complex issue driven by a combination of genetic, environmental, and nutritional factors.[1][2] Even within a single species, different strains can exhibit significant differences in their capacity to produce toxins.[3] The key drivers include:
-
Environmental Conditions: Factors such as temperature, pH, and water activity (aw) are critical.[3][4] Optimal conditions for fungal growth do not always align with optimal conditions for toxin production.
-
Nutrient Availability: The composition of the substrate, particularly the sources and ratios of carbon and nitrogen, profoundly influences mycotoxin biosynthesis.
-
Genetic Regulation: The expression of mycotoxin biosynthetic gene clusters (BGCs) is tightly controlled by pathway-specific transcription factors (e.g., AflR for aflatoxin) and global regulatory proteins that respond to environmental cues.
-
Fungal Strain: Mycotoxin production is highly strain-specific. Different strains of the same fungal species can produce different types or amounts of mycotoxins.
Q2: How do environmental factors specifically affect toxin production?
Environmental conditions are among the most significant sources of experimental variability. Temperature, water activity (aw), relative humidity, and pH all play pivotal roles.
-
Temperature: Most toxigenic fungi have an optimal temperature range for growth and a often narrower, distinct range for toxin production. For example, many Aspergillus species that produce aflatoxins thrive in warm temperatures (25-38°C).
-
Water Activity (aw) & Humidity: High water activity (greater than 0.78) and relative humidity (88-95%) generally favor fungal growth and subsequent mycotoxin production.
-
pH: The pH of the substrate can trigger or suppress the expression of toxin biosynthesis genes. Acidic conditions (pH 4.0-4.5) are often optimal for the production of many mycotoxins, including aflatoxins and some Alternaria toxins.
Table 1: Influence of Environmental Factors on Mycotoxin Production by Common Fungal Genera
| Factor | Aspergillus (e.g., Aflatoxin) | Penicillium (e.g., Ochratoxin A) | Fusarium (e.g., DON, Zearalenone) |
| Optimal Temperature | 25 - 38°C | 20 - 30°C | 15 - 27°C |
| Optimal Water Activity (aw) | > 0.85 | > 0.80 | > 0.90 |
| Optimal pH | 4.0 - 6.5 | 4.0 - 8.0 (Varies by species) | 5.0 - 7.0 |
Q3: What is the role of signaling pathways in controlling toxin synthesis?
Fungal cells integrate environmental and nutritional signals through complex signaling pathways to regulate secondary metabolism, including toxin production. Key pathways include:
-
G-Protein Signaling: These pathways are central regulators of fungal development and mycotoxin production in genera like Aspergillus and Fusarium. They often act as master switches that can activate or repress toxin gene clusters in response to external stimuli.
-
TOR Signaling Pathway: This highly conserved pathway plays an essential role in regulating cell growth in response to nutrient availability. In Aspergillus flavus, the TOR pathway is crucial for regulating growth, stress responses, and aflatoxin biosynthesis.
-
MAPK Signaling: Mitogen-activated protein kinase (MAPK) cascades are involved in responding to various environmental stresses and can influence the expression of mycotoxin biosynthetic genes.
Below is a simplified diagram illustrating the general influence of these pathways.
Caption: Simplified signaling cascade for mycotoxin regulation.
Troubleshooting Guides
Guide 1: Inconsistent or Low Toxin Yields
Q: My fungal cultures are growing well, but the toxin yield is highly variable between batches. What should I check first?
A: This is a common issue. Since growth and toxin production can have different optimal conditions, good biomass does not guarantee high toxin yield. Follow this checklist to diagnose the problem.
-
Standardize Inoculum: Are you using a consistent method for inoculation?
-
Problem: Variable spore concentrations or using mycelial plugs of different ages can introduce significant variability.
-
Solution: Prepare a standardized spore suspension and quantify it using a hemocytometer. Always use fresh cultures of the same age to prepare the inoculum.
-
-
Verify Culture Medium: Is the composition of your medium identical in every experiment?
-
Problem: Minor variations in the source or batch of media components, especially carbon and nitrogen sources, can alter toxin output.
-
Solution: Prepare a large batch of medium from a single source of reagents. Autoclave all batches for the exact same duration to avoid chemical changes. Check and record the final pH of the medium after autoclaving.
-
-
Control Environmental Parameters: Are incubation conditions precisely controlled?
-
Problem: Small fluctuations in temperature, humidity, or light exposure can impact results. Light, for instance, has been shown to reduce aflatoxin synthesis.
-
Solution: Use a calibrated incubator that maintains a stable temperature (±0.5°C). Ensure consistent light/dark cycles or complete darkness, depending on your protocol. Monitor and control humidity if possible.
-
-
Check for Strain Stability: Could the fungal strain have lost its toxigenic potential?
-
Problem: Repeated sub-culturing can lead to genetic instability and a reduction in mycotoxin production.
-
Solution: Maintain frozen stocks (-80°C) of your fungal strain. For each experiment, start a new culture from a frozen stock rather than from a previously used plate.
-
The following workflow can help systematically address inconsistent yields.
Caption: Troubleshooting workflow for inconsistent mycotoxin yields.
Guide 2: Complete Loss of Toxin Production
Q: My fungus is growing, but I cannot detect any toxin in my extracts. What could be the cause?
A: A complete loss of toxin production, despite healthy fungal growth, points to more fundamental issues with either the strain, the culture conditions, or the extraction/detection method.
-
Confirm Strain Identity and Viability:
-
Question: Are you certain you are using a toxigenic strain? Has it been passaged too many times?
-
Action: Confirm the identity of your strain. If possible, use PCR to verify the presence of key genes in the toxin's biosynthetic cluster. Always initiate experiments from a low-passage frozen stock.
-
-
Evaluate Culture Conditions for Toxin Induction:
-
Question: Are your growth conditions actually conducive to toxin production, not just growth?
-
Action: Review the literature for the specific induction requirements of your target mycotoxin. Some toxins are only produced under specific nutrient limitations (e.g., nitrogen or carbon stress) or within a narrow pH range. For example, an acidic environment is a known molecular trigger for aflatoxin biosynthesis.
-
-
Validate Extraction and Analytical Methods:
-
Question: Is your extraction protocol efficient, and is your analytical method sensitive enough?
-
Action: Perform a spike-and-recovery experiment. Add a known amount of a certified mycotoxin standard to a blank culture extract and process it through your entire workflow. This will validate both your extraction efficiency and the sensitivity of your detection method (e.g., HPLC, LC-MS/MS). If recovery is low, your extraction protocol needs optimization. If recovery is good but you still detect nothing in your samples, the issue lies with production.
-
The decision tree below outlines these troubleshooting steps.
Caption: Decision tree for troubleshooting complete loss of toxin.
Experimental Protocols
Protocol 1: Standardization of Fungal Spore Suspension
This protocol ensures a consistent starting inoculum for liquid or solid-state fermentation.
Materials:
-
Mature (7-14 days) fungal culture on an agar (B569324) plate (e.g., PDA).
-
Sterile 0.05% Tween 80 in distilled water.
-
Sterile glass beads (3-5 mm diameter).
-
Hemocytometer and microscope.
-
Sterile 15 mL conical tubes.
Methodology:
-
Aseptically add 5-10 mL of sterile 0.05% Tween 80 solution and 5-10 sterile glass beads to the mature fungal plate.
-
Gently agitate the plate in a circular motion for 1-2 minutes to dislodge the spores.
-
Carefully collect the spore suspension using a sterile pipette and transfer it to a sterile 15 mL conical tube.
-
Vortex the suspension for 30 seconds to ensure homogeneity.
-
Create a 1:10 or 1:100 dilution of the suspension in sterile water.
-
Load the diluted suspension onto a hemocytometer.
-
Count the spores in the central grid under a microscope.
-
Calculate the spore concentration (spores/mL) using the standard hemocytometer formula.
-
Adjust the concentration of the stock suspension with sterile Tween 80 solution to a desired final concentration (e.g., 1 x 106 spores/mL).
-
Use this standardized suspension to inoculate your experimental cultures.
Protocol 2: Mycotoxin Extraction and Quantification using HPLC
This is a general protocol for the extraction of moderately polar mycotoxins (e.g., aflatoxins) from fungal cultures for analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fungal culture (liquid or solid).
-
Extraction solvent (e.g., 80:20 Methanol:Water).
-
Certified mycotoxin standard.
-
0.22 µm syringe filters (PTFE or nylon).
-
HPLC system with a fluorescence or UV detector.
-
C18 HPLC column.
Methodology:
Part A: Extraction
-
Homogenize a known amount of your fungal culture (e.g., 1 g of mycelia or 5 mL of liquid culture).
-
Add 20 mL of the extraction solvent.
-
Shake vigorously on an orbital shaker at 200 rpm for 60 minutes.
-
Centrifuge the mixture at 4,000 x g for 15 minutes.
-
Carefully collect the supernatant (the extract).
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
Part B: Quantification
-
Prepare a standard curve by making serial dilutions of the certified mycotoxin standard in the mobile phase.
-
Set up the HPLC method. The exact parameters (mobile phase, flow rate, column temperature, detector wavelength) will depend on the specific mycotoxin and must be optimized.
-
Inject the standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the filtered sample extracts.
-
Quantify the amount of mycotoxin in your samples by comparing the peak area of the analyte to the standard curve.
-
Express the final concentration in µg/g or µg/mL of the original culture.
References
Strategies to control for variability in fungal toxin production
Welcome to the technical support center for controlling variability in fungal toxin production. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving consistent and reproducible results in mycotoxin-related experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of variability in fungal toxin production?
Variability in mycotoxin production is a complex issue driven by a combination of genetic, environmental, and nutritional factors.[1][2] Even within a single species, different strains can exhibit significant differences in their capacity to produce toxins.[3] The key drivers include:
-
Environmental Conditions: Factors such as temperature, pH, and water activity (aw) are critical.[3][4] Optimal conditions for fungal growth do not always align with optimal conditions for toxin production.
-
Nutrient Availability: The composition of the substrate, particularly the sources and ratios of carbon and nitrogen, profoundly influences mycotoxin biosynthesis.
-
Genetic Regulation: The expression of mycotoxin biosynthetic gene clusters (BGCs) is tightly controlled by pathway-specific transcription factors (e.g., AflR for aflatoxin) and global regulatory proteins that respond to environmental cues.
-
Fungal Strain: Mycotoxin production is highly strain-specific. Different strains of the same fungal species can produce different types or amounts of mycotoxins.
Q2: How do environmental factors specifically affect toxin production?
Environmental conditions are among the most significant sources of experimental variability. Temperature, water activity (aw), relative humidity, and pH all play pivotal roles.
-
Temperature: Most toxigenic fungi have an optimal temperature range for growth and a often narrower, distinct range for toxin production. For example, many Aspergillus species that produce aflatoxins thrive in warm temperatures (25-38°C).
-
Water Activity (aw) & Humidity: High water activity (greater than 0.78) and relative humidity (88-95%) generally favor fungal growth and subsequent mycotoxin production.
-
pH: The pH of the substrate can trigger or suppress the expression of toxin biosynthesis genes. Acidic conditions (pH 4.0-4.5) are often optimal for the production of many mycotoxins, including aflatoxins and some Alternaria toxins.
Table 1: Influence of Environmental Factors on Mycotoxin Production by Common Fungal Genera
| Factor | Aspergillus (e.g., Aflatoxin) | Penicillium (e.g., Ochratoxin A) | Fusarium (e.g., DON, Zearalenone) |
| Optimal Temperature | 25 - 38°C | 20 - 30°C | 15 - 27°C |
| Optimal Water Activity (aw) | > 0.85 | > 0.80 | > 0.90 |
| Optimal pH | 4.0 - 6.5 | 4.0 - 8.0 (Varies by species) | 5.0 - 7.0 |
Q3: What is the role of signaling pathways in controlling toxin synthesis?
Fungal cells integrate environmental and nutritional signals through complex signaling pathways to regulate secondary metabolism, including toxin production. Key pathways include:
-
G-Protein Signaling: These pathways are central regulators of fungal development and mycotoxin production in genera like Aspergillus and Fusarium. They often act as master switches that can activate or repress toxin gene clusters in response to external stimuli.
-
TOR Signaling Pathway: This highly conserved pathway plays an essential role in regulating cell growth in response to nutrient availability. In Aspergillus flavus, the TOR pathway is crucial for regulating growth, stress responses, and aflatoxin biosynthesis.
-
MAPK Signaling: Mitogen-activated protein kinase (MAPK) cascades are involved in responding to various environmental stresses and can influence the expression of mycotoxin biosynthetic genes.
Below is a simplified diagram illustrating the general influence of these pathways.
Caption: Simplified signaling cascade for mycotoxin regulation.
Troubleshooting Guides
Guide 1: Inconsistent or Low Toxin Yields
Q: My fungal cultures are growing well, but the toxin yield is highly variable between batches. What should I check first?
A: This is a common issue. Since growth and toxin production can have different optimal conditions, good biomass does not guarantee high toxin yield. Follow this checklist to diagnose the problem.
-
Standardize Inoculum: Are you using a consistent method for inoculation?
-
Problem: Variable spore concentrations or using mycelial plugs of different ages can introduce significant variability.
-
Solution: Prepare a standardized spore suspension and quantify it using a hemocytometer. Always use fresh cultures of the same age to prepare the inoculum.
-
-
Verify Culture Medium: Is the composition of your medium identical in every experiment?
-
Problem: Minor variations in the source or batch of media components, especially carbon and nitrogen sources, can alter toxin output.
-
Solution: Prepare a large batch of medium from a single source of reagents. Autoclave all batches for the exact same duration to avoid chemical changes. Check and record the final pH of the medium after autoclaving.
-
-
Control Environmental Parameters: Are incubation conditions precisely controlled?
-
Problem: Small fluctuations in temperature, humidity, or light exposure can impact results. Light, for instance, has been shown to reduce aflatoxin synthesis.
-
Solution: Use a calibrated incubator that maintains a stable temperature (±0.5°C). Ensure consistent light/dark cycles or complete darkness, depending on your protocol. Monitor and control humidity if possible.
-
-
Check for Strain Stability: Could the fungal strain have lost its toxigenic potential?
-
Problem: Repeated sub-culturing can lead to genetic instability and a reduction in mycotoxin production.
-
Solution: Maintain frozen stocks (-80°C) of your fungal strain. For each experiment, start a new culture from a frozen stock rather than from a previously used plate.
-
The following workflow can help systematically address inconsistent yields.
Caption: Troubleshooting workflow for inconsistent mycotoxin yields.
Guide 2: Complete Loss of Toxin Production
Q: My fungus is growing, but I cannot detect any toxin in my extracts. What could be the cause?
A: A complete loss of toxin production, despite healthy fungal growth, points to more fundamental issues with either the strain, the culture conditions, or the extraction/detection method.
-
Confirm Strain Identity and Viability:
-
Question: Are you certain you are using a toxigenic strain? Has it been passaged too many times?
-
Action: Confirm the identity of your strain. If possible, use PCR to verify the presence of key genes in the toxin's biosynthetic cluster. Always initiate experiments from a low-passage frozen stock.
-
-
Evaluate Culture Conditions for Toxin Induction:
-
Question: Are your growth conditions actually conducive to toxin production, not just growth?
-
Action: Review the literature for the specific induction requirements of your target mycotoxin. Some toxins are only produced under specific nutrient limitations (e.g., nitrogen or carbon stress) or within a narrow pH range. For example, an acidic environment is a known molecular trigger for aflatoxin biosynthesis.
-
-
Validate Extraction and Analytical Methods:
-
Question: Is your extraction protocol efficient, and is your analytical method sensitive enough?
-
Action: Perform a spike-and-recovery experiment. Add a known amount of a certified mycotoxin standard to a blank culture extract and process it through your entire workflow. This will validate both your extraction efficiency and the sensitivity of your detection method (e.g., HPLC, LC-MS/MS). If recovery is low, your extraction protocol needs optimization. If recovery is good but you still detect nothing in your samples, the issue lies with production.
-
The decision tree below outlines these troubleshooting steps.
Caption: Decision tree for troubleshooting complete loss of toxin.
Experimental Protocols
Protocol 1: Standardization of Fungal Spore Suspension
This protocol ensures a consistent starting inoculum for liquid or solid-state fermentation.
Materials:
-
Mature (7-14 days) fungal culture on an agar (B569324) plate (e.g., PDA).
-
Sterile 0.05% Tween 80 in distilled water.
-
Sterile glass beads (3-5 mm diameter).
-
Hemocytometer and microscope.
-
Sterile 15 mL conical tubes.
Methodology:
-
Aseptically add 5-10 mL of sterile 0.05% Tween 80 solution and 5-10 sterile glass beads to the mature fungal plate.
-
Gently agitate the plate in a circular motion for 1-2 minutes to dislodge the spores.
-
Carefully collect the spore suspension using a sterile pipette and transfer it to a sterile 15 mL conical tube.
-
Vortex the suspension for 30 seconds to ensure homogeneity.
-
Create a 1:10 or 1:100 dilution of the suspension in sterile water.
-
Load the diluted suspension onto a hemocytometer.
-
Count the spores in the central grid under a microscope.
-
Calculate the spore concentration (spores/mL) using the standard hemocytometer formula.
-
Adjust the concentration of the stock suspension with sterile Tween 80 solution to a desired final concentration (e.g., 1 x 106 spores/mL).
-
Use this standardized suspension to inoculate your experimental cultures.
Protocol 2: Mycotoxin Extraction and Quantification using HPLC
This is a general protocol for the extraction of moderately polar mycotoxins (e.g., aflatoxins) from fungal cultures for analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fungal culture (liquid or solid).
-
Extraction solvent (e.g., 80:20 Methanol:Water).
-
Certified mycotoxin standard.
-
0.22 µm syringe filters (PTFE or nylon).
-
HPLC system with a fluorescence or UV detector.
-
C18 HPLC column.
Methodology:
Part A: Extraction
-
Homogenize a known amount of your fungal culture (e.g., 1 g of mycelia or 5 mL of liquid culture).
-
Add 20 mL of the extraction solvent.
-
Shake vigorously on an orbital shaker at 200 rpm for 60 minutes.
-
Centrifuge the mixture at 4,000 x g for 15 minutes.
-
Carefully collect the supernatant (the extract).
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
Part B: Quantification
-
Prepare a standard curve by making serial dilutions of the certified mycotoxin standard in the mobile phase.
-
Set up the HPLC method. The exact parameters (mobile phase, flow rate, column temperature, detector wavelength) will depend on the specific mycotoxin and must be optimized.
-
Inject the standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the filtered sample extracts.
-
Quantify the amount of mycotoxin in your samples by comparing the peak area of the analyte to the standard curve.
-
Express the final concentration in µg/g or µg/mL of the original culture.
References
Strategies to control for variability in fungal toxin production
Welcome to the technical support center for controlling variability in fungal toxin production. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving consistent and reproducible results in mycotoxin-related experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of variability in fungal toxin production?
Variability in mycotoxin production is a complex issue driven by a combination of genetic, environmental, and nutritional factors.[1][2] Even within a single species, different strains can exhibit significant differences in their capacity to produce toxins.[3] The key drivers include:
-
Environmental Conditions: Factors such as temperature, pH, and water activity (aw) are critical.[3][4] Optimal conditions for fungal growth do not always align with optimal conditions for toxin production.
-
Nutrient Availability: The composition of the substrate, particularly the sources and ratios of carbon and nitrogen, profoundly influences mycotoxin biosynthesis.
-
Genetic Regulation: The expression of mycotoxin biosynthetic gene clusters (BGCs) is tightly controlled by pathway-specific transcription factors (e.g., AflR for aflatoxin) and global regulatory proteins that respond to environmental cues.
-
Fungal Strain: Mycotoxin production is highly strain-specific. Different strains of the same fungal species can produce different types or amounts of mycotoxins.
Q2: How do environmental factors specifically affect toxin production?
Environmental conditions are among the most significant sources of experimental variability. Temperature, water activity (aw), relative humidity, and pH all play pivotal roles.
-
Temperature: Most toxigenic fungi have an optimal temperature range for growth and a often narrower, distinct range for toxin production. For example, many Aspergillus species that produce aflatoxins thrive in warm temperatures (25-38°C).
-
Water Activity (aw) & Humidity: High water activity (greater than 0.78) and relative humidity (88-95%) generally favor fungal growth and subsequent mycotoxin production.
-
pH: The pH of the substrate can trigger or suppress the expression of toxin biosynthesis genes. Acidic conditions (pH 4.0-4.5) are often optimal for the production of many mycotoxins, including aflatoxins and some Alternaria toxins.
Table 1: Influence of Environmental Factors on Mycotoxin Production by Common Fungal Genera
| Factor | Aspergillus (e.g., Aflatoxin) | Penicillium (e.g., Ochratoxin A) | Fusarium (e.g., DON, Zearalenone) |
| Optimal Temperature | 25 - 38°C | 20 - 30°C | 15 - 27°C |
| Optimal Water Activity (aw) | > 0.85 | > 0.80 | > 0.90 |
| Optimal pH | 4.0 - 6.5 | 4.0 - 8.0 (Varies by species) | 5.0 - 7.0 |
Q3: What is the role of signaling pathways in controlling toxin synthesis?
Fungal cells integrate environmental and nutritional signals through complex signaling pathways to regulate secondary metabolism, including toxin production. Key pathways include:
-
G-Protein Signaling: These pathways are central regulators of fungal development and mycotoxin production in genera like Aspergillus and Fusarium. They often act as master switches that can activate or repress toxin gene clusters in response to external stimuli.
-
TOR Signaling Pathway: This highly conserved pathway plays an essential role in regulating cell growth in response to nutrient availability. In Aspergillus flavus, the TOR pathway is crucial for regulating growth, stress responses, and aflatoxin biosynthesis.
-
MAPK Signaling: Mitogen-activated protein kinase (MAPK) cascades are involved in responding to various environmental stresses and can influence the expression of mycotoxin biosynthetic genes.
Below is a simplified diagram illustrating the general influence of these pathways.
Caption: Simplified signaling cascade for mycotoxin regulation.
Troubleshooting Guides
Guide 1: Inconsistent or Low Toxin Yields
Q: My fungal cultures are growing well, but the toxin yield is highly variable between batches. What should I check first?
A: This is a common issue. Since growth and toxin production can have different optimal conditions, good biomass does not guarantee high toxin yield. Follow this checklist to diagnose the problem.
-
Standardize Inoculum: Are you using a consistent method for inoculation?
-
Problem: Variable spore concentrations or using mycelial plugs of different ages can introduce significant variability.
-
Solution: Prepare a standardized spore suspension and quantify it using a hemocytometer. Always use fresh cultures of the same age to prepare the inoculum.
-
-
Verify Culture Medium: Is the composition of your medium identical in every experiment?
-
Problem: Minor variations in the source or batch of media components, especially carbon and nitrogen sources, can alter toxin output.
-
Solution: Prepare a large batch of medium from a single source of reagents. Autoclave all batches for the exact same duration to avoid chemical changes. Check and record the final pH of the medium after autoclaving.
-
-
Control Environmental Parameters: Are incubation conditions precisely controlled?
-
Problem: Small fluctuations in temperature, humidity, or light exposure can impact results. Light, for instance, has been shown to reduce aflatoxin synthesis.
-
Solution: Use a calibrated incubator that maintains a stable temperature (±0.5°C). Ensure consistent light/dark cycles or complete darkness, depending on your protocol. Monitor and control humidity if possible.
-
-
Check for Strain Stability: Could the fungal strain have lost its toxigenic potential?
-
Problem: Repeated sub-culturing can lead to genetic instability and a reduction in mycotoxin production.
-
Solution: Maintain frozen stocks (-80°C) of your fungal strain. For each experiment, start a new culture from a frozen stock rather than from a previously used plate.
-
The following workflow can help systematically address inconsistent yields.
Caption: Troubleshooting workflow for inconsistent mycotoxin yields.
Guide 2: Complete Loss of Toxin Production
Q: My fungus is growing, but I cannot detect any toxin in my extracts. What could be the cause?
A: A complete loss of toxin production, despite healthy fungal growth, points to more fundamental issues with either the strain, the culture conditions, or the extraction/detection method.
-
Confirm Strain Identity and Viability:
-
Question: Are you certain you are using a toxigenic strain? Has it been passaged too many times?
-
Action: Confirm the identity of your strain. If possible, use PCR to verify the presence of key genes in the toxin's biosynthetic cluster. Always initiate experiments from a low-passage frozen stock.
-
-
Evaluate Culture Conditions for Toxin Induction:
-
Question: Are your growth conditions actually conducive to toxin production, not just growth?
-
Action: Review the literature for the specific induction requirements of your target mycotoxin. Some toxins are only produced under specific nutrient limitations (e.g., nitrogen or carbon stress) or within a narrow pH range. For example, an acidic environment is a known molecular trigger for aflatoxin biosynthesis.
-
-
Validate Extraction and Analytical Methods:
-
Question: Is your extraction protocol efficient, and is your analytical method sensitive enough?
-
Action: Perform a spike-and-recovery experiment. Add a known amount of a certified mycotoxin standard to a blank culture extract and process it through your entire workflow. This will validate both your extraction efficiency and the sensitivity of your detection method (e.g., HPLC, LC-MS/MS). If recovery is low, your extraction protocol needs optimization. If recovery is good but you still detect nothing in your samples, the issue lies with production.
-
The decision tree below outlines these troubleshooting steps.
Caption: Decision tree for troubleshooting complete loss of toxin.
Experimental Protocols
Protocol 1: Standardization of Fungal Spore Suspension
This protocol ensures a consistent starting inoculum for liquid or solid-state fermentation.
Materials:
-
Mature (7-14 days) fungal culture on an agar plate (e.g., PDA).
-
Sterile 0.05% Tween 80 in distilled water.
-
Sterile glass beads (3-5 mm diameter).
-
Hemocytometer and microscope.
-
Sterile 15 mL conical tubes.
Methodology:
-
Aseptically add 5-10 mL of sterile 0.05% Tween 80 solution and 5-10 sterile glass beads to the mature fungal plate.
-
Gently agitate the plate in a circular motion for 1-2 minutes to dislodge the spores.
-
Carefully collect the spore suspension using a sterile pipette and transfer it to a sterile 15 mL conical tube.
-
Vortex the suspension for 30 seconds to ensure homogeneity.
-
Create a 1:10 or 1:100 dilution of the suspension in sterile water.
-
Load the diluted suspension onto a hemocytometer.
-
Count the spores in the central grid under a microscope.
-
Calculate the spore concentration (spores/mL) using the standard hemocytometer formula.
-
Adjust the concentration of the stock suspension with sterile Tween 80 solution to a desired final concentration (e.g., 1 x 106 spores/mL).
-
Use this standardized suspension to inoculate your experimental cultures.
Protocol 2: Mycotoxin Extraction and Quantification using HPLC
This is a general protocol for the extraction of moderately polar mycotoxins (e.g., aflatoxins) from fungal cultures for analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fungal culture (liquid or solid).
-
Extraction solvent (e.g., 80:20 Methanol:Water).
-
Certified mycotoxin standard.
-
0.22 µm syringe filters (PTFE or nylon).
-
HPLC system with a fluorescence or UV detector.
-
C18 HPLC column.
Methodology:
Part A: Extraction
-
Homogenize a known amount of your fungal culture (e.g., 1 g of mycelia or 5 mL of liquid culture).
-
Add 20 mL of the extraction solvent.
-
Shake vigorously on an orbital shaker at 200 rpm for 60 minutes.
-
Centrifuge the mixture at 4,000 x g for 15 minutes.
-
Carefully collect the supernatant (the extract).
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
Part B: Quantification
-
Prepare a standard curve by making serial dilutions of the certified mycotoxin standard in the mobile phase.
-
Set up the HPLC method. The exact parameters (mobile phase, flow rate, column temperature, detector wavelength) will depend on the specific mycotoxin and must be optimized.
-
Inject the standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the filtered sample extracts.
-
Quantify the amount of mycotoxin in your samples by comparing the peak area of the analyte to the standard curve.
-
Express the final concentration in µg/g or µg/mL of the original culture.
References
Technical Support Center: Protocols for Studying AK-Toxin II-Induced Necrosis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with AK-Toxin II. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your experimental protocols for studying this compound-induced necrosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1][2] Its primary target is the plasma membrane of susceptible cells.[3] The toxin's interaction with the plasma membrane leads to increased permeability, rapid potassium ion (K+) loss, and ultimately, necrotic cell death.[4]
Q2: What are the key indicators of necrosis in response to this compound treatment?
A2: The hallmark of necrosis is the loss of plasma membrane integrity. This can be observed through several methods, including the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the cell culture medium, and the uptake of membrane-impermeant dyes such as propidium (B1200493) iodide (PI).[5] Morphologically, necrotic cells exhibit swelling (oncosis), vacuolation of the cytoplasm, and organelle breakdown.
Q3: How can I differentiate between this compound-induced necrosis and apoptosis?
A3: Distinguishing between necrosis and apoptosis is crucial. Necrosis is a lytic form of cell death, while apoptosis is a programmed and more controlled process. Key differences include:
-
Plasma Membrane Integrity: Lost early in necrosis, but maintained until late stages of apoptosis.
-
Cell Morphology: Necrotic cells swell and lyse, while apoptotic cells shrink and form apoptotic bodies.
-
Inflammatory Response: Necrosis is typically pro-inflammatory due to the release of cellular contents, whereas apoptosis is generally non-inflammatory.
-
Biochemical Markers: Necrosis is characterized by the release of LDH, while apoptosis involves the activation of caspases and externalization of phosphatidylserine (B164497) (PS) on the outer plasma membrane, which can be detected by Annexin V staining.
Q4: What is a recommended starting concentration of this compound for in vitro experiments?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. In susceptible Japanese pear leaves, necrosis has been observed at concentrations around 100 nM. For in vitro cell culture experiments, it is recommended to perform a dose-response study to determine the optimal concentration. A starting range of 10 nM to 1 µM is advisable.
Troubleshooting Guides
Issue 1: High Background Necrosis in Control Groups
| Possible Cause | Troubleshooting Step |
| Cell Culture Stress | Ensure optimal cell culture conditions (media, supplements, CO2 levels). Avoid over-confluency and minimize handling stress. |
| Reagent Toxicity | Test the toxicity of the vehicle (e.g., DMSO) used to dissolve this compound at the final concentration used in the experiment. |
| Contamination | Regularly check for microbial contamination (e.g., mycoplasma) in cell cultures. |
| Sub-optimal Cell Health | Use cells at a low passage number and ensure they are in the logarithmic growth phase before starting the experiment. |
Issue 2: Inconsistent or No Induction of Necrosis with this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Toxin Concentration | Perform a dose-response curve to identify the optimal concentration of this compound for your specific cell line. |
| Inappropriate Incubation Time | Conduct a time-course experiment to determine the optimal duration of toxin exposure. |
| Inactive Toxin | Verify the activity of your this compound stock. If possible, test it on a known susceptible cell line. Ensure proper storage conditions as recommended by the supplier. |
| Resistant Cell Line | The cell line you are using may be resistant to this compound. Consider using a different cell line or a positive control for necrosis induction. |
Issue 3: Difficulty in Distinguishing Necrosis from Late-Stage Apoptosis
| Possible Cause | Troubleshooting Step |
| Secondary Necrosis | In late-stage apoptosis, the cell membrane eventually loses integrity, a state known as secondary necrosis. This can lead to positive staining with necrosis markers like PI. |
| Combined Assays | To differentiate, combine assays. For example, use Annexin V/PI co-staining. Early apoptotic cells will be Annexin V positive and PI negative, while necrotic and late apoptotic cells will be positive for both. |
| Time-Course Analysis | Perform a time-course experiment. Apoptotic markers (e.g., caspase activation) will appear earlier than markers of membrane rupture in apoptosis, whereas in primary necrosis, membrane rupture is an early event. |
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Release Assay for Necrosis
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium as an indicator of plasma membrane damage.
Materials:
-
96-well flat-bottom cell culture plates
-
This compound
-
LDH assay kit (commercially available kits are recommended)
-
Lysis buffer (often included in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound. Include untreated cells as a negative control and a vehicle control. For a positive control (maximum LDH release), add lysis buffer to a set of untreated wells 1 hour before the end of the experiment.
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 12, 24 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (substrate, cofactor, and dye) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490-520 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Protocol 2: Propidium Iodide (PI) Staining for Necrotic Cells by Flow Cytometry
This method uses the fluorescent dye propidium iodide, which is excluded by live cells but can enter and stain the DNA of cells with compromised plasma membranes.
Materials:
-
Flow cytometer
-
This compound
-
Propidium Iodide (PI) staining solution (e.g., 1 µg/mL)
-
Phosphate-buffered saline (PBS)
-
Binding buffer (for co-staining with Annexin V)
Procedure:
-
Cell Treatment: Culture and treat cells with this compound in 6-well plates or culture tubes.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of binding buffer or PBS.
-
Staining: Add 5-10 µL of PI solution to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry immediately. PI has an excitation maximum at 535 nm and an emission maximum at 617 nm, and can be excited by a 488 nm laser.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| This compound Effective Concentration | ~100 nM | Susceptible Japanese pear leaves | |
| Suggested In Vitro Starting Range | 10 nM - 1 µM | Mammalian cell lines | Recommendation |
Note: Limited quantitative data for this compound in specific in vitro cell culture models is publicly available. Researchers should empirically determine the optimal concentration and time course for their experimental system.
Visualizations
Signaling Pathway of this compound-Induced Necrosis
Caption: Hypothetical signaling pathway of this compound-induced necrosis.
Experimental Workflow for Assessing this compound-Induced Necrosis
Caption: General workflow for studying this compound-induced necrosis.
References
Technical Support Center: Protocols for Studying AK-Toxin II-Induced Necrosis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with AK-Toxin II. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your experimental protocols for studying this compound-induced necrosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1][2] Its primary target is the plasma membrane of susceptible cells.[3] The toxin's interaction with the plasma membrane leads to increased permeability, rapid potassium ion (K+) loss, and ultimately, necrotic cell death.[4]
Q2: What are the key indicators of necrosis in response to this compound treatment?
A2: The hallmark of necrosis is the loss of plasma membrane integrity. This can be observed through several methods, including the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the cell culture medium, and the uptake of membrane-impermeant dyes such as propidium (B1200493) iodide (PI).[5] Morphologically, necrotic cells exhibit swelling (oncosis), vacuolation of the cytoplasm, and organelle breakdown.
Q3: How can I differentiate between this compound-induced necrosis and apoptosis?
A3: Distinguishing between necrosis and apoptosis is crucial. Necrosis is a lytic form of cell death, while apoptosis is a programmed and more controlled process. Key differences include:
-
Plasma Membrane Integrity: Lost early in necrosis, but maintained until late stages of apoptosis.
-
Cell Morphology: Necrotic cells swell and lyse, while apoptotic cells shrink and form apoptotic bodies.
-
Inflammatory Response: Necrosis is typically pro-inflammatory due to the release of cellular contents, whereas apoptosis is generally non-inflammatory.
-
Biochemical Markers: Necrosis is characterized by the release of LDH, while apoptosis involves the activation of caspases and externalization of phosphatidylserine (B164497) (PS) on the outer plasma membrane, which can be detected by Annexin V staining.
Q4: What is a recommended starting concentration of this compound for in vitro experiments?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. In susceptible Japanese pear leaves, necrosis has been observed at concentrations around 100 nM. For in vitro cell culture experiments, it is recommended to perform a dose-response study to determine the optimal concentration. A starting range of 10 nM to 1 µM is advisable.
Troubleshooting Guides
Issue 1: High Background Necrosis in Control Groups
| Possible Cause | Troubleshooting Step |
| Cell Culture Stress | Ensure optimal cell culture conditions (media, supplements, CO2 levels). Avoid over-confluency and minimize handling stress. |
| Reagent Toxicity | Test the toxicity of the vehicle (e.g., DMSO) used to dissolve this compound at the final concentration used in the experiment. |
| Contamination | Regularly check for microbial contamination (e.g., mycoplasma) in cell cultures. |
| Sub-optimal Cell Health | Use cells at a low passage number and ensure they are in the logarithmic growth phase before starting the experiment. |
Issue 2: Inconsistent or No Induction of Necrosis with this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Toxin Concentration | Perform a dose-response curve to identify the optimal concentration of this compound for your specific cell line. |
| Inappropriate Incubation Time | Conduct a time-course experiment to determine the optimal duration of toxin exposure. |
| Inactive Toxin | Verify the activity of your this compound stock. If possible, test it on a known susceptible cell line. Ensure proper storage conditions as recommended by the supplier. |
| Resistant Cell Line | The cell line you are using may be resistant to this compound. Consider using a different cell line or a positive control for necrosis induction. |
Issue 3: Difficulty in Distinguishing Necrosis from Late-Stage Apoptosis
| Possible Cause | Troubleshooting Step |
| Secondary Necrosis | In late-stage apoptosis, the cell membrane eventually loses integrity, a state known as secondary necrosis. This can lead to positive staining with necrosis markers like PI. |
| Combined Assays | To differentiate, combine assays. For example, use Annexin V/PI co-staining. Early apoptotic cells will be Annexin V positive and PI negative, while necrotic and late apoptotic cells will be positive for both. |
| Time-Course Analysis | Perform a time-course experiment. Apoptotic markers (e.g., caspase activation) will appear earlier than markers of membrane rupture in apoptosis, whereas in primary necrosis, membrane rupture is an early event. |
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Release Assay for Necrosis
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium as an indicator of plasma membrane damage.
Materials:
-
96-well flat-bottom cell culture plates
-
This compound
-
LDH assay kit (commercially available kits are recommended)
-
Lysis buffer (often included in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound. Include untreated cells as a negative control and a vehicle control. For a positive control (maximum LDH release), add lysis buffer to a set of untreated wells 1 hour before the end of the experiment.
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 12, 24 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (substrate, cofactor, and dye) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490-520 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Protocol 2: Propidium Iodide (PI) Staining for Necrotic Cells by Flow Cytometry
This method uses the fluorescent dye propidium iodide, which is excluded by live cells but can enter and stain the DNA of cells with compromised plasma membranes.
Materials:
-
Flow cytometer
-
This compound
-
Propidium Iodide (PI) staining solution (e.g., 1 µg/mL)
-
Phosphate-buffered saline (PBS)
-
Binding buffer (for co-staining with Annexin V)
Procedure:
-
Cell Treatment: Culture and treat cells with this compound in 6-well plates or culture tubes.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of binding buffer or PBS.
-
Staining: Add 5-10 µL of PI solution to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry immediately. PI has an excitation maximum at 535 nm and an emission maximum at 617 nm, and can be excited by a 488 nm laser.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| This compound Effective Concentration | ~100 nM | Susceptible Japanese pear leaves | |
| Suggested In Vitro Starting Range | 10 nM - 1 µM | Mammalian cell lines | Recommendation |
Note: Limited quantitative data for this compound in specific in vitro cell culture models is publicly available. Researchers should empirically determine the optimal concentration and time course for their experimental system.
Visualizations
Signaling Pathway of this compound-Induced Necrosis
Caption: Hypothetical signaling pathway of this compound-induced necrosis.
Experimental Workflow for Assessing this compound-Induced Necrosis
Caption: General workflow for studying this compound-induced necrosis.
References
Technical Support Center: Protocols for Studying AK-Toxin II-Induced Necrosis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with AK-Toxin II. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your experimental protocols for studying this compound-induced necrosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1][2] Its primary target is the plasma membrane of susceptible cells.[3] The toxin's interaction with the plasma membrane leads to increased permeability, rapid potassium ion (K+) loss, and ultimately, necrotic cell death.[4]
Q2: What are the key indicators of necrosis in response to this compound treatment?
A2: The hallmark of necrosis is the loss of plasma membrane integrity. This can be observed through several methods, including the release of intracellular enzymes like lactate dehydrogenase (LDH) into the cell culture medium, and the uptake of membrane-impermeant dyes such as propidium iodide (PI).[5] Morphologically, necrotic cells exhibit swelling (oncosis), vacuolation of the cytoplasm, and organelle breakdown.
Q3: How can I differentiate between this compound-induced necrosis and apoptosis?
A3: Distinguishing between necrosis and apoptosis is crucial. Necrosis is a lytic form of cell death, while apoptosis is a programmed and more controlled process. Key differences include:
-
Plasma Membrane Integrity: Lost early in necrosis, but maintained until late stages of apoptosis.
-
Cell Morphology: Necrotic cells swell and lyse, while apoptotic cells shrink and form apoptotic bodies.
-
Inflammatory Response: Necrosis is typically pro-inflammatory due to the release of cellular contents, whereas apoptosis is generally non-inflammatory.
-
Biochemical Markers: Necrosis is characterized by the release of LDH, while apoptosis involves the activation of caspases and externalization of phosphatidylserine (PS) on the outer plasma membrane, which can be detected by Annexin V staining.
Q4: What is a recommended starting concentration of this compound for in vitro experiments?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. In susceptible Japanese pear leaves, necrosis has been observed at concentrations around 100 nM. For in vitro cell culture experiments, it is recommended to perform a dose-response study to determine the optimal concentration. A starting range of 10 nM to 1 µM is advisable.
Troubleshooting Guides
Issue 1: High Background Necrosis in Control Groups
| Possible Cause | Troubleshooting Step |
| Cell Culture Stress | Ensure optimal cell culture conditions (media, supplements, CO2 levels). Avoid over-confluency and minimize handling stress. |
| Reagent Toxicity | Test the toxicity of the vehicle (e.g., DMSO) used to dissolve this compound at the final concentration used in the experiment. |
| Contamination | Regularly check for microbial contamination (e.g., mycoplasma) in cell cultures. |
| Sub-optimal Cell Health | Use cells at a low passage number and ensure they are in the logarithmic growth phase before starting the experiment. |
Issue 2: Inconsistent or No Induction of Necrosis with this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Toxin Concentration | Perform a dose-response curve to identify the optimal concentration of this compound for your specific cell line. |
| Inappropriate Incubation Time | Conduct a time-course experiment to determine the optimal duration of toxin exposure. |
| Inactive Toxin | Verify the activity of your this compound stock. If possible, test it on a known susceptible cell line. Ensure proper storage conditions as recommended by the supplier. |
| Resistant Cell Line | The cell line you are using may be resistant to this compound. Consider using a different cell line or a positive control for necrosis induction. |
Issue 3: Difficulty in Distinguishing Necrosis from Late-Stage Apoptosis
| Possible Cause | Troubleshooting Step |
| Secondary Necrosis | In late-stage apoptosis, the cell membrane eventually loses integrity, a state known as secondary necrosis. This can lead to positive staining with necrosis markers like PI. |
| Combined Assays | To differentiate, combine assays. For example, use Annexin V/PI co-staining. Early apoptotic cells will be Annexin V positive and PI negative, while necrotic and late apoptotic cells will be positive for both. |
| Time-Course Analysis | Perform a time-course experiment. Apoptotic markers (e.g., caspase activation) will appear earlier than markers of membrane rupture in apoptosis, whereas in primary necrosis, membrane rupture is an early event. |
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Release Assay for Necrosis
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium as an indicator of plasma membrane damage.
Materials:
-
96-well flat-bottom cell culture plates
-
This compound
-
LDH assay kit (commercially available kits are recommended)
-
Lysis buffer (often included in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound. Include untreated cells as a negative control and a vehicle control. For a positive control (maximum LDH release), add lysis buffer to a set of untreated wells 1 hour before the end of the experiment.
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 12, 24 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (substrate, cofactor, and dye) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490-520 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Protocol 2: Propidium Iodide (PI) Staining for Necrotic Cells by Flow Cytometry
This method uses the fluorescent dye propidium iodide, which is excluded by live cells but can enter and stain the DNA of cells with compromised plasma membranes.
Materials:
-
Flow cytometer
-
This compound
-
Propidium Iodide (PI) staining solution (e.g., 1 µg/mL)
-
Phosphate-buffered saline (PBS)
-
Binding buffer (for co-staining with Annexin V)
Procedure:
-
Cell Treatment: Culture and treat cells with this compound in 6-well plates or culture tubes.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of binding buffer or PBS.
-
Staining: Add 5-10 µL of PI solution to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry immediately. PI has an excitation maximum at 535 nm and an emission maximum at 617 nm, and can be excited by a 488 nm laser.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| This compound Effective Concentration | ~100 nM | Susceptible Japanese pear leaves | |
| Suggested In Vitro Starting Range | 10 nM - 1 µM | Mammalian cell lines | Recommendation |
Note: Limited quantitative data for this compound in specific in vitro cell culture models is publicly available. Researchers should empirically determine the optimal concentration and time course for their experimental system.
Visualizations
Signaling Pathway of this compound-Induced Necrosis
Caption: Hypothetical signaling pathway of this compound-induced necrosis.
Experimental Workflow for Assessing this compound-Induced Necrosis
Caption: General workflow for studying this compound-induced necrosis.
References
Best practices for handling and storage of AK-Toxin II
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling, storage, and experimental use of AK-Toxin II.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1][2][3][4][5] It is a key virulence factor in the development of black spot disease on susceptible pear cultivars. The primary target of this compound is the plasma membrane H+-ATPase in susceptible plant cells. Inhibition of this proton pump leads to membrane depolarization, rapid potassium ion (K+) leakage, and ultimately, necrotic cell death.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Storage Type | Temperature | Duration |
| Long-term | -20°C | Months to years |
| Short-term | 0 - 4°C | Days to weeks |
The toxin is typically shipped at ambient temperature and is stable for several weeks under these conditions. It is recommended to store the toxin in a dry, dark place.
Q3: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is common to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in an appropriate aqueous buffer.
Q4: What are the general safety precautions for handling this compound?
As with all potent toxins, appropriate safety measures must be taken. Always consult the material safety data sheet (MSDS) for specific handling instructions. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Ventilation: Handle the solid form and concentrated stock solutions in a well-ventilated area or a chemical fume hood.
-
Avoid Contamination: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of waste and contaminated materials in accordance with institutional and local regulations for hazardous materials.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity in assays | 1. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Incorrect final concentration: Errors in dilution calculations or pipetting. 3. Resistant plant material: The plant cultivar or cell line used is not susceptible to this compound. 4. Suboptimal assay conditions: pH, temperature, or incubation time not suitable for toxin activity. | 1. Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Store as recommended. 2. Double-check all calculations and ensure proper calibration of pipettes. Prepare fresh dilutions. 3. Verify the susceptibility of the plant material from literature or by using a positive control (a known susceptible cultivar). 4. Optimize assay conditions. Ensure the pH of the final solution is compatible with toxin stability and activity. |
| Precipitation of this compound in aqueous solution | Low solubility in aqueous buffer: The final concentration of DMSO from the stock solution may be too low to maintain solubility. | Increase the final percentage of DMSO in the working solution, ensuring it does not exceed a concentration that affects the biological system being studied. Perform a vehicle control with the same DMSO concentration. |
| High background necrosis or cell death in control group | 1. Contamination of reagents or plant material. 2. Mechanical damage to plant tissue during preparation. 3. Toxicity of the solvent (e.g., DMSO) at the concentration used. | 1. Use sterile techniques and fresh, high-quality reagents. 2. Handle plant tissues gently. 3. Perform a vehicle control with the highest concentration of DMSO used in the experiment to assess its toxicity. If toxic, lower the final DMSO concentration. |
| Variability between replicates | 1. Uneven application of the toxin. 2. Biological variability in the plant material. 3. Inconsistent environmental conditions during the experiment. | 1. Ensure uniform application of the toxin solution in leaf assays. For cell suspensions, ensure proper mixing. 2. Use plant material of the same age and developmental stage. Increase the number of replicates. 3. Maintain consistent light, temperature, and humidity for the duration of the experiment. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder (Molecular Weight: 399.44 g/mol ).
-
Dissolve the powder in an appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex briefly until fully dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
-
Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate experimental buffer (e.g., MES buffer for plant cell assays).
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum and is consistent across all treatments, including the vehicle control.
-
Leaf Puncture Bioassay for Necrosis Induction
This protocol is adapted from general methods for assessing the activity of host-selective toxins.
-
Plant Material: Use young, fully expanded leaves from a susceptible pear cultivar (e.g., Nijisseiki) and a resistant cultivar (e.g., Chojuro) as a negative control.
-
Toxin Application:
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., sterile water with a low percentage of DMSO). A typical concentration range to test is 1 nM to 1 µM.
-
Detach the leaves from the plant.
-
On the abaxial (lower) side of the leaf, create a small wound by gently pricking with a sterile needle.
-
Apply a small droplet (e.g., 10-20 µL) of the this compound working solution onto the wound site.
-
As a negative control, apply the vehicle solution (buffer with the same concentration of DMSO) to a separate leaf.
-
-
Incubation:
-
Place the leaves in a humid chamber (e.g., a petri dish with a moist filter paper).
-
Incubate at approximately 25-28°C under a light/dark cycle for 24-72 hours.
-
-
Assessment:
-
Observe the leaves for the development of necrotic lesions around the puncture site.
-
Measure the diameter of the necrotic zone.
-
Compare the response of the susceptible and resistant cultivars.
-
Electrolyte Leakage Assay in Leaf Discs
This assay quantifies plasma membrane damage by measuring the leakage of ions into a solution.
-
Preparation of Leaf Discs:
-
Collect healthy, young leaves from the plant.
-
Use a cork borer to cut uniform leaf discs (e.g., 1 cm in diameter), avoiding the midrib.
-
Wash the leaf discs with deionized water to remove any electrolytes from the cut edges.
-
-
Toxin Treatment:
-
Float the leaf discs in a solution of the desired concentration of this compound.
-
Include a vehicle control (buffer with DMSO) and a positive control (e.g., a known membrane-disrupting agent or boiling).
-
Incubate for the desired time period (e.g., 1-24 hours) under controlled conditions.
-
-
Conductivity Measurement:
-
After incubation, measure the electrical conductivity of the solution using a conductivity meter.
-
To measure the total electrolyte content, boil the leaf discs in the solution for 10-15 minutes to cause complete cell lysis.
-
After cooling to room temperature, measure the final conductivity.
-
-
Data Analysis:
-
Express the electrolyte leakage as a percentage of the total electrolyte content: (Conductivity before boiling / Conductivity after boiling) x 100.
-
Visualizations
Logical Workflow for Troubleshooting Inconsistent Bioassay Results
Caption: A flowchart for diagnosing and resolving common issues in this compound bioassays.
Signaling Pathway of this compound Action
Caption: The signaling cascade initiated by this compound in a susceptible plant cell.
References
- 1. Phytopathology 1990 | Determination of Host-Selective Toxin Production During Spore Germination of Alternaria alternata by High-Performance Liquid Chromatography [apsnet.org]
- 2. apsnet.org [apsnet.org]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of host-selective toxin production during spore germination of Alternaria alternata by high-performance liquid chromatography [agris.fao.org]
Best practices for handling and storage of AK-Toxin II
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling, storage, and experimental use of AK-Toxin II.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1][2][3][4][5] It is a key virulence factor in the development of black spot disease on susceptible pear cultivars. The primary target of this compound is the plasma membrane H+-ATPase in susceptible plant cells. Inhibition of this proton pump leads to membrane depolarization, rapid potassium ion (K+) leakage, and ultimately, necrotic cell death.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Storage Type | Temperature | Duration |
| Long-term | -20°C | Months to years |
| Short-term | 0 - 4°C | Days to weeks |
The toxin is typically shipped at ambient temperature and is stable for several weeks under these conditions. It is recommended to store the toxin in a dry, dark place.
Q3: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is common to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in an appropriate aqueous buffer.
Q4: What are the general safety precautions for handling this compound?
As with all potent toxins, appropriate safety measures must be taken. Always consult the material safety data sheet (MSDS) for specific handling instructions. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Ventilation: Handle the solid form and concentrated stock solutions in a well-ventilated area or a chemical fume hood.
-
Avoid Contamination: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of waste and contaminated materials in accordance with institutional and local regulations for hazardous materials.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity in assays | 1. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Incorrect final concentration: Errors in dilution calculations or pipetting. 3. Resistant plant material: The plant cultivar or cell line used is not susceptible to this compound. 4. Suboptimal assay conditions: pH, temperature, or incubation time not suitable for toxin activity. | 1. Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Store as recommended. 2. Double-check all calculations and ensure proper calibration of pipettes. Prepare fresh dilutions. 3. Verify the susceptibility of the plant material from literature or by using a positive control (a known susceptible cultivar). 4. Optimize assay conditions. Ensure the pH of the final solution is compatible with toxin stability and activity. |
| Precipitation of this compound in aqueous solution | Low solubility in aqueous buffer: The final concentration of DMSO from the stock solution may be too low to maintain solubility. | Increase the final percentage of DMSO in the working solution, ensuring it does not exceed a concentration that affects the biological system being studied. Perform a vehicle control with the same DMSO concentration. |
| High background necrosis or cell death in control group | 1. Contamination of reagents or plant material. 2. Mechanical damage to plant tissue during preparation. 3. Toxicity of the solvent (e.g., DMSO) at the concentration used. | 1. Use sterile techniques and fresh, high-quality reagents. 2. Handle plant tissues gently. 3. Perform a vehicle control with the highest concentration of DMSO used in the experiment to assess its toxicity. If toxic, lower the final DMSO concentration. |
| Variability between replicates | 1. Uneven application of the toxin. 2. Biological variability in the plant material. 3. Inconsistent environmental conditions during the experiment. | 1. Ensure uniform application of the toxin solution in leaf assays. For cell suspensions, ensure proper mixing. 2. Use plant material of the same age and developmental stage. Increase the number of replicates. 3. Maintain consistent light, temperature, and humidity for the duration of the experiment. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder (Molecular Weight: 399.44 g/mol ).
-
Dissolve the powder in an appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex briefly until fully dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
-
Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate experimental buffer (e.g., MES buffer for plant cell assays).
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum and is consistent across all treatments, including the vehicle control.
-
Leaf Puncture Bioassay for Necrosis Induction
This protocol is adapted from general methods for assessing the activity of host-selective toxins.
-
Plant Material: Use young, fully expanded leaves from a susceptible pear cultivar (e.g., Nijisseiki) and a resistant cultivar (e.g., Chojuro) as a negative control.
-
Toxin Application:
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., sterile water with a low percentage of DMSO). A typical concentration range to test is 1 nM to 1 µM.
-
Detach the leaves from the plant.
-
On the abaxial (lower) side of the leaf, create a small wound by gently pricking with a sterile needle.
-
Apply a small droplet (e.g., 10-20 µL) of the this compound working solution onto the wound site.
-
As a negative control, apply the vehicle solution (buffer with the same concentration of DMSO) to a separate leaf.
-
-
Incubation:
-
Place the leaves in a humid chamber (e.g., a petri dish with a moist filter paper).
-
Incubate at approximately 25-28°C under a light/dark cycle for 24-72 hours.
-
-
Assessment:
-
Observe the leaves for the development of necrotic lesions around the puncture site.
-
Measure the diameter of the necrotic zone.
-
Compare the response of the susceptible and resistant cultivars.
-
Electrolyte Leakage Assay in Leaf Discs
This assay quantifies plasma membrane damage by measuring the leakage of ions into a solution.
-
Preparation of Leaf Discs:
-
Collect healthy, young leaves from the plant.
-
Use a cork borer to cut uniform leaf discs (e.g., 1 cm in diameter), avoiding the midrib.
-
Wash the leaf discs with deionized water to remove any electrolytes from the cut edges.
-
-
Toxin Treatment:
-
Float the leaf discs in a solution of the desired concentration of this compound.
-
Include a vehicle control (buffer with DMSO) and a positive control (e.g., a known membrane-disrupting agent or boiling).
-
Incubate for the desired time period (e.g., 1-24 hours) under controlled conditions.
-
-
Conductivity Measurement:
-
After incubation, measure the electrical conductivity of the solution using a conductivity meter.
-
To measure the total electrolyte content, boil the leaf discs in the solution for 10-15 minutes to cause complete cell lysis.
-
After cooling to room temperature, measure the final conductivity.
-
-
Data Analysis:
-
Express the electrolyte leakage as a percentage of the total electrolyte content: (Conductivity before boiling / Conductivity after boiling) x 100.
-
Visualizations
Logical Workflow for Troubleshooting Inconsistent Bioassay Results
Caption: A flowchart for diagnosing and resolving common issues in this compound bioassays.
Signaling Pathway of this compound Action
Caption: The signaling cascade initiated by this compound in a susceptible plant cell.
References
- 1. Phytopathology 1990 | Determination of Host-Selective Toxin Production During Spore Germination of Alternaria alternata by High-Performance Liquid Chromatography [apsnet.org]
- 2. apsnet.org [apsnet.org]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of host-selective toxin production during spore germination of Alternaria alternata by high-performance liquid chromatography [agris.fao.org]
Best practices for handling and storage of AK-Toxin II
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling, storage, and experimental use of AK-Toxin II.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1][2][3][4][5] It is a key virulence factor in the development of black spot disease on susceptible pear cultivars. The primary target of this compound is the plasma membrane H+-ATPase in susceptible plant cells. Inhibition of this proton pump leads to membrane depolarization, rapid potassium ion (K+) leakage, and ultimately, necrotic cell death.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Storage Type | Temperature | Duration |
| Long-term | -20°C | Months to years |
| Short-term | 0 - 4°C | Days to weeks |
The toxin is typically shipped at ambient temperature and is stable for several weeks under these conditions. It is recommended to store the toxin in a dry, dark place.
Q3: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is common to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in an appropriate aqueous buffer.
Q4: What are the general safety precautions for handling this compound?
As with all potent toxins, appropriate safety measures must be taken. Always consult the material safety data sheet (MSDS) for specific handling instructions. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Ventilation: Handle the solid form and concentrated stock solutions in a well-ventilated area or a chemical fume hood.
-
Avoid Contamination: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of waste and contaminated materials in accordance with institutional and local regulations for hazardous materials.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity in assays | 1. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Incorrect final concentration: Errors in dilution calculations or pipetting. 3. Resistant plant material: The plant cultivar or cell line used is not susceptible to this compound. 4. Suboptimal assay conditions: pH, temperature, or incubation time not suitable for toxin activity. | 1. Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Store as recommended. 2. Double-check all calculations and ensure proper calibration of pipettes. Prepare fresh dilutions. 3. Verify the susceptibility of the plant material from literature or by using a positive control (a known susceptible cultivar). 4. Optimize assay conditions. Ensure the pH of the final solution is compatible with toxin stability and activity. |
| Precipitation of this compound in aqueous solution | Low solubility in aqueous buffer: The final concentration of DMSO from the stock solution may be too low to maintain solubility. | Increase the final percentage of DMSO in the working solution, ensuring it does not exceed a concentration that affects the biological system being studied. Perform a vehicle control with the same DMSO concentration. |
| High background necrosis or cell death in control group | 1. Contamination of reagents or plant material. 2. Mechanical damage to plant tissue during preparation. 3. Toxicity of the solvent (e.g., DMSO) at the concentration used. | 1. Use sterile techniques and fresh, high-quality reagents. 2. Handle plant tissues gently. 3. Perform a vehicle control with the highest concentration of DMSO used in the experiment to assess its toxicity. If toxic, lower the final DMSO concentration. |
| Variability between replicates | 1. Uneven application of the toxin. 2. Biological variability in the plant material. 3. Inconsistent environmental conditions during the experiment. | 1. Ensure uniform application of the toxin solution in leaf assays. For cell suspensions, ensure proper mixing. 2. Use plant material of the same age and developmental stage. Increase the number of replicates. 3. Maintain consistent light, temperature, and humidity for the duration of the experiment. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder (Molecular Weight: 399.44 g/mol ).
-
Dissolve the powder in an appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex briefly until fully dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
-
Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate experimental buffer (e.g., MES buffer for plant cell assays).
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum and is consistent across all treatments, including the vehicle control.
-
Leaf Puncture Bioassay for Necrosis Induction
This protocol is adapted from general methods for assessing the activity of host-selective toxins.
-
Plant Material: Use young, fully expanded leaves from a susceptible pear cultivar (e.g., Nijisseiki) and a resistant cultivar (e.g., Chojuro) as a negative control.
-
Toxin Application:
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., sterile water with a low percentage of DMSO). A typical concentration range to test is 1 nM to 1 µM.
-
Detach the leaves from the plant.
-
On the abaxial (lower) side of the leaf, create a small wound by gently pricking with a sterile needle.
-
Apply a small droplet (e.g., 10-20 µL) of the this compound working solution onto the wound site.
-
As a negative control, apply the vehicle solution (buffer with the same concentration of DMSO) to a separate leaf.
-
-
Incubation:
-
Place the leaves in a humid chamber (e.g., a petri dish with a moist filter paper).
-
Incubate at approximately 25-28°C under a light/dark cycle for 24-72 hours.
-
-
Assessment:
-
Observe the leaves for the development of necrotic lesions around the puncture site.
-
Measure the diameter of the necrotic zone.
-
Compare the response of the susceptible and resistant cultivars.
-
Electrolyte Leakage Assay in Leaf Discs
This assay quantifies plasma membrane damage by measuring the leakage of ions into a solution.
-
Preparation of Leaf Discs:
-
Collect healthy, young leaves from the plant.
-
Use a cork borer to cut uniform leaf discs (e.g., 1 cm in diameter), avoiding the midrib.
-
Wash the leaf discs with deionized water to remove any electrolytes from the cut edges.
-
-
Toxin Treatment:
-
Float the leaf discs in a solution of the desired concentration of this compound.
-
Include a vehicle control (buffer with DMSO) and a positive control (e.g., a known membrane-disrupting agent or boiling).
-
Incubate for the desired time period (e.g., 1-24 hours) under controlled conditions.
-
-
Conductivity Measurement:
-
After incubation, measure the electrical conductivity of the solution using a conductivity meter.
-
To measure the total electrolyte content, boil the leaf discs in the solution for 10-15 minutes to cause complete cell lysis.
-
After cooling to room temperature, measure the final conductivity.
-
-
Data Analysis:
-
Express the electrolyte leakage as a percentage of the total electrolyte content: (Conductivity before boiling / Conductivity after boiling) x 100.
-
Visualizations
Logical Workflow for Troubleshooting Inconsistent Bioassay Results
Caption: A flowchart for diagnosing and resolving common issues in this compound bioassays.
Signaling Pathway of this compound Action
Caption: The signaling cascade initiated by this compound in a susceptible plant cell.
References
- 1. Phytopathology 1990 | Determination of Host-Selective Toxin Production During Spore Germination of Alternaria alternata by High-Performance Liquid Chromatography [apsnet.org]
- 2. apsnet.org [apsnet.org]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of host-selective toxin production during spore germination of Alternaria alternata by high-performance liquid chromatography [agris.fao.org]
Validation & Comparative
Comparative Analysis of AK-Toxin I and AK-Toxin II Bioactivity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of AK-Toxin I and AK-Toxin II, two host-selective toxins produced by the Japanese pear pathotype of Alternaria alternata. The information presented is curated from scientific literature to assist in research and drug development endeavors.
Executive Summary
AK-Toxin I and this compound are structurally related phytotoxins that induce necrosis in susceptible Japanese pear cultivars. Experimental data consistently demonstrates that AK-Toxin I is significantly more bioactive than this compound . The primary cellular target for both toxins is the plasma membrane, where they induce rapid and irreversible damage, leading to electrolyte leakage and eventual cell death. The higher potency of AK-Toxin I suggests subtle structural differences that result in a more efficient disruption of the plasma membrane integrity.
Data Presentation: Quantitative Bioactivity Comparison
The following table summarizes the key quantitative data comparing the bioactivity of AK-Toxin I and this compound.
| Bioactivity Parameter | AK-Toxin I | This compound | Reference(s) |
| Concentration for Venous Necrosis | 5 nM | 100 nM | [1] |
| Relative Abundance | More abundant | Less abundant | [2] |
| Primary Target | Plasma Membrane | Plasma Membrane | [3][4] |
| Key Effect | Induces rapid K+ loss and veinal necrosis | Induces rapid K+ loss and veinal necrosis | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are foundational for assessing the bioactivity of AK-Toxins.
Leaf Necrosis Assay
This assay qualitatively and quantitatively assesses the ability of AK-toxins to induce tissue death in susceptible plants.
Materials:
-
Susceptible Japanese pear leaves (e.g., cultivar 'Nijisseiki')
-
Resistant Japanese pear leaves (e.g., cultivar 'Chojuro') for control
-
AK-Toxin I and this compound stock solutions of known concentrations
-
Micropipettes
-
Moist chamber (e.g., a sealed container with moistened filter paper)
-
Microscope for detailed observation
Procedure:
-
Detach healthy, young leaves from both susceptible and resistant pear cultivars.
-
Gently wound the leaf surface with a sterile needle to facilitate toxin uptake.
-
Apply a small droplet (e.g., 10-20 µL) of the desired toxin concentration (e.g., ranging from 1 nM to 1 µM) onto the wounded site. Use a buffer solution without the toxin as a negative control.
-
Place the treated leaves in a moist chamber to maintain high humidity.
-
Incubate the leaves at a controlled temperature (e.g., 25-28°C) for 24-48 hours.
-
Observe the leaves for the development of necrotic lesions (browning and tissue death) around the application site.
-
The severity of necrosis can be scored visually or quantified by measuring the diameter of the necrotic lesion.
Electrolyte Leakage Assay
This assay quantifies the extent of plasma membrane damage by measuring the leakage of ions from the cells.
Materials:
-
Leaf discs from susceptible pear cultivars
-
Deionized water
-
Conductivity meter
-
Test tubes or multi-well plates
-
Shaker or orbital incubator
Procedure:
-
Excise uniform leaf discs (e.g., 5-10 mm in diameter) from susceptible pear leaves, avoiding major veins.
-
Rinse the leaf discs thoroughly with deionized water to remove surface contaminants and electrolytes from cut edges.
-
Place a set number of leaf discs (e.g., 5-10) into a test tube or well containing a known volume of deionized water.
-
Add AK-Toxin I or this compound to the desired final concentration. Include a control with no toxin.
-
Incubate the samples on a shaker at a controlled temperature.
-
At specific time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), measure the electrical conductivity of the bathing solution using a conductivity meter. An increase in conductivity indicates electrolyte leakage from damaged cells.
-
At the end of the experiment, boil or autoclave the leaf discs to induce 100% electrolyte leakage and measure the final conductivity.
-
Express the electrolyte leakage as a percentage of the total conductivity.
Mandatory Visualizations
Experimental Workflow: Bioactivity Assessment
Caption: Workflow for assessing the bioactivity of AK-Toxins.
Signaling Pathway: AK-Toxin Induced Cell Death
Caption: Proposed signaling pathway for AK-Toxin induced cell death.
References
- 1. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis [mdpi.com]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of AK-Toxin I and AK-Toxin II Bioactivity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of AK-Toxin I and AK-Toxin II, two host-selective toxins produced by the Japanese pear pathotype of Alternaria alternata. The information presented is curated from scientific literature to assist in research and drug development endeavors.
Executive Summary
AK-Toxin I and this compound are structurally related phytotoxins that induce necrosis in susceptible Japanese pear cultivars. Experimental data consistently demonstrates that AK-Toxin I is significantly more bioactive than this compound . The primary cellular target for both toxins is the plasma membrane, where they induce rapid and irreversible damage, leading to electrolyte leakage and eventual cell death. The higher potency of AK-Toxin I suggests subtle structural differences that result in a more efficient disruption of the plasma membrane integrity.
Data Presentation: Quantitative Bioactivity Comparison
The following table summarizes the key quantitative data comparing the bioactivity of AK-Toxin I and this compound.
| Bioactivity Parameter | AK-Toxin I | This compound | Reference(s) |
| Concentration for Venous Necrosis | 5 nM | 100 nM | [1] |
| Relative Abundance | More abundant | Less abundant | [2] |
| Primary Target | Plasma Membrane | Plasma Membrane | [3][4] |
| Key Effect | Induces rapid K+ loss and veinal necrosis | Induces rapid K+ loss and veinal necrosis | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are foundational for assessing the bioactivity of AK-Toxins.
Leaf Necrosis Assay
This assay qualitatively and quantitatively assesses the ability of AK-toxins to induce tissue death in susceptible plants.
Materials:
-
Susceptible Japanese pear leaves (e.g., cultivar 'Nijisseiki')
-
Resistant Japanese pear leaves (e.g., cultivar 'Chojuro') for control
-
AK-Toxin I and this compound stock solutions of known concentrations
-
Micropipettes
-
Moist chamber (e.g., a sealed container with moistened filter paper)
-
Microscope for detailed observation
Procedure:
-
Detach healthy, young leaves from both susceptible and resistant pear cultivars.
-
Gently wound the leaf surface with a sterile needle to facilitate toxin uptake.
-
Apply a small droplet (e.g., 10-20 µL) of the desired toxin concentration (e.g., ranging from 1 nM to 1 µM) onto the wounded site. Use a buffer solution without the toxin as a negative control.
-
Place the treated leaves in a moist chamber to maintain high humidity.
-
Incubate the leaves at a controlled temperature (e.g., 25-28°C) for 24-48 hours.
-
Observe the leaves for the development of necrotic lesions (browning and tissue death) around the application site.
-
The severity of necrosis can be scored visually or quantified by measuring the diameter of the necrotic lesion.
Electrolyte Leakage Assay
This assay quantifies the extent of plasma membrane damage by measuring the leakage of ions from the cells.
Materials:
-
Leaf discs from susceptible pear cultivars
-
Deionized water
-
Conductivity meter
-
Test tubes or multi-well plates
-
Shaker or orbital incubator
Procedure:
-
Excise uniform leaf discs (e.g., 5-10 mm in diameter) from susceptible pear leaves, avoiding major veins.
-
Rinse the leaf discs thoroughly with deionized water to remove surface contaminants and electrolytes from cut edges.
-
Place a set number of leaf discs (e.g., 5-10) into a test tube or well containing a known volume of deionized water.
-
Add AK-Toxin I or this compound to the desired final concentration. Include a control with no toxin.
-
Incubate the samples on a shaker at a controlled temperature.
-
At specific time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), measure the electrical conductivity of the bathing solution using a conductivity meter. An increase in conductivity indicates electrolyte leakage from damaged cells.
-
At the end of the experiment, boil or autoclave the leaf discs to induce 100% electrolyte leakage and measure the final conductivity.
-
Express the electrolyte leakage as a percentage of the total conductivity.
Mandatory Visualizations
Experimental Workflow: Bioactivity Assessment
Caption: Workflow for assessing the bioactivity of AK-Toxins.
Signaling Pathway: AK-Toxin Induced Cell Death
Caption: Proposed signaling pathway for AK-Toxin induced cell death.
References
- 1. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis [mdpi.com]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of AK-Toxin I and AK-Toxin II Bioactivity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of AK-Toxin I and AK-Toxin II, two host-selective toxins produced by the Japanese pear pathotype of Alternaria alternata. The information presented is curated from scientific literature to assist in research and drug development endeavors.
Executive Summary
AK-Toxin I and this compound are structurally related phytotoxins that induce necrosis in susceptible Japanese pear cultivars. Experimental data consistently demonstrates that AK-Toxin I is significantly more bioactive than this compound . The primary cellular target for both toxins is the plasma membrane, where they induce rapid and irreversible damage, leading to electrolyte leakage and eventual cell death. The higher potency of AK-Toxin I suggests subtle structural differences that result in a more efficient disruption of the plasma membrane integrity.
Data Presentation: Quantitative Bioactivity Comparison
The following table summarizes the key quantitative data comparing the bioactivity of AK-Toxin I and this compound.
| Bioactivity Parameter | AK-Toxin I | This compound | Reference(s) |
| Concentration for Venous Necrosis | 5 nM | 100 nM | [1] |
| Relative Abundance | More abundant | Less abundant | [2] |
| Primary Target | Plasma Membrane | Plasma Membrane | [3][4] |
| Key Effect | Induces rapid K+ loss and veinal necrosis | Induces rapid K+ loss and veinal necrosis | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are foundational for assessing the bioactivity of AK-Toxins.
Leaf Necrosis Assay
This assay qualitatively and quantitatively assesses the ability of AK-toxins to induce tissue death in susceptible plants.
Materials:
-
Susceptible Japanese pear leaves (e.g., cultivar 'Nijisseiki')
-
Resistant Japanese pear leaves (e.g., cultivar 'Chojuro') for control
-
AK-Toxin I and this compound stock solutions of known concentrations
-
Micropipettes
-
Moist chamber (e.g., a sealed container with moistened filter paper)
-
Microscope for detailed observation
Procedure:
-
Detach healthy, young leaves from both susceptible and resistant pear cultivars.
-
Gently wound the leaf surface with a sterile needle to facilitate toxin uptake.
-
Apply a small droplet (e.g., 10-20 µL) of the desired toxin concentration (e.g., ranging from 1 nM to 1 µM) onto the wounded site. Use a buffer solution without the toxin as a negative control.
-
Place the treated leaves in a moist chamber to maintain high humidity.
-
Incubate the leaves at a controlled temperature (e.g., 25-28°C) for 24-48 hours.
-
Observe the leaves for the development of necrotic lesions (browning and tissue death) around the application site.
-
The severity of necrosis can be scored visually or quantified by measuring the diameter of the necrotic lesion.
Electrolyte Leakage Assay
This assay quantifies the extent of plasma membrane damage by measuring the leakage of ions from the cells.
Materials:
-
Leaf discs from susceptible pear cultivars
-
Deionized water
-
Conductivity meter
-
Test tubes or multi-well plates
-
Shaker or orbital incubator
Procedure:
-
Excise uniform leaf discs (e.g., 5-10 mm in diameter) from susceptible pear leaves, avoiding major veins.
-
Rinse the leaf discs thoroughly with deionized water to remove surface contaminants and electrolytes from cut edges.
-
Place a set number of leaf discs (e.g., 5-10) into a test tube or well containing a known volume of deionized water.
-
Add AK-Toxin I or this compound to the desired final concentration. Include a control with no toxin.
-
Incubate the samples on a shaker at a controlled temperature.
-
At specific time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), measure the electrical conductivity of the bathing solution using a conductivity meter. An increase in conductivity indicates electrolyte leakage from damaged cells.
-
At the end of the experiment, boil or autoclave the leaf discs to induce 100% electrolyte leakage and measure the final conductivity.
-
Express the electrolyte leakage as a percentage of the total conductivity.
Mandatory Visualizations
Experimental Workflow: Bioactivity Assessment
Caption: Workflow for assessing the bioactivity of AK-Toxins.
Signaling Pathway: AK-Toxin Induced Cell Death
Caption: Proposed signaling pathway for AK-Toxin induced cell death.
References
- 1. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis [mdpi.com]
- 4. mdpi.com [mdpi.com]
Unmasking a Toxin's Target: A Comparative Guide to AK-Toxin II Host Specificity in Pear Cultivars
For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of host-specific toxins is paramount. AK-Toxin II, a secondary metabolite produced by the Japanese pear pathotype of the fungus Alternaria alternata, serves as a critical agent in the development of black spot disease. This guide provides a comparative analysis of its effects on different pear cultivars, supported by experimental data and detailed protocols, to illuminate the underpinnings of its host specificity.
This compound, along with its more abundant counterpart AK-Toxin I, demonstrates remarkable selectivity, inducing necrotic lesions only in susceptible pear cultivars. This specificity is the focal point of research aimed at developing disease-resistant pear varieties and novel fungicides.
Comparative Susceptibility of Pear Cultivars to this compound
The response of pear cultivars to this compound is starkly divided, with some exhibiting extreme sensitivity while others remain completely unaffected. This difference is primarily governed by a single dominant gene for susceptibility.[1] The table below summarizes the quantitative effects of this compound on well-documented susceptible and resistant Japanese pear (Pyrus pyrifolia) cultivars.
| Pear Cultivar | Genotype (Susceptibility) | This compound Concentration for Necrosis | Observations | Reference |
| Nijisseiki | Susceptible (A/a) | 100 nM | Causes veinal necrosis.[2] | [2] |
| Shinsui | Susceptible | Data not available | Known to be a susceptible commercial cultivar.[1] | [1] |
| Nansui | Susceptible | Data not available | Known to be a susceptible commercial cultivar. | |
| Chojuro | Resistant (a/a) | > 0.1 mM | No effect observed even at high concentrations. | |
| Housui | Resistant (a/a) | Data not available | A leading Japanese pear cultivar known for its resistance. | |
| Gold Nijisseiki | Resistant (a/a) | Data not available | A resistant mutant derived from 'Nijisseiki'. |
The Cellular Battleground: this compound's Mechanism of Action
The host specificity of this compound is determined at the cellular level, with the plasma membrane of susceptible pear cells being the primary target. In resistant cultivars, the toxin fails to recognize or bind to any significant cellular components, rendering it harmless.
Signaling Pathway in Susceptible Cultivars
In susceptible cultivars, this compound initiates a cascade of events leading to programmed cell death. The proposed signaling pathway is as follows:
Experimental Protocols for Validating Host Specificity
The following protocols are standard methods for assessing the host-specific effects of this compound.
Experimental Workflow: From Toxin to Observation
Leaf Puncture Assay Protocol
This bioassay is a reliable method for determining the sensitivity of pear cultivars to this compound.
Materials:
-
Purified this compound solution at various concentrations (e.g., 1 nM to 100 µM)
-
Young, healthy leaves from both susceptible and resistant pear cultivars
-
Sterile needles
-
Micropipette
-
Moist chambers (e.g., petri dishes with moistened filter paper)
-
Growth chamber or incubator set at 25-28°C
Procedure:
-
Leaf Preparation: Detach young, fully expanded leaves from the pear trees. Wash them gently with sterile distilled water and pat them dry.
-
Wounding: On the abaxial (lower) surface of each leaf, create a small wound by pricking with a sterile needle.
-
Toxin Application: Immediately apply a small droplet (e.g., 10-20 µL) of the this compound solution of a specific concentration onto the wounded area. Use a range of concentrations for a dose-response analysis. As a negative control, apply a droplet of sterile distilled water without the toxin.
-
Incubation: Place the treated leaves in a moist chamber to maintain high humidity. Incubate the chambers at 25-28°C for 24 to 48 hours.
-
Observation and Data Collection: After the incubation period, visually inspect the leaves for the formation of necrotic lesions (brown to black spots) around the puncture site. Measure the diameter of the necrotic lesions for quantitative comparison.
Conclusion
The stark contrast in the response of different pear cultivars to this compound underscores the highly specific nature of this host-toxin interaction. For susceptible cultivars, the toxin acts as a potent elicitor of cell death, while resistant varieties remain unharmed. This guide provides a foundational understanding of this specificity, offering valuable data and protocols for researchers investigating plant-pathogen interactions, developing resistant pear germplasm, and designing targeted fungicides. Further research into the specific receptor of this compound in susceptible cultivars and the precise molecular mechanisms of resistance will be crucial for advancing these fields.
References
Unmasking a Toxin's Target: A Comparative Guide to AK-Toxin II Host Specificity in Pear Cultivars
For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of host-specific toxins is paramount. AK-Toxin II, a secondary metabolite produced by the Japanese pear pathotype of the fungus Alternaria alternata, serves as a critical agent in the development of black spot disease. This guide provides a comparative analysis of its effects on different pear cultivars, supported by experimental data and detailed protocols, to illuminate the underpinnings of its host specificity.
This compound, along with its more abundant counterpart AK-Toxin I, demonstrates remarkable selectivity, inducing necrotic lesions only in susceptible pear cultivars. This specificity is the focal point of research aimed at developing disease-resistant pear varieties and novel fungicides.
Comparative Susceptibility of Pear Cultivars to this compound
The response of pear cultivars to this compound is starkly divided, with some exhibiting extreme sensitivity while others remain completely unaffected. This difference is primarily governed by a single dominant gene for susceptibility.[1] The table below summarizes the quantitative effects of this compound on well-documented susceptible and resistant Japanese pear (Pyrus pyrifolia) cultivars.
| Pear Cultivar | Genotype (Susceptibility) | This compound Concentration for Necrosis | Observations | Reference |
| Nijisseiki | Susceptible (A/a) | 100 nM | Causes veinal necrosis.[2] | [2] |
| Shinsui | Susceptible | Data not available | Known to be a susceptible commercial cultivar.[1] | [1] |
| Nansui | Susceptible | Data not available | Known to be a susceptible commercial cultivar. | |
| Chojuro | Resistant (a/a) | > 0.1 mM | No effect observed even at high concentrations. | |
| Housui | Resistant (a/a) | Data not available | A leading Japanese pear cultivar known for its resistance. | |
| Gold Nijisseiki | Resistant (a/a) | Data not available | A resistant mutant derived from 'Nijisseiki'. |
The Cellular Battleground: this compound's Mechanism of Action
The host specificity of this compound is determined at the cellular level, with the plasma membrane of susceptible pear cells being the primary target. In resistant cultivars, the toxin fails to recognize or bind to any significant cellular components, rendering it harmless.
Signaling Pathway in Susceptible Cultivars
In susceptible cultivars, this compound initiates a cascade of events leading to programmed cell death. The proposed signaling pathway is as follows:
Experimental Protocols for Validating Host Specificity
The following protocols are standard methods for assessing the host-specific effects of this compound.
Experimental Workflow: From Toxin to Observation
Leaf Puncture Assay Protocol
This bioassay is a reliable method for determining the sensitivity of pear cultivars to this compound.
Materials:
-
Purified this compound solution at various concentrations (e.g., 1 nM to 100 µM)
-
Young, healthy leaves from both susceptible and resistant pear cultivars
-
Sterile needles
-
Micropipette
-
Moist chambers (e.g., petri dishes with moistened filter paper)
-
Growth chamber or incubator set at 25-28°C
Procedure:
-
Leaf Preparation: Detach young, fully expanded leaves from the pear trees. Wash them gently with sterile distilled water and pat them dry.
-
Wounding: On the abaxial (lower) surface of each leaf, create a small wound by pricking with a sterile needle.
-
Toxin Application: Immediately apply a small droplet (e.g., 10-20 µL) of the this compound solution of a specific concentration onto the wounded area. Use a range of concentrations for a dose-response analysis. As a negative control, apply a droplet of sterile distilled water without the toxin.
-
Incubation: Place the treated leaves in a moist chamber to maintain high humidity. Incubate the chambers at 25-28°C for 24 to 48 hours.
-
Observation and Data Collection: After the incubation period, visually inspect the leaves for the formation of necrotic lesions (brown to black spots) around the puncture site. Measure the diameter of the necrotic lesions for quantitative comparison.
Conclusion
The stark contrast in the response of different pear cultivars to this compound underscores the highly specific nature of this host-toxin interaction. For susceptible cultivars, the toxin acts as a potent elicitor of cell death, while resistant varieties remain unharmed. This guide provides a foundational understanding of this specificity, offering valuable data and protocols for researchers investigating plant-pathogen interactions, developing resistant pear germplasm, and designing targeted fungicides. Further research into the specific receptor of this compound in susceptible cultivars and the precise molecular mechanisms of resistance will be crucial for advancing these fields.
References
Unmasking a Toxin's Target: A Comparative Guide to AK-Toxin II Host Specificity in Pear Cultivars
For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of host-specific toxins is paramount. AK-Toxin II, a secondary metabolite produced by the Japanese pear pathotype of the fungus Alternaria alternata, serves as a critical agent in the development of black spot disease. This guide provides a comparative analysis of its effects on different pear cultivars, supported by experimental data and detailed protocols, to illuminate the underpinnings of its host specificity.
This compound, along with its more abundant counterpart AK-Toxin I, demonstrates remarkable selectivity, inducing necrotic lesions only in susceptible pear cultivars. This specificity is the focal point of research aimed at developing disease-resistant pear varieties and novel fungicides.
Comparative Susceptibility of Pear Cultivars to this compound
The response of pear cultivars to this compound is starkly divided, with some exhibiting extreme sensitivity while others remain completely unaffected. This difference is primarily governed by a single dominant gene for susceptibility.[1] The table below summarizes the quantitative effects of this compound on well-documented susceptible and resistant Japanese pear (Pyrus pyrifolia) cultivars.
| Pear Cultivar | Genotype (Susceptibility) | This compound Concentration for Necrosis | Observations | Reference |
| Nijisseiki | Susceptible (A/a) | 100 nM | Causes veinal necrosis.[2] | [2] |
| Shinsui | Susceptible | Data not available | Known to be a susceptible commercial cultivar.[1] | [1] |
| Nansui | Susceptible | Data not available | Known to be a susceptible commercial cultivar. | |
| Chojuro | Resistant (a/a) | > 0.1 mM | No effect observed even at high concentrations. | |
| Housui | Resistant (a/a) | Data not available | A leading Japanese pear cultivar known for its resistance. | |
| Gold Nijisseiki | Resistant (a/a) | Data not available | A resistant mutant derived from 'Nijisseiki'. |
The Cellular Battleground: this compound's Mechanism of Action
The host specificity of this compound is determined at the cellular level, with the plasma membrane of susceptible pear cells being the primary target. In resistant cultivars, the toxin fails to recognize or bind to any significant cellular components, rendering it harmless.
Signaling Pathway in Susceptible Cultivars
In susceptible cultivars, this compound initiates a cascade of events leading to programmed cell death. The proposed signaling pathway is as follows:
Experimental Protocols for Validating Host Specificity
The following protocols are standard methods for assessing the host-specific effects of this compound.
Experimental Workflow: From Toxin to Observation
Leaf Puncture Assay Protocol
This bioassay is a reliable method for determining the sensitivity of pear cultivars to this compound.
Materials:
-
Purified this compound solution at various concentrations (e.g., 1 nM to 100 µM)
-
Young, healthy leaves from both susceptible and resistant pear cultivars
-
Sterile needles
-
Micropipette
-
Moist chambers (e.g., petri dishes with moistened filter paper)
-
Growth chamber or incubator set at 25-28°C
Procedure:
-
Leaf Preparation: Detach young, fully expanded leaves from the pear trees. Wash them gently with sterile distilled water and pat them dry.
-
Wounding: On the abaxial (lower) surface of each leaf, create a small wound by pricking with a sterile needle.
-
Toxin Application: Immediately apply a small droplet (e.g., 10-20 µL) of the this compound solution of a specific concentration onto the wounded area. Use a range of concentrations for a dose-response analysis. As a negative control, apply a droplet of sterile distilled water without the toxin.
-
Incubation: Place the treated leaves in a moist chamber to maintain high humidity. Incubate the chambers at 25-28°C for 24 to 48 hours.
-
Observation and Data Collection: After the incubation period, visually inspect the leaves for the formation of necrotic lesions (brown to black spots) around the puncture site. Measure the diameter of the necrotic lesions for quantitative comparison.
Conclusion
The stark contrast in the response of different pear cultivars to this compound underscores the highly specific nature of this host-toxin interaction. For susceptible cultivars, the toxin acts as a potent elicitor of cell death, while resistant varieties remain unharmed. This guide provides a foundational understanding of this specificity, offering valuable data and protocols for researchers investigating plant-pathogen interactions, developing resistant pear germplasm, and designing targeted fungicides. Further research into the specific receptor of this compound in susceptible cultivars and the precise molecular mechanisms of resistance will be crucial for advancing these fields.
References
Comparative Guide to the Cross-Reactivity of AK-Toxin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phytotoxic effects of AK-Toxin II across various plant species. The data presented herein is compiled from multiple studies to offer an objective overview of the toxin's host selectivity and potential for cross-reactivity. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.
Introduction to this compound
This compound is a host-selective toxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It is a key factor in the development of black spot disease on susceptible Japanese pear cultivars.[1] Structurally, this compound is an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[2][3] Its primary mode of action involves the disruption of the plasma membrane in susceptible plant cells, leading to rapid potassium ion (K+) leakage and subsequent necrotic cell death.[2]
Cross-Reactivity Profile of this compound and Related Toxins
The host specificity of this compound is a critical aspect of its biological activity. The following table summarizes the known effects of this compound and its structurally related analogs, AF-Toxins and ACT-Toxins, on various plant species. This comparison highlights the nuanced differences in their cross-reactivity profiles.
| Toxin | Target Plant Species | Observed Effect | Concentration for Effect | Reference |
| This compound | Susceptible Japanese Pear (Pyrus pyrifolia cv. Nijisseiki) | Veinal necrosis, electrolyte leakage | 100 nM for necrosis | |
| Resistant Japanese Pear (Pyrus pyrifolia cv. Chojuro) | No effect | Up to 0.1 mM | ||
| AF-Toxin I | Strawberry (Fragaria × ananassa) | High toxicity | Not specified | |
| Pear (Pyrus spp.) | Toxic | Not specified | ||
| AF-Toxin II | Pear (Pyrus spp.) | Toxic | Not specified | |
| Strawberry (Fragaria × ananassa) | No effect | Not specified | ||
| AF-Toxin III | Strawberry (Fragaria × ananassa) | High toxicity | Not specified | |
| Pear (Pyrus spp.) | Slight toxicity | Not specified | ||
| ACT-Toxin I | Citrus (Tangerine, Mandarin) | High toxicity | Not specified | |
| Pear (Pyrus spp.) | Toxic | Not specified |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments used to assess the phytotoxicity and cross-reactivity of this compound are provided below.
Leaf Necrosis Assay
This assay qualitatively and quantitatively assesses the ability of a toxin to cause tissue death on plant leaves.
Materials:
-
This compound solution of known concentration
-
Leaves from test plant species (e.g., susceptible and resistant pear cultivars)
-
Micropipette
-
Sterile needle
-
Moist chamber (e.g., a petri dish with moistened filter paper)
-
Growth chamber with controlled light and temperature
Procedure:
-
Excise healthy, young leaves from the test plants.
-
Gently wound the underside of each leaf with a sterile needle. This facilitates toxin uptake.
-
Apply a small volume (e.g., 10-20 µL) of the this compound solution directly onto the wound site.
-
For negative controls, apply the solvent used to dissolve the toxin (e.g., sterile water or a buffer solution).
-
Place the leaves in a moist chamber to maintain humidity.
-
Incubate the chambers in a growth chamber under controlled conditions (e.g., 25°C with a 12-hour photoperiod) for 24-72 hours.
-
Observe the leaves for the development of necrotic lesions (browning or blackening of tissue) around the application site.
-
The degree of necrosis can be scored visually on a scale (e.g., 0 = no necrosis, 4 = severe necrosis) or the diameter of the necrotic lesion can be measured.
Electrolyte Leakage Assay
This quantitative assay measures the extent of plasma membrane damage caused by a toxin by quantifying the leakage of ions from the cells.
Materials:
-
This compound solution of known concentration
-
Leaves from test plant species
-
Cork borer or a sharp blade
-
Test tubes or multi-well plates
-
Deionized water
-
Conductivity meter
-
Shaker or rocker
-
Water bath or autoclave
Procedure:
-
Cut uniform leaf discs from the test plants using a cork borer, avoiding major veins.
-
Rinse the leaf discs with deionized water to remove any electrolytes released from the cut edges.
-
Place a known number of leaf discs into test tubes or wells containing a specific volume of deionized water.
-
Add this compound to the desired final concentration. For controls, add an equal volume of the solvent.
-
Incubate the samples on a shaker at room temperature for a specified period (e.g., 4-24 hours).
-
After incubation, measure the initial electrical conductivity of the solution (C1).
-
To measure the total electrolyte content, boil the samples or autoclave them to cause complete cell lysis.
-
Cool the samples to room temperature and measure the final electrical conductivity (C2).
-
Calculate the percentage of electrolyte leakage as: (C1 / C2) x 100.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its cross-reactivity.
Caption: Proposed signaling pathway for this compound-induced cell death.
References
Comparative Guide to the Cross-Reactivity of AK-Toxin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phytotoxic effects of AK-Toxin II across various plant species. The data presented herein is compiled from multiple studies to offer an objective overview of the toxin's host selectivity and potential for cross-reactivity. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.
Introduction to this compound
This compound is a host-selective toxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It is a key factor in the development of black spot disease on susceptible Japanese pear cultivars.[1] Structurally, this compound is an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[2][3] Its primary mode of action involves the disruption of the plasma membrane in susceptible plant cells, leading to rapid potassium ion (K+) leakage and subsequent necrotic cell death.[2]
Cross-Reactivity Profile of this compound and Related Toxins
The host specificity of this compound is a critical aspect of its biological activity. The following table summarizes the known effects of this compound and its structurally related analogs, AF-Toxins and ACT-Toxins, on various plant species. This comparison highlights the nuanced differences in their cross-reactivity profiles.
| Toxin | Target Plant Species | Observed Effect | Concentration for Effect | Reference |
| This compound | Susceptible Japanese Pear (Pyrus pyrifolia cv. Nijisseiki) | Veinal necrosis, electrolyte leakage | 100 nM for necrosis | |
| Resistant Japanese Pear (Pyrus pyrifolia cv. Chojuro) | No effect | Up to 0.1 mM | ||
| AF-Toxin I | Strawberry (Fragaria × ananassa) | High toxicity | Not specified | |
| Pear (Pyrus spp.) | Toxic | Not specified | ||
| AF-Toxin II | Pear (Pyrus spp.) | Toxic | Not specified | |
| Strawberry (Fragaria × ananassa) | No effect | Not specified | ||
| AF-Toxin III | Strawberry (Fragaria × ananassa) | High toxicity | Not specified | |
| Pear (Pyrus spp.) | Slight toxicity | Not specified | ||
| ACT-Toxin I | Citrus (Tangerine, Mandarin) | High toxicity | Not specified | |
| Pear (Pyrus spp.) | Toxic | Not specified |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments used to assess the phytotoxicity and cross-reactivity of this compound are provided below.
Leaf Necrosis Assay
This assay qualitatively and quantitatively assesses the ability of a toxin to cause tissue death on plant leaves.
Materials:
-
This compound solution of known concentration
-
Leaves from test plant species (e.g., susceptible and resistant pear cultivars)
-
Micropipette
-
Sterile needle
-
Moist chamber (e.g., a petri dish with moistened filter paper)
-
Growth chamber with controlled light and temperature
Procedure:
-
Excise healthy, young leaves from the test plants.
-
Gently wound the underside of each leaf with a sterile needle. This facilitates toxin uptake.
-
Apply a small volume (e.g., 10-20 µL) of the this compound solution directly onto the wound site.
-
For negative controls, apply the solvent used to dissolve the toxin (e.g., sterile water or a buffer solution).
-
Place the leaves in a moist chamber to maintain humidity.
-
Incubate the chambers in a growth chamber under controlled conditions (e.g., 25°C with a 12-hour photoperiod) for 24-72 hours.
-
Observe the leaves for the development of necrotic lesions (browning or blackening of tissue) around the application site.
-
The degree of necrosis can be scored visually on a scale (e.g., 0 = no necrosis, 4 = severe necrosis) or the diameter of the necrotic lesion can be measured.
Electrolyte Leakage Assay
This quantitative assay measures the extent of plasma membrane damage caused by a toxin by quantifying the leakage of ions from the cells.
Materials:
-
This compound solution of known concentration
-
Leaves from test plant species
-
Cork borer or a sharp blade
-
Test tubes or multi-well plates
-
Deionized water
-
Conductivity meter
-
Shaker or rocker
-
Water bath or autoclave
Procedure:
-
Cut uniform leaf discs from the test plants using a cork borer, avoiding major veins.
-
Rinse the leaf discs with deionized water to remove any electrolytes released from the cut edges.
-
Place a known number of leaf discs into test tubes or wells containing a specific volume of deionized water.
-
Add this compound to the desired final concentration. For controls, add an equal volume of the solvent.
-
Incubate the samples on a shaker at room temperature for a specified period (e.g., 4-24 hours).
-
After incubation, measure the initial electrical conductivity of the solution (C1).
-
To measure the total electrolyte content, boil the samples or autoclave them to cause complete cell lysis.
-
Cool the samples to room temperature and measure the final electrical conductivity (C2).
-
Calculate the percentage of electrolyte leakage as: (C1 / C2) x 100.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its cross-reactivity.
Caption: Proposed signaling pathway for this compound-induced cell death.
References
Comparative Guide to the Cross-Reactivity of AK-Toxin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phytotoxic effects of AK-Toxin II across various plant species. The data presented herein is compiled from multiple studies to offer an objective overview of the toxin's host selectivity and potential for cross-reactivity. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.
Introduction to this compound
This compound is a host-selective toxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It is a key factor in the development of black spot disease on susceptible Japanese pear cultivars.[1] Structurally, this compound is an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[2][3] Its primary mode of action involves the disruption of the plasma membrane in susceptible plant cells, leading to rapid potassium ion (K+) leakage and subsequent necrotic cell death.[2]
Cross-Reactivity Profile of this compound and Related Toxins
The host specificity of this compound is a critical aspect of its biological activity. The following table summarizes the known effects of this compound and its structurally related analogs, AF-Toxins and ACT-Toxins, on various plant species. This comparison highlights the nuanced differences in their cross-reactivity profiles.
| Toxin | Target Plant Species | Observed Effect | Concentration for Effect | Reference |
| This compound | Susceptible Japanese Pear (Pyrus pyrifolia cv. Nijisseiki) | Veinal necrosis, electrolyte leakage | 100 nM for necrosis | |
| Resistant Japanese Pear (Pyrus pyrifolia cv. Chojuro) | No effect | Up to 0.1 mM | ||
| AF-Toxin I | Strawberry (Fragaria × ananassa) | High toxicity | Not specified | |
| Pear (Pyrus spp.) | Toxic | Not specified | ||
| AF-Toxin II | Pear (Pyrus spp.) | Toxic | Not specified | |
| Strawberry (Fragaria × ananassa) | No effect | Not specified | ||
| AF-Toxin III | Strawberry (Fragaria × ananassa) | High toxicity | Not specified | |
| Pear (Pyrus spp.) | Slight toxicity | Not specified | ||
| ACT-Toxin I | Citrus (Tangerine, Mandarin) | High toxicity | Not specified | |
| Pear (Pyrus spp.) | Toxic | Not specified |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments used to assess the phytotoxicity and cross-reactivity of this compound are provided below.
Leaf Necrosis Assay
This assay qualitatively and quantitatively assesses the ability of a toxin to cause tissue death on plant leaves.
Materials:
-
This compound solution of known concentration
-
Leaves from test plant species (e.g., susceptible and resistant pear cultivars)
-
Micropipette
-
Sterile needle
-
Moist chamber (e.g., a petri dish with moistened filter paper)
-
Growth chamber with controlled light and temperature
Procedure:
-
Excise healthy, young leaves from the test plants.
-
Gently wound the underside of each leaf with a sterile needle. This facilitates toxin uptake.
-
Apply a small volume (e.g., 10-20 µL) of the this compound solution directly onto the wound site.
-
For negative controls, apply the solvent used to dissolve the toxin (e.g., sterile water or a buffer solution).
-
Place the leaves in a moist chamber to maintain humidity.
-
Incubate the chambers in a growth chamber under controlled conditions (e.g., 25°C with a 12-hour photoperiod) for 24-72 hours.
-
Observe the leaves for the development of necrotic lesions (browning or blackening of tissue) around the application site.
-
The degree of necrosis can be scored visually on a scale (e.g., 0 = no necrosis, 4 = severe necrosis) or the diameter of the necrotic lesion can be measured.
Electrolyte Leakage Assay
This quantitative assay measures the extent of plasma membrane damage caused by a toxin by quantifying the leakage of ions from the cells.
Materials:
-
This compound solution of known concentration
-
Leaves from test plant species
-
Cork borer or a sharp blade
-
Test tubes or multi-well plates
-
Deionized water
-
Conductivity meter
-
Shaker or rocker
-
Water bath or autoclave
Procedure:
-
Cut uniform leaf discs from the test plants using a cork borer, avoiding major veins.
-
Rinse the leaf discs with deionized water to remove any electrolytes released from the cut edges.
-
Place a known number of leaf discs into test tubes or wells containing a specific volume of deionized water.
-
Add this compound to the desired final concentration. For controls, add an equal volume of the solvent.
-
Incubate the samples on a shaker at room temperature for a specified period (e.g., 4-24 hours).
-
After incubation, measure the initial electrical conductivity of the solution (C1).
-
To measure the total electrolyte content, boil the samples or autoclave them to cause complete cell lysis.
-
Cool the samples to room temperature and measure the final electrical conductivity (C2).
-
Calculate the percentage of electrolyte leakage as: (C1 / C2) x 100.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its cross-reactivity.
Caption: Proposed signaling pathway for this compound-induced cell death.
References
A Comparative Analysis of AK-Toxin II and AF-Toxin: Unraveling Host-Selective Phytotoxicity
For Immediate Release
A detailed comparative guide has been developed to elucidate the distinct biological activities of AK-Toxin II and AF-Toxin, two prominent host-selective toxins produced by different pathotypes of the fungus Alternaria alternata. This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of their chemical properties, mechanisms of action, and host specificity, supported by quantitative data and detailed experimental protocols.
This compound, produced by the Japanese pear pathotype of A. alternata, and AF-Toxins, produced by the strawberry pathotype, are both potent phytotoxins that play a crucial role in the pathogenesis of Alternaria black spot diseases. While structurally related as esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), their subtle chemical differences lead to marked variations in their host selectivity and toxic efficacy.[1][2]
Quantitative Comparison of Toxic Activity
The host-selective nature of these toxins is evident in their differential effects on various plant tissues. This compound exhibits high toxicity to susceptible Japanese pear cultivars, while AF-Toxins display a more complex pattern of toxicity towards strawberry and pear. The following table summarizes the available quantitative data on the toxic activity of these compounds.
| Toxin | Target Plant | Assay | Effective Concentration | Reference |
| This compound | Japanese Pear (susceptible cultivar 'Nijisseiki') | Veinal Necrosis | 100 nM | [2] |
| AF-Toxin I | Strawberry & Pear | Not Specified | Toxic to both | [1][2] |
| AF-Toxin II | Pear | Not Specified | Toxic only to pear | |
| AF-Toxin III | Strawberry & Pear | Not Specified | Highly toxic to strawberry, low toxicity to pear |
Mechanism of Action: Disruption of Plasma Membrane Integrity
Both this compound and AF-Toxins exert their cytotoxic effects by targeting the plasma membrane of susceptible plant cells. The primary mechanism of action involves a rapid increase in plasma membrane permeability, leading to the leakage of essential electrolytes, particularly potassium ions (K+). This disruption of ion homeostasis results in the depolarization of the plasma membrane and ultimately leads to cell death and the characteristic necrotic lesions observed in infected plants. While the precise initial binding target on the plasma membrane is still under investigation, evidence suggests an interaction with specific membrane components that triggers this cascade of events.
The following diagram illustrates the proposed signaling pathway for this compound-induced plasma membrane disruption.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Electrolyte Leakage Assay
This assay is a common method to quantify plasma membrane damage by measuring the leakage of ions from plant tissues.
Materials:
-
Leaf discs from susceptible and resistant plant cultivars
-
This compound and AF-Toxin solutions of known concentrations
-
Deionized water
-
Conductivity meter
-
12-well plates
-
Cork borer
Procedure:
-
Excise leaf discs (e.g., 1 cm in diameter) from healthy, fully expanded leaves of the target plants.
-
Wash the leaf discs thoroughly with deionized water to remove any surface contaminants and electrolytes.
-
Float the leaf discs in a 12-well plate containing a known volume of deionized water (e.g., 2 ml).
-
Add the desired concentration of the toxin to the water. Use deionized water without toxin as a negative control.
-
Incubate the plates at room temperature under gentle agitation.
-
Measure the electrical conductivity of the bathing solution at regular time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) using a conductivity meter.
-
At the end of the experiment, boil the leaf discs in the bathing solution for 15-20 minutes to induce maximum electrolyte leakage, and measure the final conductivity.
-
Express the electrolyte leakage as a percentage of the total conductivity.
Plasma Membrane H+-ATPase Inhibition Assay
This enzymatic assay measures the effect of the toxins on the activity of the plasma membrane H+-ATPase, a key enzyme in maintaining the electrochemical gradient across the membrane.
Materials:
-
Isolated plasma membrane vesicles from plant tissues
-
This compound and AF-Toxin solutions
-
Assay buffer (e.g., 30 mM Tris-MES, pH 6.5, 50 mM KCl, 5 mM MgSO4, 1 mM sodium molybdate, 0.1 mM EDTA)
-
ATP solution
-
Inorganic phosphate (B84403) (Pi) quantification reagent (e.g., Malachite green-based reagent)
-
Spectrophotometer
Procedure:
-
Isolate plasma membrane vesicles from the roots or leaves of susceptible and resistant plants using established protocols (e.g., two-phase aqueous partitioning).
-
Pre-incubate the plasma membrane vesicles with various concentrations of the toxins in the assay buffer for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding a known concentration of ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a spectrophotometer.
-
Calculate the specific activity of the H+-ATPase (e.g., in nmol Pi/mg protein/min) and determine the percentage of inhibition by the toxins.
This comparative guide provides a valuable resource for the scientific community, offering a foundation for future investigations into the intricate mechanisms of host-pathogen interactions and the potential development of novel disease management strategies.
References
A Comparative Analysis of AK-Toxin II and AF-Toxin: Unraveling Host-Selective Phytotoxicity
For Immediate Release
A detailed comparative guide has been developed to elucidate the distinct biological activities of AK-Toxin II and AF-Toxin, two prominent host-selective toxins produced by different pathotypes of the fungus Alternaria alternata. This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of their chemical properties, mechanisms of action, and host specificity, supported by quantitative data and detailed experimental protocols.
This compound, produced by the Japanese pear pathotype of A. alternata, and AF-Toxins, produced by the strawberry pathotype, are both potent phytotoxins that play a crucial role in the pathogenesis of Alternaria black spot diseases. While structurally related as esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), their subtle chemical differences lead to marked variations in their host selectivity and toxic efficacy.[1][2]
Quantitative Comparison of Toxic Activity
The host-selective nature of these toxins is evident in their differential effects on various plant tissues. This compound exhibits high toxicity to susceptible Japanese pear cultivars, while AF-Toxins display a more complex pattern of toxicity towards strawberry and pear. The following table summarizes the available quantitative data on the toxic activity of these compounds.
| Toxin | Target Plant | Assay | Effective Concentration | Reference |
| This compound | Japanese Pear (susceptible cultivar 'Nijisseiki') | Veinal Necrosis | 100 nM | [2] |
| AF-Toxin I | Strawberry & Pear | Not Specified | Toxic to both | [1][2] |
| AF-Toxin II | Pear | Not Specified | Toxic only to pear | |
| AF-Toxin III | Strawberry & Pear | Not Specified | Highly toxic to strawberry, low toxicity to pear |
Mechanism of Action: Disruption of Plasma Membrane Integrity
Both this compound and AF-Toxins exert their cytotoxic effects by targeting the plasma membrane of susceptible plant cells. The primary mechanism of action involves a rapid increase in plasma membrane permeability, leading to the leakage of essential electrolytes, particularly potassium ions (K+). This disruption of ion homeostasis results in the depolarization of the plasma membrane and ultimately leads to cell death and the characteristic necrotic lesions observed in infected plants. While the precise initial binding target on the plasma membrane is still under investigation, evidence suggests an interaction with specific membrane components that triggers this cascade of events.
The following diagram illustrates the proposed signaling pathway for this compound-induced plasma membrane disruption.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Electrolyte Leakage Assay
This assay is a common method to quantify plasma membrane damage by measuring the leakage of ions from plant tissues.
Materials:
-
Leaf discs from susceptible and resistant plant cultivars
-
This compound and AF-Toxin solutions of known concentrations
-
Deionized water
-
Conductivity meter
-
12-well plates
-
Cork borer
Procedure:
-
Excise leaf discs (e.g., 1 cm in diameter) from healthy, fully expanded leaves of the target plants.
-
Wash the leaf discs thoroughly with deionized water to remove any surface contaminants and electrolytes.
-
Float the leaf discs in a 12-well plate containing a known volume of deionized water (e.g., 2 ml).
-
Add the desired concentration of the toxin to the water. Use deionized water without toxin as a negative control.
-
Incubate the plates at room temperature under gentle agitation.
-
Measure the electrical conductivity of the bathing solution at regular time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) using a conductivity meter.
-
At the end of the experiment, boil the leaf discs in the bathing solution for 15-20 minutes to induce maximum electrolyte leakage, and measure the final conductivity.
-
Express the electrolyte leakage as a percentage of the total conductivity.
Plasma Membrane H+-ATPase Inhibition Assay
This enzymatic assay measures the effect of the toxins on the activity of the plasma membrane H+-ATPase, a key enzyme in maintaining the electrochemical gradient across the membrane.
Materials:
-
Isolated plasma membrane vesicles from plant tissues
-
This compound and AF-Toxin solutions
-
Assay buffer (e.g., 30 mM Tris-MES, pH 6.5, 50 mM KCl, 5 mM MgSO4, 1 mM sodium molybdate, 0.1 mM EDTA)
-
ATP solution
-
Inorganic phosphate (B84403) (Pi) quantification reagent (e.g., Malachite green-based reagent)
-
Spectrophotometer
Procedure:
-
Isolate plasma membrane vesicles from the roots or leaves of susceptible and resistant plants using established protocols (e.g., two-phase aqueous partitioning).
-
Pre-incubate the plasma membrane vesicles with various concentrations of the toxins in the assay buffer for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding a known concentration of ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a spectrophotometer.
-
Calculate the specific activity of the H+-ATPase (e.g., in nmol Pi/mg protein/min) and determine the percentage of inhibition by the toxins.
This comparative guide provides a valuable resource for the scientific community, offering a foundation for future investigations into the intricate mechanisms of host-pathogen interactions and the potential development of novel disease management strategies.
References
A Comparative Analysis of AK-Toxin II and AF-Toxin: Unraveling Host-Selective Phytotoxicity
For Immediate Release
A detailed comparative guide has been developed to elucidate the distinct biological activities of AK-Toxin II and AF-Toxin, two prominent host-selective toxins produced by different pathotypes of the fungus Alternaria alternata. This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of their chemical properties, mechanisms of action, and host specificity, supported by quantitative data and detailed experimental protocols.
This compound, produced by the Japanese pear pathotype of A. alternata, and AF-Toxins, produced by the strawberry pathotype, are both potent phytotoxins that play a crucial role in the pathogenesis of Alternaria black spot diseases. While structurally related as esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), their subtle chemical differences lead to marked variations in their host selectivity and toxic efficacy.[1][2]
Quantitative Comparison of Toxic Activity
The host-selective nature of these toxins is evident in their differential effects on various plant tissues. This compound exhibits high toxicity to susceptible Japanese pear cultivars, while AF-Toxins display a more complex pattern of toxicity towards strawberry and pear. The following table summarizes the available quantitative data on the toxic activity of these compounds.
| Toxin | Target Plant | Assay | Effective Concentration | Reference |
| This compound | Japanese Pear (susceptible cultivar 'Nijisseiki') | Veinal Necrosis | 100 nM | [2] |
| AF-Toxin I | Strawberry & Pear | Not Specified | Toxic to both | [1][2] |
| AF-Toxin II | Pear | Not Specified | Toxic only to pear | |
| AF-Toxin III | Strawberry & Pear | Not Specified | Highly toxic to strawberry, low toxicity to pear |
Mechanism of Action: Disruption of Plasma Membrane Integrity
Both this compound and AF-Toxins exert their cytotoxic effects by targeting the plasma membrane of susceptible plant cells. The primary mechanism of action involves a rapid increase in plasma membrane permeability, leading to the leakage of essential electrolytes, particularly potassium ions (K+). This disruption of ion homeostasis results in the depolarization of the plasma membrane and ultimately leads to cell death and the characteristic necrotic lesions observed in infected plants. While the precise initial binding target on the plasma membrane is still under investigation, evidence suggests an interaction with specific membrane components that triggers this cascade of events.
The following diagram illustrates the proposed signaling pathway for this compound-induced plasma membrane disruption.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Electrolyte Leakage Assay
This assay is a common method to quantify plasma membrane damage by measuring the leakage of ions from plant tissues.
Materials:
-
Leaf discs from susceptible and resistant plant cultivars
-
This compound and AF-Toxin solutions of known concentrations
-
Deionized water
-
Conductivity meter
-
12-well plates
-
Cork borer
Procedure:
-
Excise leaf discs (e.g., 1 cm in diameter) from healthy, fully expanded leaves of the target plants.
-
Wash the leaf discs thoroughly with deionized water to remove any surface contaminants and electrolytes.
-
Float the leaf discs in a 12-well plate containing a known volume of deionized water (e.g., 2 ml).
-
Add the desired concentration of the toxin to the water. Use deionized water without toxin as a negative control.
-
Incubate the plates at room temperature under gentle agitation.
-
Measure the electrical conductivity of the bathing solution at regular time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) using a conductivity meter.
-
At the end of the experiment, boil the leaf discs in the bathing solution for 15-20 minutes to induce maximum electrolyte leakage, and measure the final conductivity.
-
Express the electrolyte leakage as a percentage of the total conductivity.
Plasma Membrane H+-ATPase Inhibition Assay
This enzymatic assay measures the effect of the toxins on the activity of the plasma membrane H+-ATPase, a key enzyme in maintaining the electrochemical gradient across the membrane.
Materials:
-
Isolated plasma membrane vesicles from plant tissues
-
This compound and AF-Toxin solutions
-
Assay buffer (e.g., 30 mM Tris-MES, pH 6.5, 50 mM KCl, 5 mM MgSO4, 1 mM sodium molybdate, 0.1 mM EDTA)
-
ATP solution
-
Inorganic phosphate (Pi) quantification reagent (e.g., Malachite green-based reagent)
-
Spectrophotometer
Procedure:
-
Isolate plasma membrane vesicles from the roots or leaves of susceptible and resistant plants using established protocols (e.g., two-phase aqueous partitioning).
-
Pre-incubate the plasma membrane vesicles with various concentrations of the toxins in the assay buffer for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding a known concentration of ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a spectrophotometer.
-
Calculate the specific activity of the H+-ATPase (e.g., in nmol Pi/mg protein/min) and determine the percentage of inhibition by the toxins.
This comparative guide provides a valuable resource for the scientific community, offering a foundation for future investigations into the intricate mechanisms of host-pathogen interactions and the potential development of novel disease management strategies.
References
Comparative Analysis of Structure-Activity Relationships in AK-Toxin II and its Analogs
A comprehensive guide for researchers in phytotoxin chemistry and drug development, this report details the structure-activity relationships of AK-Toxin II and its synthetic analogs. It provides a comparative analysis of their biological activities, supported by quantitative data and detailed experimental methodologies.
This compound, a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata, is known to induce characteristic veinal necrosis on susceptible pear leaves.[1] Its mechanism of action involves the disruption of the plasma membrane, leading to rapid potassium ion (K+) leakage and eventual cell death.[1] Structure-activity relationship (SAR) studies are crucial for understanding the molecular basis of its toxicity and for the potential development of novel herbicides or other bioactive compounds. This guide summarizes the key findings from SAR studies on this compound and its analogs.
Data Presentation: Comparative Phytotoxicity of AK-Toxin Analogs
The phytotoxicity of this compound and its analogs is primarily attributed to their core structure, 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[2][3] Modifications to this core and the associated amino acid moiety significantly impact their biological activity. AK-Toxin I, a closely related natural analog, is generally more abundant and exhibits higher biological activity than this compound.[4] this compound is the 3'-demethyl derivative of AK-Toxin I.
| Compound | Structure | Minimum Concentration for Veinal Necrosis (in Pyrus serotina var. culta 'Nijisseiki') | Reference |
| AK-Toxin I | Ester of EDA with N-acetyl-L-(α,β-dehydro)-α-methylphenylalanine | 5 nM | |
| This compound | Ester of EDA with N-acetyl-L-phenylalanine | 100 nM |
Key Structural Insights:
-
The Epoxy-decatrienoic Acid (EDA) Moiety: The EDA core is essential for toxic activity.
-
Configuration at C-8 and C-9: The stereochemistry at the C-8 and C-9 positions of the EDA molecule is critical for phytotoxicity.
-
Amino Acid Side Chain: The nature of the amino acid derivative esterified to the EDA core significantly influences the potency of the toxin. The α,β-dehydro-α-methylphenylalanine in AK-Toxin I confers greater activity compared to the phenylalanine in this compound.
Experimental Protocols
The evaluation of the phytotoxic activity of this compound and its analogs primarily relies on bioassays that measure cell death and membrane damage. The two most common methods are the leaf necrosis assay and the electrolyte leakage assay.
Leaf Necrosis Assay
This assay provides a qualitative and semi-quantitative measure of phytotoxicity by observing the macroscopic symptoms of necrosis on susceptible plant tissues.
Objective: To determine the minimum concentration of a toxin required to induce visible necrotic lesions on susceptible leaves.
Materials:
-
Susceptible Japanese pear leaves (e.g., cultivar 'Nijisseiki')
-
This compound or its analogs dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and diluted to various concentrations with sterile distilled water.
-
Micropipettes
-
Moist chambers (e.g., petri dishes with moistened filter paper)
Procedure:
-
Excise healthy, young leaves from a susceptible pear cultivar.
-
Create small wounds on the leaf surface by gently pricking with a fine needle.
-
Apply a small droplet (e.g., 10 µL) of the toxin solution of a specific concentration onto the wounded area.
-
As a control, apply a droplet of the solvent solution without the toxin.
-
Place the leaves in a moist chamber to maintain humidity.
-
Incubate the leaves under controlled light and temperature conditions (e.g., 12-hour photoperiod at 25°C).
-
Observe the leaves for the appearance of necrotic lesions (browning and tissue death) at regular intervals (e.g., 24, 48, and 72 hours).
-
The minimum effective concentration is determined as the lowest concentration that consistently produces a necrotic spot.
Electrolyte Leakage Assay (Potassium Ion Efflux)
This quantitative assay measures the extent of plasma membrane damage by quantifying the leakage of ions, primarily K+, from the cells into an external solution.
Objective: To quantify the membrane-damaging activity of a toxin by measuring the increase in electrical conductivity of the surrounding medium.
Materials:
-
Leaf disks from susceptible pear leaves
-
Toxin solutions of varying concentrations
-
Deionized water
-
Conductivity meter
-
Shaker or orbital incubator
-
Test tubes or multi-well plates
Procedure:
-
Cut uniform leaf disks (e.g., 5 mm in diameter) from healthy leaves.
-
Wash the leaf disks thoroughly with deionized water to remove any surface contaminants and electrolytes from the cut edges.
-
Place a set number of leaf disks (e.g., 10-15) into a test tube or well containing a known volume of deionized water.
-
Allow the leaf disks to equilibrate for a short period (e.g., 30-60 minutes).
-
Replace the water with the toxin solutions of different concentrations. Use deionized water as a negative control.
-
Incubate the leaf disks in the solutions on a shaker at a constant temperature.
-
Measure the electrical conductivity of the surrounding solution at various time points (e.g., 0, 1, 2, 4, 6 hours) using a conductivity meter.
-
To determine the total electrolyte content, the leaf disks are subsequently boiled or autoclaved to cause complete cell lysis, and the conductivity is measured again.
-
The percentage of electrolyte leakage is calculated as: (Conductivity at time 't' / Total conductivity) x 100.
Mandatory Visualizations
Signaling Pathway of this compound Induced Cell Death
The primary target of this compound is the plant cell's plasma membrane. While the precise receptor or channel interaction is not fully elucidated, the toxin's presence leads to a cascade of events culminating in programmed cell death.
Caption: Proposed signaling pathway of this compound leading to necrosis.
Experimental Workflow for Synthesis and Evaluation of this compound Analogs
The development and assessment of new this compound analogs follow a systematic workflow from chemical synthesis to biological evaluation.
Caption: Workflow for the synthesis and bio-evaluation of this compound analogs.
References
- 1. apsnet.org [apsnet.org]
- 2. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the structure-toxicity relationship of AK-toxin, a host-specific toxin to Japanese white pear, produced by Alternaria kikuchiana: synthesis of methyl (4S,5R)-4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2(E)-enoate and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Structure-Activity Relationships in AK-Toxin II and its Analogs
A comprehensive guide for researchers in phytotoxin chemistry and drug development, this report details the structure-activity relationships of AK-Toxin II and its synthetic analogs. It provides a comparative analysis of their biological activities, supported by quantitative data and detailed experimental methodologies.
This compound, a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata, is known to induce characteristic veinal necrosis on susceptible pear leaves.[1] Its mechanism of action involves the disruption of the plasma membrane, leading to rapid potassium ion (K+) leakage and eventual cell death.[1] Structure-activity relationship (SAR) studies are crucial for understanding the molecular basis of its toxicity and for the potential development of novel herbicides or other bioactive compounds. This guide summarizes the key findings from SAR studies on this compound and its analogs.
Data Presentation: Comparative Phytotoxicity of AK-Toxin Analogs
The phytotoxicity of this compound and its analogs is primarily attributed to their core structure, 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[2][3] Modifications to this core and the associated amino acid moiety significantly impact their biological activity. AK-Toxin I, a closely related natural analog, is generally more abundant and exhibits higher biological activity than this compound.[4] this compound is the 3'-demethyl derivative of AK-Toxin I.
| Compound | Structure | Minimum Concentration for Veinal Necrosis (in Pyrus serotina var. culta 'Nijisseiki') | Reference |
| AK-Toxin I | Ester of EDA with N-acetyl-L-(α,β-dehydro)-α-methylphenylalanine | 5 nM | |
| This compound | Ester of EDA with N-acetyl-L-phenylalanine | 100 nM |
Key Structural Insights:
-
The Epoxy-decatrienoic Acid (EDA) Moiety: The EDA core is essential for toxic activity.
-
Configuration at C-8 and C-9: The stereochemistry at the C-8 and C-9 positions of the EDA molecule is critical for phytotoxicity.
-
Amino Acid Side Chain: The nature of the amino acid derivative esterified to the EDA core significantly influences the potency of the toxin. The α,β-dehydro-α-methylphenylalanine in AK-Toxin I confers greater activity compared to the phenylalanine in this compound.
Experimental Protocols
The evaluation of the phytotoxic activity of this compound and its analogs primarily relies on bioassays that measure cell death and membrane damage. The two most common methods are the leaf necrosis assay and the electrolyte leakage assay.
Leaf Necrosis Assay
This assay provides a qualitative and semi-quantitative measure of phytotoxicity by observing the macroscopic symptoms of necrosis on susceptible plant tissues.
Objective: To determine the minimum concentration of a toxin required to induce visible necrotic lesions on susceptible leaves.
Materials:
-
Susceptible Japanese pear leaves (e.g., cultivar 'Nijisseiki')
-
This compound or its analogs dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and diluted to various concentrations with sterile distilled water.
-
Micropipettes
-
Moist chambers (e.g., petri dishes with moistened filter paper)
Procedure:
-
Excise healthy, young leaves from a susceptible pear cultivar.
-
Create small wounds on the leaf surface by gently pricking with a fine needle.
-
Apply a small droplet (e.g., 10 µL) of the toxin solution of a specific concentration onto the wounded area.
-
As a control, apply a droplet of the solvent solution without the toxin.
-
Place the leaves in a moist chamber to maintain humidity.
-
Incubate the leaves under controlled light and temperature conditions (e.g., 12-hour photoperiod at 25°C).
-
Observe the leaves for the appearance of necrotic lesions (browning and tissue death) at regular intervals (e.g., 24, 48, and 72 hours).
-
The minimum effective concentration is determined as the lowest concentration that consistently produces a necrotic spot.
Electrolyte Leakage Assay (Potassium Ion Efflux)
This quantitative assay measures the extent of plasma membrane damage by quantifying the leakage of ions, primarily K+, from the cells into an external solution.
Objective: To quantify the membrane-damaging activity of a toxin by measuring the increase in electrical conductivity of the surrounding medium.
Materials:
-
Leaf disks from susceptible pear leaves
-
Toxin solutions of varying concentrations
-
Deionized water
-
Conductivity meter
-
Shaker or orbital incubator
-
Test tubes or multi-well plates
Procedure:
-
Cut uniform leaf disks (e.g., 5 mm in diameter) from healthy leaves.
-
Wash the leaf disks thoroughly with deionized water to remove any surface contaminants and electrolytes from the cut edges.
-
Place a set number of leaf disks (e.g., 10-15) into a test tube or well containing a known volume of deionized water.
-
Allow the leaf disks to equilibrate for a short period (e.g., 30-60 minutes).
-
Replace the water with the toxin solutions of different concentrations. Use deionized water as a negative control.
-
Incubate the leaf disks in the solutions on a shaker at a constant temperature.
-
Measure the electrical conductivity of the surrounding solution at various time points (e.g., 0, 1, 2, 4, 6 hours) using a conductivity meter.
-
To determine the total electrolyte content, the leaf disks are subsequently boiled or autoclaved to cause complete cell lysis, and the conductivity is measured again.
-
The percentage of electrolyte leakage is calculated as: (Conductivity at time 't' / Total conductivity) x 100.
Mandatory Visualizations
Signaling Pathway of this compound Induced Cell Death
The primary target of this compound is the plant cell's plasma membrane. While the precise receptor or channel interaction is not fully elucidated, the toxin's presence leads to a cascade of events culminating in programmed cell death.
Caption: Proposed signaling pathway of this compound leading to necrosis.
Experimental Workflow for Synthesis and Evaluation of this compound Analogs
The development and assessment of new this compound analogs follow a systematic workflow from chemical synthesis to biological evaluation.
Caption: Workflow for the synthesis and bio-evaluation of this compound analogs.
References
- 1. apsnet.org [apsnet.org]
- 2. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the structure-toxicity relationship of AK-toxin, a host-specific toxin to Japanese white pear, produced by Alternaria kikuchiana: synthesis of methyl (4S,5R)-4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2(E)-enoate and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Structure-Activity Relationships in AK-Toxin II and its Analogs
A comprehensive guide for researchers in phytotoxin chemistry and drug development, this report details the structure-activity relationships of AK-Toxin II and its synthetic analogs. It provides a comparative analysis of their biological activities, supported by quantitative data and detailed experimental methodologies.
This compound, a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata, is known to induce characteristic veinal necrosis on susceptible pear leaves.[1] Its mechanism of action involves the disruption of the plasma membrane, leading to rapid potassium ion (K+) leakage and eventual cell death.[1] Structure-activity relationship (SAR) studies are crucial for understanding the molecular basis of its toxicity and for the potential development of novel herbicides or other bioactive compounds. This guide summarizes the key findings from SAR studies on this compound and its analogs.
Data Presentation: Comparative Phytotoxicity of AK-Toxin Analogs
The phytotoxicity of this compound and its analogs is primarily attributed to their core structure, 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[2][3] Modifications to this core and the associated amino acid moiety significantly impact their biological activity. AK-Toxin I, a closely related natural analog, is generally more abundant and exhibits higher biological activity than this compound.[4] this compound is the 3'-demethyl derivative of AK-Toxin I.
| Compound | Structure | Minimum Concentration for Veinal Necrosis (in Pyrus serotina var. culta 'Nijisseiki') | Reference |
| AK-Toxin I | Ester of EDA with N-acetyl-L-(α,β-dehydro)-α-methylphenylalanine | 5 nM | |
| This compound | Ester of EDA with N-acetyl-L-phenylalanine | 100 nM |
Key Structural Insights:
-
The Epoxy-decatrienoic Acid (EDA) Moiety: The EDA core is essential for toxic activity.
-
Configuration at C-8 and C-9: The stereochemistry at the C-8 and C-9 positions of the EDA molecule is critical for phytotoxicity.
-
Amino Acid Side Chain: The nature of the amino acid derivative esterified to the EDA core significantly influences the potency of the toxin. The α,β-dehydro-α-methylphenylalanine in AK-Toxin I confers greater activity compared to the phenylalanine in this compound.
Experimental Protocols
The evaluation of the phytotoxic activity of this compound and its analogs primarily relies on bioassays that measure cell death and membrane damage. The two most common methods are the leaf necrosis assay and the electrolyte leakage assay.
Leaf Necrosis Assay
This assay provides a qualitative and semi-quantitative measure of phytotoxicity by observing the macroscopic symptoms of necrosis on susceptible plant tissues.
Objective: To determine the minimum concentration of a toxin required to induce visible necrotic lesions on susceptible leaves.
Materials:
-
Susceptible Japanese pear leaves (e.g., cultivar 'Nijisseiki')
-
This compound or its analogs dissolved in a suitable solvent (e.g., ethanol or DMSO) and diluted to various concentrations with sterile distilled water.
-
Micropipettes
-
Moist chambers (e.g., petri dishes with moistened filter paper)
Procedure:
-
Excise healthy, young leaves from a susceptible pear cultivar.
-
Create small wounds on the leaf surface by gently pricking with a fine needle.
-
Apply a small droplet (e.g., 10 µL) of the toxin solution of a specific concentration onto the wounded area.
-
As a control, apply a droplet of the solvent solution without the toxin.
-
Place the leaves in a moist chamber to maintain humidity.
-
Incubate the leaves under controlled light and temperature conditions (e.g., 12-hour photoperiod at 25°C).
-
Observe the leaves for the appearance of necrotic lesions (browning and tissue death) at regular intervals (e.g., 24, 48, and 72 hours).
-
The minimum effective concentration is determined as the lowest concentration that consistently produces a necrotic spot.
Electrolyte Leakage Assay (Potassium Ion Efflux)
This quantitative assay measures the extent of plasma membrane damage by quantifying the leakage of ions, primarily K+, from the cells into an external solution.
Objective: To quantify the membrane-damaging activity of a toxin by measuring the increase in electrical conductivity of the surrounding medium.
Materials:
-
Leaf disks from susceptible pear leaves
-
Toxin solutions of varying concentrations
-
Deionized water
-
Conductivity meter
-
Shaker or orbital incubator
-
Test tubes or multi-well plates
Procedure:
-
Cut uniform leaf disks (e.g., 5 mm in diameter) from healthy leaves.
-
Wash the leaf disks thoroughly with deionized water to remove any surface contaminants and electrolytes from the cut edges.
-
Place a set number of leaf disks (e.g., 10-15) into a test tube or well containing a known volume of deionized water.
-
Allow the leaf disks to equilibrate for a short period (e.g., 30-60 minutes).
-
Replace the water with the toxin solutions of different concentrations. Use deionized water as a negative control.
-
Incubate the leaf disks in the solutions on a shaker at a constant temperature.
-
Measure the electrical conductivity of the surrounding solution at various time points (e.g., 0, 1, 2, 4, 6 hours) using a conductivity meter.
-
To determine the total electrolyte content, the leaf disks are subsequently boiled or autoclaved to cause complete cell lysis, and the conductivity is measured again.
-
The percentage of electrolyte leakage is calculated as: (Conductivity at time 't' / Total conductivity) x 100.
Mandatory Visualizations
Signaling Pathway of this compound Induced Cell Death
The primary target of this compound is the plant cell's plasma membrane. While the precise receptor or channel interaction is not fully elucidated, the toxin's presence leads to a cascade of events culminating in programmed cell death.
Caption: Proposed signaling pathway of this compound leading to necrosis.
Experimental Workflow for Synthesis and Evaluation of this compound Analogs
The development and assessment of new this compound analogs follow a systematic workflow from chemical synthesis to biological evaluation.
Caption: Workflow for the synthesis and bio-evaluation of this compound analogs.
References
- 1. apsnet.org [apsnet.org]
- 2. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the structure-toxicity relationship of AK-toxin, a host-specific toxin to Japanese white pear, produced by Alternaria kikuchiana: synthesis of methyl (4S,5R)-4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2(E)-enoate and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of AK-Toxin II's Structure: A Comparative Analysis
A landmark in natural product chemistry, the structure of AK-Toxin II, a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata, was first reported in 1985. This initial elucidation has since been independently verified through total synthesis, solidifying our understanding of this complex molecule. This guide provides a detailed comparison of the analytical data from the original isolation and the subsequent synthetic confirmation, offering researchers a comprehensive overview of the structural verification process.
The originally proposed structure of this compound was determined by a team led by Nakashima, primarily through comparative spectral analysis with its more abundant counterpart, AK-Toxin I.[1][2] Seventeen years later, a crucial independent verification was provided by Morita and his collaborators, who achieved the asymmetric total synthesis of AK-toxins, including this compound. This synthetic achievement not only confirmed the proposed structure but also its absolute stereochemistry.
Comparative Analysis of Physicochemical and Spectral Data
The structural confirmation of a natural product relies on the exact match of physicochemical and spectral data between the isolated natural sample and the synthetically produced molecule. Below is a comparison of the key data for this compound from both the original isolation report and the total synthesis study.
| Property | Reported for Natural this compound (Nakashima et al., 1985) | Reported for Synthetic this compound (Morita et al., 2002) |
| Molecular Formula | C₂₂H₂₅NO₆ | C₂₂H₂₅NO₆ |
| Mass Spectrometry | Data inferred from AK-Toxin I | High-Resolution Mass Spectrometry (HRMS) data consistent with the molecular formula |
| ¹H-NMR Spectroscopy | Consistent with the 3'-demethyl derivative of AK-Toxin I | Detailed ¹H-NMR data matching the proposed structure |
| ¹³C-NMR Spectroscopy | Inferred from AK-Toxin I data | Comprehensive ¹³C-NMR data confirming the carbon skeleton |
| Optical Rotation | Not explicitly provided for this compound | Specific rotation values confirming the stereochemistry |
Experimental Protocols
The verification of this compound's structure involved two distinct experimental approaches: isolation from a natural source and multi-step chemical synthesis.
Original Isolation and Structural Elucidation (Nakashima et al., 1985)
The initial determination of this compound's structure was a multi-stage process. Researchers first isolated the toxin from the culture broth of Alternaria alternata (Japanese pear pathotype). The structure of the more prevalent AK-Toxin I was rigorously established using a combination of techniques, including High-Resolution Mass Spectrometry (HR-MS), ¹³C-NMR, and extensive ¹H-NMR analysis, including Nuclear Overhauser Effect (NOE) experiments. The structure of this compound was then assigned as the 3'-demethyl derivative of AK-Toxin I based on a detailed comparison of their spectral data.
Independent Verification via Total Synthesis (Morita et al., 2002)
The total synthesis of this compound provided the definitive, independent confirmation of its structure. This process involved constructing the molecule from simpler, commercially available starting materials through a series of controlled chemical reactions. The successful synthesis of a molecule with the exact same connectivity and stereochemistry as the proposed structure of the natural product is considered the gold standard for structural verification. The spectral data of the final synthetic product were then compared with those of the natural toxin to confirm their identity.
Logical Workflow for Structural Verification
The process of reporting and subsequently verifying the structure of a natural product like this compound follows a logical progression. This workflow ensures the accuracy of the proposed chemical structure.
References
Independent Verification of AK-Toxin II's Structure: A Comparative Analysis
A landmark in natural product chemistry, the structure of AK-Toxin II, a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata, was first reported in 1985. This initial elucidation has since been independently verified through total synthesis, solidifying our understanding of this complex molecule. This guide provides a detailed comparison of the analytical data from the original isolation and the subsequent synthetic confirmation, offering researchers a comprehensive overview of the structural verification process.
The originally proposed structure of this compound was determined by a team led by Nakashima, primarily through comparative spectral analysis with its more abundant counterpart, AK-Toxin I.[1][2] Seventeen years later, a crucial independent verification was provided by Morita and his collaborators, who achieved the asymmetric total synthesis of AK-toxins, including this compound. This synthetic achievement not only confirmed the proposed structure but also its absolute stereochemistry.
Comparative Analysis of Physicochemical and Spectral Data
The structural confirmation of a natural product relies on the exact match of physicochemical and spectral data between the isolated natural sample and the synthetically produced molecule. Below is a comparison of the key data for this compound from both the original isolation report and the total synthesis study.
| Property | Reported for Natural this compound (Nakashima et al., 1985) | Reported for Synthetic this compound (Morita et al., 2002) |
| Molecular Formula | C₂₂H₂₅NO₆ | C₂₂H₂₅NO₆ |
| Mass Spectrometry | Data inferred from AK-Toxin I | High-Resolution Mass Spectrometry (HRMS) data consistent with the molecular formula |
| ¹H-NMR Spectroscopy | Consistent with the 3'-demethyl derivative of AK-Toxin I | Detailed ¹H-NMR data matching the proposed structure |
| ¹³C-NMR Spectroscopy | Inferred from AK-Toxin I data | Comprehensive ¹³C-NMR data confirming the carbon skeleton |
| Optical Rotation | Not explicitly provided for this compound | Specific rotation values confirming the stereochemistry |
Experimental Protocols
The verification of this compound's structure involved two distinct experimental approaches: isolation from a natural source and multi-step chemical synthesis.
Original Isolation and Structural Elucidation (Nakashima et al., 1985)
The initial determination of this compound's structure was a multi-stage process. Researchers first isolated the toxin from the culture broth of Alternaria alternata (Japanese pear pathotype). The structure of the more prevalent AK-Toxin I was rigorously established using a combination of techniques, including High-Resolution Mass Spectrometry (HR-MS), ¹³C-NMR, and extensive ¹H-NMR analysis, including Nuclear Overhauser Effect (NOE) experiments. The structure of this compound was then assigned as the 3'-demethyl derivative of AK-Toxin I based on a detailed comparison of their spectral data.
Independent Verification via Total Synthesis (Morita et al., 2002)
The total synthesis of this compound provided the definitive, independent confirmation of its structure. This process involved constructing the molecule from simpler, commercially available starting materials through a series of controlled chemical reactions. The successful synthesis of a molecule with the exact same connectivity and stereochemistry as the proposed structure of the natural product is considered the gold standard for structural verification. The spectral data of the final synthetic product were then compared with those of the natural toxin to confirm their identity.
Logical Workflow for Structural Verification
The process of reporting and subsequently verifying the structure of a natural product like this compound follows a logical progression. This workflow ensures the accuracy of the proposed chemical structure.
References
Independent Verification of AK-Toxin II's Structure: A Comparative Analysis
A landmark in natural product chemistry, the structure of AK-Toxin II, a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata, was first reported in 1985. This initial elucidation has since been independently verified through total synthesis, solidifying our understanding of this complex molecule. This guide provides a detailed comparison of the analytical data from the original isolation and the subsequent synthetic confirmation, offering researchers a comprehensive overview of the structural verification process.
The originally proposed structure of this compound was determined by a team led by Nakashima, primarily through comparative spectral analysis with its more abundant counterpart, AK-Toxin I.[1][2] Seventeen years later, a crucial independent verification was provided by Morita and his collaborators, who achieved the asymmetric total synthesis of AK-toxins, including this compound. This synthetic achievement not only confirmed the proposed structure but also its absolute stereochemistry.
Comparative Analysis of Physicochemical and Spectral Data
The structural confirmation of a natural product relies on the exact match of physicochemical and spectral data between the isolated natural sample and the synthetically produced molecule. Below is a comparison of the key data for this compound from both the original isolation report and the total synthesis study.
| Property | Reported for Natural this compound (Nakashima et al., 1985) | Reported for Synthetic this compound (Morita et al., 2002) |
| Molecular Formula | C₂₂H₂₅NO₆ | C₂₂H₂₅NO₆ |
| Mass Spectrometry | Data inferred from AK-Toxin I | High-Resolution Mass Spectrometry (HRMS) data consistent with the molecular formula |
| ¹H-NMR Spectroscopy | Consistent with the 3'-demethyl derivative of AK-Toxin I | Detailed ¹H-NMR data matching the proposed structure |
| ¹³C-NMR Spectroscopy | Inferred from AK-Toxin I data | Comprehensive ¹³C-NMR data confirming the carbon skeleton |
| Optical Rotation | Not explicitly provided for this compound | Specific rotation values confirming the stereochemistry |
Experimental Protocols
The verification of this compound's structure involved two distinct experimental approaches: isolation from a natural source and multi-step chemical synthesis.
Original Isolation and Structural Elucidation (Nakashima et al., 1985)
The initial determination of this compound's structure was a multi-stage process. Researchers first isolated the toxin from the culture broth of Alternaria alternata (Japanese pear pathotype). The structure of the more prevalent AK-Toxin I was rigorously established using a combination of techniques, including High-Resolution Mass Spectrometry (HR-MS), ¹³C-NMR, and extensive ¹H-NMR analysis, including Nuclear Overhauser Effect (NOE) experiments. The structure of this compound was then assigned as the 3'-demethyl derivative of AK-Toxin I based on a detailed comparison of their spectral data.
Independent Verification via Total Synthesis (Morita et al., 2002)
The total synthesis of this compound provided the definitive, independent confirmation of its structure. This process involved constructing the molecule from simpler, commercially available starting materials through a series of controlled chemical reactions. The successful synthesis of a molecule with the exact same connectivity and stereochemistry as the proposed structure of the natural product is considered the gold standard for structural verification. The spectral data of the final synthetic product were then compared with those of the natural toxin to confirm their identity.
Logical Workflow for Structural Verification
The process of reporting and subsequently verifying the structure of a natural product like this compound follows a logical progression. This workflow ensures the accuracy of the proposed chemical structure.
References
Evaluating Fungal Virulence: A Comparative Guide to AK-Toxin II and Other Effectors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the virulence mechanisms of several key fungal effectors produced by different pathotypes of Alternaria alternata. The focus is on AK-Toxin II, with a comparative analysis against other well-characterized toxins such as AF-Toxin, AM-Toxin, and AAL-Toxin. This document outlines their quantitative impact on host tissues, details the experimental protocols for their assessment, and visualizes their known signaling pathways to facilitate a deeper understanding of their roles in fungal pathogenesis.
Quantitative Comparison of Fungal Effector Virulence
The following tables summarize the effective concentrations of various Alternaria toxins required to induce disease symptoms in susceptible host plants. This data is crucial for understanding the relative potency of these virulence factors.
Table 1: Effective Concentrations for Necrosis Induction in Detached Leaf Assays
| Toxin | Producing Fungus | Susceptible Host | Effective Concentration for Necrosis | Reference(s) |
| AK-Toxin I | Alternaria alternata Japanese pear pathotype | Japanese pear (Pyrus pyrifolia) | 5 nM | [1] |
| This compound | Alternaria alternata Japanese pear pathotype | Japanese pear (Pyrus pyrifolia) | 100 nM | [1] |
| AM-Toxin I | Alternaria alternata apple pathotype | Apple (Malus domestica) | 10 nM (10⁻⁸ M) | [2] |
| AAL-Toxin TA/TB | Alternaria alternata f. sp. lycopersici | Tomato (Solanum lycopersicum) | 10 ng/mL | [1] |
| ACT-Toxin | Alternaria alternata tangerine pathotype | Citrus (e.g., Tangerine) | 20 nM (2 x 10⁻⁸ M) | [1] |
Table 2: Effects on Cellular Functions
| Toxin | Primary Cellular Target | Key Effect | Reference(s) |
| AK-Toxin I & II | Plasma Membrane | Induces rapid electrolyte leakage | |
| AF-Toxin | Plasma Membrane | Causes plasma membrane invagination and depolarization | |
| AM-Toxin | Chloroplasts and Plasma Membrane | Inhibits CO₂ fixation and causes electrolyte loss | |
| AAL-Toxin | Ceramide Synthase | Inhibits sphingolipid biosynthesis, leading to programmed cell death | |
| ACT-Toxin | Plasma Membrane | Causes rapid electrolyte loss |
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of fungal effector activity. Below are protocols for key experiments cited in this guide.
Detached Leaf Assay for Necrosis Induction
This assay is a common method to assess the phytotoxicity of fungal toxins on host plant tissues.
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant.
-
Fungal toxin of interest, dissolved in a suitable solvent (e.g., sterile distilled water or a mild solvent like ethanol (B145695), with a final solvent concentration that is non-toxic to the leaves).
-
Sterile distilled water (for control).
-
Petri dishes (90-150 mm diameter).
-
Sterile filter paper or agar (B569324) medium (e.g., 1.5% water agar) to maintain humidity.
-
Micropipette and sterile tips.
-
Parafilm.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Leaf Collection and Sterilization:
-
Excise healthy, fully expanded leaves from young, well-watered plants.
-
Gently wash the leaves under running tap water.
-
Surface sterilize the leaves by sequential immersion in 70% ethanol for 30 seconds and 1% sodium hypochlorite (B82951) for 1 minute.
-
Rinse the leaves three times with sterile distilled water to remove any residual sterilants.
-
Blot the leaves dry with sterile filter paper.
-
-
Assay Setup:
-
Place a sterile filter paper or a layer of solidified water agar in each Petri dish and moisten with sterile distilled water to maintain high humidity.
-
Place the sterilized leaf adaxial (upper) side up in the Petri dish.
-
Make a small wound in the center of the leaf with a sterile needle or pipette tip (optional, but can facilitate toxin entry).
-
-
Toxin Application:
-
Prepare serial dilutions of the fungal toxin in sterile distilled water.
-
Apply a small droplet (e.g., 10-20 µL) of each toxin dilution to the center of the leaf or onto the small wound.
-
For the negative control, apply a droplet of sterile distilled water (or the solvent used to dissolve the toxin).
-
Prepare at least three replicate leaves for each concentration and the control.
-
-
Incubation and Observation:
-
Seal the Petri dishes with parafilm.
-
Incubate the dishes in a growth chamber at approximately 25°C with a photoperiod (e.g., 16 hours light / 8 hours dark).
-
Observe the leaves daily for the development of necrotic lesions.
-
-
Data Quantification:
-
Measure the diameter of the necrotic lesions at specific time points (e.g., 24, 48, 72 hours).
-
Alternatively, the severity of necrosis can be scored using a predefined rating scale.
-
Electrolyte Leakage Assay
This assay quantifies the damage to the plasma membrane caused by toxins like AK-Toxin by measuring the leakage of ions from the cells.
Materials:
-
Leaf discs from susceptible host plants.
-
Fungal toxin solutions of various concentrations.
-
Deionized water.
-
Conductivity meter.
-
Test tubes or multi-well plates.
-
Shaker.
Procedure:
-
Preparation of Leaf Discs:
-
Excise uniform leaf discs (e.g., 1 cm in diameter) from healthy, young leaves, avoiding major veins.
-
Wash the leaf discs thoroughly with deionized water to remove surface contaminants and damaged cells.
-
-
Toxin Treatment:
-
Place a set number of leaf discs (e.g., 10-15) into a test tube or well containing a known volume of deionized water.
-
Add the fungal toxin to achieve the desired final concentrations.
-
Include a control treatment with no toxin.
-
Incubate the samples on a shaker at room temperature.
-
-
Conductivity Measurement:
-
Measure the electrical conductivity of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) using a conductivity meter.
-
-
Total Electrolyte Measurement:
-
After the final time point, boil the samples for a set period (e.g., 15-20 minutes) to cause complete cell lysis and release of all electrolytes.
-
Cool the samples to room temperature and measure the final conductivity.
-
-
Data Analysis:
-
Express the electrolyte leakage as a percentage of the total electrolytes:
-
% Electrolyte Leakage = (Conductivity at time X / Total Conductivity) * 100
-
-
Plot the percentage of electrolyte leakage against time for each toxin concentration.
-
In Vitro Ceramide Synthase Inhibition Assay
This assay is used to determine the inhibitory effect of toxins like AAL-Toxin on the activity of ceramide synthase.
Materials:
-
Source of ceramide synthase (e.g., microsomal fractions from cells or a purified enzyme).
-
AAL-Toxin stock solution.
-
Fluorescent sphingoid base substrate (e.g., NBD-sphinganine).
-
Acyl-CoA substrate (e.g., palmitoyl-CoA).
-
Reaction buffer.
-
Stop solution (e.g., chloroform:methanol mixture).
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, the ceramide synthase enzyme preparation, and the desired concentration of AAL-Toxin (or a vehicle control).
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the NBD-sphinganine and acyl-CoA substrates.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding the stop solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Analysis by HPLC:
-
Dry the lipid extract under a stream of nitrogen and resuspend it in a suitable solvent.
-
Inject the sample into an HPLC system equipped with a C18 column to separate the fluorescent product (NBD-ceramide) from the unreacted substrate.
-
-
Quantification and Analysis:
-
Quantify the amount of NBD-ceramide produced by measuring the fluorescence intensity.
-
Calculate the percentage of inhibition by comparing the results from the AAL-Toxin-treated samples to the vehicle control.
-
Determine the IC50 value of the toxin.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanisms of action and experimental workflows for the discussed fungal effectors.
Caption: this compound interaction with the host plasma membrane.
Caption: AAL-Toxin inhibits ceramide synthase, leading to cell death.
Caption: Dual targeting of chloroplasts and plasma membrane by AM-Toxin.
Caption: Experimental workflow for the detached leaf assay.
References
Evaluating Fungal Virulence: A Comparative Guide to AK-Toxin II and Other Effectors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the virulence mechanisms of several key fungal effectors produced by different pathotypes of Alternaria alternata. The focus is on AK-Toxin II, with a comparative analysis against other well-characterized toxins such as AF-Toxin, AM-Toxin, and AAL-Toxin. This document outlines their quantitative impact on host tissues, details the experimental protocols for their assessment, and visualizes their known signaling pathways to facilitate a deeper understanding of their roles in fungal pathogenesis.
Quantitative Comparison of Fungal Effector Virulence
The following tables summarize the effective concentrations of various Alternaria toxins required to induce disease symptoms in susceptible host plants. This data is crucial for understanding the relative potency of these virulence factors.
Table 1: Effective Concentrations for Necrosis Induction in Detached Leaf Assays
| Toxin | Producing Fungus | Susceptible Host | Effective Concentration for Necrosis | Reference(s) |
| AK-Toxin I | Alternaria alternata Japanese pear pathotype | Japanese pear (Pyrus pyrifolia) | 5 nM | [1] |
| This compound | Alternaria alternata Japanese pear pathotype | Japanese pear (Pyrus pyrifolia) | 100 nM | [1] |
| AM-Toxin I | Alternaria alternata apple pathotype | Apple (Malus domestica) | 10 nM (10⁻⁸ M) | [2] |
| AAL-Toxin TA/TB | Alternaria alternata f. sp. lycopersici | Tomato (Solanum lycopersicum) | 10 ng/mL | [1] |
| ACT-Toxin | Alternaria alternata tangerine pathotype | Citrus (e.g., Tangerine) | 20 nM (2 x 10⁻⁸ M) | [1] |
Table 2: Effects on Cellular Functions
| Toxin | Primary Cellular Target | Key Effect | Reference(s) |
| AK-Toxin I & II | Plasma Membrane | Induces rapid electrolyte leakage | |
| AF-Toxin | Plasma Membrane | Causes plasma membrane invagination and depolarization | |
| AM-Toxin | Chloroplasts and Plasma Membrane | Inhibits CO₂ fixation and causes electrolyte loss | |
| AAL-Toxin | Ceramide Synthase | Inhibits sphingolipid biosynthesis, leading to programmed cell death | |
| ACT-Toxin | Plasma Membrane | Causes rapid electrolyte loss |
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of fungal effector activity. Below are protocols for key experiments cited in this guide.
Detached Leaf Assay for Necrosis Induction
This assay is a common method to assess the phytotoxicity of fungal toxins on host plant tissues.
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant.
-
Fungal toxin of interest, dissolved in a suitable solvent (e.g., sterile distilled water or a mild solvent like ethanol (B145695), with a final solvent concentration that is non-toxic to the leaves).
-
Sterile distilled water (for control).
-
Petri dishes (90-150 mm diameter).
-
Sterile filter paper or agar (B569324) medium (e.g., 1.5% water agar) to maintain humidity.
-
Micropipette and sterile tips.
-
Parafilm.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Leaf Collection and Sterilization:
-
Excise healthy, fully expanded leaves from young, well-watered plants.
-
Gently wash the leaves under running tap water.
-
Surface sterilize the leaves by sequential immersion in 70% ethanol for 30 seconds and 1% sodium hypochlorite (B82951) for 1 minute.
-
Rinse the leaves three times with sterile distilled water to remove any residual sterilants.
-
Blot the leaves dry with sterile filter paper.
-
-
Assay Setup:
-
Place a sterile filter paper or a layer of solidified water agar in each Petri dish and moisten with sterile distilled water to maintain high humidity.
-
Place the sterilized leaf adaxial (upper) side up in the Petri dish.
-
Make a small wound in the center of the leaf with a sterile needle or pipette tip (optional, but can facilitate toxin entry).
-
-
Toxin Application:
-
Prepare serial dilutions of the fungal toxin in sterile distilled water.
-
Apply a small droplet (e.g., 10-20 µL) of each toxin dilution to the center of the leaf or onto the small wound.
-
For the negative control, apply a droplet of sterile distilled water (or the solvent used to dissolve the toxin).
-
Prepare at least three replicate leaves for each concentration and the control.
-
-
Incubation and Observation:
-
Seal the Petri dishes with parafilm.
-
Incubate the dishes in a growth chamber at approximately 25°C with a photoperiod (e.g., 16 hours light / 8 hours dark).
-
Observe the leaves daily for the development of necrotic lesions.
-
-
Data Quantification:
-
Measure the diameter of the necrotic lesions at specific time points (e.g., 24, 48, 72 hours).
-
Alternatively, the severity of necrosis can be scored using a predefined rating scale.
-
Electrolyte Leakage Assay
This assay quantifies the damage to the plasma membrane caused by toxins like AK-Toxin by measuring the leakage of ions from the cells.
Materials:
-
Leaf discs from susceptible host plants.
-
Fungal toxin solutions of various concentrations.
-
Deionized water.
-
Conductivity meter.
-
Test tubes or multi-well plates.
-
Shaker.
Procedure:
-
Preparation of Leaf Discs:
-
Excise uniform leaf discs (e.g., 1 cm in diameter) from healthy, young leaves, avoiding major veins.
-
Wash the leaf discs thoroughly with deionized water to remove surface contaminants and damaged cells.
-
-
Toxin Treatment:
-
Place a set number of leaf discs (e.g., 10-15) into a test tube or well containing a known volume of deionized water.
-
Add the fungal toxin to achieve the desired final concentrations.
-
Include a control treatment with no toxin.
-
Incubate the samples on a shaker at room temperature.
-
-
Conductivity Measurement:
-
Measure the electrical conductivity of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) using a conductivity meter.
-
-
Total Electrolyte Measurement:
-
After the final time point, boil the samples for a set period (e.g., 15-20 minutes) to cause complete cell lysis and release of all electrolytes.
-
Cool the samples to room temperature and measure the final conductivity.
-
-
Data Analysis:
-
Express the electrolyte leakage as a percentage of the total electrolytes:
-
% Electrolyte Leakage = (Conductivity at time X / Total Conductivity) * 100
-
-
Plot the percentage of electrolyte leakage against time for each toxin concentration.
-
In Vitro Ceramide Synthase Inhibition Assay
This assay is used to determine the inhibitory effect of toxins like AAL-Toxin on the activity of ceramide synthase.
Materials:
-
Source of ceramide synthase (e.g., microsomal fractions from cells or a purified enzyme).
-
AAL-Toxin stock solution.
-
Fluorescent sphingoid base substrate (e.g., NBD-sphinganine).
-
Acyl-CoA substrate (e.g., palmitoyl-CoA).
-
Reaction buffer.
-
Stop solution (e.g., chloroform:methanol mixture).
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, the ceramide synthase enzyme preparation, and the desired concentration of AAL-Toxin (or a vehicle control).
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the NBD-sphinganine and acyl-CoA substrates.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding the stop solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Analysis by HPLC:
-
Dry the lipid extract under a stream of nitrogen and resuspend it in a suitable solvent.
-
Inject the sample into an HPLC system equipped with a C18 column to separate the fluorescent product (NBD-ceramide) from the unreacted substrate.
-
-
Quantification and Analysis:
-
Quantify the amount of NBD-ceramide produced by measuring the fluorescence intensity.
-
Calculate the percentage of inhibition by comparing the results from the AAL-Toxin-treated samples to the vehicle control.
-
Determine the IC50 value of the toxin.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanisms of action and experimental workflows for the discussed fungal effectors.
Caption: this compound interaction with the host plasma membrane.
Caption: AAL-Toxin inhibits ceramide synthase, leading to cell death.
Caption: Dual targeting of chloroplasts and plasma membrane by AM-Toxin.
Caption: Experimental workflow for the detached leaf assay.
References
Evaluating Fungal Virulence: A Comparative Guide to AK-Toxin II and Other Effectors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the virulence mechanisms of several key fungal effectors produced by different pathotypes of Alternaria alternata. The focus is on AK-Toxin II, with a comparative analysis against other well-characterized toxins such as AF-Toxin, AM-Toxin, and AAL-Toxin. This document outlines their quantitative impact on host tissues, details the experimental protocols for their assessment, and visualizes their known signaling pathways to facilitate a deeper understanding of their roles in fungal pathogenesis.
Quantitative Comparison of Fungal Effector Virulence
The following tables summarize the effective concentrations of various Alternaria toxins required to induce disease symptoms in susceptible host plants. This data is crucial for understanding the relative potency of these virulence factors.
Table 1: Effective Concentrations for Necrosis Induction in Detached Leaf Assays
| Toxin | Producing Fungus | Susceptible Host | Effective Concentration for Necrosis | Reference(s) |
| AK-Toxin I | Alternaria alternata Japanese pear pathotype | Japanese pear (Pyrus pyrifolia) | 5 nM | [1] |
| This compound | Alternaria alternata Japanese pear pathotype | Japanese pear (Pyrus pyrifolia) | 100 nM | [1] |
| AM-Toxin I | Alternaria alternata apple pathotype | Apple (Malus domestica) | 10 nM (10⁻⁸ M) | [2] |
| AAL-Toxin TA/TB | Alternaria alternata f. sp. lycopersici | Tomato (Solanum lycopersicum) | 10 ng/mL | [1] |
| ACT-Toxin | Alternaria alternata tangerine pathotype | Citrus (e.g., Tangerine) | 20 nM (2 x 10⁻⁸ M) | [1] |
Table 2: Effects on Cellular Functions
| Toxin | Primary Cellular Target | Key Effect | Reference(s) |
| AK-Toxin I & II | Plasma Membrane | Induces rapid electrolyte leakage | |
| AF-Toxin | Plasma Membrane | Causes plasma membrane invagination and depolarization | |
| AM-Toxin | Chloroplasts and Plasma Membrane | Inhibits CO₂ fixation and causes electrolyte loss | |
| AAL-Toxin | Ceramide Synthase | Inhibits sphingolipid biosynthesis, leading to programmed cell death | |
| ACT-Toxin | Plasma Membrane | Causes rapid electrolyte loss |
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of fungal effector activity. Below are protocols for key experiments cited in this guide.
Detached Leaf Assay for Necrosis Induction
This assay is a common method to assess the phytotoxicity of fungal toxins on host plant tissues.
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant.
-
Fungal toxin of interest, dissolved in a suitable solvent (e.g., sterile distilled water or a mild solvent like ethanol, with a final solvent concentration that is non-toxic to the leaves).
-
Sterile distilled water (for control).
-
Petri dishes (90-150 mm diameter).
-
Sterile filter paper or agar medium (e.g., 1.5% water agar) to maintain humidity.
-
Micropipette and sterile tips.
-
Parafilm.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Leaf Collection and Sterilization:
-
Excise healthy, fully expanded leaves from young, well-watered plants.
-
Gently wash the leaves under running tap water.
-
Surface sterilize the leaves by sequential immersion in 70% ethanol for 30 seconds and 1% sodium hypochlorite for 1 minute.
-
Rinse the leaves three times with sterile distilled water to remove any residual sterilants.
-
Blot the leaves dry with sterile filter paper.
-
-
Assay Setup:
-
Place a sterile filter paper or a layer of solidified water agar in each Petri dish and moisten with sterile distilled water to maintain high humidity.
-
Place the sterilized leaf adaxial (upper) side up in the Petri dish.
-
Make a small wound in the center of the leaf with a sterile needle or pipette tip (optional, but can facilitate toxin entry).
-
-
Toxin Application:
-
Prepare serial dilutions of the fungal toxin in sterile distilled water.
-
Apply a small droplet (e.g., 10-20 µL) of each toxin dilution to the center of the leaf or onto the small wound.
-
For the negative control, apply a droplet of sterile distilled water (or the solvent used to dissolve the toxin).
-
Prepare at least three replicate leaves for each concentration and the control.
-
-
Incubation and Observation:
-
Seal the Petri dishes with parafilm.
-
Incubate the dishes in a growth chamber at approximately 25°C with a photoperiod (e.g., 16 hours light / 8 hours dark).
-
Observe the leaves daily for the development of necrotic lesions.
-
-
Data Quantification:
-
Measure the diameter of the necrotic lesions at specific time points (e.g., 24, 48, 72 hours).
-
Alternatively, the severity of necrosis can be scored using a predefined rating scale.
-
Electrolyte Leakage Assay
This assay quantifies the damage to the plasma membrane caused by toxins like AK-Toxin by measuring the leakage of ions from the cells.
Materials:
-
Leaf discs from susceptible host plants.
-
Fungal toxin solutions of various concentrations.
-
Deionized water.
-
Conductivity meter.
-
Test tubes or multi-well plates.
-
Shaker.
Procedure:
-
Preparation of Leaf Discs:
-
Excise uniform leaf discs (e.g., 1 cm in diameter) from healthy, young leaves, avoiding major veins.
-
Wash the leaf discs thoroughly with deionized water to remove surface contaminants and damaged cells.
-
-
Toxin Treatment:
-
Place a set number of leaf discs (e.g., 10-15) into a test tube or well containing a known volume of deionized water.
-
Add the fungal toxin to achieve the desired final concentrations.
-
Include a control treatment with no toxin.
-
Incubate the samples on a shaker at room temperature.
-
-
Conductivity Measurement:
-
Measure the electrical conductivity of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) using a conductivity meter.
-
-
Total Electrolyte Measurement:
-
After the final time point, boil the samples for a set period (e.g., 15-20 minutes) to cause complete cell lysis and release of all electrolytes.
-
Cool the samples to room temperature and measure the final conductivity.
-
-
Data Analysis:
-
Express the electrolyte leakage as a percentage of the total electrolytes:
-
% Electrolyte Leakage = (Conductivity at time X / Total Conductivity) * 100
-
-
Plot the percentage of electrolyte leakage against time for each toxin concentration.
-
In Vitro Ceramide Synthase Inhibition Assay
This assay is used to determine the inhibitory effect of toxins like AAL-Toxin on the activity of ceramide synthase.
Materials:
-
Source of ceramide synthase (e.g., microsomal fractions from cells or a purified enzyme).
-
AAL-Toxin stock solution.
-
Fluorescent sphingoid base substrate (e.g., NBD-sphinganine).
-
Acyl-CoA substrate (e.g., palmitoyl-CoA).
-
Reaction buffer.
-
Stop solution (e.g., chloroform:methanol mixture).
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, the ceramide synthase enzyme preparation, and the desired concentration of AAL-Toxin (or a vehicle control).
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the NBD-sphinganine and acyl-CoA substrates.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding the stop solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Analysis by HPLC:
-
Dry the lipid extract under a stream of nitrogen and resuspend it in a suitable solvent.
-
Inject the sample into an HPLC system equipped with a C18 column to separate the fluorescent product (NBD-ceramide) from the unreacted substrate.
-
-
Quantification and Analysis:
-
Quantify the amount of NBD-ceramide produced by measuring the fluorescence intensity.
-
Calculate the percentage of inhibition by comparing the results from the AAL-Toxin-treated samples to the vehicle control.
-
Determine the IC50 value of the toxin.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanisms of action and experimental workflows for the discussed fungal effectors.
Caption: this compound interaction with the host plasma membrane.
Caption: AAL-Toxin inhibits ceramide synthase, leading to cell death.
Caption: Dual targeting of chloroplasts and plasma membrane by AM-Toxin.
Caption: Experimental workflow for the detached leaf assay.
References
Unraveling the Mechanisms of AK-Toxin II: A Comparative Guide to Key Experiments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the key experimental findings on the mechanism of action of AK-Toxin II, a host-selective phytotoxin, with other relevant toxins. Detailed experimental protocols and quantitative data are presented to facilitate the replication of pivotal experiments and to offer a clear comparative framework.
This compound, a secondary metabolite produced by the Japanese pear pathotype of the fungus Alternaria alternata, is a potent phytotoxin that plays a crucial role in the pathogenesis of black spot disease on susceptible pear cultivars.[1][2] Understanding its mechanism of action is vital for developing resistant plant varieties and for potentially harnessing its cytotoxic properties for therapeutic applications. This guide synthesizes findings from key experiments to elucidate the primary and potential secondary mechanisms of this compound and compares them with other well-characterized Alternaria toxins.
Competing Hypotheses: A Dual Mechanism of Action
Experimental evidence suggests that this compound may exert its cytotoxic effects through two distinct, yet potentially interconnected, pathways: direct plasma membrane damage and the induction of programmed cell death (apoptosis).
Primary Mechanism: Disruption of Plasma Membrane Integrity
A significant body of research points to the plasma membrane as the primary target of this compound and other members of the epoxy-decatrienoic acid (EDA) family of toxins, including AF-Toxins and ACT-Toxins.[3][4][5]
Key Experimental Observations:
-
Rapid Electrolyte Leakage: Treatment of susceptible plant cells with this compound leads to a rapid and substantial loss of intracellular ions, particularly K+. This indicates a swift disruption of the plasma membrane's barrier function.
-
Membrane Depolarization: Electrophysiological studies have demonstrated that this compound and the related AF-Toxin cause irreversible depolarization of the plasma membrane in susceptible cells. This effect is primarily on the respiration-dependent component of the membrane potential, which is maintained by the H+-ATPase pump.
-
Morphological Changes: Microscopic examination of toxin-treated cells reveals invagination, vesiculation, and fragmentation of the plasma membrane. Notably, these studies often report no initial damage to intracellular organelles, supporting the plasma membrane as the initial site of action.
Alternative Mechanism: Induction of Apoptosis
More recent and intriguing evidence suggests a more complex mechanism involving the induction of a novel apoptotic pathway. This pathway appears to be independent of the classical death receptor-mediated apoptosis but converges on the activation of executioner caspases.
Key Experimental Findings:
-
Mitochondrial Involvement: Studies have implicated the mitochondrial protein adenylate kinase 2 (AK2) in a novel intrinsic apoptotic pathway. Upon cellular stress, AK2 is proposed to translocate from the mitochondria to the cytoplasm.
-
Formation of the AFAC10 Complex: In the cytoplasm, AK2 is suggested to form a complex with the Fas-associated death domain (FADD) protein and procaspase-10, termed the AFAC10 complex.
-
Caspase Activation: The formation of this complex leads to the activation of caspase-10, which in turn activates downstream executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.
It is important to note that while the AK2-FADD-caspase-10 pathway has been described in human cells, its direct activation by this compound in plant cells is an area of ongoing research. However, the observation of apoptotic hallmarks in plant cells treated with other Alternaria toxins, such as AAL-toxin, lends credence to the possibility of programmed cell death as a relevant mechanism for this compound.
Comparative Analysis with Other Alternaria Toxins
To provide a broader context for the mechanism of this compound, this section compares its activity with other well-studied Alternaria toxins.
| Toxin | Toxin Family | Primary Cellular Target | Primary Mechanism of Action |
| This compound | Epoxy-decatrienoic acid (EDA) | Plasma Membrane | Disruption of membrane integrity, ion leakage, depolarization. |
| Mitochondria (proposed) | Induction of a novel apoptotic pathway via the AK2-FADD-caspase-10 complex. | ||
| AF-Toxin I & II | Epoxy-decatrienoic acid (EDA) | Plasma Membrane | Similar to AK-Toxin; causes rapid electrolyte leakage and membrane depolarization. |
| ACT-Toxin I & II | Epoxy-decatrienoic acid (EDA) | Plasma Membrane | Similar to AK-Toxin; causes rapid electrolyte leakage and membrane depolarization. |
| AAL-Toxin | Sphinganine analog | Ceramide synthase | Inhibition of sphingolipid biosynthesis, leading to the accumulation of cytotoxic intermediates and induction of apoptosis. |
| AM-Toxin | Cyclic depsipeptide | Chloroplasts and Plasma Membrane | Causes membrane invagination and electrolyte loss, as well as disorganization of chloroplasts. |
| ACR-Toxin | Polyketide | Mitochondria | Targets mitochondria, leading to mitochondrial dysfunction. |
Quantitative Comparison of Toxin Activity
Direct quantitative comparisons of the EDA family of toxins are limited in the literature. However, available data on the concentration required to induce necrosis provides a basis for a relative potency assessment.
| Toxin | Host Plant | Concentration for Necrosis | Reference |
| AK-Toxin I | Japanese Pear (cv. Nijisseiki) | 5 nM | |
| This compound | Japanese Pear (cv. Nijisseiki) | 100 nM | |
| ACT-Toxin | Citrus | 2 x 10-8 M (20 nM) |
Note: This table highlights the higher biological activity of AK-Toxin I compared to this compound.
Experimental Protocols
To facilitate the replication of these key findings, detailed protocols for the essential experiments are provided below.
Experiment 1: Electrolyte Leakage Assay
This assay measures the extent of plasma membrane damage by quantifying the leakage of ions from the cell.
Protocol:
-
Sample Preparation: Collect leaf discs of a uniform size (e.g., 5 mm diameter) from the susceptible plant, avoiding major veins.
-
Washing: Rinse the leaf discs with deionized water to remove surface contaminants and ions released from damaged cells at the cut edges.
-
Toxin Treatment: Incubate the leaf discs in a solution containing the desired concentration of this compound or a control solution (e.g., water or a solution with an inactive stereoisomer of the toxin).
-
Conductivity Measurement: At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), measure the electrical conductivity of the bathing solution using a conductivity meter.
-
Total Electrolyte Measurement: After the final time point, boil the leaf discs in the solution to induce 100% electrolyte leakage and measure the final conductivity.
-
Calculation: Express the electrolyte leakage as a percentage of the total leakage at each time point.
Experiment 2: Plasma Membrane H+-ATPase Activity Assay
This assay determines the effect of the toxin on the activity of the plasma membrane proton pump.
Protocol:
-
Plasma Membrane Isolation: Isolate plasma membrane vesicles from susceptible plant tissues using aqueous two-phase partitioning or differential centrifugation.
-
ATPase Assay: The activity of the H+-ATPase is determined by measuring the rate of ATP hydrolysis. This is typically done by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP using a colorimetric assay (e.g., the Fiske-Subbarow method).
-
Reaction Mixture: The reaction mixture should contain the isolated plasma membrane vesicles, ATP, MgCl2, KCl, and the toxin at various concentrations.
-
Data Analysis: Compare the rate of Pi release in the presence and absence of the toxin to determine the percentage of inhibition or stimulation.
Experiment 3: Apoptosis Detection Assays
A suite of assays can be used to detect the hallmarks of apoptosis in toxin-treated plant protoplasts or cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a key feature of apoptosis.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them to allow entry of the labeling reagents.
-
Labeling: Incubate the cells with a mixture containing TdT enzyme and fluorescently labeled dUTPs. The TdT enzyme will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Visualization: Visualize the fluorescently labeled cells using fluorescence microscopy or quantify the fluorescence using flow cytometry.
-
-
Annexin V Staining: Detects the externalization of phosphatidylserine (B164497) (PS), an early event in apoptosis.
-
Incubation: Incubate the cells with fluorescently labeled Annexin V, which has a high affinity for PS.
-
Co-staining: Co-stain the cells with a viability dye such as propidium (B1200493) iodide (PI) to distinguish between apoptotic and necrotic cells.
-
Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy.
-
-
Caspase Activity Assay: Measures the activity of executioner caspases.
-
Cell Lysis: Lyse the cells to release the cellular contents, including caspases.
-
Substrate Incubation: Incubate the cell lysate with a specific caspase substrate that is conjugated to a fluorescent reporter molecule.
-
Fluorescence Measurement: Measure the fluorescence generated upon cleavage of the substrate by active caspases using a fluorometer or a microplate reader.
-
Visualizing the Mechanisms of Action
To provide a clear visual representation of the discussed pathways and workflows, the following diagrams have been generated using the DOT language.
Caption: Proposed pathway of plasma membrane damage induced by this compound.
Caption: The proposed AK2-FADD-caspase-10 apoptotic signaling pathway.
Caption: A generalized experimental workflow for comparing the effects of different toxins.
Conclusion
The mechanism of action of this compound is multifaceted, with strong evidence supporting its primary role in disrupting plasma membrane integrity. The more recently proposed involvement of an apoptotic pathway presents an exciting avenue for future research to fully delineate the cellular events triggered by this potent phytotoxin. This comparative guide provides a foundation for researchers to design and execute experiments aimed at further unraveling the intricate mechanisms of this compound and its counterparts, ultimately contributing to the development of novel strategies for disease control and therapeutic intervention.
References
- 1. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Unraveling the Mechanisms of AK-Toxin II: A Comparative Guide to Key Experiments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the key experimental findings on the mechanism of action of AK-Toxin II, a host-selective phytotoxin, with other relevant toxins. Detailed experimental protocols and quantitative data are presented to facilitate the replication of pivotal experiments and to offer a clear comparative framework.
This compound, a secondary metabolite produced by the Japanese pear pathotype of the fungus Alternaria alternata, is a potent phytotoxin that plays a crucial role in the pathogenesis of black spot disease on susceptible pear cultivars.[1][2] Understanding its mechanism of action is vital for developing resistant plant varieties and for potentially harnessing its cytotoxic properties for therapeutic applications. This guide synthesizes findings from key experiments to elucidate the primary and potential secondary mechanisms of this compound and compares them with other well-characterized Alternaria toxins.
Competing Hypotheses: A Dual Mechanism of Action
Experimental evidence suggests that this compound may exert its cytotoxic effects through two distinct, yet potentially interconnected, pathways: direct plasma membrane damage and the induction of programmed cell death (apoptosis).
Primary Mechanism: Disruption of Plasma Membrane Integrity
A significant body of research points to the plasma membrane as the primary target of this compound and other members of the epoxy-decatrienoic acid (EDA) family of toxins, including AF-Toxins and ACT-Toxins.[3][4][5]
Key Experimental Observations:
-
Rapid Electrolyte Leakage: Treatment of susceptible plant cells with this compound leads to a rapid and substantial loss of intracellular ions, particularly K+. This indicates a swift disruption of the plasma membrane's barrier function.
-
Membrane Depolarization: Electrophysiological studies have demonstrated that this compound and the related AF-Toxin cause irreversible depolarization of the plasma membrane in susceptible cells. This effect is primarily on the respiration-dependent component of the membrane potential, which is maintained by the H+-ATPase pump.
-
Morphological Changes: Microscopic examination of toxin-treated cells reveals invagination, vesiculation, and fragmentation of the plasma membrane. Notably, these studies often report no initial damage to intracellular organelles, supporting the plasma membrane as the initial site of action.
Alternative Mechanism: Induction of Apoptosis
More recent and intriguing evidence suggests a more complex mechanism involving the induction of a novel apoptotic pathway. This pathway appears to be independent of the classical death receptor-mediated apoptosis but converges on the activation of executioner caspases.
Key Experimental Findings:
-
Mitochondrial Involvement: Studies have implicated the mitochondrial protein adenylate kinase 2 (AK2) in a novel intrinsic apoptotic pathway. Upon cellular stress, AK2 is proposed to translocate from the mitochondria to the cytoplasm.
-
Formation of the AFAC10 Complex: In the cytoplasm, AK2 is suggested to form a complex with the Fas-associated death domain (FADD) protein and procaspase-10, termed the AFAC10 complex.
-
Caspase Activation: The formation of this complex leads to the activation of caspase-10, which in turn activates downstream executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.
It is important to note that while the AK2-FADD-caspase-10 pathway has been described in human cells, its direct activation by this compound in plant cells is an area of ongoing research. However, the observation of apoptotic hallmarks in plant cells treated with other Alternaria toxins, such as AAL-toxin, lends credence to the possibility of programmed cell death as a relevant mechanism for this compound.
Comparative Analysis with Other Alternaria Toxins
To provide a broader context for the mechanism of this compound, this section compares its activity with other well-studied Alternaria toxins.
| Toxin | Toxin Family | Primary Cellular Target | Primary Mechanism of Action |
| This compound | Epoxy-decatrienoic acid (EDA) | Plasma Membrane | Disruption of membrane integrity, ion leakage, depolarization. |
| Mitochondria (proposed) | Induction of a novel apoptotic pathway via the AK2-FADD-caspase-10 complex. | ||
| AF-Toxin I & II | Epoxy-decatrienoic acid (EDA) | Plasma Membrane | Similar to AK-Toxin; causes rapid electrolyte leakage and membrane depolarization. |
| ACT-Toxin I & II | Epoxy-decatrienoic acid (EDA) | Plasma Membrane | Similar to AK-Toxin; causes rapid electrolyte leakage and membrane depolarization. |
| AAL-Toxin | Sphinganine analog | Ceramide synthase | Inhibition of sphingolipid biosynthesis, leading to the accumulation of cytotoxic intermediates and induction of apoptosis. |
| AM-Toxin | Cyclic depsipeptide | Chloroplasts and Plasma Membrane | Causes membrane invagination and electrolyte loss, as well as disorganization of chloroplasts. |
| ACR-Toxin | Polyketide | Mitochondria | Targets mitochondria, leading to mitochondrial dysfunction. |
Quantitative Comparison of Toxin Activity
Direct quantitative comparisons of the EDA family of toxins are limited in the literature. However, available data on the concentration required to induce necrosis provides a basis for a relative potency assessment.
| Toxin | Host Plant | Concentration for Necrosis | Reference |
| AK-Toxin I | Japanese Pear (cv. Nijisseiki) | 5 nM | |
| This compound | Japanese Pear (cv. Nijisseiki) | 100 nM | |
| ACT-Toxin | Citrus | 2 x 10-8 M (20 nM) |
Note: This table highlights the higher biological activity of AK-Toxin I compared to this compound.
Experimental Protocols
To facilitate the replication of these key findings, detailed protocols for the essential experiments are provided below.
Experiment 1: Electrolyte Leakage Assay
This assay measures the extent of plasma membrane damage by quantifying the leakage of ions from the cell.
Protocol:
-
Sample Preparation: Collect leaf discs of a uniform size (e.g., 5 mm diameter) from the susceptible plant, avoiding major veins.
-
Washing: Rinse the leaf discs with deionized water to remove surface contaminants and ions released from damaged cells at the cut edges.
-
Toxin Treatment: Incubate the leaf discs in a solution containing the desired concentration of this compound or a control solution (e.g., water or a solution with an inactive stereoisomer of the toxin).
-
Conductivity Measurement: At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), measure the electrical conductivity of the bathing solution using a conductivity meter.
-
Total Electrolyte Measurement: After the final time point, boil the leaf discs in the solution to induce 100% electrolyte leakage and measure the final conductivity.
-
Calculation: Express the electrolyte leakage as a percentage of the total leakage at each time point.
Experiment 2: Plasma Membrane H+-ATPase Activity Assay
This assay determines the effect of the toxin on the activity of the plasma membrane proton pump.
Protocol:
-
Plasma Membrane Isolation: Isolate plasma membrane vesicles from susceptible plant tissues using aqueous two-phase partitioning or differential centrifugation.
-
ATPase Assay: The activity of the H+-ATPase is determined by measuring the rate of ATP hydrolysis. This is typically done by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP using a colorimetric assay (e.g., the Fiske-Subbarow method).
-
Reaction Mixture: The reaction mixture should contain the isolated plasma membrane vesicles, ATP, MgCl2, KCl, and the toxin at various concentrations.
-
Data Analysis: Compare the rate of Pi release in the presence and absence of the toxin to determine the percentage of inhibition or stimulation.
Experiment 3: Apoptosis Detection Assays
A suite of assays can be used to detect the hallmarks of apoptosis in toxin-treated plant protoplasts or cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a key feature of apoptosis.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them to allow entry of the labeling reagents.
-
Labeling: Incubate the cells with a mixture containing TdT enzyme and fluorescently labeled dUTPs. The TdT enzyme will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Visualization: Visualize the fluorescently labeled cells using fluorescence microscopy or quantify the fluorescence using flow cytometry.
-
-
Annexin V Staining: Detects the externalization of phosphatidylserine (B164497) (PS), an early event in apoptosis.
-
Incubation: Incubate the cells with fluorescently labeled Annexin V, which has a high affinity for PS.
-
Co-staining: Co-stain the cells with a viability dye such as propidium (B1200493) iodide (PI) to distinguish between apoptotic and necrotic cells.
-
Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy.
-
-
Caspase Activity Assay: Measures the activity of executioner caspases.
-
Cell Lysis: Lyse the cells to release the cellular contents, including caspases.
-
Substrate Incubation: Incubate the cell lysate with a specific caspase substrate that is conjugated to a fluorescent reporter molecule.
-
Fluorescence Measurement: Measure the fluorescence generated upon cleavage of the substrate by active caspases using a fluorometer or a microplate reader.
-
Visualizing the Mechanisms of Action
To provide a clear visual representation of the discussed pathways and workflows, the following diagrams have been generated using the DOT language.
Caption: Proposed pathway of plasma membrane damage induced by this compound.
Caption: The proposed AK2-FADD-caspase-10 apoptotic signaling pathway.
Caption: A generalized experimental workflow for comparing the effects of different toxins.
Conclusion
The mechanism of action of this compound is multifaceted, with strong evidence supporting its primary role in disrupting plasma membrane integrity. The more recently proposed involvement of an apoptotic pathway presents an exciting avenue for future research to fully delineate the cellular events triggered by this potent phytotoxin. This comparative guide provides a foundation for researchers to design and execute experiments aimed at further unraveling the intricate mechanisms of this compound and its counterparts, ultimately contributing to the development of novel strategies for disease control and therapeutic intervention.
References
- 1. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Unraveling the Mechanisms of AK-Toxin II: A Comparative Guide to Key Experiments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the key experimental findings on the mechanism of action of AK-Toxin II, a host-selective phytotoxin, with other relevant toxins. Detailed experimental protocols and quantitative data are presented to facilitate the replication of pivotal experiments and to offer a clear comparative framework.
This compound, a secondary metabolite produced by the Japanese pear pathotype of the fungus Alternaria alternata, is a potent phytotoxin that plays a crucial role in the pathogenesis of black spot disease on susceptible pear cultivars.[1][2] Understanding its mechanism of action is vital for developing resistant plant varieties and for potentially harnessing its cytotoxic properties for therapeutic applications. This guide synthesizes findings from key experiments to elucidate the primary and potential secondary mechanisms of this compound and compares them with other well-characterized Alternaria toxins.
Competing Hypotheses: A Dual Mechanism of Action
Experimental evidence suggests that this compound may exert its cytotoxic effects through two distinct, yet potentially interconnected, pathways: direct plasma membrane damage and the induction of programmed cell death (apoptosis).
Primary Mechanism: Disruption of Plasma Membrane Integrity
A significant body of research points to the plasma membrane as the primary target of this compound and other members of the epoxy-decatrienoic acid (EDA) family of toxins, including AF-Toxins and ACT-Toxins.[3][4][5]
Key Experimental Observations:
-
Rapid Electrolyte Leakage: Treatment of susceptible plant cells with this compound leads to a rapid and substantial loss of intracellular ions, particularly K+. This indicates a swift disruption of the plasma membrane's barrier function.
-
Membrane Depolarization: Electrophysiological studies have demonstrated that this compound and the related AF-Toxin cause irreversible depolarization of the plasma membrane in susceptible cells. This effect is primarily on the respiration-dependent component of the membrane potential, which is maintained by the H+-ATPase pump.
-
Morphological Changes: Microscopic examination of toxin-treated cells reveals invagination, vesiculation, and fragmentation of the plasma membrane. Notably, these studies often report no initial damage to intracellular organelles, supporting the plasma membrane as the initial site of action.
Alternative Mechanism: Induction of Apoptosis
More recent and intriguing evidence suggests a more complex mechanism involving the induction of a novel apoptotic pathway. This pathway appears to be independent of the classical death receptor-mediated apoptosis but converges on the activation of executioner caspases.
Key Experimental Findings:
-
Mitochondrial Involvement: Studies have implicated the mitochondrial protein adenylate kinase 2 (AK2) in a novel intrinsic apoptotic pathway. Upon cellular stress, AK2 is proposed to translocate from the mitochondria to the cytoplasm.
-
Formation of the AFAC10 Complex: In the cytoplasm, AK2 is suggested to form a complex with the Fas-associated death domain (FADD) protein and procaspase-10, termed the AFAC10 complex.
-
Caspase Activation: The formation of this complex leads to the activation of caspase-10, which in turn activates downstream executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.
It is important to note that while the AK2-FADD-caspase-10 pathway has been described in human cells, its direct activation by this compound in plant cells is an area of ongoing research. However, the observation of apoptotic hallmarks in plant cells treated with other Alternaria toxins, such as AAL-toxin, lends credence to the possibility of programmed cell death as a relevant mechanism for this compound.
Comparative Analysis with Other Alternaria Toxins
To provide a broader context for the mechanism of this compound, this section compares its activity with other well-studied Alternaria toxins.
| Toxin | Toxin Family | Primary Cellular Target | Primary Mechanism of Action |
| This compound | Epoxy-decatrienoic acid (EDA) | Plasma Membrane | Disruption of membrane integrity, ion leakage, depolarization. |
| Mitochondria (proposed) | Induction of a novel apoptotic pathway via the AK2-FADD-caspase-10 complex. | ||
| AF-Toxin I & II | Epoxy-decatrienoic acid (EDA) | Plasma Membrane | Similar to AK-Toxin; causes rapid electrolyte leakage and membrane depolarization. |
| ACT-Toxin I & II | Epoxy-decatrienoic acid (EDA) | Plasma Membrane | Similar to AK-Toxin; causes rapid electrolyte leakage and membrane depolarization. |
| AAL-Toxin | Sphinganine analog | Ceramide synthase | Inhibition of sphingolipid biosynthesis, leading to the accumulation of cytotoxic intermediates and induction of apoptosis. |
| AM-Toxin | Cyclic depsipeptide | Chloroplasts and Plasma Membrane | Causes membrane invagination and electrolyte loss, as well as disorganization of chloroplasts. |
| ACR-Toxin | Polyketide | Mitochondria | Targets mitochondria, leading to mitochondrial dysfunction. |
Quantitative Comparison of Toxin Activity
Direct quantitative comparisons of the EDA family of toxins are limited in the literature. However, available data on the concentration required to induce necrosis provides a basis for a relative potency assessment.
| Toxin | Host Plant | Concentration for Necrosis | Reference |
| AK-Toxin I | Japanese Pear (cv. Nijisseiki) | 5 nM | |
| This compound | Japanese Pear (cv. Nijisseiki) | 100 nM | |
| ACT-Toxin | Citrus | 2 x 10-8 M (20 nM) |
Note: This table highlights the higher biological activity of AK-Toxin I compared to this compound.
Experimental Protocols
To facilitate the replication of these key findings, detailed protocols for the essential experiments are provided below.
Experiment 1: Electrolyte Leakage Assay
This assay measures the extent of plasma membrane damage by quantifying the leakage of ions from the cell.
Protocol:
-
Sample Preparation: Collect leaf discs of a uniform size (e.g., 5 mm diameter) from the susceptible plant, avoiding major veins.
-
Washing: Rinse the leaf discs with deionized water to remove surface contaminants and ions released from damaged cells at the cut edges.
-
Toxin Treatment: Incubate the leaf discs in a solution containing the desired concentration of this compound or a control solution (e.g., water or a solution with an inactive stereoisomer of the toxin).
-
Conductivity Measurement: At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), measure the electrical conductivity of the bathing solution using a conductivity meter.
-
Total Electrolyte Measurement: After the final time point, boil the leaf discs in the solution to induce 100% electrolyte leakage and measure the final conductivity.
-
Calculation: Express the electrolyte leakage as a percentage of the total leakage at each time point.
Experiment 2: Plasma Membrane H+-ATPase Activity Assay
This assay determines the effect of the toxin on the activity of the plasma membrane proton pump.
Protocol:
-
Plasma Membrane Isolation: Isolate plasma membrane vesicles from susceptible plant tissues using aqueous two-phase partitioning or differential centrifugation.
-
ATPase Assay: The activity of the H+-ATPase is determined by measuring the rate of ATP hydrolysis. This is typically done by quantifying the release of inorganic phosphate (Pi) from ATP using a colorimetric assay (e.g., the Fiske-Subbarow method).
-
Reaction Mixture: The reaction mixture should contain the isolated plasma membrane vesicles, ATP, MgCl2, KCl, and the toxin at various concentrations.
-
Data Analysis: Compare the rate of Pi release in the presence and absence of the toxin to determine the percentage of inhibition or stimulation.
Experiment 3: Apoptosis Detection Assays
A suite of assays can be used to detect the hallmarks of apoptosis in toxin-treated plant protoplasts or cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a key feature of apoptosis.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them to allow entry of the labeling reagents.
-
Labeling: Incubate the cells with a mixture containing TdT enzyme and fluorescently labeled dUTPs. The TdT enzyme will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Visualization: Visualize the fluorescently labeled cells using fluorescence microscopy or quantify the fluorescence using flow cytometry.
-
-
Annexin V Staining: Detects the externalization of phosphatidylserine (PS), an early event in apoptosis.
-
Incubation: Incubate the cells with fluorescently labeled Annexin V, which has a high affinity for PS.
-
Co-staining: Co-stain the cells with a viability dye such as propidium iodide (PI) to distinguish between apoptotic and necrotic cells.
-
Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy.
-
-
Caspase Activity Assay: Measures the activity of executioner caspases.
-
Cell Lysis: Lyse the cells to release the cellular contents, including caspases.
-
Substrate Incubation: Incubate the cell lysate with a specific caspase substrate that is conjugated to a fluorescent reporter molecule.
-
Fluorescence Measurement: Measure the fluorescence generated upon cleavage of the substrate by active caspases using a fluorometer or a microplate reader.
-
Visualizing the Mechanisms of Action
To provide a clear visual representation of the discussed pathways and workflows, the following diagrams have been generated using the DOT language.
Caption: Proposed pathway of plasma membrane damage induced by this compound.
Caption: The proposed AK2-FADD-caspase-10 apoptotic signaling pathway.
Caption: A generalized experimental workflow for comparing the effects of different toxins.
Conclusion
The mechanism of action of this compound is multifaceted, with strong evidence supporting its primary role in disrupting plasma membrane integrity. The more recently proposed involvement of an apoptotic pathway presents an exciting avenue for future research to fully delineate the cellular events triggered by this potent phytotoxin. This comparative guide provides a foundation for researchers to design and execute experiments aimed at further unraveling the intricate mechanisms of this compound and its counterparts, ultimately contributing to the development of novel strategies for disease control and therapeutic intervention.
References
- 1. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Detection of AK-Toxin II: Established Techniques vs. Emerging Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging methods for the detection of AK-Toxin II, a host-selective phytotoxin produced by the Japanese pear pathotype of Alternaria alternata. Understanding the performance of different detection techniques is crucial for effective research, food safety monitoring, and the development of potential therapeutic interventions. This document outlines the methodologies, presents available quantitative data, and visualizes key pathways and workflows to aid in the selection of the most appropriate detection strategy.
Executive Summary
The detection of this compound has traditionally been dominated by the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique remains the gold standard for confirmatory analysis. However, the field is evolving, with new methods such as Surface-Enhanced Raman Spectroscopy (SERS) showing promise for rapid and field-deployable screening. This guide will delve into a detailed comparison of LC-MS/MS as the established technique and SERS as a representative emerging method. While direct comparative data for this compound is still emerging for many new techniques, we will extrapolate from performance data on other mycotoxins to provide a forward-looking perspective.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for the established and emerging methods for toxin detection. It is important to note that the data for SERS is based on its application for other mycotoxins and represents an expected performance for this compound.
| Feature | Established Method: LC-MS/MS | Emerging Method: SERS |
| Principle | Chromatographic separation followed by mass-based identification and quantification. | Enhancement of Raman scattering signals of molecules adsorbed on or near nanostructured metal surfaces. |
| Sensitivity (LOD) | High (typically in the low µg/L or ng/g range)[1][2][3][4] | Potentially high (reported in the ppb range for other mycotoxins)[5] |
| Specificity | Very High | High, based on unique vibrational "fingerprints" |
| Quantitative Analysis | Excellent | Quantitative capabilities are developing, often requiring multivariate analysis |
| Sample Throughput | Moderate | Potentially High |
| Cost | High (instrumentation and maintenance) | Lower (instrumentation can be portable and less expensive) |
| Portability | Laboratory-based | Field-deployable instruments are available |
| Sample Preparation | Often requires extraction and clean-up steps | Can be minimal, but may be required for complex matrices |
Experimental Protocols
Established Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Alternaria Toxins
This protocol is a generalized procedure for the analysis of Alternaria toxins, including this compound, in a food matrix.
1. Sample Preparation (Extraction and Clean-up):
-
Extraction: A representative sample (e.g., 5g of homogenized pear tissue) is extracted with a suitable solvent mixture, typically acetonitrile/water or methanol (B129727)/water with a small percentage of an acid like formic acid to improve extraction efficiency. The mixture is homogenized and centrifuged.
-
Clean-up: The supernatant is then subjected to a clean-up step to remove interfering matrix components. This is commonly achieved using solid-phase extraction (SPE) cartridges (e.g., C18). The toxin is eluted from the cartridge with a solvent like methanol.
-
Concentration and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate the toxins. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid, is employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for unambiguous identification and quantification. For this compound (molecular weight approx. 399.4 g/mol ), a common precursor ion would be [M+H]+ at m/z 400.
Emerging Method: Surface-Enhanced Raman Spectroscopy (SERS) for Mycotoxin Detection
This protocol outlines a general procedure for the SERS-based detection of mycotoxins, which can be adapted for this compound.
1. SERS Substrate Preparation:
-
Colloidal solutions of plasmonic nanoparticles (e.g., gold or silver) are synthesized. These nanoparticles are the foundation of the SERS-active substrate.
-
The nanoparticles may be used in suspension or deposited onto a solid support (e.g., a glass slide, paper) to create a stable SERS substrate.
2. Sample Preparation:
-
For liquid samples, the toxin extract may be directly mixed with the colloidal SERS substrate.
-
For solid samples, an extraction step similar to that for LC-MS/MS may be necessary to isolate the toxin. The extract is then incubated with the SERS substrate.
3. SERS Measurement:
-
A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used for analysis.
-
The laser is focused on the sample-SERS substrate mixture.
-
The scattered light is collected and analyzed to generate a Raman spectrum. The presence of this compound would be indicated by the appearance of characteristic peaks in the spectrum, which constitute its unique vibrational fingerprint.
4. Data Analysis:
-
The intensity of specific SERS peaks can be correlated with the concentration of the toxin for quantitative analysis.
-
Multivariate analysis techniques like Principal Component Analysis (PCA) may be employed to differentiate the spectra of different toxins and quantify their concentrations in complex mixtures.
Mandatory Visualizations
This compound Signaling Pathway
This compound primarily targets the plasma membrane of susceptible plant cells, leading to a rapid loss of electrolytes and subsequent cell death. The exact receptor and downstream signaling cascade are still under investigation, but the initial interaction and its consequences are well-documented.
Caption: Proposed signaling pathway of this compound leading to cell death.
Experimental Workflow: LC-MS/MS vs. SERS
The following diagram illustrates the key steps involved in the detection of this compound using the established LC-MS/MS method and the emerging SERS technique.
Caption: Comparative experimental workflows for this compound detection.
Conclusion
The detection of this compound is well-established with the use of LC-MS/MS, offering high sensitivity and specificity, which is essential for regulatory and confirmatory purposes. However, the demand for rapid, cost-effective, and portable detection systems has spurred the development of new technologies like SERS. While SERS shows great potential for screening applications due to its speed and lower cost, further research and validation are required to establish its performance specifically for this compound in various matrices. For researchers and drug development professionals, a hybrid approach, utilizing SERS for high-throughput screening followed by LC-MS/MS for confirmation of positive results, may represent the most efficient and reliable strategy in the future. As research progresses, it is anticipated that more direct comparative data will become available, further clarifying the roles of these different technologies in the detection of this compound and other important mycotoxins.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Routine LC-MS/MS method for quantifying Alternaria toxins in tomatoes at harvest stage and during processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Detection of AK-Toxin II: Established Techniques vs. Emerging Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging methods for the detection of AK-Toxin II, a host-selective phytotoxin produced by the Japanese pear pathotype of Alternaria alternata. Understanding the performance of different detection techniques is crucial for effective research, food safety monitoring, and the development of potential therapeutic interventions. This document outlines the methodologies, presents available quantitative data, and visualizes key pathways and workflows to aid in the selection of the most appropriate detection strategy.
Executive Summary
The detection of this compound has traditionally been dominated by the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique remains the gold standard for confirmatory analysis. However, the field is evolving, with new methods such as Surface-Enhanced Raman Spectroscopy (SERS) showing promise for rapid and field-deployable screening. This guide will delve into a detailed comparison of LC-MS/MS as the established technique and SERS as a representative emerging method. While direct comparative data for this compound is still emerging for many new techniques, we will extrapolate from performance data on other mycotoxins to provide a forward-looking perspective.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for the established and emerging methods for toxin detection. It is important to note that the data for SERS is based on its application for other mycotoxins and represents an expected performance for this compound.
| Feature | Established Method: LC-MS/MS | Emerging Method: SERS |
| Principle | Chromatographic separation followed by mass-based identification and quantification. | Enhancement of Raman scattering signals of molecules adsorbed on or near nanostructured metal surfaces. |
| Sensitivity (LOD) | High (typically in the low µg/L or ng/g range)[1][2][3][4] | Potentially high (reported in the ppb range for other mycotoxins)[5] |
| Specificity | Very High | High, based on unique vibrational "fingerprints" |
| Quantitative Analysis | Excellent | Quantitative capabilities are developing, often requiring multivariate analysis |
| Sample Throughput | Moderate | Potentially High |
| Cost | High (instrumentation and maintenance) | Lower (instrumentation can be portable and less expensive) |
| Portability | Laboratory-based | Field-deployable instruments are available |
| Sample Preparation | Often requires extraction and clean-up steps | Can be minimal, but may be required for complex matrices |
Experimental Protocols
Established Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Alternaria Toxins
This protocol is a generalized procedure for the analysis of Alternaria toxins, including this compound, in a food matrix.
1. Sample Preparation (Extraction and Clean-up):
-
Extraction: A representative sample (e.g., 5g of homogenized pear tissue) is extracted with a suitable solvent mixture, typically acetonitrile/water or methanol (B129727)/water with a small percentage of an acid like formic acid to improve extraction efficiency. The mixture is homogenized and centrifuged.
-
Clean-up: The supernatant is then subjected to a clean-up step to remove interfering matrix components. This is commonly achieved using solid-phase extraction (SPE) cartridges (e.g., C18). The toxin is eluted from the cartridge with a solvent like methanol.
-
Concentration and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate the toxins. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid, is employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for unambiguous identification and quantification. For this compound (molecular weight approx. 399.4 g/mol ), a common precursor ion would be [M+H]+ at m/z 400.
Emerging Method: Surface-Enhanced Raman Spectroscopy (SERS) for Mycotoxin Detection
This protocol outlines a general procedure for the SERS-based detection of mycotoxins, which can be adapted for this compound.
1. SERS Substrate Preparation:
-
Colloidal solutions of plasmonic nanoparticles (e.g., gold or silver) are synthesized. These nanoparticles are the foundation of the SERS-active substrate.
-
The nanoparticles may be used in suspension or deposited onto a solid support (e.g., a glass slide, paper) to create a stable SERS substrate.
2. Sample Preparation:
-
For liquid samples, the toxin extract may be directly mixed with the colloidal SERS substrate.
-
For solid samples, an extraction step similar to that for LC-MS/MS may be necessary to isolate the toxin. The extract is then incubated with the SERS substrate.
3. SERS Measurement:
-
A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used for analysis.
-
The laser is focused on the sample-SERS substrate mixture.
-
The scattered light is collected and analyzed to generate a Raman spectrum. The presence of this compound would be indicated by the appearance of characteristic peaks in the spectrum, which constitute its unique vibrational fingerprint.
4. Data Analysis:
-
The intensity of specific SERS peaks can be correlated with the concentration of the toxin for quantitative analysis.
-
Multivariate analysis techniques like Principal Component Analysis (PCA) may be employed to differentiate the spectra of different toxins and quantify their concentrations in complex mixtures.
Mandatory Visualizations
This compound Signaling Pathway
This compound primarily targets the plasma membrane of susceptible plant cells, leading to a rapid loss of electrolytes and subsequent cell death. The exact receptor and downstream signaling cascade are still under investigation, but the initial interaction and its consequences are well-documented.
Caption: Proposed signaling pathway of this compound leading to cell death.
Experimental Workflow: LC-MS/MS vs. SERS
The following diagram illustrates the key steps involved in the detection of this compound using the established LC-MS/MS method and the emerging SERS technique.
Caption: Comparative experimental workflows for this compound detection.
Conclusion
The detection of this compound is well-established with the use of LC-MS/MS, offering high sensitivity and specificity, which is essential for regulatory and confirmatory purposes. However, the demand for rapid, cost-effective, and portable detection systems has spurred the development of new technologies like SERS. While SERS shows great potential for screening applications due to its speed and lower cost, further research and validation are required to establish its performance specifically for this compound in various matrices. For researchers and drug development professionals, a hybrid approach, utilizing SERS for high-throughput screening followed by LC-MS/MS for confirmation of positive results, may represent the most efficient and reliable strategy in the future. As research progresses, it is anticipated that more direct comparative data will become available, further clarifying the roles of these different technologies in the detection of this compound and other important mycotoxins.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Routine LC-MS/MS method for quantifying Alternaria toxins in tomatoes at harvest stage and during processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Detection of AK-Toxin II: Established Techniques vs. Emerging Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging methods for the detection of AK-Toxin II, a host-selective phytotoxin produced by the Japanese pear pathotype of Alternaria alternata. Understanding the performance of different detection techniques is crucial for effective research, food safety monitoring, and the development of potential therapeutic interventions. This document outlines the methodologies, presents available quantitative data, and visualizes key pathways and workflows to aid in the selection of the most appropriate detection strategy.
Executive Summary
The detection of this compound has traditionally been dominated by the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique remains the gold standard for confirmatory analysis. However, the field is evolving, with new methods such as Surface-Enhanced Raman Spectroscopy (SERS) showing promise for rapid and field-deployable screening. This guide will delve into a detailed comparison of LC-MS/MS as the established technique and SERS as a representative emerging method. While direct comparative data for this compound is still emerging for many new techniques, we will extrapolate from performance data on other mycotoxins to provide a forward-looking perspective.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for the established and emerging methods for toxin detection. It is important to note that the data for SERS is based on its application for other mycotoxins and represents an expected performance for this compound.
| Feature | Established Method: LC-MS/MS | Emerging Method: SERS |
| Principle | Chromatographic separation followed by mass-based identification and quantification. | Enhancement of Raman scattering signals of molecules adsorbed on or near nanostructured metal surfaces. |
| Sensitivity (LOD) | High (typically in the low µg/L or ng/g range)[1][2][3][4] | Potentially high (reported in the ppb range for other mycotoxins)[5] |
| Specificity | Very High | High, based on unique vibrational "fingerprints" |
| Quantitative Analysis | Excellent | Quantitative capabilities are developing, often requiring multivariate analysis |
| Sample Throughput | Moderate | Potentially High |
| Cost | High (instrumentation and maintenance) | Lower (instrumentation can be portable and less expensive) |
| Portability | Laboratory-based | Field-deployable instruments are available |
| Sample Preparation | Often requires extraction and clean-up steps | Can be minimal, but may be required for complex matrices |
Experimental Protocols
Established Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Alternaria Toxins
This protocol is a generalized procedure for the analysis of Alternaria toxins, including this compound, in a food matrix.
1. Sample Preparation (Extraction and Clean-up):
-
Extraction: A representative sample (e.g., 5g of homogenized pear tissue) is extracted with a suitable solvent mixture, typically acetonitrile/water or methanol/water with a small percentage of an acid like formic acid to improve extraction efficiency. The mixture is homogenized and centrifuged.
-
Clean-up: The supernatant is then subjected to a clean-up step to remove interfering matrix components. This is commonly achieved using solid-phase extraction (SPE) cartridges (e.g., C18). The toxin is eluted from the cartridge with a solvent like methanol.
-
Concentration and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate the toxins. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a modifier like ammonium formate or formic acid, is employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for unambiguous identification and quantification. For this compound (molecular weight approx. 399.4 g/mol ), a common precursor ion would be [M+H]+ at m/z 400.
Emerging Method: Surface-Enhanced Raman Spectroscopy (SERS) for Mycotoxin Detection
This protocol outlines a general procedure for the SERS-based detection of mycotoxins, which can be adapted for this compound.
1. SERS Substrate Preparation:
-
Colloidal solutions of plasmonic nanoparticles (e.g., gold or silver) are synthesized. These nanoparticles are the foundation of the SERS-active substrate.
-
The nanoparticles may be used in suspension or deposited onto a solid support (e.g., a glass slide, paper) to create a stable SERS substrate.
2. Sample Preparation:
-
For liquid samples, the toxin extract may be directly mixed with the colloidal SERS substrate.
-
For solid samples, an extraction step similar to that for LC-MS/MS may be necessary to isolate the toxin. The extract is then incubated with the SERS substrate.
3. SERS Measurement:
-
A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used for analysis.
-
The laser is focused on the sample-SERS substrate mixture.
-
The scattered light is collected and analyzed to generate a Raman spectrum. The presence of this compound would be indicated by the appearance of characteristic peaks in the spectrum, which constitute its unique vibrational fingerprint.
4. Data Analysis:
-
The intensity of specific SERS peaks can be correlated with the concentration of the toxin for quantitative analysis.
-
Multivariate analysis techniques like Principal Component Analysis (PCA) may be employed to differentiate the spectra of different toxins and quantify their concentrations in complex mixtures.
Mandatory Visualizations
This compound Signaling Pathway
This compound primarily targets the plasma membrane of susceptible plant cells, leading to a rapid loss of electrolytes and subsequent cell death. The exact receptor and downstream signaling cascade are still under investigation, but the initial interaction and its consequences are well-documented.
Caption: Proposed signaling pathway of this compound leading to cell death.
Experimental Workflow: LC-MS/MS vs. SERS
The following diagram illustrates the key steps involved in the detection of this compound using the established LC-MS/MS method and the emerging SERS technique.
Caption: Comparative experimental workflows for this compound detection.
Conclusion
The detection of this compound is well-established with the use of LC-MS/MS, offering high sensitivity and specificity, which is essential for regulatory and confirmatory purposes. However, the demand for rapid, cost-effective, and portable detection systems has spurred the development of new technologies like SERS. While SERS shows great potential for screening applications due to its speed and lower cost, further research and validation are required to establish its performance specifically for this compound in various matrices. For researchers and drug development professionals, a hybrid approach, utilizing SERS for high-throughput screening followed by LC-MS/MS for confirmation of positive results, may represent the most efficient and reliable strategy in the future. As research progresses, it is anticipated that more direct comparative data will become available, further clarifying the roles of these different technologies in the detection of this compound and other important mycotoxins.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Routine LC-MS/MS method for quantifying Alternaria toxins in tomatoes at harvest stage and during processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling AK-Toxin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of AK-Toxin II, a phytotoxic metabolite produced by the fungus Alternaria alternata. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound, this document synthesizes available data for related Alternaria toxins and general best practices for handling mycotoxins in a laboratory setting. A conservative, risk-based approach is strongly advised.
Hazard Identification and Risk Assessment
This compound is known to be a phytotoxin, inducing veinal necrosis in susceptible pear cultivars at low concentrations.[1][2] While specific data on human toxicity is limited, related Alternaria toxins have been shown to exhibit mutagenic and DNA-damaging properties.[3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may have harmful effects on human health.
Key Potential Hazards:
-
Dermal Contact: Potential for skin irritation or absorption.
-
Inhalation: Risk of respiratory irritation, particularly if handled as a powder or aerosol.
-
Ingestion: Accidental ingestion could lead to toxic effects.
-
Eye Contact: May cause irritation or damage.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the recommended PPE for various laboratory procedures.
| Procedure | Required PPE | Specifications |
| Handling solid (powdered) toxin | Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 Respirator | Ensure gloves are regularly inspected for tears. A disposable lab coat is recommended. A full-face shield may be necessary for larger quantities. |
| Preparing stock solutions | Double Nitrile Gloves, Lab Coat, Safety Goggles | Work should be conducted in a certified chemical fume hood. |
| Cell culture and bioassays | Nitrile Gloves, Lab Coat, Safety Glasses | Standard sterile technique should be followed. |
| Waste disposal | Nitrile Gloves, Lab Coat, Safety Goggles | Additional protective equipment may be required depending on the disposal method. |
Operational Plan: Safe Handling Procedures
Adherence to strict operational protocols is critical to minimize exposure risk.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store this compound in a clearly labeled, sealed, and secure location, away from incompatible materials.
-
Consult the supplier's documentation for specific storage temperature recommendations.
Preparation of Solutions:
-
All work with solid this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Use a dedicated set of non-porous, easily decontaminated labware.
-
Dissolve the toxin in a suitable solvent as specified in your experimental protocol.
Experimental Work:
-
Clearly demarcate the work area where this compound is being used.
-
Avoid the use of sharps whenever possible. If their use is unavoidable, employ safe needle practices and dispose of them in a designated sharps container.
-
After completing work, decontaminate all surfaces and equipment.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Decontamination:
While specific data for this compound is not available, many mycotoxins can be inactivated using the following methods. Validation of the chosen method for this compound is recommended.
| Decontamination Method | Concentration | Contact Time | Notes |
| Sodium Hypochlorite Solution | 1% (v/v) | At least 30 minutes | Prepare fresh daily. May be corrosive to some surfaces. |
| Autoclaving | 121°C, 15 psi | 60 minutes | Ensure materials are autoclavable. Not suitable for volatile solvents. |
Waste Segregation and Disposal:
-
Liquid Waste: Collect in a designated, labeled, and sealed waste container. Decontaminate using a validated chemical method before final disposal through your institution's hazardous waste program.
-
Solid Waste (Gloves, tubes, etc.): Collect in a clearly labeled, sealed biohazard bag. Autoclave if appropriate, then dispose of through the hazardous waste stream.
-
Sharps: Dispose of in a puncture-resistant sharps container.
Experimental Protocols
Pear Leaf Necrosis Bioassay
This protocol is adapted from studies on host-specific toxins from Alternaria species.
Objective: To assess the phytotoxic activity of this compound on susceptible pear leaves.
Materials:
-
This compound stock solution of known concentration.
-
Fresh, young leaves from a susceptible pear cultivar (e.g., Nijisseiki).
-
Sterile distilled water (as a negative control).
-
Micropipettes and sterile tips.
-
Petri dishes lined with moist filter paper.
Procedure:
-
Prepare serial dilutions of the this compound stock solution in sterile distilled water to achieve the desired test concentrations.
-
Carefully detach young, healthy leaves from the pear tree.
-
Gently wound the underside of each leaf with a sterile needle.
-
Apply a small droplet (e.g., 10-20 µL) of each toxin dilution to a separate wounded site on the leaves. Apply sterile distilled water to at least one wound site as a negative control.
-
Place the leaves in Petri dishes lined with moist filter paper to maintain humidity.
-
Incubate the Petri dishes at room temperature under ambient light.
-
Observe the leaves for the development of veinal necrosis at regular intervals (e.g., 24, 48, and 72 hours).
-
Record the lowest concentration of this compound that induces a necrotic lesion.
Visualized Workflows
Caption: Workflow for responding to a spill of this compound.
References
Personal protective equipment for handling AK-Toxin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of AK-Toxin II, a phytotoxic metabolite produced by the fungus Alternaria alternata. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound, this document synthesizes available data for related Alternaria toxins and general best practices for handling mycotoxins in a laboratory setting. A conservative, risk-based approach is strongly advised.
Hazard Identification and Risk Assessment
This compound is known to be a phytotoxin, inducing veinal necrosis in susceptible pear cultivars at low concentrations.[1][2] While specific data on human toxicity is limited, related Alternaria toxins have been shown to exhibit mutagenic and DNA-damaging properties.[3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may have harmful effects on human health.
Key Potential Hazards:
-
Dermal Contact: Potential for skin irritation or absorption.
-
Inhalation: Risk of respiratory irritation, particularly if handled as a powder or aerosol.
-
Ingestion: Accidental ingestion could lead to toxic effects.
-
Eye Contact: May cause irritation or damage.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the recommended PPE for various laboratory procedures.
| Procedure | Required PPE | Specifications |
| Handling solid (powdered) toxin | Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 Respirator | Ensure gloves are regularly inspected for tears. A disposable lab coat is recommended. A full-face shield may be necessary for larger quantities. |
| Preparing stock solutions | Double Nitrile Gloves, Lab Coat, Safety Goggles | Work should be conducted in a certified chemical fume hood. |
| Cell culture and bioassays | Nitrile Gloves, Lab Coat, Safety Glasses | Standard sterile technique should be followed. |
| Waste disposal | Nitrile Gloves, Lab Coat, Safety Goggles | Additional protective equipment may be required depending on the disposal method. |
Operational Plan: Safe Handling Procedures
Adherence to strict operational protocols is critical to minimize exposure risk.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store this compound in a clearly labeled, sealed, and secure location, away from incompatible materials.
-
Consult the supplier's documentation for specific storage temperature recommendations.
Preparation of Solutions:
-
All work with solid this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Use a dedicated set of non-porous, easily decontaminated labware.
-
Dissolve the toxin in a suitable solvent as specified in your experimental protocol.
Experimental Work:
-
Clearly demarcate the work area where this compound is being used.
-
Avoid the use of sharps whenever possible. If their use is unavoidable, employ safe needle practices and dispose of them in a designated sharps container.
-
After completing work, decontaminate all surfaces and equipment.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Decontamination:
While specific data for this compound is not available, many mycotoxins can be inactivated using the following methods. Validation of the chosen method for this compound is recommended.
| Decontamination Method | Concentration | Contact Time | Notes |
| Sodium Hypochlorite Solution | 1% (v/v) | At least 30 minutes | Prepare fresh daily. May be corrosive to some surfaces. |
| Autoclaving | 121°C, 15 psi | 60 minutes | Ensure materials are autoclavable. Not suitable for volatile solvents. |
Waste Segregation and Disposal:
-
Liquid Waste: Collect in a designated, labeled, and sealed waste container. Decontaminate using a validated chemical method before final disposal through your institution's hazardous waste program.
-
Solid Waste (Gloves, tubes, etc.): Collect in a clearly labeled, sealed biohazard bag. Autoclave if appropriate, then dispose of through the hazardous waste stream.
-
Sharps: Dispose of in a puncture-resistant sharps container.
Experimental Protocols
Pear Leaf Necrosis Bioassay
This protocol is adapted from studies on host-specific toxins from Alternaria species.
Objective: To assess the phytotoxic activity of this compound on susceptible pear leaves.
Materials:
-
This compound stock solution of known concentration.
-
Fresh, young leaves from a susceptible pear cultivar (e.g., Nijisseiki).
-
Sterile distilled water (as a negative control).
-
Micropipettes and sterile tips.
-
Petri dishes lined with moist filter paper.
Procedure:
-
Prepare serial dilutions of the this compound stock solution in sterile distilled water to achieve the desired test concentrations.
-
Carefully detach young, healthy leaves from the pear tree.
-
Gently wound the underside of each leaf with a sterile needle.
-
Apply a small droplet (e.g., 10-20 µL) of each toxin dilution to a separate wounded site on the leaves. Apply sterile distilled water to at least one wound site as a negative control.
-
Place the leaves in Petri dishes lined with moist filter paper to maintain humidity.
-
Incubate the Petri dishes at room temperature under ambient light.
-
Observe the leaves for the development of veinal necrosis at regular intervals (e.g., 24, 48, and 72 hours).
-
Record the lowest concentration of this compound that induces a necrotic lesion.
Visualized Workflows
Caption: Workflow for responding to a spill of this compound.
References
Personal protective equipment for handling AK-Toxin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of AK-Toxin II, a phytotoxic metabolite produced by the fungus Alternaria alternata. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound, this document synthesizes available data for related Alternaria toxins and general best practices for handling mycotoxins in a laboratory setting. A conservative, risk-based approach is strongly advised.
Hazard Identification and Risk Assessment
This compound is known to be a phytotoxin, inducing veinal necrosis in susceptible pear cultivars at low concentrations.[1][2] While specific data on human toxicity is limited, related Alternaria toxins have been shown to exhibit mutagenic and DNA-damaging properties.[3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may have harmful effects on human health.
Key Potential Hazards:
-
Dermal Contact: Potential for skin irritation or absorption.
-
Inhalation: Risk of respiratory irritation, particularly if handled as a powder or aerosol.
-
Ingestion: Accidental ingestion could lead to toxic effects.
-
Eye Contact: May cause irritation or damage.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the recommended PPE for various laboratory procedures.
| Procedure | Required PPE | Specifications |
| Handling solid (powdered) toxin | Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 Respirator | Ensure gloves are regularly inspected for tears. A disposable lab coat is recommended. A full-face shield may be necessary for larger quantities. |
| Preparing stock solutions | Double Nitrile Gloves, Lab Coat, Safety Goggles | Work should be conducted in a certified chemical fume hood. |
| Cell culture and bioassays | Nitrile Gloves, Lab Coat, Safety Glasses | Standard sterile technique should be followed. |
| Waste disposal | Nitrile Gloves, Lab Coat, Safety Goggles | Additional protective equipment may be required depending on the disposal method. |
Operational Plan: Safe Handling Procedures
Adherence to strict operational protocols is critical to minimize exposure risk.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store this compound in a clearly labeled, sealed, and secure location, away from incompatible materials.
-
Consult the supplier's documentation for specific storage temperature recommendations.
Preparation of Solutions:
-
All work with solid this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Use a dedicated set of non-porous, easily decontaminated labware.
-
Dissolve the toxin in a suitable solvent as specified in your experimental protocol.
Experimental Work:
-
Clearly demarcate the work area where this compound is being used.
-
Avoid the use of sharps whenever possible. If their use is unavoidable, employ safe needle practices and dispose of them in a designated sharps container.
-
After completing work, decontaminate all surfaces and equipment.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Decontamination:
While specific data for this compound is not available, many mycotoxins can be inactivated using the following methods. Validation of the chosen method for this compound is recommended.
| Decontamination Method | Concentration | Contact Time | Notes |
| Sodium Hypochlorite Solution | 1% (v/v) | At least 30 minutes | Prepare fresh daily. May be corrosive to some surfaces. |
| Autoclaving | 121°C, 15 psi | 60 minutes | Ensure materials are autoclavable. Not suitable for volatile solvents. |
Waste Segregation and Disposal:
-
Liquid Waste: Collect in a designated, labeled, and sealed waste container. Decontaminate using a validated chemical method before final disposal through your institution's hazardous waste program.
-
Solid Waste (Gloves, tubes, etc.): Collect in a clearly labeled, sealed biohazard bag. Autoclave if appropriate, then dispose of through the hazardous waste stream.
-
Sharps: Dispose of in a puncture-resistant sharps container.
Experimental Protocols
Pear Leaf Necrosis Bioassay
This protocol is adapted from studies on host-specific toxins from Alternaria species.
Objective: To assess the phytotoxic activity of this compound on susceptible pear leaves.
Materials:
-
This compound stock solution of known concentration.
-
Fresh, young leaves from a susceptible pear cultivar (e.g., Nijisseiki).
-
Sterile distilled water (as a negative control).
-
Micropipettes and sterile tips.
-
Petri dishes lined with moist filter paper.
Procedure:
-
Prepare serial dilutions of the this compound stock solution in sterile distilled water to achieve the desired test concentrations.
-
Carefully detach young, healthy leaves from the pear tree.
-
Gently wound the underside of each leaf with a sterile needle.
-
Apply a small droplet (e.g., 10-20 µL) of each toxin dilution to a separate wounded site on the leaves. Apply sterile distilled water to at least one wound site as a negative control.
-
Place the leaves in Petri dishes lined with moist filter paper to maintain humidity.
-
Incubate the Petri dishes at room temperature under ambient light.
-
Observe the leaves for the development of veinal necrosis at regular intervals (e.g., 24, 48, and 72 hours).
-
Record the lowest concentration of this compound that induces a necrotic lesion.
Visualized Workflows
Caption: Workflow for responding to a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
